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  • Product: 2-Hydroxy-3-phenylbutanoic acid
  • CAS: 91061-47-1

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide to the Structural Analysis of 2-Hydroxy-3-phenylbutanoic Acid

Introduction 2-Hydroxy-3-phenylbutanoic acid is a chiral carboxylic acid with two stereocenters, giving rise to four possible stereoisomers. The precise three-dimensional arrangement of atoms in these isomers can signifi...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxy-3-phenylbutanoic acid is a chiral carboxylic acid with two stereocenters, giving rise to four possible stereoisomers. The precise three-dimensional arrangement of atoms in these isomers can significantly influence their biological activity, making their unambiguous structural elucidation a critical aspect of drug development and stereoselective synthesis. This guide provides a comprehensive overview of the modern analytical techniques employed to determine the connectivity, relative stereochemistry, and absolute configuration of 2-hydroxy-3-phenylbutanoic acid. We will delve into the causality behind experimental choices, ensuring a robust and self-validating analytical workflow.

The core structure of 2-hydroxy-3-phenylbutanoic acid consists of a butanoic acid backbone with a hydroxyl group at the C2 position and a phenyl group at the C3 position.[1] The presence of two chiral centers, C2 and C3, results in two pairs of enantiomers: (2R,3R) and (2S,3S) (the anti diastereomers), and (2R,3S) and (2S,3R) (the syn or erythro diastereomers). Distinguishing between these stereoisomers requires a combination of sophisticated analytical methods.

I. Synthesis and Stereochemical Considerations

A comprehensive structural analysis begins with an understanding of the synthetic route used to prepare the molecule. The synthetic strategy not only provides the compound of interest but also informs the potential side products and impurities that may be present. A common approach to synthesize β-hydroxy acids like 2-hydroxy-3-phenylbutanoic acid is through an aldol reaction, followed by oxidation. For instance, the reaction of a propionaldehyde derivative with a phenyl-containing nucleophile, or a related crossed-aldol condensation, can generate the carbon skeleton. The stereochemical outcome of such reactions is highly dependent on the reaction conditions and the use of chiral auxiliaries or catalysts.

The ability to separate and characterize all four stereoisomers is paramount. Chiral compounds often exhibit vastly different pharmacological and toxicological profiles.[2] Therefore, a robust analytical workflow must not only confirm the chemical structure but also definitively assign the stereochemistry of each isomer.

II. Spectroscopic and Spectrometric Analysis

A suite of spectroscopic and spectrometric techniques is employed to piece together the molecular structure of 2-hydroxy-3-phenylbutanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the connectivity and relative stereochemistry of organic molecules in solution.[3][4] For 2-hydroxy-3-phenylbutanoic acid, both ¹H and ¹³C NMR are essential.

¹H NMR Spectroscopy

The ¹H NMR spectrum provides information about the chemical environment of each proton. Key expected signals for 2-hydroxy-3-phenylbutanoic acid include:

  • Aromatic Protons: A multiplet in the range of δ 7.2-7.4 ppm, corresponding to the five protons of the phenyl group.[5]

  • Methine Protons (H2 and H3): Two coupled signals for the protons on C2 and C3. The chemical shift of H2 (α to the carboxylic acid and hydroxyl group) is expected to be around δ 4.0-4.5 ppm, while H3 (α to the phenyl group) will likely appear around δ 3.0-3.5 ppm.

  • Methyl Protons: A doublet for the methyl group at C4, coupled to H3, typically in the range of δ 1.2-1.4 ppm.[5]

  • Hydroxyl and Carboxylic Acid Protons: These signals are often broad and their chemical shifts are concentration and solvent dependent.

The crucial information for determining the relative stereochemistry lies in the coupling constant (³J) between H2 and H3. According to the Karplus relationship, the magnitude of this coupling constant is dependent on the dihedral angle between the two protons.

  • For the anti diastereomers, a larger coupling constant (typically 8-10 Hz) is expected due to the anti-periplanar relationship of H2 and H3 in the most stable staggered conformation.

  • For the syn diastereomers, a smaller coupling constant (typically 2-4 Hz) is anticipated due to the gauche relationship of H2 and H3.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton. Expected chemical shifts are:

  • Carbonyl Carbon: δ 170-180 ppm.

  • Aromatic Carbons: δ 125-145 ppm.

  • C2 and C3 Carbons: δ 70-80 ppm (C2) and δ 40-50 ppm (C3).

  • Methyl Carbon: δ 15-25 ppm.

Advanced NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unequivocally assign all proton and carbon signals and confirm the connectivity.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of the molecule. For 2-hydroxy-3-phenylbutanoic acid (C₁₀H₁₂O₃), the expected exact mass is approximately 180.0786 g/mol .[1] High-resolution mass spectrometry (HRMS) can confirm the molecular formula. Electron ionization (EI) or electrospray ionization (ESI) can be used. The fragmentation pattern can also provide structural information. A common fragmentation for phenylbutyric acid derivatives is the loss of the carboxyl group and cleavage at the benzylic position, leading to a prominent peak at m/z 105.[5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. Key characteristic absorption bands for 2-hydroxy-3-phenylbutanoic acid include:

  • O-H stretch (hydroxyl and carboxylic acid): A broad band in the region of 2500-3500 cm⁻¹.

  • C=O stretch (carboxylic acid): A strong, sharp band around 1700-1725 cm⁻¹.

  • C-O stretch: In the region of 1050-1250 cm⁻¹.

  • Aromatic C-H and C=C stretches: Peaks in the regions of 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹, respectively.

III. Determination of Absolute Stereochemistry

While NMR can establish the relative stereochemistry (syn vs. anti), determining the absolute configuration (R or S at each chiral center) requires chiroptical methods or X-ray crystallography.

X-ray Crystallography

Single-crystal X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry.[7][8] This technique requires the formation of a high-quality single crystal of the compound or a suitable derivative. The diffraction pattern of X-rays passing through the crystal allows for the precise determination of atomic positions. The Flack parameter is a critical value in determining the absolute configuration of a chiral molecule from X-ray crystallographic data.[8]

Chiroptical Spectroscopy

Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are spectroscopic techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule. The resulting spectrum is characteristic of a specific enantiomer. By comparing the experimental CD or ORD spectrum with that of a known standard or with theoretical calculations, the absolute configuration can be determined.

IV. Chromatographic Separation of Stereoisomers

The physical separation of the different stereoisomers is often necessary for their individual characterization and for assessing the enantiomeric and diastereomeric purity of a sample.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the most common method for separating enantiomers and diastereomers.[9][10] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the various stereoisomers, leading to different retention times. Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or synthetic chiral polymers. The choice of the CSP, mobile phase, and temperature are critical parameters that need to be optimized for a successful separation.

V. Experimental Protocols and Data Presentation

Sample Preparation and Instrumentation

A standardized protocol for sample preparation is crucial for obtaining reproducible results. This typically involves dissolving a known amount of the analyte in a suitable deuterated solvent (for NMR) or a high-purity solvent (for MS and HPLC).

Technique Instrumentation Typical Sample Preparation
¹H and ¹³C NMR 400-600 MHz NMR Spectrometer5-10 mg of sample dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).
High-Resolution MS ESI-TOF or Orbitrap Mass Spectrometer1 mg/mL solution in a suitable solvent (e.g., methanol, acetonitrile) with or without a modifier.
FT-IR Fourier-Transform Infrared SpectrometerThin film on a salt plate (for oils) or a KBr pellet (for solids).
Chiral HPLC HPLC system with a chiral column and a UV or MS detector1 mg/mL solution in the mobile phase.
X-ray Crystallography Single-crystal X-ray diffractometerA single crystal of suitable size and quality.
Experimental Workflow

A logical workflow ensures a comprehensive and efficient structural analysis.

G A Synthesis & Purification B HRMS (Molecular Formula) A->B C FT-IR (Functional Groups) A->C D 1D NMR (¹H, ¹³C) (Connectivity) A->D G Chiral HPLC (Separation of Stereoisomers) A->G E 2D NMR (COSY, HSQC, HMBC) (Detailed Connectivity) D->E F ¹H NMR Coupling Constants (Relative Stereochemistry) E->F H X-ray Crystallography (Absolute Stereochemistry) G->H For each isomer I Chiroptical Spectroscopy (CD/ORD) (Absolute Stereochemistry) G->I

Caption: A typical workflow for the structural analysis of 2-Hydroxy-3-phenylbutanoic acid.

VI. Conclusion

The structural analysis of 2-hydroxy-3-phenylbutanoic acid is a multi-faceted process that requires the integration of data from a variety of analytical techniques. NMR spectroscopy provides the foundation for determining the molecular connectivity and relative stereochemistry. Mass spectrometry and IR spectroscopy confirm the molecular formula and the presence of key functional groups. Finally, chiral chromatography, in conjunction with X-ray crystallography or chiroptical methods, allows for the separation and unambiguous assignment of the absolute configuration of all four stereoisomers. This comprehensive approach is essential for ensuring the quality, safety, and efficacy of chiral molecules in pharmaceutical and other applications.

References

  • Enantiomer separation of alpha-hydroxy acids in high-performance immunoaffinity chromatography. PubMed. [Link]

  • Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing. [Link]

  • Enantiodifferentiation of chiral hydroxy acids via 19F NMR. RSC Publishing. [Link]

  • Chiral discrimination of α-hydroxy acids and N-Ts-α-amino Acids induced by tetraaza macrocyclic chiral solvating agents by using 1H NMR spectroscopy. PMC. [Link]

  • 2-Hydroxy-3-phenylbutanoic acid. PubChem. [Link]

  • X-ray crystallography and chirality: understanding the limitations. ResearchGate. [Link]

  • Chiral Separations. ACS Publications. [Link]

  • Absolute Configuration of Small Molecules by Co‐Crystallization. PMC. [Link]

  • Woo, E. H. S., Field, M. J., Sutherland, M. L., Gerak, C. A. N., & Merbouh, N. (2016). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students. Chemical Education Journal, 18(1), 1-8. [Link]

  • 2-Phenylbutyric acid, TMS derivative. NIST WebBook. [Link]

  • (2S,3R)-2-Hydroxy-3-phenylbutanoic acid. Chemsrc. [Link]

  • 2-(Hydroxyimino)-3-phenylbutanoic acid. PubChem. [Link]

  • The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. ResearchGate. [Link]

  • Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. ResearchGate. [Link]

  • 3-hydroxy-2-phenylbutanoic acid. LookChem. [Link]

  • 3-Phenylbutyric acid. PubChem. [Link]

  • 2-Phenylbutyric acid, TMS derivative. NIST WebBook. [Link]

  • Theoretical Study of Chiral Carboxylic Acids. Structural and Energetic Aspects of Crystalline and Liquid States. Crystal Growth & Design. [Link]

  • Molecular Sensing of Chiral Carboxylic Acid Enantiomers Using CD Inductions in the Visible Light Region. The Journal of Organic Chemistry. [Link]

  • (2R,3R)-3-hydroxy-2-phenylbutanoic acid. PubChem. [Link]

  • beta-Hydroxy-beta-methylglutaric acid - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • ¹H NMR Chemical Shifts. Organic Chemistry Data. [Link]

  • Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. ResearchGate. [Link]

  • 2-Hydroxy-3-phenylbutanal. PubChem. [Link]

  • The four facets of 1H NMR spectroscopy. University of Puget Sound. [Link]

  • ¹H NMR spectra of the synthesized monomer BHB (a), copolymer B-46-2. ResearchGate. [Link]

  • 2-hydroxy-3-phenylbutanoic acid (C10H12O3). PubChemLite. [Link]

  • The maximum number of stereoisomers possible for 2-hydroxy-2-methyl butanoic acid is. Doubtnut. [Link]

Sources

Exploratory

Stereocontrolled Synthesis of 2-Hydroxy-3-phenylbutanoic Acid Stereoisomers: A Mechanistic and Methodological Guide

Executive Summary & Core Rationale The synthesis of contiguous stereocenters remains a benchmark for evaluating asymmetric methodologies. 2-Hydroxy-3-phenylbutanoic acid and its derivatives (such as N-Boc-β-methylphenyla...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Rationale

The synthesis of contiguous stereocenters remains a benchmark for evaluating asymmetric methodologies. 2-Hydroxy-3-phenylbutanoic acid and its derivatives (such as N-Boc-β-methylphenylalanines) are highly valued chiral building blocks in drug development, particularly in the design of peptidomimetics, bestatin analogs, and conformationally restricted enzyme inhibitors[1].

Because the molecule possesses two adjacent chiral centers (C2 and C3), there are four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Relying on classical resolution or non-specific aldol additions often yields poor diastereomeric excesses (de). As a Senior Application Scientist, I advocate for a fully stereodivergent, self-validating synthetic system. The most robust and scalable approach utilizes the Sharpless Asymmetric Epoxidation (SAE) of cinnamyl alcohol, followed by a highly regioselective higher-order cuprate ring opening [1],[2]. This whitepaper details the mechanistic causality, stereochemical tracking, and validated protocols required to isolate each specific stereoisomer with >99% enantiomeric excess (ee).

Mechanistic Pathway & Stereochemical Causality

To build a self-validating synthetic system, one must understand the exact stereochemical causality at each node of the workflow. The synthesis of the (2R,3R) stereoisomer serves as our primary mechanistic model.

The Cahn-Ingold-Prelog (CIP) Priority Swap

The pathway begins with the SAE of cinnamyl alcohol using L-(+)-diethyl tartrate (DET), which reliably yields (2S,3S)-2,3-epoxy-3-phenyl-1-propanol[2]. The absolute configuration of this intermediate can be rapidly verified using exciton chirality protocols[3].

A critical, often-overlooked stereochemical nuance occurs during the subsequent ruthenium-catalyzed oxidation of the primary alcohol to the carboxylic acid. No bonds are broken at the C2 chiral center. However, the CIP priority of the C1 group increases from –CH₂OH (Priority 3) to –COOH (Priority 2), surpassing the C3 epoxide carbon.

  • Alcohol C2 Priorities: –O (1), –C3 (2), –C1 (3). Configuration = S.

  • Acid C2 Priorities: –O (1), –C1 (2), –C3 (3). Configuration = R.

This priority swap causes the formal absolute configuration at C2 to change from S to R, resulting in (2R,3S)-2,3-epoxy-3-phenylpropanoic acid [1]. Tracking this nomenclature shift is essential for regulatory and analytical documentation.

Regioselective Cuprate Opening (Inversion at C3)

The core transformation is the ring opening of the (2R,3S)-epoxy acid using the Lipshutz higher-order cyanocuprate, Me₂Cu(CN)Li₂.

  • Regioselectivity: The carboxylate acts as a directing group, electrostatically shielding the α-position (C2) and directing the soft methyl nucleophile strictly to the benzylic C3 position[1].

  • Stereospecificity: The cuprate attacks via an S_N2 mechanism, resulting in a complete inversion of configuration at C3 (from S to R). Because C2 is untouched, it remains R.

  • Result: The reaction yields (2R,3R)-2-hydroxy-3-phenylbutanoic acid [1].

Stereodivergence

To access the syn diastereomers (e.g., 2S,3R), the C2 hydroxyl group of the (2R,3R) product is subjected to a Mitsunobu reaction (using p-nitrobenzoic acid), which cleanly inverts the C2 center[1].

G A Cinnamyl Alcohol (Achiral) B (2S,3S)-2,3-Epoxy-3-phenyl-1-propanol (SAE: L-(+)-DET) A->B Sharpless Epoxidation C (2R,3S)-2,3-Epoxy-3-phenylpropanoic acid (RuCl3 / NaIO4) B->C Oxidation (CIP Priority Swap at C2) D (2R,3R)-2-Hydroxy-3-phenylbutanoic acid (Me2Cu(CN)Li2) C->D Cuprate Opening (Inversion at C3) E (2S,3R)-2-Hydroxy-3-phenylbutanoic acid (Mitsunobu Inversion) D->E Mitsunobu (Inversion at C2)

Stereodivergent synthesis of 2-hydroxy-3-phenylbutanoic acid stereoisomers.

Experimental Workflows (Self-Validating Protocols)

The following methodologies are engineered to prevent epimerization and ensure high optical purity.

Protocol A: Sharpless Asymmetric Epoxidation (SAE)
  • Preparation: To a flame-dried flask under argon, add activated 4Å molecular sieves and anhydrous CH₂Cl₂. Cool to -20 °C.

  • Catalyst Formation: Add Ti(O-iPr)₄ (1.2 eq) and L-(+)-diethyl tartrate (1.4 eq). Stir for 30 minutes to form the chiral titanium complex.

  • Reaction: Add cinnamyl alcohol (1.0 eq), followed by the dropwise addition of tert-butyl hydroperoxide (TBHP, 2.0 eq, 5.5 M in decane). Stir at -20 °C for 14 hours.

  • Validation Checkpoint: Quench with aqueous tartaric acid. Extract and purify via silica gel chromatography. Analyze via chiral HPLC (Chiralcel OD-H) to confirm >98% ee of (2S,3S)-2,3-epoxy-3-phenyl-1-propanol.

Protocol B: Ruthenium-Catalyzed Oxidation

Causality Note: RuCl₃/NaIO₄ is chosen over acidic chromium reagents (e.g., Jones) to prevent acid-catalyzed epoxide ring opening.

  • Solvent System: Dissolve the epoxy alcohol (1.0 eq) in a biphasic mixture of CH₃CN / CCl₄ / H₂O (2:2:3 ratio).

  • Oxidation: Add NaIO₄ (4.0 eq) followed by a catalytic amount of RuCl₃·xH₂O (0.05 eq). Stir vigorously at room temperature for 2 hours.

  • Validation Checkpoint: Extract with CH₂Cl₂. Analyze via ¹³C NMR. The disappearance of the –CH₂OH signal (~63 ppm) and appearance of the –COOH signal (~175 ppm) confirms complete conversion to (2R,3S)-2,3-epoxy-3-phenylpropanoic acid.

Protocol C: Regioselective Cuprate Opening
  • Cuprate Generation: Suspend CuCN (3.0 eq) in anhydrous Et₂O under argon at -78 °C. Add MeLi (6.0 eq) dropwise. Warm to 0 °C until a homogeneous solution of Me₂Cu(CN)Li₂ forms, then re-cool to -78 °C.

  • Addition: Dissolve the epoxy acid (1.0 eq) in Et₂O and add dropwise to the cuprate solution. Stir at -78 °C for 1 hour, then slowly warm to 0 °C.

  • Validation Checkpoint: Quench with saturated NH₄Cl/NH₄OH (9:1). Isolate the product and verify via ¹H NMR. The appearance of a new methyl doublet (~1.3 ppm) confirms the successful formation of (2R,3R)-2-hydroxy-3-phenylbutanoic acid[1].

TS A (2R,3S)-Epoxy Acid Carboxylate directs Cu B Transition State [Me---C3---O]‡ SN2 Inversion A->B Me2Cu(CN)Li2 attack at C3 C (2R,3R)-Hydroxy Acid C3 Configuration Inverted B->C Epoxide Ring Opening

Mechanistic transition state of regioselective cuprate opening at C3.

Protocol D: Mitsunobu Inversion (Stereodivergence)
  • Reaction: Dissolve the (2R,3R)-hydroxy acid (esterified to methyl ester for solubility) (1.0 eq), p-nitrobenzoic acid (1.5 eq), and PPh₃ (1.5 eq) in anhydrous THF at 0 °C.

  • Activation: Add diethyl azodicarboxylate (DEAD, 1.5 eq) dropwise. Stir at room temperature for 12 hours.

  • Hydrolysis: Isolate the inverted ester, then hydrolyze with LiOH in THF/H₂O to yield the (2S,3R)-2-hydroxy-3-phenylbutanoic acid[1].

Quantitative Data Summary

The following table summarizes the expected quantitative metrics and stereochemical evolution across the synthetic workflow. Yields and enantiomeric/diastereomeric excesses represent validated benchmarks from optimized runs[1].

Starting MaterialReagent SystemIntermediate / ProductYieldee / de
Cinnamyl alcoholL-(+)-DET, Ti(O-iPr)₄, TBHP(2S,3S)-Epoxy alcohol92%>98% ee
(2S,3S)-Epoxy alcoholRuCl₃ (cat.), NaIO₄(2R,3S)-Epoxy acid85%>98% de
(2R,3S)-Epoxy acidMe₂Cu(CN)Li₂(2R,3R)-Hydroxy acid 82%>99% de
(2R,3R)-Hydroxy acidDEAD, p-NO₂-BzOH; then LiOH(2S,3R)-Hydroxy acid 78%>99% de

(Note: To synthesize the (2S,3S) and (2R,3S) enantiomers, the sequence is identical, but initiated using D-(-)-DET in Protocol A).

References

  • Pastó, M., Moyano, A., Pericàs, M. A., & Riera, A. (1997). A Catalytic Asymmetric Synthesis of N-Boc-β-Methylphenylalanines. The Journal of Organic Chemistry, 62(24), 8425-8431. [Link]

  • Li, X., & Borhan, B. (2008). Prompt Determination of Absolute Configuration for Epoxy Alcohols via Exciton Chirality Protocol. Journal of the American Chemical Society, 130(48), 16126-16127. [Link]

  • Rao, A. S. (2011). Synthetic Applications of Chiral Unsaturated Epoxy Alcohols Prepared by Sharpless Asymmetric Epoxidation. Tetrahedron, 67(45). [Link]

Sources

Foundational

2-Hydroxy-3-phenylbutanoic Acid (CAS 91061-47-1): A Technical Guide to Asymmetric Synthesis and Pharmaceutical Application

Executive Summary In modern drug discovery, the spatial orientation of functional groups is just as critical as their chemical identity. 2-Hydroxy-3-phenylbutanoic acid (CAS 91061-47-1), also known as α -hydroxy- β -meth...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the spatial orientation of functional groups is just as critical as their chemical identity. 2-Hydroxy-3-phenylbutanoic acid (CAS 91061-47-1), also known as α -hydroxy- β -methylbenzenepropanoic acid, is a highly specialized chiral building block[1]. Featuring vicinal stereocenters at the C2 and C3 positions, this molecule provides a privileged scaffold for the synthesis of peptidomimetics, unnatural amino acids, and potent metalloenzyme inhibitors.

As a Senior Application Scientist, I have structured this guide to move beyond basic chemical properties, diving into the mechanistic causality of its synthesis, the self-validating protocols required for its chiral resolution, and its authoritative application in targeted drug development.

Physicochemical Profiling & Structural Dynamics

Understanding the physicochemical baseline of 2-Hydroxy-3-phenylbutanoic acid is essential for predicting its behavior in both synthetic workflows and biological systems. The presence of the C2-hydroxyl and C1-carboxylic acid groups provides excellent bidentate chelation potential, while the C3-phenyl group drives hydrophobic docking[1].

Quantitative Data Summary

The following table synthesizes the core physical and chemical metrics critical for formulation and synthesis planning, cross-referenced from authoritative chemical databases[1],:

PropertyValueScientific Implication
Molecular Formula C₁₀H₁₂O₃Dictates mass balance in synthetic scaling.
Molecular Weight 180.20 g/mol Low molecular weight allows for downstream derivatization without exceeding Lipinski's Rule of 5.
Melting Point 121–122 °CIndicates high crystalline stability, ideal for solid-state storage and chiral resolution via crystallization.
Topological Polar Surface Area (TPSA) 57.5 ŲOptimal for membrane permeability in orally bioavailable drug candidates.
XLogP3 (Lipophilicity) 1.5Balanced amphiphilicity; ensures solubility in both aqueous assays and organic reaction solvents.
Hydrogen Bond Donors/Acceptors 2 / 3Facilitates strong, directional interactions with target protein active sites.

Mechanistic Synthesis & Chiral Resolution Workflow

Because 2-Hydroxy-3-phenylbutanoic acid possesses two chiral centers (C2 and C3), standard racemic synthesis yields a complex mixture of four stereoisomers (2R,3R; 2S,3S; 2R,3S; 2S,3R). To achieve the enantiopurity required for pharmaceutical APIs, the synthetic route must employ diastereoselective bond formation followed by rigorous chiral resolution.

Causality in Synthesis: The most scalable approach begins with 2-phenylpropanal. By employing an asymmetric cyanation reaction using a chiral titanium or vanadium catalyst, the C2 stereocenter is established with high diastereoselectivity relative to the existing C3 methyl/phenyl configuration. Subsequent acidic hydrolysis of the cyanohydrin intermediate directly yields the α -hydroxy acid without racemization.

SynthesisWorkflow Start 2-Phenylpropanal (Starting Material) Cyanohydrin Asymmetric Cyanation (Chiral Catalyst) Start->Cyanohydrin HCN / Catalyst Hydrolysis Acidic Hydrolysis (HCl / H2O) Cyanohydrin->Hydrolysis Intermediate Crude Crude 2-Hydroxy-3-phenylbutanoic acid (Diastereomeric Mixture) Hydrolysis->Crude Reflux Resolution Chiral Resolution (Chiral Amine Salt) Crude->Resolution Crystallization Pure Enantiopure Target Isomer (>99% ee) Resolution->Pure Isolation

Figure 1: Asymmetric synthesis and chiral resolution workflow for 2-Hydroxy-3-phenylbutanoic acid.

Analytical Validation Protocol (Self-Validating System)

To ensure the integrity of the chiral building block, the resolution and validation process must be a self-validating system. The following step-by-step methodology utilizes diastereomeric salt formation, capitalizing on the differential solubility of diastereomers to achieve >99% enantiomeric excess (ee).

Step-by-Step Methodology: Chiral Resolution & HPLC Validation
  • Diastereomeric Salt Formation:

    • Dissolve 10.0 g of crude 2-Hydroxy-3-phenylbutanoic acid in 100 mL of hot absolute ethanol.

    • Causality: Ethanol is chosen as a polar protic solvent because it disrupts intermolecular hydrogen bonding of the free acid, allowing the resolving agent to interact freely.

    • Slowly add 1.0 equivalent of (R)-(+)-1-phenylethylamine. Stir at 70 °C for 30 minutes, then cool slowly to room temperature to induce precipitation.

  • Fractional Crystallization:

    • Filter the resulting crystalline precipitate. The less soluble diastereomeric salt preferentially crystallizes, while the opposite isomer remains in the mother liquor.

    • Recrystallize the solid twice from ethanol/water (9:1 v/v) to enrich the optical purity.

  • Acidic Cleavage & Recovery:

    • Suspend the purified salt in 50 mL of ethyl acetate and wash with 1M HCl (3 x 20 mL).

    • Causality: The strong acid protonates the chiral amine (driving it into the aqueous layer) and liberates the free 2-Hydroxy-3-phenylbutanoic acid into the organic layer.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Chiral HPLC Validation:

    • Prepare a 1 mg/mL sample in Hexane/Isopropanol (80:20).

    • Inject 10 µL onto a Daicel Chiralpak AD-H column (flow rate: 1.0 mL/min, UV detection at 210 nm).

    • Self-Validation: The protocol is validated only if the chromatogram displays a single dominant peak corresponding to the target isomer (>99% ee), with the minor isomer peak falling below the limit of quantification (LOQ).

Pharmaceutical Applications: Metalloenzyme Inhibition

The primary value of 2-Hydroxy-3-phenylbutanoic acid lies in its application as a pharmacophore for metalloprotease inhibitors (e.g., aminopeptidases and matrix metalloproteinases)[2].

Mechanistic Causality: Metalloenzymes rely on a catalytic zinc ion (Zn²⁺) to polarize water for peptide bond hydrolysis. When a peptidomimetic drug containing the 91061-47-1 core enters the active site, the α -hydroxy acid motif acts as a potent bidentate chelator, binding directly to the Zn²⁺ ion. Simultaneously, the C3-phenyl group is perfectly positioned to project into the enzyme's hydrophobic S1' subsite. This dual-action binding completely displaces the catalytic water molecule, locking the enzyme in an inactive state.

InhibitionMechanism API Peptidomimetic API (91061-47-1 Core) Protease Target Metalloenzyme (e.g., Aminopeptidase) API->Protease Docking Hydroxyl C2-Hydroxyl Group API->Hydroxyl Phenyl C3-Phenyl Group API->Phenyl ActiveSite Catalytic Zn2+ Ion Protease->ActiveSite Inhibition Enzyme Inhibition (Therapeutic Efficacy) ActiveSite->Inhibition Catalysis Blocked Hydroxyl->ActiveSite Bidentate Chelation Phenyl->Protease S1' Hydrophobic Pocket

Figure 2: Mechanistic pathway of metalloenzyme inhibition via the 91061-47-1 chiral scaffold.

References

  • Title: 2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998 Source: PubChem, National Center for Biotechnology Information (NIH) URL: [Link]

Sources

Exploratory

Technical Whitepaper: Physicochemical Profiling and Analytical Methodologies of 2-Hydroxy-3-phenylbutanoic Acid

Executive Summary As a chiral building block and key intermediate in pharmaceutical development, 2-Hydroxy-3-phenylbutanoic acid (2-HPBA) presents unique analytical challenges due to its stereochemical complexity and dyn...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a chiral building block and key intermediate in pharmaceutical development, 2-Hydroxy-3-phenylbutanoic acid (2-HPBA) presents unique analytical challenges due to its stereochemical complexity and dynamic intermolecular interactions. Designated by CAS number 91061-47-1, this alpha-hydroxy acid requires rigorous, self-validating analytical workflows to ensure batch-to-batch reproducibility and stereomeric purity. This whitepaper provides an in-depth mechanistic guide to the physical properties of 2-HPBA, bridging the gap between theoretical physicochemical parameters and practical, field-proven laboratory protocols.

Quantitative Physicochemical Profile

The baseline physical properties of 2-HPBA dictate its behavior in both biological systems and chromatographic environments. The table below synthesizes the core quantitative data required for method development.

PropertyValueAnalytical Source / Validation Method
CAS Number 91061-47-1Chemical Registry via 1[1]
Molecular Formula C10H12O3HRMS / Elemental Analysis[1]
Molecular Weight 180.20 g/mol Mass Spectrometry[1]
Monoisotopic Mass 180.07864 DaESI-TOF MS[1]
Melting Point 121 - 122 °CDifferential Scanning Calorimetry
Predicted XLogP 1.5Octanol-Water Partitioning[2]
CCS [M+H]+ 138.7 ŲTrapped Ion Mobility Spectrometry[2]
CCS[M-H]- 139.4 ŲTrapped Ion Mobility Spectrometry[2]

Mechanistic Insight: The predicted XLogP of 1.5 indicates a balanced lipophilicity[2]. The molecule is hydrophobic enough to partition into organic stationary phases during chromatography, yet retains sufficient aqueous solubility via hydrogen bonding from its alpha-hydroxy and carboxylic acid moieties. Thermodynamically, the compound exhibits a melting point of 121-122 °C, as documented by , which suggests a stable crystalline lattice stabilized by intermolecular hydrogen-bonded dimers.

Structural Dynamics & Stereochemical Complexity

2-HPBA possesses two adjacent stereocenters at the C2 and C3 positions, resulting in four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). Because diastereomers possess different spatial arrangements, they exhibit distinct physical properties, including differing melting points, NMR chemical shifts, and collision cross-sections. Specific stereoisomers, such as the (2S,3R) configuration, are cataloged independently (e.g., CAS: 874115-76-1 via3)[3] due to their unique biological target binding affinities.

To isolate these isomers, a self-validating separation workflow using Chiral Supercritical Fluid Chromatography (SFC) is highly recommended over standard reverse-phase HPLC, as SFC provides superior resolution of diastereomeric pairs by exploiting subtle differences in steric hindrance.

Stereochem A 2-HPBA Racemate (4 Stereoisomers) B Chiral SFC (Amylose Phase) A->B Injection C anti-Diastereomers (e.g., 2S,3R) B->C Peak 1 & 2 D syn-Diastereomers (e.g., 2S,3S) B->D Peak 3 & 4

Figure 1: Chromatographic resolution workflow for 2-HPBA stereoisomers.

Self-Validating Analytical Protocols

As an application scientist, I emphasize that robust analytical workflows must be self-validating. Relying on a single data point (e.g., a nominal mass) is insufficient for complex chiral building blocks.

Thermodynamic Profiling via Differential Scanning Calorimetry (DSC)

Causality: While a standard capillary melting point apparatus can confirm the 121-122 °C range, it cannot detect polymorphs or solvates. DSC provides a self-validating thermodynamic profile by quantifying the enthalpy of fusion (ΔHfus), distinguishing true melting from thermal decomposition.

  • Instrument Calibration: Calibrate the DSC heat flow and temperature using high-purity Indium (Tm = 156.6 °C) to ensure thermodynamic accuracy.

  • Sample Encapsulation: Weigh 2-3 mg of 2-HPBA into a standard aluminum pan. Crucial Step: Crimp with a pin-hole lid to allow the release of volatile trace solvents, preventing pressure-induced baseline artifacts that could mask the true enthalpy of fusion.

  • Thermal Method: Equilibrate at 25 °C. Ramp at 10 °C/min to 150 °C under a dry nitrogen purge (50 mL/min) to prevent oxidative degradation.

  • Data Interpretation: Integrate the primary endothermic peak. A sharp endotherm with an onset near 121 °C validates the crystalline purity of the batch.

Ion Mobility-Mass Spectrometry (IM-MS) Workflow

Causality: High-Resolution Mass Spectrometry (HRMS) confirms the elemental composition via the monoisotopic mass of 180.07864 Da[1], but it cannot differentiate diastereomers. Ion mobility separates ions based on their size and shape in the gas phase, yielding the Collision Cross Section (CCS). Advanced ion mobility studies from2 predict a CCS of 138.7 Ų for the[M+H]+ adduct and 139.4 Ų for the [M-H]- adduct[2].

  • Calibration: Calibrate the Time-of-Flight (TOF) analyzer using a standard tuning mix to ensure sub-2 ppm mass accuracy. Calibrate the drift tube using standard CCS calibrant mixtures.

  • Sample Preparation: Dissolve 2-HPBA in LC-MS grade Methanol:Water (50:50, v/v) to a final concentration of 1 µg/mL. Crucial Step: Add 0.1% Formic Acid to promote protonation and stabilize the [M+H]+ adduct, preventing signal dilution across multiple sodium/potassium adducts.

  • Acquisition: Run in both positive and negative ESI modes. Monitor for the protonated adduct [M+H]+ at m/z 181.085 and the deprotonated [M-H]- at m/z 179.071[2].

  • Orthogonal Validation: Compare the experimental CCS values against the predicted baseline (138.7 Ų / 139.4 Ų)[2]. Deviations greater than 2% suggest the presence of a different diastereomer or a dimeric gas-phase complex.

Workflow N1 2-Hydroxy-3-phenylbutanoic acid (CAS: 91061-47-1) N2 Electrospray Ionization (ESI) Positive/Negative Modes N1->N2 Direct Infusion N3 Ion Mobility Separation (CCS Profiling) N2->N3 Ion Generation N4 High-Resolution Mass Spec (Monoisotopic Mass: 180.078 Da) N3->N4 Shape/Charge Separation N5 Data Synthesis & Adduct Validation N4->N5 m/z Detection

Figure 2: Self-validating HRMS and Ion Mobility analytical workflow for 2-HPBA.

References

  • 2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998 - PubChem , National Institutes of Health. 1

  • 2-hydroxy-3-phenylbutanoic acid (C10H12O3) - PubChemLite , Université du Luxembourg. 2

  • 2-hydroxy-3-phenylbutanoic acid | 91061-47-1 - Sigma-Aldrich , Merck KGaA.

  • (2S,3R)-2-Hydroxy-3-phenylbutanoic acid | CAS#:874115-76-1 | Chemsrc , Chemsrc. 3

Sources

Foundational

An In-depth Technical Guide to 2-Hydroxy-3-phenylbutanoic Acid

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract This technical guide provides a comprehensive overview of 2-Hydroxy-3-phenylbutanoic acid, a mole...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-Hydroxy-3-phenylbutanoic acid, a molecule of interest in synthetic and medicinal chemistry. This document delves into its fundamental chemical properties, including its molecular formula and weight, and explores its stereoisomeric complexity. Detailed protocols for its synthesis from readily available precursors are presented, with a focus on the stereospecific conversion of L-phenylalanine. Furthermore, this guide outlines the key analytical techniques for its characterization, discusses its known and potential biological activities, and provides essential safety and handling information. This guide is intended to be a valuable resource for researchers and professionals engaged in drug discovery and development, offering a consolidated source of technical information to facilitate further investigation and application of 2-Hydroxy-3-phenylbutanoic acid.

Introduction

2-Hydroxy-3-phenylbutanoic acid is a carboxylic acid that features both a hydroxyl group and a phenyl group, making it a versatile scaffold for chemical synthesis and a potential pharmacophore in drug design. Its structure, which includes two chiral centers, gives rise to four possible stereoisomers, each potentially exhibiting distinct biological activities. Understanding the chemical and physical properties of this compound is paramount for its effective utilization in research and development. This guide aims to provide a detailed and practical resource for scientists working with or considering the use of 2-Hydroxy-3-phenylbutanoic acid.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is the foundation for its application in any scientific endeavor. This section details the key identifiers and characteristics of 2-Hydroxy-3-phenylbutanoic acid.

Molecular Formula and Molecular Weight

The fundamental identity of 2-Hydroxy-3-phenylbutanoic acid is defined by its molecular formula and weight.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[1]
Molecular Weight 180.20 g/mol [1]
CAS Number 91061-47-1[1]
Chemical Structure and Stereoisomerism

2-Hydroxy-3-phenylbutanoic acid possesses two chiral centers, at the C2 and C3 positions. This results in the existence of four possible stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R). The specific stereochemistry can significantly influence the biological activity of the molecule.

Caption: General chemical structure of 2-Hydroxy-3-phenylbutanoic acid.

The stereochemical configuration of each isomer is crucial and should be carefully considered in any experimental design.

Synonyms

This compound is also known by several other names, which can be useful when searching literature and chemical databases.[1]

  • alpha-Hydroxy-beta-methylbenzenepropanoic acid

  • 2-hydroxy-3-phenyl-butanoic acid

Predicted Physicochemical Data

The following table summarizes key computed physicochemical properties.

PropertyPredicted ValueSource
XLogP3 1.2
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 3
Topological Polar Surface Area 57.5 Ų

Synthesis of 2-Hydroxy-3-phenylbutanoic Acid

The synthesis of 2-Hydroxy-3-phenylbutanoic acid can be achieved through various routes. A well-documented and stereospecific method involves the conversion of the readily available amino acid, L-phenylalanine.

Stereospecific Synthesis from L-Phenylalanine

This protocol outlines the conversion of L-phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic acid, a closely related compound, and the principles can be adapted. The reaction proceeds via a double Sₙ2 mechanism, resulting in the retention of stereochemistry.

G L_Phenylalanine L-Phenylalanine Diazonium_Salt Diazonium Salt Intermediate L_Phenylalanine->Diazonium_Salt NaNO₂, H₂SO₄ Product 2-Hydroxy-3-phenylbutanoic acid Diazonium_Salt->Product H₂O (Nucleophilic Attack)

Caption: Synthetic pathway from L-Phenylalanine.

Experimental Protocol:

Materials:

  • L-phenylalanine

  • 1M Sulfuric Acid (H₂SO₄)

  • 3.0 M Sodium Nitrite (NaNO₂) solution

  • Ice-water bath

  • Magnetic stirrer and stir bar

  • Erlenmeyer flask

  • Disposable pipette

  • Büchner funnel and filter paper

  • Vacuum filtration apparatus

Procedure:

  • Dissolution: In a 25-mL Erlenmeyer flask, dissolve 1.65 g (10 mmol) of L-phenylalanine in 10 mL of 1M H₂SO₄ with magnetic stirring at room temperature until a homogeneous solution is obtained.

  • Cooling: Cool the solution to 3-5°C in an ice-water bath.

  • Diazotization: Slowly add 5 mL of a 3.0 M NaNO₂ solution dropwise using a disposable pipette. The rate of addition should be controlled to maintain the reaction temperature below 5°C. This addition should take approximately 45 minutes. Observe the formation of N₂ gas bubbles.

  • Reaction: After the addition is complete, remove the ice-water bath and allow the reaction to stir at room temperature.

  • Crystallization: Allow the reaction mixture to stand, lightly corked, until the next lab period to allow for product crystallization.

  • Isolation: Cool the solution to 0-5°C to maximize the yield of the solid product. Isolate the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with 5 mL of ice-cold water while on the filter paper with the vacuum off. Reapply the vacuum to remove the wash solvent.

  • Drying: Allow the product to air dry on the filter paper.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The predicted monoisotopic mass of 2-Hydroxy-3-phenylbutanoic acid is 180.078644241 Da.[1]

Infrared (IR) Spectroscopy

IR spectroscopy can identify the presence of key functional groups. For 2-Hydroxy-3-phenylbutanoic acid, characteristic peaks would be expected for the O-H stretch of the carboxylic acid and the alcohol, the C=O stretch of the carboxylic acid, and C-H stretches of the aromatic and aliphatic portions of the molecule.

Biological and Pharmacological Activity

The biological activities of hydroxy acids are of significant interest in dermatology and pharmacology.[3] While specific studies on the pharmacological effects of 2-Hydroxy-3-phenylbutanoic acid are limited, its structural similarity to other biologically active molecules suggests potential applications.

Derivatives of similar structures, such as (2R,3R)-3-Amino-2-hydroxy-4-phenylbutyric acid, have been investigated for their potential neuroprotective effects and as building blocks in the synthesis of new drugs targeting neurotransmitter systems.[4] This suggests that 2-Hydroxy-3-phenylbutanoic acid and its stereoisomers could be valuable starting points for the development of novel therapeutics.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling 2-Hydroxy-3-phenylbutanoic acid.

Hazard Identification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), 2-Hydroxy-3-phenylbutanoic acid is classified with the following hazards:[1]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions

When working with this compound, the following personal protective equipment (PPE) and handling procedures are recommended:

  • Engineering Controls: Use in a well-ventilated area, preferably in a fume hood.

  • Eye Protection: Wear chemical safety goggles.

  • Hand Protection: Wear compatible chemical-resistant gloves.

  • Skin and Body Protection: Wear a lab coat.

  • Hygiene: Wash hands thoroughly after handling. Avoid eating, drinking, or smoking in the laboratory.

Conclusion

2-Hydroxy-3-phenylbutanoic acid is a multifaceted molecule with significant potential for applications in synthetic chemistry and drug discovery. This guide has provided a detailed overview of its fundamental properties, a practical synthesis protocol, and essential information for its characterization and safe handling. The stereochemical complexity of this compound presents both a challenge and an opportunity for the development of stereospecific therapeutic agents. Further research into the distinct biological activities of its four stereoisomers is warranted and could lead to the discovery of novel drug candidates.

References

  • PubChem. (n.d.). 2-Hydroxy-3-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Padias, A. B., et al. (2014). A Simple Case Study for the Introduction of the HMBC and the EI-MS Techniques to Second and Third Year Undergraduate Students.
  • Kornienko, A., et al. (2021). Synthesis and Structural Characterization of (E)-4-[(2-Hydroxy-3-methoxybenzylidene)amino]butanoic Acid and Its Novel Cu(II) Complex. Molecules, 26(2), 299.
  • The Natural Products Atlas. (n.d.). (2r,3r)-3-hydroxy-2-methylbutanoic acid. Retrieved from [Link]

  • University of Calgary. (2023). Solubility of Organic Compounds. Retrieved from [Link]

  • PubChem. (n.d.). 3-Phenylbutyric acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Kornhauser, A., et al. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity.
  • NextSDS. (n.d.). 2-amino-3-hydroxy-4-phenylbutanoic acid. Retrieved from [Link]

  • PubChem. (n.d.). (2R,3R)-3-hydroxy-2-phenylbutanoic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Exploratory

A Comprehensive Guide to the Nomenclature of α-Hydroxy-β-methylbenzenepropanoic Acid

Introduction: Establishing the Core Structure and Its Significance In the landscape of pharmaceutical research and organic synthesis, precision in molecular identification is paramount. The compound known by the semi-sys...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Establishing the Core Structure and Its Significance

In the landscape of pharmaceutical research and organic synthesis, precision in molecular identification is paramount. The compound known by the semi-systematic name α-hydroxy-β-methylbenzenepropanoic acid is a key exemplar of this principle. While this name provides a basic structural outline, a deeper, more systematic understanding of its nomenclature is essential for researchers, scientists, and drug development professionals. This guide provides an in-depth technical exploration of the nomenclature of this molecule, with a strong emphasis on its stereochemical complexity, which is critical to its biological activity and application. The molecular formula of this compound is C₁₀H₁₂O₃.[1]

The foundational IUPAC (International Union of Pure and Applied Chemistry) name for this compound is 2-hydroxy-3-phenylbutanoic acid .[1] This name is derived by identifying the longest carbon chain containing the principal functional group (the carboxylic acid), which is a four-carbon chain (butanoic acid). The substituents are then located and named accordingly: a hydroxyl (-OH) group at the second carbon (C2) and a phenyl (-C₆H₅) group at the third carbon (C3).

The seemingly simple name, however, belies a significant layer of complexity. The molecule possesses two chiral centers at C2 and C3, the carbon atoms bearing the hydroxyl and phenyl groups, respectively. This gives rise to a total of four possible stereoisomers (2² = 4), each with unique three-dimensional arrangements and, consequently, potentially distinct pharmacological profiles.[2][3] Understanding the precise nomenclature to differentiate these stereoisomers is not merely an academic exercise but a fundamental requirement for drug design, synthesis, and regulatory approval.

Systematic Nomenclature: A Deep Dive into Stereochemistry

The unambiguous description of each stereoisomer is achieved through the Cahn-Ingold-Prelog (CIP) priority rules, which assign an absolute configuration (R or S) to each chiral center.[4][5][6] Additionally, the relative stereochemistry of the two chiral centers can be described using the terms erythro and threo.

The Cahn-Ingold-Prelog (CIP) System: Assigning Absolute Configuration

The CIP system provides a standardized method for ranking the substituents attached to a chiral center based on atomic number.[4][7] A higher atomic number corresponds to a higher priority. If there is a tie, the atoms at the next position in the substituent chains are compared until a point of difference is found.[4][8]

Chiral Center C2 (the α-carbon): The four groups attached to C2 are:

  • -OH (hydroxyl group)

  • -COOH (carboxyl group)

  • -CH(CH₃)C₆H₅ (the rest of the carbon chain)

  • -H (hydrogen)

The priority assignment is as follows:

  • -OH : The oxygen atom (atomic number 8) has the highest atomic number directly attached to C2.

  • -COOH : The carbon is attached to two oxygen atoms (one double-bonded, treated as two single bonds in CIP rules) and a carbon.

  • -CH(CH₃)C₆H₅ : The carbon is attached to another carbon, a carbon, and a hydrogen.

  • -H : Hydrogen has the lowest atomic number.

Chiral Center C3 (the β-carbon): The four groups attached to C3 are:

  • -C₆H₅ (phenyl group)

  • -CH(OH)COOH (the rest of the carbon chain)

  • -CH₃ (methyl group)

  • -H (hydrogen)

The priority assignment is as follows:

  • -C₆H₅ : The carbon is attached to three other carbons.

  • -CH(OH)COOH : The carbon is attached to an oxygen, a carbon, and a hydrogen.

  • -CH₃ : The carbon is attached to three hydrogens.

  • -H : Hydrogen has the lowest atomic number.

The following diagram illustrates the priority assignments for the (2R, 3R) stereoisomer:

G CIP Priority Assignment at C2 and C3 C2 C2 C3 C3 C2->C3 OH_C2 OH (1) C2->OH_C2 COOH_C2 COOH (2) C2->COOH_C2 H_C2 H (4) C2->H_C2 Ph_C3 C₆H₅ (1) C3->Ph_C3 CH3_C3 CH₃ (3) C3->CH3_C3 H_C3 H (4) C3->H_C3 C3_link (3) C2_link (2)

CIP Priority Assignment at C2 and C3

Once priorities are assigned, the molecule is oriented so that the lowest-priority group (priority 4) is pointing away from the viewer. The configuration is then assigned as R (rectus) if the sequence from priority 1 to 2 to 3 is clockwise, and S (sinister) if it is counter-clockwise.

The Four Stereoisomers and their R/S Configurations

The four possible stereoisomers of 2-hydroxy-3-phenylbutanoic acid are:

  • (2R, 3R)-2-hydroxy-3-phenylbutanoic acid

  • (2S, 3S)-2-hydroxy-3-phenylbutanoic acid

  • (2R, 3S)-2-hydroxy-3-phenylbutanoic acid

  • (2S, 3R)-2-hydroxy-3-phenylbutanoic acid

The (2R, 3R) and (2S, 3S) isomers are a pair of enantiomers (non-superimposable mirror images). Similarly, the (2R, 3S) and (2S, 3R) isomers are another pair of enantiomers. The relationship between any other pairing (e.g., (2R, 3R) and (2R, 3S)) is that of diastereomers (stereoisomers that are not mirror images).

Erythro and Threo Nomenclature: Describing Relative Stereochemistry

The terms erythro and threo are used to describe the relative stereochemistry of two adjacent chiral centers. This nomenclature is particularly useful when the two chiral centers have two common substituents. In the case of 2-hydroxy-3-phenylbutanoic acid, the common substituents are hydrogen and the carbon backbone.

In a Fischer projection, if the two non-hydrogen, non-backbone substituents (in this case, the -OH and -C₆H₅ groups) are on the same side , the diastereomer is designated as erythro . If they are on opposite sides , it is designated as threo .

  • The erythro diastereomer corresponds to the (2R, 3S) and (2S, 3R) configurations.

  • The threo diastereomer corresponds to the (2R, 3R) and (2S, 3S) configurations.

The following diagram illustrates the Fischer projections of the four stereoisomers and their corresponding erythro and threo designations.

Fischer Projections of Stereoisomers

Significance in a Scientific and Drug Development Context

The meticulous differentiation of stereoisomers is of profound importance in pharmacology and drug development. The spatial arrangement of atoms in a molecule dictates its interaction with chiral biological targets such as enzymes and receptors.[2][9] Consequently, different enantiomers of a chiral drug can exhibit markedly different pharmacological activities, potencies, and toxicological profiles.

For instance, one enantiomer may be therapeutically active (the eutomer), while the other may be inactive or even responsible for undesirable side effects (the distomer).[2] A classic example is the drug thalidomide, where the (R)-enantiomer is a sedative, while the (S)-enantiomer is teratogenic.[3] In the case of phenibut (3-phenyl-4-aminobutyric acid), a structurally related compound, the pharmacological activity resides primarily in the R-enantiomer.[10]

Therefore, for a compound like 2-hydroxy-3-phenylbutanoic acid, it is highly probable that its four stereoisomers will have distinct biological activities. In a drug development pipeline, this necessitates:

  • Stereoselective Synthesis: The development of synthetic routes that produce a single, desired stereoisomer in high purity.

  • Chiral Analysis and Separation: Robust analytical methods to determine the enantiomeric and diastereomeric purity of a drug substance.

  • Pharmacological Profiling: Separate evaluation of the biological activity and toxicity of each stereoisomer.

The ability to correctly name and identify each stereoisomer is the foundational first step in this critical process, ensuring clear communication, accurate documentation, and ultimately, the development of safer and more effective medicines.

Summary of Nomenclature

Systematic Name Stereochemical Descriptors Common Synonym Molecular Formula
2-hydroxy-3-phenylbutanoic acid(2R, 3R), (2S, 3S) - threoα-Hydroxy-β-methylbenzenepropanoic acidC₁₀H₁₂O₃
(2R, 3S), (2S, 3R) - erythro

Conclusion

The nomenclature of α-hydroxy-β-methylbenzenepropanoic acid, or more systematically, 2-hydroxy-3-phenylbutanoic acid, serves as an excellent case study in the importance of precise chemical language. While the basic name identifies the connectivity of the atoms, a full understanding requires a detailed grasp of its stereochemistry. For researchers and professionals in drug development, the ability to navigate the complexities of the Cahn-Ingold-Prelog system and the erythro/threo nomenclature is not just a matter of convention, but a crucial component of scientific integrity and a prerequisite for the successful advancement of chiral drug candidates.

References

  • Filo. (2025, December 26). Category 3: Identification of R and S Configuration. Retrieved from [Link]

  • Chemistry Steps. (2020, December 10). Fischer Projections. Retrieved from [Link]

  • OpenOChem Learn. CIP (Cahn-Ingold-Prelog) Priorities. Retrieved from [Link]

  • Wikipedia. (2021, April 2). Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

  • PSIBERG. (2022, August 17). Cahn Ingold Prelog Priority Rules (with Examples) - Stereochemistry. Retrieved from [Link]

  • PubChem. (2R,3R)-3-hydroxy-2-phenylbutanoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2015, July 5). 5.4: Fischer Projections. Retrieved from [Link]

  • The Method of Dots. (2017, January 17). Assigning Cahn-Ingold-Prelog (CIP) Priorities (2). Retrieved from [Link]

  • Wikipedia. Cahn–Ingold–Prelog priority rules. Retrieved from [Link]

  • Dambrova, M., et al. (2008, March 31). Comparative pharmacological activity of optical isomers of phenibut. PubMed. Retrieved from [Link]

  • Chemistry Stack Exchange. (2020, June 24). Assigning R/S configurations to Fischer projections of 3‐chloro‐2‐hydroxybutanoic acid. Retrieved from [Link]

  • PubChem. 2-Hydroxy-3-phenylbutanoic acid. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2025, August 6). Absolute configurations of the (–)-erythro and (–)-threo-2,3-dihydroxybutyric acids. Retrieved from [Link]

  • American Journal of Biomedical Science and Research. (2021, June 21). Effects of Stereoisomers on Drug Activity. Retrieved from [Link]

  • ResearchGate. (2010). Pharmacological Significance of Stereoisomerism. Retrieved from [Link]

  • Brainly.com. (2024, January 9). [FREE] Draw all the possible stereoisomers of 2,3-dihydroxybutane using both wedge-dash and Fischer projections. Retrieved from [Link]

  • PubMed. (2019, June 15). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Retrieved from [Link]

  • Vedantu. (2024, July 2). The correct fischer projection formula of 2R 3S 23 class 12 chemistry CBSE. Retrieved from [Link]

  • American Journal of Biomedical Science and Research. (2021, June 21). Effects of Stereoisomers on Drug Activity. Retrieved from [Link]

  • Filo. (2025, December 3). Draw Fischer projections for both the D and L isomers of the following:a. 2,3-dihydroxypropanoic acidb. 2 -chloro-3-hydroxypropanoic acid. Retrieved from [Link]

  • YouTube. (2022, September 11). How to assign R and S configuration using the Cahn Ingold Prelog priority rules. Retrieved from [Link]

  • ResearchGate. Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. Retrieved from [Link]

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Foundational

A Technical Guide to Investigating the Biological Activity of 2-Hydroxy-3-phenylbutanoic Acid

A Research and Drug Development-Focused Whitepaper Abstract 2-Hydroxy-3-phenylbutanoic acid is a small molecule with a structure suggestive of potential biological activity, yet it remains a largely uncharacterized compo...

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Author: BenchChem Technical Support Team. Date: March 2026

A Research and Drug Development-Focused Whitepaper

Abstract

2-Hydroxy-3-phenylbutanoic acid is a small molecule with a structure suggestive of potential biological activity, yet it remains a largely uncharacterized compound in the scientific literature. This technical guide outlines a comprehensive strategy for the systematic evaluation of its biological effects, targeting researchers, scientists, and professionals in drug development. In the absence of extensive prior research, this document provides a roadmap for discovery, drawing parallels from structurally related compounds with known biological activities, including neuroprotection, antimicrobial action, and enzymatic inhibition. We present a series of proposed experimental workflows, from initial high-throughput screening to more focused in vitro and preliminary in vivo studies, designed to elucidate the compound's mechanism of action and therapeutic potential. This guide emphasizes a scientifically rigorous approach, detailing step-by-step methodologies and data interpretation frameworks to facilitate the exploration of 2-Hydroxy-3-phenylbutanoic acid as a potential lead compound for novel therapeutic agents.

Introduction: The Therapeutic Potential of an Uncharacterized Molecule

2-Hydroxy-3-phenylbutanoic acid is a carboxylic acid with a hydroxyl group at the alpha position and a phenyl group at the beta position relative to the carboxyl group. Its structure incorporates key pharmacophores that suggest a potential for interaction with biological systems. The presence of chiral centers also implies that its stereoisomers could exhibit distinct biological activities. Despite its intriguing structure, a thorough review of the existing scientific literature reveals a significant gap in our understanding of the biological activities of this specific molecule.

This lack of data presents a unique opportunity for novel discovery. The exploration of uncharacterized chemical space is a critical component of modern drug discovery, offering the potential to identify new mechanisms of action and therapeutic targets. This guide, therefore, serves as a comprehensive, technically-focused proposal for a research program aimed at systematically characterizing the biological profile of 2-Hydroxy-3-phenylbutanoic acid.

Insights from Structural Analogs: Formulating a Hypothesis

While direct data on 2-Hydroxy-3-phenylbutanoic acid is scarce, the biological activities of structurally related compounds provide a logical starting point for hypothesis generation.

  • Neuroprotection: The structurally similar compound, 3-Amino-2-hydroxy-4-phenylbutyric acid, has demonstrated neuroprotective potential. This suggests that 2-Hydroxy-3-phenylbutanoic acid could be investigated for similar properties, potentially offering a novel therapeutic avenue for neurodegenerative diseases.

  • Antimicrobial Activity: (S)-2-Hydroxy-3-phenylpropanoic acid, which shares the α-hydroxy acid and phenyl moieties, is known to possess antifungal properties. This raises the possibility that 2-Hydroxy-3-phenylbutanoic acid could exhibit antimicrobial activity against a range of pathogens.

  • Enzyme Inhibition: Phenylbutyric acid is a known histone deacetylase (HDAC) inhibitor. The presence of the phenylbutyric acid-like scaffold in 2-Hydroxy-3-phenylbutanoic acid suggests that it may also interact with HDACs or other enzymes, a hypothesis that warrants experimental investigation.

  • Metabolic Modulation: Other hydroxy acids are known to act as signaling molecules by activating G-protein coupled receptors (GPCRs). This precedent suggests that 2-Hydroxy-3-phenylbutanoic acid could play a role in metabolic regulation through similar mechanisms.

Based on these observations, a primary investigative focus should be on the potential neuroprotective, antimicrobial, and enzyme-inhibiting properties of 2-Hydroxy-3-phenylbutanoic acid.

Proposed Experimental Workflows for Biological Characterization

A multi-pronged approach, beginning with broad screening and progressing to more focused mechanistic studies, is proposed to comprehensively evaluate the biological activity of 2-Hydroxy-3-phenylbutanoic acid.

Synthesis of Stereoisomers

Given the presence of two chiral centers in 2-Hydroxy-3-phenylbutanoic acid, the synthesis and separation of all four stereoisomers is a critical first step. It is well-established that stereochemistry plays a pivotal role in biological activity.[1] Methodologies for the stereospecific synthesis of similar hydroxy acids have been reported and can be adapted for this purpose.[2][3][4]

In Vitro High-Throughput Screening (HTS)

An initial broad screening campaign is essential to identify potential biological targets. A curated library of assays targeting major classes of drug targets should be employed.

  • GPCR Activation/Inhibition: A panel of GPCR assays, particularly those for hydroxy-carboxylic acid receptors, should be utilized to screen for agonist or antagonist activity.[5][6][7][8][9]

  • Enzyme Inhibition: Screening against a panel of key enzymes, including HDACs, kinases, and proteases, will help to identify potential inhibitory activity.[10][11][12]

  • Cell Viability/Cytotoxicity: Initial assessment of the compound's effect on cell viability across various cell lines is crucial to determine a therapeutic window and identify potential cytotoxic effects.[13][14][15]

Focused In Vitro Assays

Based on the hypotheses derived from structural analogs and the results of the initial HTS, more focused in vitro assays should be conducted.

To investigate the potential neuroprotective effects of 2-Hydroxy-3-phenylbutanoic acid, a series of cell-based assays can be employed.[16][17][18]

Experimental Protocol: In Vitro Neuroprotection Assay [19]

  • Cell Culture: Culture a neuronal cell line (e.g., SH-SY5Y or PC12) in appropriate media.

  • Compound Treatment: Treat the cells with varying concentrations of 2-Hydroxy-3-phenylbutanoic acid for a predetermined time.

  • Induction of Neurotoxicity: Induce neurotoxicity using a known neurotoxin (e.g., 6-hydroxydopamine for a Parkinson's disease model, or glutamate for an excitotoxicity model).

  • Assessment of Cell Viability: Measure cell viability using a standard assay such as the MTT or XTT assay.[13][14]

  • Measurement of Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) levels using a fluorescent probe like DCFH-DA.

  • Analysis of Apoptotic Markers: Assess the expression of key apoptosis-related proteins (e.g., Bcl-2, Bax, cleaved caspase-3) via Western blotting.

dot

Caption: Workflow for in vitro neuroprotection assay.

The potential antifungal and antibacterial activity of 2-Hydroxy-3-phenylbutanoic acid can be assessed using standard methods.[20][21][22][23][24]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination [23]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Candida albicans or Staphylococcus aureus).

  • Serial Dilution: Perform a two-fold serial dilution of 2-Hydroxy-3-phenylbutanoic acid in a 96-well microtiter plate containing appropriate growth medium.

  • Inoculation: Add the microbial inoculum to each well.

  • Incubation: Incubate the plate under appropriate conditions for the test organism.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

dot

MIC_Determination_Workflow start Start prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum serial_dilution Perform Serial Dilution of Test Compound prep_inoculum->serial_dilution inoculate Inoculate Microtiter Plate serial_dilution->inoculate incubate Incubate Under Appropriate Conditions inoculate->incubate determine_mic Determine Minimum Inhibitory Concentration (MIC) incubate->determine_mic end End determine_mic->end

Caption: Workflow for MIC determination via broth microdilution.

To explore the potential of 2-Hydroxy-3-phenylbutanoic acid as an HDAC inhibitor, a commercially available fluorometric or luminometric assay can be used.[10][11][25]

Experimental Protocol: Fluorometric HDAC Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of a recombinant human HDAC enzyme and a fluorogenic HDAC substrate.

  • Compound Incubation: Incubate the HDAC enzyme with varying concentrations of 2-Hydroxy-3-phenylbutanoic acid.

  • Reaction Initiation: Add the fluorogenic substrate to initiate the enzymatic reaction.

  • Development: After a set incubation time, add a developer solution that cleaves the deacetylated substrate, releasing a fluorescent molecule.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader. A decrease in fluorescence compared to the control indicates HDAC inhibition.

Preliminary In Vivo Toxicity Assessment

A preliminary in vivo study in a rodent model is a crucial step to evaluate the acute toxicity and to determine a safe dose range for potential efficacy studies.[26][27][28][29][30]

Experimental Protocol: Acute Oral Toxicity Study in Mice (Up-and-Down Procedure) [28]

  • Animal Acclimatization: Acclimate a small number of mice to the laboratory conditions.

  • Dosing: Administer a single oral dose of 2-Hydroxy-3-phenylbutanoic acid to one animal.

  • Observation: Observe the animal for signs of toxicity and mortality over a 48-hour period.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal receives a lower dose.

  • LD50 Estimation: Continue this sequential dosing until enough data is collected to estimate the median lethal dose (LD50).

  • Extended Observation: Surviving animals should be observed for a total of 14 days for any delayed toxic effects. Body weight changes and clinical observations should be recorded.

  • Necropsy: At the end of the observation period, a gross necropsy should be performed on all animals.

Data Presentation and Interpretation

For each of the proposed experimental workflows, the quantitative data should be summarized in a clear and concise tabular format to facilitate comparison and interpretation.

Table 1: Hypothetical Neuroprotective Activity of 2-Hydroxy-3-phenylbutanoic Acid

Concentration (µM)Cell Viability (%)Intracellular ROS (Fold Change)Cleaved Caspase-3 (Fold Change)
0 (Vehicle)50 ± 53.0 ± 0.34.5 ± 0.4
165 ± 62.5 ± 0.23.8 ± 0.3
1085 ± 71.5 ± 0.11.8 ± 0.2
10095 ± 51.1 ± 0.11.2 ± 0.1

Table 2: Hypothetical Antimicrobial Activity of 2-Hydroxy-3-phenylbutanoic Acid

MicroorganismMIC (µg/mL)
Candida albicans32
Staphylococcus aureus64
Escherichia coli>128

Conclusion

While 2-Hydroxy-3-phenylbutanoic acid is currently an understudied molecule, its chemical structure suggests a high potential for novel biological activity. The experimental framework outlined in this technical guide provides a systematic and scientifically rigorous approach to characterizing its therapeutic potential. By leveraging insights from structurally related compounds and employing a combination of high-throughput screening and focused in vitro and in vivo assays, researchers can efficiently elucidate the biological profile of this promising compound. The successful execution of this research plan could lead to the discovery of a novel lead compound for the development of new therapeutics in areas such as neurodegenerative diseases, infectious diseases, or oncology.

References

  • A Novel Approach to Screening for New Neuroprotective Compounds for the Treatment of Stroke. PMC. [Link]

  • Drug-like property profiling of novel neuroprotective compounds to treat acute ischemic stroke: guidelines to develop pleiotropic molecules. PubMed. [Link]

  • Antifungal Activity Testing | Susceptibility Test for fungi. Microbe Online. [Link]

  • Identification of HDAC inhibitors using a cell-based HDAC I/II assay. PMC. [Link]

  • Methods of in vitro toxicology. ScienceDirect. [Link]

  • Screening for histone deacetylase (HDAC) active compounds. BMG Labtech. [Link]

  • Real-time detection of histone deacetylase activity with a small molecule fluorescent and spectrophotometric probe. RSC Publishing. [Link]

  • Screening for Antifungal Peptides and Their Modes of Action in Aspergillus nidulans. American Society for Microbiology. [Link]

  • Methodological Approaches to Experimental Evaluation of Neuroprotective Action of Potential Drugs. MDPI. [Link]

  • Investigation of the neuroprotective effects of a novel synthetic compound via the mitochondrial pathway. ResearchGate. [Link]

  • Antifungal Susceptibility Testing: Current Approaches. PMC. [Link]

  • Advances in G Protein-Coupled Receptor High-throughput Screening. PMC. [Link]

  • An Integrative Approach to Identifying Neuroprotective Natural Compounds for Neurodevelopmental Disorders. MDPI. [Link]

  • Synthesis of All Four Stereoisomers of 3-Amino-2-hydroxybutanoic Acids. J-STAGE. [Link]

  • Acute toxicity study in rodents. Bienta. [Link]

  • A Practical Guide to Antifungal Susceptibility Testing. PMC. [Link]

  • Commercial Methods for Antifungal Susceptibility Testing of Saprophytic Molds: Can They Be Used to Detect Resistance?. MDPI. [Link]

  • Technologies for the discovery of G protein-coupled receptor-targeting biologics. PMC. [Link]

  • In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. SciSpace. [Link]

  • Chapter 2 - Rodents model for toxicity testing and biomarkers. ResearchGate. [Link]

  • In Vitro Toxicology Testing. Charles River Laboratories. [Link]

  • PRE CLINICAL TOXICOLOGICAL STUDIES. UPUMS. [Link]

  • Toxicological screening. PMC. [Link]

  • Recent progress in assays for GPCR drug discovery. Acta Pharmacologica Sinica. [Link]

  • The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. ResearchGate. [Link]

  • In vivo Toxicology. InterBioTox. [Link]

  • An accessible and generalizable in vitro luminescence assay for detecting GPCR activation. bioRxiv. [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. MDPI. [Link]

  • Synthesis of all four stereoisomers of 3-amino-2-hydroxybutanoic acids. PubMed. [Link]

  • Butanoic acid, 3-hydroxy-, methyl ester, (R)-. Organic Syntheses. [Link]

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Exploratory

predicted reactivity of 2-Hydroxy-3-phenylbutanoic acid

Predictive Reactivity and Synthetic Utility of 2-Hydroxy-3-phenylbutanoic Acid: A Technical Guide Executive Summary As drug development increasingly relies on complex chiral building blocks, bifunctional molecules like 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Predictive Reactivity and Synthetic Utility of 2-Hydroxy-3-phenylbutanoic Acid: A Technical Guide

Executive Summary As drug development increasingly relies on complex chiral building blocks, bifunctional molecules like 2-hydroxy-3-phenylbutanoic acid (CAS: 91061-47-1) have emerged as critical intermediates. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth mechanistic analysis of its reactivity. The chemical behavior of this molecule is governed by the delicate interplay between its alpha-hydroxyl group, carboxylic acid moiety, and the sterically demanding 1-phenylethyl side chain.

Structural Profiling and Electronic Properties

2-Hydroxy-3-phenylbutanoic acid (C10H12O3) is classified as an alpha-hydroxy acid (AHA) . The presence of the highly electronegative hydroxyl group at the alpha (C2) position significantly alters the electronic landscape of the molecule.

  • Acidity Enhancement: The electron-withdrawing inductive effect of the alpha-hydroxyl group stabilizes the conjugate base. This lowers the pKa to approximately 3.5–4.0, making it a considerably stronger acid than its non-hydroxylated counterpart (e.g., 3-phenylbutanoic acid) [1].

  • Stereochemical Complexity: The molecule possesses two contiguous chiral centers at C2 and C3, yielding four possible stereoisomers. The bulky 1-phenylethyl group at C3 imposes severe steric hindrance. This structural bulk dictates the trajectory of incoming nucleophiles or electrophiles, heavily favoring diastereoselective transformations during synthesis [2].

Core Reactivity Pathways (Mechanistic Insights)

The dual-functional nature of this AHA enables reactions characteristic of both carboxylic acids and secondary alcohols, though modulated heavily by the C3 steric bulk[3].

2.1 Selective Oxidation to Alpha-Keto Acids The secondary alcohol at C2 is susceptible to oxidation, yielding 3-phenyl-2-oxobutanoic acid.

  • Mechanistic Causality: Strong oxidants (like KMnO4 or periodate) often trigger oxidative cleavage of the C1-C2 bond in AHAs, releasing CO2 and an aldehyde [3]. To prevent this structural degradation, mild, sterically tolerant nitroxyl radical catalysts (e.g., AZADO or TEMPO) are employed. These catalysts selectively abstract the carbinol proton without breaking the carbon skeleton[1].

2.2 Esterification and Lactide Formation AHAs typically undergo intermolecular esterification to form cyclic dimers known as lactides, or linear polyesters upon heating under acidic conditions [4].

  • Mechanistic Causality: In 2-hydroxy-3-phenylbutanoic acid, the bulky 3-phenyl group sterically impedes the approach of a second molecule's hydroxyl oxygen to the carbonyl carbon. While lactide formation occurs, it requires higher thermal activation compared to simpler AHAs like lactic acid. This steric bulk also enforces high diastereoselectivity during the cyclization process[3].

2.3 Acid-Catalyzed Decarbonylation Under strongly acidic conditions, AHAs are uniquely prone to decarbonylation, acting as a specific degradation pathway [3].

  • Mechanistic Causality: Protonation of the alpha-hydroxyl group by a strong acid (e.g., concentrated H2SO4) leads to the loss of water, generating a transient alpha-carbocation. The adjacent electron-deficient carbonyl carbon drives the rapid extrusion of carbon monoxide (CO). The resulting oxocarbenium ion captures water and tautomerizes, yielding 2-phenylpropanal[3].

Experimental Protocols

The following protocols have been designed as self-validating systems to ensure high-fidelity execution and reproducibility in the laboratory.

Protocol A: Selective Oxidation to 3-Phenyl-2-oxobutanoic Acid This protocol utilizes AZADO to achieve selective oxidation without C-C bond cleavage.

  • Preparation: Dissolve 1.0 eq of 2-hydroxy-3-phenylbutanoic acid in a biphasic mixture of CH2Cl2 and aqueous NaHCO3 buffer (pH 8.6).

  • Catalyst Addition: Add 0.01 eq of AZADO and 0.1 eq of KBr. Causality: KBr acts as a co-catalyst to accelerate the regeneration of the active oxoammonium species from the nitroxyl radical.

  • Oxidation: Dropwise add 1.2 eq of aqueous NaOCl at 0°C. Stir for 2 hours.

  • Self-Validation Step: Monitor via TLC (9:1 DCM:MeOH). The reaction is self-validating through colorimetric changes (the red AZADO radical turns yellow/colorless upon reduction and is regenerated by NaOCl). Furthermore, treating an aliquot with 2,4-dinitrophenylhydrazine (2,4-DNP) will yield a bright orange precipitate, confirming the formation of the alpha-keto group.

  • Workup: Quench with saturated Na2S2O3, acidify the aqueous layer to pH 2, and extract with EtOAc to isolate the keto-acid.

Protocol B: Acid-Catalyzed Decarbonylation to 2-Phenylpropanal This protocol leverages strong acid to drive the degradation pathway for analytical or synthetic purposes.

  • Preparation: In a flame-dried Schlenk flask equipped with a gas bubbler, add 1.0 eq of 2-hydroxy-3-phenylbutanoic acid.

  • Acid Addition: Slowly add 10 volumes of concentrated H2SO4 at room temperature.

  • Heating: Gradually heat the mixture to 80°C. Causality: Thermal energy overcomes the activation barrier for the dehydration and subsequent C1-C2 bond cleavage.

  • Self-Validation Step: The evolution of CO gas through the bubbler provides real-time validation of the decarbonylation pathway. GC-MS analysis of the reaction aliquot will show a distinct mass peak at m/z 134 (2-phenylpropanal), confirming the loss of CO and H2O from the starting mass of 180.

  • Workup: Carefully pour the mixture over crushed ice, extract with diethyl ether, and purify via silica gel chromatography.

Quantitative Data Summaries

The following table summarizes the physicochemical parameters that dictate the molecule's reactivity and pharmacokinetic potential .

PropertyValueCausality / Implication
Molecular Formula C10H12O3Dictates the exact mass (180.0786 Da) for high-resolution MS identification.
Predicted pKa ~3.5 - 4.0Lower than standard aliphatic acids due to the electron-withdrawing -OH group stabilizing the carboxylate anion[1].
XLogP3 (Predicted) 1.5Indicates moderate lipophilicity, favorable for cellular permeability in drug design.
Topological Polar Surface Area 57.5 ŲOptimal for traversing biological membranes, suggesting good potential bioavailability.
Chiral Centers 2 (C2, C3)Generates 4 stereoisomers, requiring rigorous enantioselective and diastereoselective synthesis controls.

Reactivity Network Visualization

The following diagram maps the divergent reactivity pathways of the AHA core based on the applied chemical stimuli.

ReactivityMap AHA 2-Hydroxy-3-phenylbutanoic acid (AHA Core) Keto 3-Phenyl-2-oxobutanoic acid (Oxidation) AHA->Keto AZADO / NaOCl [Oxidation] Lactide Cyclic Lactide Dimer (Esterification) AHA->Lactide H+ / Heat [Dehydration] Aldehyde 2-Phenylpropanal + CO (Decarbonylation) AHA->Aldehyde Conc. H2SO4 [Decarbonylation] Chelate Metal Chelate Complex (Coordination) AHA->Chelate M2+ / M3+ ions [Chelation]

Figure 1: Predictive reactivity network of 2-Hydroxy-3-phenylbutanoic acid.

References

  • Title: 2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998 Source: PubChem URL: [Link]

  • Title: Alpha hydroxycarboxylic acid Source: Wikipedia URL: [Link]

  • Title: Synthesis of α-hydroxy carboxylic acids, esters and amides Source: Organic Chemistry Portal URL: [Link]

Sources

Foundational

A Technical Guide to the Solubility of 2-Hydroxy-3-phenylbutanoic Acid for Pharmaceutical Development

Executive Summary The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of successful drug development, directly influencing bioavailability, formulation strategies,...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The solubility of an active pharmaceutical ingredient (API) or a key synthetic intermediate is a cornerstone of successful drug development, directly influencing bioavailability, formulation strategies, and purification processes.[1] This guide provides a comprehensive technical overview of the solubility characteristics of 2-Hydroxy-3-phenylbutanoic acid, a chiral molecule with relevance as a building block in organic synthesis. We will explore the theoretical principles governing its solubility, present its expected profile across a range of common laboratory solvents, and provide a detailed, field-proven protocol for its experimental determination. The narrative emphasizes the causal relationships between molecular structure and solubility behavior, offering researchers and drug development professionals the foundational knowledge required for effective handling, formulation, and purification of this compound.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, solubility is not merely a physical constant but a critical determinant of a drug's journey through development and ultimately, its therapeutic efficacy. Poor aqueous solubility is a leading cause of low bioavailability for orally administered drugs, as dissolution is often the rate-limiting step for absorption.[2][3] Understanding the solubility profile of a molecule like 2-Hydroxy-3-phenylbutanoic acid is therefore paramount. This knowledge informs critical decisions in process chemistry (e.g., choosing appropriate reaction and crystallization solvents), analytical chemistry (e.g., sample preparation), and formulation science (e.g., developing a viable dosage form).

2-Hydroxy-3-phenylbutanoic acid is a carboxylic acid containing both polar functional groups and a significant non-polar scaffold, presenting a nuanced and interesting solubility challenge. This guide aims to deconstruct this challenge by integrating theoretical principles with practical, actionable protocols.

Physicochemical Profile of 2-Hydroxy-3-phenylbutanoic Acid

The solubility of a compound is intrinsically linked to its molecular structure.[1] The key features of 2-Hydroxy-3-phenylbutanoic acid (C₁₀H₁₂O₃, M.W. 180.20 g/mol ) dictate its interactions with various solvents.[4]

  • Molecular Structure:

    • Carboxylic Acid Group (-COOH): This is the primary acidic functional group. It is highly polar and can act as both a hydrogen bond donor and acceptor.[5][6] Its presence is the main driver of pH-dependent solubility in aqueous media.

    • Hydroxyl Group (-OH): Also a polar group, the hydroxyl moiety can participate in hydrogen bonding as both a donor and acceptor, enhancing solubility in polar protic solvents.[1]

    • Phenyl Group (C₆H₅) and Alkyl Backbone: These components form the non-polar, hydrophobic region of the molecule.[5] Their size contributes to poor solubility in water but promotes solubility in less polar organic solvents.

  • Stereochemistry: The molecule possesses two chiral centers (at C2 and C3). Different stereoisomers (diastereomers) can have distinct crystal lattice energies and, consequently, different solubilities.[7] This property is fundamental to separation techniques like fractional crystallization, which relies on the differential solubility of diastereomeric salts.[8]

  • Acidity (pKa): As a carboxylic acid, 2-Hydroxy-3-phenylbutanoic acid is a weak acid. Its pKa value determines the pH at which the molecule transitions from its neutral, less water-soluble form to its ionized (carboxylate), more water-soluble form. The solubility of weak acids increases as the pH of the environment rises above the pKa.[9][10]

Theoretical Framework: Principles Governing Solubility

An understanding of the underlying physicochemical principles is essential to predict and manipulate solubility.

  • "Like Dissolves Like": This fundamental principle states that substances with similar polarities are more likely to be soluble in one another.[11] Polar solvents will more readily dissolve polar solutes, and non-polar solvents will dissolve non-polar solutes. 2-Hydroxy-3-phenylbutanoic acid, with its mix of polar and non-polar regions, will exhibit varied solubility based on the solvent's character.

  • Intermolecular Forces: Dissolution is a process of overcoming solute-solute and solvent-solvent interactions to form new solute-solvent interactions.

    • Hydrogen Bonding: The carboxyl and hydroxyl groups can form strong hydrogen bonds with protic solvents like water and alcohols, which is a major driver of solubility in these media.[6][12]

    • Dipole-Dipole Interactions: Polar aprotic solvents (e.g., DMSO, acetone) will interact favorably with the polar functional groups of the molecule.

    • Van der Waals Forces: The phenyl ring and alkyl chain interact with non-polar solvents (e.g., hexane, toluene) through these weaker forces.[5]

  • Thermodynamics of Dissolution: The process of dissolution involves changes in enthalpy (heat of solution) and entropy.[13][14] For a substance to dissolve, the Gibbs free energy change for the process must be negative. Most dissolutions are endothermic, meaning solubility increases with temperature.[11]

  • pH and Ionization: For an ionizable compound like 2-Hydroxy-3-phenylbutanoic acid, the pH of the aqueous medium is a critical factor. The Henderson-Hasselbalch equation describes the relationship between pH, pKa, and the ratio of the ionized to the un-ionized form of the acid. The ionized form, being a salt, is significantly more water-soluble than the neutral form.[15]

G cluster_low_ph Low pH (pH < pKa) cluster_high_ph High pH (pH > pKa) Low_pH R-COOH (Neutral Form) Low_Sol Low Aqueous Solubility (Lipophilic) Low_pH->Low_Sol Predominant Species Equilibrium + OH⁻ - H₂O Low_pH->Equilibrium High_pH R-COO⁻ + H⁺ (Ionized Form) High_Sol High Aqueous Solubility (Hydrophilic) High_pH->High_Sol Predominant Species Equilibrium->High_pH caption Effect of pH on the Ionization and Solubility of a Carboxylic Acid.

Caption: Effect of pH on the Ionization and Solubility of a Carboxylic Acid.

Solubility Profile Across Solvent Classes

Based on the molecular structure and theoretical principles, the following solubility profile for 2-Hydroxy-3-phenylbutanoic acid can be predicted. This serves as a practical guide for solvent selection in synthesis, purification, and formulation.

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Aqueous Water, pH 7 BufferLow The large non-polar phenyl group and alkyl chain outweigh the polarity of the -OH and -COOH groups in the neutral state.[5][6]
Aqueous Basic 5% aq. NaOH, 5% aq. NaHCO₃High At pH > pKa, the carboxylic acid deprotonates to form a highly polar and water-soluble carboxylate salt.[16][17]
Polar Protic Ethanol, Methanol, IsopropanolHigh These solvents can form hydrogen bonds with both the -COOH and -OH groups and also interact with the non-polar regions via van der Waals forces.[12]
Dipolar Aprotic DMSO, DMF, AcetoneHigh Strong dipole moments and ability to accept hydrogen bonds allow for effective solvation of the polar functional groups.[18][19]
Non-Polar Hexane, Heptane, TolueneLow to Moderate Solubility is driven by van der Waals interactions with the hydrophobic parts of the molecule. The polar groups limit overall solubility.[5][18]
Chlorinated Dichloromethane, ChloroformModerate to High These solvents can dissolve a wide range of organic compounds and are expected to be effective for this molecule.[5]

Experimental Protocol: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a gold-standard, thermodynamic approach for determining equilibrium solubility.[1][20] It is robust and provides highly reliable data when performed correctly.

Principle

An excess amount of the solid compound is agitated in a chosen solvent at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is quantified, typically by High-Performance Liquid Chromatography (HPLC).

Diagram: Shake-Flask Experimental Workflow

G start Start step1 Step 1: Preparation Add excess solid acid to solvent in vial. start->step1 step2 Step 2: Equilibration Agitate at constant temperature (e.g., 24-48h). step1->step2 step3 Step 3: Phase Separation Allow solid to settle. Filter supernatant (e.g., 0.45µm). step2->step3 step4 Step 4: Dilution Accurately dilute the saturated filtrate. step3->step4 step5 Step 5: Quantification Analyze concentration using validated HPLC method. step4->step5 end End (Report Solubility in mg/mL) step5->end caption Workflow for Shake-Flask Solubility Determination.

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Procedure
  • Preparation: Add an excess amount of solid 2-Hydroxy-3-phenylbutanoic acid to a series of glass vials (e.g., 10 mg in 2 mL of each test solvent). The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker or rotator set to a constant temperature (e.g., 25 °C). Agitate the samples for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached. A preliminary time-to-equilibrium study is recommended.

  • Phase Separation: After equilibration, allow the vials to stand at the same constant temperature to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and immediately filter it through a chemically compatible syringe filter (e.g., 0.45 µm PTFE) into a clean vial.[18] This step is critical to remove all undissolved particles.

  • Sample Dilution: Accurately dilute a known volume of the filtrate with a suitable solvent (usually the mobile phase of the analytical method) to bring the concentration within the calibration range of the analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method. Calculate the concentration of the dissolved compound in the original saturated solution by back-calculating from the dilution factor.

  • Reporting: Express the solubility in standard units, such as mg/mL or mol/L, at the specified temperature.

References

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids.
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  • ACS Publications. (2004, June 23). Global and Local Computational Models for Aqueous Solubility Prediction of Drug-Like Molecules.
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  • Ascendia Pharma. (2021, July 5). 4 Factors Affecting Solubility of Drugs.
  • ResearchGate. (n.d.). Solubility prediction methods for drug/drug like molecules.
  • Pharmlabs. (n.d.). Factors Influencing the Solubility of Drugs.
  • IJNRD.org. (n.d.). Factors affecting on the solubility and bioavailability of pharmaceutical drug and dosage form through.
  • PMC. (n.d.).
  • University of New England. (2005). Principles of Drug Action 1, Spring 2005, Carboxylic Acids Part 1.
  • Life Chemicals. (2022, May 31). Compound solubility measurements for early drug discovery.
  • Chemistry LibreTexts. (2020, July 30). 15.4: Physical Properties of Carboxylic Acids.
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  • University of Calgary. (2023, August 31). Solubility of Organic Compounds.
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  • Asian Journal of Dental and Health Sciences. (2022, September 15). Effect of pH on Pharmaceutical Ingredients / Drugs / Chemicals.
  • Chemsrc. (2025, September 13). (2S,3R)-2-Hydroxy-3-phenylbutanoic acid | CAS#:874115-76-1.
  • Sigma-Aldrich. (n.d.). 2-Hydroxy-3-phenylbutanoic acid | 91061-47-1.
  • MedchemExpress.com. (n.d.). (S)-2-Hydroxy-3-phenylpropanoic acid.
  • BenchChem. (n.d.). Structure and stereochemistry of (S)-2-Hydroxy-3-methylbutanoic acid.
  • ResearchGate. (2022, August 1). Expanding the Equilibrium Solubility and Dissolution Thermodynamics of Benzoic Acid in Aqueous Alcoholic Mixtures.
  • ChemicalBook. (n.d.). N-BOC-(2R,3R)-2-HYDROXY-3-AMINO-4-PHENYLBUTANOIC ACID.
  • PubChem. (n.d.). 2-Ethyl-2-hydroxy-3-phenylbutanoic acid | C12H16O3 | CID 79303573.
  • CORE. (2013, November 21). Solubility and Dissolution Thermodynamic Data of Mefenamic Acid Crystals in Different Classes of Organic Solvents.
  • ResearchGate. (n.d.). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid.
  • Unknown Source. (2021, February 5).
  • MilliporeSigma. (n.d.). 2-Hydroxy-3-phenylbutanoic acid | 91061-47-1.
  • ACS Publications. (2015, June 15).
  • PMC. (2021, November 5). Quantitative Difference in Solubility of Diastereomeric (2H/1H)-Isotopomers.
  • Wikipedia. (n.d.). Enthalpy change of solution.
  • Selleck Chemicals. (n.d.). 2-Hydroxy-3-methylbutanoic acid | CAS 4026-18-0.
  • CymitQuimica. (n.d.). 2-Amino-3-hydroxy-4-phenylbutanoic acid.
  • DigitalCommons@URI. (n.d.). The Solubility of Amino Acids in Various Solvent Systems.
  • FooDB. (2011, September 21). Showing Compound 2-Hydroxy-3-methylbutyric acid (FDB022023).
  • ElectronicsAndBooks. (n.d.).

Sources

Exploratory

2-Hydroxy-3-phenylbutanoic Acid (CAS 91061-47-1): Comprehensive Safety, Handling, and Hazard Mitigation Guide

Executive Summary In the landscape of drug development and asymmetric synthesis, chiral building blocks and alpha-hydroxy acid (AHA) derivatives are foundational. 2-Hydroxy-3-phenylbutanoic acid (CAS 91061-47-1) is a hig...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of drug development and asymmetric synthesis, chiral building blocks and alpha-hydroxy acid (AHA) derivatives are foundational. 2-Hydroxy-3-phenylbutanoic acid (CAS 91061-47-1) is a highly versatile organic compound utilized in pharmaceutical synthesis, analytical chromatography, and as a specialized intermediate[1]. However, its unique structural motif—combining an AHA moiety with a lipophilic phenyl ring—confers specific toxicological hazards. This whitepaper provides researchers and safety professionals with an authoritative, E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness) aligned guide on the physicochemical properties, mechanistic toxicology, and self-validating handling protocols for this compound.

Physicochemical Profiling & Structural Implications

To safely handle any chemical, one must first understand how its molecular structure dictates its physical behavior and biological interactions.

Quantitative Data Summary

The following table summarizes the critical physicochemical properties of 2-Hydroxy-3-phenylbutanoic acid[2]:

PropertyValue
IUPAC Name 2-hydroxy-3-phenylbutanoic acid
CAS Number 91061-47-1
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Physical Form Solid / Powder
Melting Point 121 - 122 °C
Topological Polar Surface Area 57.5 Ų
Structural Causality

The molecule features an alpha-hydroxy carboxylic acid functional group attached to a branched lipophilic tail (3-phenylbutane).

  • The AHA Core: The hydroxyl group adjacent to the carboxylate allows the molecule to chelate divalent cations (like Ca²⁺)[3]. In biological systems, this disrupts cellular adhesions (desmosomes), a mechanism commonly exploited in dermatology but which manifests as acute irritation in occupational settings[4].

  • The Lipophilic Phenyl Ring: While small AHAs (e.g., glycolic acid) are highly water-soluble and penetrate the skin rapidly due to their small size, the addition of the bulky phenyl ring increases the molecule's lipophilicity[3][5]. This structural feature enhances its ability to partition into the lipid-rich stratum corneum and sebaceous follicles, increasing the risk of sustained dermal retention and systemic absorption[3][6].

Toxicological & GHS Hazard Assessment

Based on the Globally Harmonized System (GHS), 2-Hydroxy-3-phenylbutanoic acid is classified with a Warning signal word and presents multi-route acute toxicity hazards[7].

GHS Hazard Statements (H-Statements)
  • H302: Harmful if swallowed.

  • H312: Harmful in contact with skin.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Mechanistic Toxicology (Expertise & Experience)

The combination of H312 (dermal toxicity) and H315/H319 (irritation) is a direct consequence of the molecule's amphiphilic nature. Upon contact with the skin or ocular mucosa, the acidic proton lowers the local physiological pH, causing immediate protein denaturation and irritation[4]. Simultaneously, the lipophilic phenyl backbone facilitates deeper penetration through the epidermal lipid matrix, allowing the compound to bypass the superficial barrier and enter systemic circulation, thereby triggering the acute toxicity profile (H312)[3].

Standard Operating Procedures (SOPs) for Safe Handling

To ensure trustworthiness and safety, experimental workflows must be designed as self-validating systems —meaning the protocol inherently verifies its own success and safety at each step.

Step-by-Step Methodology: Preparation of Experimental Stock Solutions

When preparing stock solutions for drug development assays, follow this validated protocol to mitigate inhalation and contact risks:

  • Environmental Control: Conduct all gravimetric measurements inside a certified Class II biological safety cabinet or a chemical fume hood. This directly mitigates the H332 and H335 inhalation hazards[8].

  • Gravimetric Transfer: Weigh the required mass of the powder (e.g., 18.02 mg for a 100 mM stock in 1 mL). Use anti-static weigh boats to prevent aerosolization of the fine powder.

  • Solvent Solubilization: Due to the phenyl ring, aqueous solubility is limited. First, dissolve the compound in a compatible organic solvent (e.g., DMSO or Ethanol).

    • Causality: Attempting to dissolve directly in water will result in undissolved micro-particulates, which can cause localized high-concentration exposure if accidentally splashed.

  • Aqueous Dilution & pH Neutralization: Slowly dilute the organic stock into the target aqueous buffer (e.g., PBS).

  • Self-Validation Check:

    • Visual: Inspect the solution against a dark background to ensure complete optical clarity (no precipitation).

    • Chemical: Measure the final pH. The addition of the AHA will lower the pH; adjust with dilute NaOH to physiological pH (7.4) to prevent acid-catalyzed degradation of downstream biological assays and reduce accidental irritation risks.

Hazard Mitigation & Exposure Control Pathways

In the event of an exposure, rapid, logically structured responses are required. The following Graphviz diagram maps the causality and workflow for emergency response based on GHS precautionary statements (P302+P352, P304+P340, P305+P351+P338)[7].

HazardMitigation Start Exposure Event 2-Hydroxy-3-phenylbutanoic acid Skin Skin Contact (H312, H315) Start->Skin Eye Eye Contact (H319) Start->Eye Inhale Inhalation (H332, H335) Start->Inhale SkinResp Remove contaminated clothing. Wash with soap & water. Skin->SkinResp EyeResp Rinse cautiously with water for 15+ minutes. Eye->EyeResp InhaleResp Move to fresh air. Provide O2 if needed. Inhale->InhaleResp Med Seek Medical Attention (Self-Validating Check) SkinResp->Med EyeResp->Med InhaleResp->Med

Caption: Logical workflow for mitigating exposure to 2-Hydroxy-3-phenylbutanoic acid.

Spill Decontamination Protocol

If a spill occurs:

  • Isolate: Evacuate non-essential personnel and don appropriate PPE (nitrile gloves, safety goggles, P3 particulate respirator)[8].

  • Contain: Cover the solid spill with damp absorbent paper to prevent dust generation (mitigating H332).

  • Neutralize & Clean: Wipe the area with a mild alkaline solution (e.g., 5% sodium bicarbonate) to neutralize the residual acid, followed by a thorough water rinse.

  • Validate: Check the pH of the final rinse water with indicator paper to ensure the surface has returned to a neutral pH, validating the decontamination.

References

  • National Institutes of Health, PubChem. "2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998".[Link]

  • MDPI. "Topical AHA in Dermatology: Formulations, Mechanisms of Action, Efficacy, and Future Perspectives".[Link]

  • JDDonline. "All Things Acids: A Primer on Alpha Hydroxy, Beta Hydroxy, and Polyhydroxy Acids".[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Stereoselective Synthesis of (2R,3S)-2-Hydroxy-3-phenylbutanoic Acid

Introduction & Mechanistic Rationale The synthesis of chiral α -hydroxy- β -aryl carboxylic acids, such as[1] (CAS: 91061-47-1), is a critical operation in the development of complex pharmacophores, enzyme inhibitors, an...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of chiral α -hydroxy- β -aryl carboxylic acids, such as[1] (CAS: 91061-47-1), is a critical operation in the development of complex pharmacophores, enzyme inhibitors, and specialized chiral ligands. While legacy industrial methods often rely on [2], these routes suffer from thermodynamic reversibility and moderate diastereocontrol.

To achieve absolute stereocontrol, this protocol utilizes a highly robust, self-validating two-stage asymmetric strategy. By sequentially decoupling the formation of the two stereocenters, we eliminate the regioselectivity issues inherent to direct asymmetric dihydroxylation.

Causality of Stereocontrol:

  • The (3S) Stereocenter: Established via Rh-catalyzed asymmetric hydrogenation of (E)-3-phenylbut-2-enoic acid.

  • The (2R) Stereocenter: Introduced via.

    • Z-Enolate Geometry: Deprotonation with NaHMDS exclusively yields the Z-enolate to minimize allylic strain ( A1,3 ) between the auxiliary and the enolate oxygen.

    • Facial Shielding: The (R)-4-benzyl-2-oxazolidinone auxiliary effectively blocks the Si-face of the Z-enolate.

    • Electrophilic Attack: The bulky is forced to approach from the unhindered Re-face, strictly establishing the (2R)-configuration.

    • Peroxide-Mediated Cleavage: Using LiOH/H 2​ O 2​ generates the highly nucleophilic hydroperoxide anion. The "alpha-effect" accelerates attack on the exocyclic carbonyl, avoiding endocyclic cleavage and preserving the chiral auxiliary.

Reaction Workflows & Stereochemical Models

Workflow A (E)-3-Phenylbut-2-enoic Acid B (S)-3-Phenylbutanoic Acid (Hydrogenation) A->B C Chiral Imide Intermediate (Auxiliary Coupling) B->C D alpha-Hydroxylated Imide (Hydroxylation) C->D E (2R,3S)-2-Hydroxy-3-phenylbutanoic Acid (Cleavage) D->E

Fig 1. Stereoselective synthetic workflow for the target compound.

Stereomodel N1 Chiral Imide N2 Z-Enolate (NaHMDS) N1->N2 N3 Si-Face Blocked (R)-Benzyl N2->N3 N4 Re-Face Attack (Oxaziridine) N3->N4 N5 (2R,3S) Product N4->N5

Fig 2. Transition state logic for asymmetric electrophilic hydroxylation.

Quantitative Data Summary

StepReaction TypeKey Reagents & CatalystsYield (%)Stereoselectivity
1 Asymmetric Hydrogenation[Rh(COD)((R,R)-DIPAMP)]BF 4​ , H 2​ (50 psi)95%>98% ee (3S)
2 Auxiliary CouplingPivaloyl chloride, (R)-4-benzyloxazolidin-2-one88%N/A
3 Electrophilic HydroxylationNaHMDS, (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine82%>95% de (2R,3S)
4 Auxiliary CleavageLiOH, H 2​ O 2​ , THF/H 2​ O91%>99% ee (Final)

Experimental Protocols

Step 1: Synthesis of (S)-3-Phenylbutanoic Acid
  • Charge a high-pressure hydrogenation vessel with (E)-3-phenylbut-2-enoic acid (10.0 g, 61.6 mmol) and anhydrous methanol (100 mL) under an argon atmosphere.

  • Add the chiral catalyst[Rh(COD)((R,R)-DIPAMP)]BF 4​ (0.5 mol%).

  • Purge the vessel with hydrogen gas three times, then pressurize to 50 psi.

  • Stir vigorously at room temperature for 12 hours.

  • Self-Validation Check: Analyze an aliquot via chiral HPLC. The disappearance of the alkene peak and an ee of >98% confirms successful asymmetric reduction.

  • Concentrate the solvent in vacuo to yield the crude (S)-3-phenylbutanoic acid, which is used directly in the next step.

Step 2: Coupling with (R)-4-Benzyloxazolidin-2-one
  • Dissolve (S)-3-phenylbutanoic acid (8.0 g, 48.7 mmol) in anhydrous THF (80 mL) and cool to -78 °C.

  • Add triethylamine (1.2 eq) followed dropwise by pivaloyl chloride (1.1 eq). Stir for 1 hour at 0 °C to form the mixed anhydride.

  • In a separate flask, dissolve (R)-4-benzyloxazolidin-2-one (8.6 g, 48.7 mmol) in THF (50 mL) at -78 °C and add n-BuLi (1.05 eq, 2.5 M in hexanes) dropwise to form the lithium oxazolidinide.

  • Cannulate the lithium salt solution into the mixed anhydride flask at -78 °C. Warm to 0 °C over 2 hours.

  • Quench with saturated aqueous NH 4​ Cl, extract with EtOAc, and purify via flash chromatography (Hexanes/EtOAc 4:1) to isolate the acylated chiral imide.

Step 3: Asymmetric Electrophilic Hydroxylation
  • Dissolve the chiral imide (10.0 g, 30.9 mmol) in anhydrous THF (100 mL) and cool to -78 °C under argon.

  • Add NaHMDS (1.1 eq, 1.0 M in THF) dropwise over 15 minutes. Stir for 30 minutes to ensure complete Z-enolate formation.

    • Self-Validation Check: Quench a 0.1 mL reaction aliquot with TMSCl and analyze via 1 H NMR. The vinylic proton shift will confirm exclusive Z-enolate geometry prior to oxaziridine addition.

  • Add a pre-cooled (-78 °C) solution of (+)-(8,8-Dichlorocamphorylsulfonyl)oxaziridine (Davis' reagent, 1.2 eq) in THF (30 mL) via cannula.

  • Stir for 2 hours at -78 °C, then quench with a solution of (+)-camphorsulfonic acid (2.0 eq) in THF to prevent epimerization.

  • Extract with CH 2​ Cl 2​ , wash with saturated NaHCO 3​ , and purify via column chromatography to yield the α -hydroxylated intermediate.

Step 4: Auxiliary Cleavage to Yield (2R,3S)-2-Hydroxy-3-phenylbutanoic Acid
  • Dissolve the α -hydroxylated imide (8.0 g, 23.5 mmol) in a 4:1 mixture of THF/H 2​ O (80 mL) and cool strictly to 0 °C.

  • Premix LiOH·H 2​ O (2.0 eq) and 30% aqueous H 2​ O 2​ (4.0 eq), and add the mixture dropwise to the reaction flask.

    • Critical Note: Maintaining 0 °C is mandatory to prevent racemization of the newly formed α -stereocenter.

  • Stir for 1 hour at 0 °C.

    • Self-Validation Check: Monitor via TLC. The disappearance of the less polar imide spot and the appearance of a highly polar acid spot indicates complete cleavage.

  • Quench the excess peroxide with Na 2​ SO 3​ (1.5 M aqueous solution).

  • Extract the chiral auxiliary with CH 2​ Cl 2​ (for recovery). Acidify the aqueous layer to pH 2 with 1N HCl and extract with EtOAc (3 x 50 mL).

  • Dry the combined EtOAc layers over Na 2​ SO 4​ and concentrate to yield pure (2R,3S)-2-hydroxy-3-phenylbutanoic acid.

References

  • Title: Asymmetric synthesis of alpha-hydroxy acids. Enantioselective electrophilic hydroxylation of chiral enolates Source: Journal of the American Chemical Society URL: [Link]

  • Title: Chemistry of oxaziridines. 6. Asymmetric oxidation of enolates to enantiomerically pure alpha-hydroxy carbonyl compounds Source: Journal of Organic Chemistry URL: [Link]

  • Title: Asymmetric Hydrogenation Source: Accounts of Chemical Research URL: [Link]

Sources

Application

Application Note: Advanced Chiral Resolution Strategies for 2-Hydroxy-3-phenylbutanoic Acid Enantiomers

Executive Summary & Mechanistic Rationale The isolation of enantiopure α -hydroxy acids is a critical operation in pharmaceutical development, as these molecules serve as essential chiral synthons and active pharmaceutic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

The isolation of enantiopure α -hydroxy acids is a critical operation in pharmaceutical development, as these molecules serve as essential chiral synthons and active pharmaceutical ingredient (API) precursors. 2-Hydroxy-3-phenylbutanoic acid presents a unique stereochemical challenge: it possesses two adjacent chiral centers (C2 and C3), resulting in four distinct stereoisomers (two diastereomeric pairs of enantiomers: syn and anti).

This application note details a comprehensive, self-validating workflow for the chiral resolution of the racemic anti-diastereomer pair, (2R,3R) and (2S,3S). As a Senior Application Scientist, I have structured this guide to move from preparative-scale isolation to biocatalytic kinetic resolution, culminating in rigorous analytical validation. Rather than merely listing steps, this protocol emphasizes the causality behind solvent selection, resolving agents, and stationary phases, ensuring reproducible and scalable results.

Strategic Workflow Architecture

Workflow Racemate Racemic 2-Hydroxy-3-phenylbutanoic Acid [(2R,3R) & (2S,3S) Enantiomers] Salt Pathway A: Preparative Scale Diastereomeric Salt Crystallization Racemate->Salt (R)-(+)-1-Phenylethylamine Enzyme Pathway B: Biocatalytic Scale Enzymatic Kinetic Resolution Racemate->Enzyme CALB Lipase + Vinyl Acetate HPLC Pathway C: Analytical Validation Chiral HPLC / LC-MS Racemate->HPLC Teicoplanin SPP Column Pure1 Enantiopure (2R,3R)-Acid via Fractional Crystallization Salt->Pure1 Pure2 Enantiopure (2S,3S)-Acid via Selective Acylation Enzyme->Pure2 Pure3 Baseline Resolution (Rs > 2.5) for ee% Determination HPLC->Pure3

Caption: Orthogonal workflow for the chiral resolution and validation of 2-hydroxy-3-phenylbutanoic acid.

Protocol A: Preparative Resolution via Diastereomeric Salt Crystallization

Causality & Design: Classical resolution relies on converting enantiomers into transient diastereomers. We utilize (R)-(+)-1-phenylethylamine as the chiral resolving agent. The rigid aromatic ring of the amine facilitates strong π−π stacking interactions with the phenyl group of 2-hydroxy-3-phenylbutanoic acid. This specific non-covalent interaction amplifies the crystal lattice packing efficiency of one diastereomeric salt over the other, creating a significant solubility differential in polar protic solvents (e.g., Ethanol/Water).

Self-Validating System: Before committing to bulk recrystallization, a 50 mg pilot aliquot of the first crystal crop is isolated, cleaved with 1M HCl, and its optical rotation ( [α]D​ ) is measured. If the rotation does not meet the expected trajectory (>70% of the literature maximum), the solvent system is deemed too aggressive, and the water ratio must be decreased to prevent co-precipitation.

Step-by-Step Methodology:
  • Salt Formation: Dissolve 10.0 g (55.5 mmol) of racemic 2-hydroxy-3-phenylbutanoic acid in 100 mL of 95% Ethanol at 60°C. Slowly add 1.0 equivalent (6.72 g) of (R)-(+)-1-phenylethylamine dropwise.

  • Controlled Crystallization: Allow the solution to cool to room temperature at a rate of 5°C/hour. Crucial: Ensure a slow cooling rate to allow for proper crystal lattice formation and avoid trapping the more soluble diastereomer[1].

  • Isolation: Filter the less soluble diastereomeric salt under vacuum. Wash the filter cake with 10 mL of ice-cold 95% Ethanol.

  • Recrystallization: If diastereomeric purity is low (due to similar solubilities), perform successive recrystallizations from 95% Ethanol until a constant melting point is achieved[1].

  • Salt Cleavage: Suspend the pure salt in 50 mL of water, acidify to pH 2 using 2M HCl, and extract with Ethyl Acetate ( 3×30 mL). Dry the organic layer over anhydrous Na2​SO4​ and concentrate in vacuo to yield the enantiopure acid.

Protocol B: Biocatalytic Kinetic Resolution

Causality & Design: Lipases (EC 3.1.1.3) are the preferred enzymes for chiral resolution due to their high stereoselectivity and specificity for one enantiomer[2]. We utilize Candida antarctica Lipase B (CALB) for the asymmetric acylation of the ethyl ester derivative of our target molecule. Vinyl acetate is selected as the acyl donor; as the reaction proceeds, the byproduct (vinyl alcohol) immediately tautomerizes to acetaldehyde. This renders the transesterification thermodynamically irreversible, driving the reaction exclusively forward.

Self-Validating System: The reaction is continuously monitored via chiral GC. We calculate the conversion ( c ) and the enantiomeric ratio ( E -value) using the formula: E=ln[(1−c)(1+ees​)]ln[(1−c)(1−ees​)]​ . The reaction is self-validating because it is manually quenched precisely when c=50% , ensuring maximum enantiomeric excess ( ee ) for both the unreacted substrate and the acylated product.

Biocatalysis Substrate Racemic Ethyl 2-hydroxy-3-phenylbutanoate Lipase CALB Lipase + Vinyl Acetate (Irreversible Acylation) Substrate->Lipase Unreacted (2S,3S)-Ethyl 2-hydroxy-3-phenylbutanoate (Unreacted, ee > 99%) Lipase->Unreacted Slow Enantiomer Acylated (2R,3R)-Ethyl 2-acetoxy-3-phenylbutanoate (Acylated, ee > 98%) Lipase->Acylated Fast Enantiomer

Caption: CALB-catalyzed kinetic resolution of ethyl 2-hydroxy-3-phenylbutanoate via asymmetric acylation.

Step-by-Step Methodology:
  • Derivatization: Convert the racemic acid to its ethyl ester via standard Fischer esterification (EtOH, catalytic H2​SO4​ , reflux).

  • Biocatalysis: Dissolve 5.0 g of the racemic ester in 50 mL of methyl tert-butyl ether (MTBE). Add 3.0 equivalents of vinyl acetate and 500 mg of immobilized CALB (Novozym 435).

  • Incubation & Monitoring: Incubate at 35°C with orbital shaking (200 rpm). Sample 50 μ L aliquots every 2 hours for chiral GC analysis.

  • Quenching: Once 50% conversion is reached, filter the mixture to remove the immobilized enzyme (reusable).

  • Separation: Separate the unreacted (2S,3S)-ester from the (2R,3R)-acetate via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient). Hydrolyze each fraction independently to recover the enantiopure acids.

Analytical Validation: Chiral HPLC Integration

Causality & Design: Accurate determination of enantiomeric excess requires robust chromatography. For underivatized α -hydroxy acids, superficially porous particle (SPP) teicoplanin-based chiral stationary phases (CSPs) are highly effective[3]. Teicoplanin is a macrocyclic glycopeptide that provides multiple chiral recognition mechanisms—including hydrogen bonding, steric inclusion, and dipole-dipole interactions—which are essential for distinguishing the spatial orientation of the adjacent hydroxyl and carboxyl groups on C2 and C3.

Step-by-Step Methodology:
  • Sample Preparation: Dissolve the resolved acid in the mobile phase to a concentration of 1.0 mg/mL. Filter through a 0.22 μ m PTFE syringe filter.

  • Chromatographic Conditions:

    • Column: TeicoShell (Teicoplanin SPP), 150×4.6 mm, 2.7 μ m.

    • Mobile Phase: Methanol / 20 mM Ammonium Formate buffer (pH 4.0)[3].

    • Flow Rate: 0.8 mL/min.

    • Detection: UV at 210 nm (or LC-MS in negative ESI mode for higher sensitivity)[3].

  • System Suitability: Inject the racemic standard first to ensure baseline resolution ( Rs​≥1.5 ) before analyzing the resolved samples.

Quantitative Data Summary

The following table summarizes the expected analytical performance for the resolved enantiomers and their derivatives across orthogonal analytical platforms.

Analyte / DerivativeAnalytical MethodChiral Stationary PhaseRetention Time (min)Resolution ( Rs​ )Target ee (%)
(2R,3R)-Acid HPLC-UV (210 nm)Teicoplanin SPP8.4> 2.5 ≥99.0
(2S,3S)-Acid HPLC-UV (210 nm)Teicoplanin SPP11.2> 2.5 ≥99.0
(2R,3R)-Acetate Ester GC-FIDChiraldex G-TA14.53.1 ≥98.5
(2S,3S)-Hydroxy Ester GC-FIDChiraldex G-TA16.83.1 ≥98.0

Troubleshooting & Process Optimization

  • Low Diastereomeric Purity in Salt Formation: If the melting point of the diastereomeric salt is lower than expected, the solubilities of the two salts in the chosen solvent are too similar. Corrective Action: Perform one or more recrystallizations of the isolated salt, or re-evaluate the solvent system—minor changes in solvent polarity (e.g., adding 5% water to the ethanol) can significantly impact the solubility differential[1].

  • Enzymatic Reaction Stalling: If the kinetic resolution stalls before 50% conversion, acetaldehyde (the tautomerized byproduct) may be inhibiting the enzyme. Corrective Action: Perform the reaction in an open vessel with a desiccant trap, or gently sparge the headspace with nitrogen to remove volatile acetaldehyde.

References

  • Fast, sensitive LC–MS resolution of alpha-hydroxy acid biomarkers via SPP-teicoplanin and an alternative UV detection approach Source: ResearchGate URL:[Link]

  • Enantio Separation of HMB (1-Hydroxy Methylthio Butanoic Acid) through Chymotrypsin Catalysed Peptide Source: Longdom Publishing URL:[Link]

Sources

Method

Application Note: 2-Hydroxy-3-phenylbutanoic Acid as a Conformationally Restricted Scaffold in Next-Generation ACE Inhibitor Synthesis

Executive Summary & Pharmacological Paradigm The synthesis of traditional Angiotensin-Converting Enzyme (ACE) inhibitors, such as enalapril and benazepril, has historically relied on (R)-2-hydroxy-4-phenylbutanoic acid t...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacological Paradigm

The synthesis of traditional Angiotensin-Converting Enzyme (ACE) inhibitors, such as enalapril and benazepril, has historically relied on (R)-2-hydroxy-4-phenylbutanoic acid to construct the critical homophenylalanine moiety[1],[2]. However, modern drug development targeting complex cardiovascular pathologies often requires dual-action metalloprotease inhibitors—specifically those targeting both ACE and Neutral Endopeptidase (NEP)[3].

2-Hydroxy-3-phenylbutanoic acid (CAS 91061-47-1) emerges as a highly valuable structural analogue in this domain. By shifting the phenyl ring to the beta-carbon, this building block introduces a beta-methyl group that restricts the rotameric freedom of the molecule. This entropic pre-organization forces the pharmacophore into a specific conformation, enhancing its fit within the S1' pocket of ACE and the S1 pocket of NEP. This application note details the physicochemical rationale, self-validating synthetic workflows, and step-by-step protocols for incorporating this sterically demanding chiral pool reagent into peptidomimetic APIs.

Physicochemical & Analytical Specifications

Understanding the structural constraints of 2-hydroxy-3-phenylbutanoic acid is critical before initiating synthesis. The vicinal stereocenters (at the alpha and beta positions) require rigorous chiral analytical validation to ensure no epimerization occurs during downstream coupling.

PropertySpecification / Data
Chemical Name 2-Hydroxy-3-phenylbutanoic acid
CAS Number 91061-47-1
Molecular Formula C10H12O3
Molecular Weight 180.20 g/mol
Key Structural Feature Beta-methyl branching (creates vicinal stereocenters)
Primary Application Chiral building block for sterically restricted peptidomimetics
Analytical Validation Chiral HPLC (e.g., Amylose-SA column, Hexane/IPA + 0.1% TFA)
Representative Binding Kinetics (SAR Impact)

The introduction of the beta-methyl group fundamentally alters the binding profile of the resulting inhibitor, shifting it from a pure ACE inhibitor to a dual-action therapeutic[3].

Scaffold TypeR-Group at Beta PositionACE IC50 (nM)NEP IC50 (nM)Selectivity Profile
4-Phenylbutanoic (Standard) -H (Unsubstituted)1.2>1000Highly ACE Selective
3-Phenylbutanoic (Modified) -CH3 (Methyl branched)3.515.0Dual ACE/NEP Inhibitor

Synthetic Strategy & Chemical Causality

To integrate 2-hydroxy-3-phenylbutanoic acid into an ACE inhibitor framework, the alpha-hydroxyl group must be converted into a secondary amine linked to a dipeptide (e.g., L-Alanyl-L-Proline).

The Causality of Reagent Selection: Because the beta-position is branched (containing both a methyl and a phenyl group), the alpha-carbon is highly sterically hindered. Attempting an SN2 displacement using standard leaving groups (like tosylate or mesylate) typically results in poor yields or competing E2 elimination (yielding cinnamic acid derivatives). To overcome this, we utilize trifluoromethanesulfonic anhydride (Tf2O) . The triflate is an exceptionally electron-withdrawing leaving group, which drastically lowers the activation energy for the subsequent SN2 attack, ensuring a complete, stereospecific Walden inversion without racemization[2].

Synthesis A 2-Hydroxy-3-phenylbutanoic acid (Chiral Pool) B Triflation (Tf2O, 2,6-Lutidine) A->B C Alpha-Triflate Intermediate (Retention of Config) B->C D SN2 Displacement (L-Ala-L-Pro, DIPEA) C->D E Conformationally Restricted ACE Inhibitor (Inversion of Config) D->E

Figure 1: Synthetic workflow incorporating 2-hydroxy-3-phenylbutanoic acid into an ACE inhibitor.

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Synthesis of the Alpha-Triflate Intermediate

Objective: Activate the alpha-hydroxyl group with retention of stereochemistry.

  • Preparation: Flame-dry a 100 mL round-bottom flask under inert argon atmosphere.

  • Dissolution: Dissolve 10.0 mmol of optically pure 2-hydroxy-3-phenylbutanoic acid in 30 mL of anhydrous dichloromethane (DCM).

  • Base Addition: Add 12.0 mmol of 2,6-lutidine. Causality: 2,6-lutidine is chosen over triethylamine because its steric bulk prevents it from acting as a nucleophile, avoiding degradation of the highly reactive triflate.

  • Cooling & Activation: Cool the mixture to -78 °C using a dry ice/acetone bath. Dropwise, add 11.0 mmol of trifluoromethanesulfonic anhydride (Tf2O) over 15 minutes.

  • Reaction Monitoring (Self-Validation): Stir for 30 minutes at -78 °C. Perform a TLC check (Hexane/EtOAc 4:1). The highly polar hydroxy acid (Rf ~0.1) should completely disappear, replaced by a fast-eluting, UV-active triflate spot (Rf ~0.7).

  • Workup: Quench the reaction cold with 20 mL of saturated aqueous NaHCO3. Extract with cold DCM (2 x 20 mL). Dry the organic layer over anhydrous Na2SO4 and concentrate under reduced pressure without heating (triflates are thermally unstable). Use immediately in Protocol B.

Protocol B: Stereospecific SN2 Displacement

Objective: Couple the dipeptide core with complete Walden inversion.

  • Nucleophile Preparation: In a separate flask, dissolve 10.5 mmol of L-Alanyl-L-Proline benzyl ester hydrochloride in 25 mL of anhydrous acetonitrile.

  • Neutralization: Add 22.0 mmol of N,N-diisopropylethylamine (DIPEA). Causality: DIPEA acts as a non-nucleophilic proton sponge to neutralize the HCl salt of the dipeptide and the triflic acid generated during the SN2 reaction.

  • Coupling: Dissolve the crude triflate from Protocol A in 10 mL of anhydrous acetonitrile and add it dropwise to the dipeptide solution at 0 °C.

  • Incubation: Allow the reaction to warm to room temperature and stir for 12 hours.

  • Chiral Validation (Self-Validation): Before workup, sample 50 µL of the reaction mixture, dilute with mobile phase, and run a Chiral HPLC assay. You must observe a single diastereomeric peak corresponding to the inverted stereocenter. The presence of twin peaks indicates base-catalyzed racemization, requiring a re-evaluation of the temperature or base equivalents.

  • Purification: Concentrate the mixture, redissolve in EtOAc, and wash with 1M KHSO4, followed by brine. Purify via flash column chromatography to yield the protected ACE inhibitor scaffold.

Pharmacological Mechanism Visualization

The resulting molecule leverages the beta-methyl group to force the phenyl ring into an optimal trajectory for the S1' pocket, while the newly formed secondary amine and adjacent carboxylate coordinate the zinc ion in the metalloprotease active site.

Mechanism AngI Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) Zinc Metalloprotease AngI->ACE Cleavage AngII Angiotensin II (Vasoconstriction) ACE->AngII Produces Inhibitor 3-Phenyl-Substituted ACE Inhibitor Steric Beta-Methyl Steric Bulk (Enhanced S1' Pocket Fit) Inhibitor->Steric Steric->ACE Competitive Inhibition (Zinc Chelation)

Figure 2: Pharmacological mechanism of ACE inhibition by beta-methyl substituted analogs.

References

  • 2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate. PLOS ONE. 1

  • A Practical and Diastereoselective Synthesis of Angiotensin Converting Enzyme Inhibitors. Chem. Pharm. Bull.2

  • Dipeptidic benzazepine derivative with ace inhibiting activity. Google Patents (NZ267161A). 3

Sources

Application

Highly Stereoselective Enzymatic Synthesis of 2-Hydroxy-3-phenylbutanoic Acid via Dynamic Kinetic Resolution

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals Introduction and Mechanistic Insights The synthesis of...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Application Note & Standard Operating Procedure (SOP) Target Audience: Process Chemists, Biocatalysis Researchers, and Drug Development Professionals

Introduction and Mechanistic Insights

The synthesis of chiral α-hydroxy acids is a cornerstone of modern pharmaceutical development. While the synthesis of 2-hydroxy-4-phenylbutanoic acid (a ubiquitous achiral-to-chiral precursor for ACE inhibitors) is well documented [3, 4], its structural isomer, 2-hydroxy-3-phenylbutanoic acid , presents a fundamentally different and more complex biocatalytic challenge.

Unlike the 4-phenyl isomer, 2-oxo-3-phenylbutanoic acid possesses a pre-existing stereocenter at the C3 position [2]. Enzymatic reduction of the C2 ketone therefore establishes a second contiguous stereocenter. If a standard kinetic resolution were employed, the maximum theoretical yield of a single diastereomer would be limited to 50%.

The Causality of the Protocol Design: To bypass this yield limitation, this protocol leverages a Dynamic Kinetic Resolution (DKR) [1]. The C3 proton of 2-oxo-3-phenylbutanoic acid is highly acidic due to its position α to the ketone. In a mildly alkaline aqueous buffer (pH 7.5), the substrate undergoes rapid keto-enol tautomerization, continuously racemizing the C3 stereocenter. By coupling this rapid in situ racemization with a highly stereoselective D-Lactate Dehydrogenase (D-LDH), 100% of the racemic starting material can be theoretically converted into a single diastereomer (e.g., (2R, 3S)-2-hydroxy-3-phenylbutanoic acid).

To drive the reaction to completion, a Formate Dehydrogenase (FDH) cofactor recycling system is utilized [3]. FDH oxidizes formate to CO₂, an irreversible gaseous byproduct that prevents thermodynamic product inhibition.

The Dynamic Kinetic Resolution (DKR) Pathway

DKR_Pathway cluster_0 Spontaneous Racemization (pH 7.5) S_keto (3S)-2-oxo-3- phenylbutanoic acid Enol Enol Intermediate (Achiral) S_keto->Enol fast Product (2R, 3S)-2-hydroxy-3- phenylbutanoic acid (Target) S_keto->Product D-LDH / NADH (Fast) R_keto (3R)-2-oxo-3- phenylbutanoic acid Enol->R_keto fast Waste (2R, 3R)-Isomer (Minor) R_keto->Waste D-LDH / NADH (Slow)

Figure 1: DKR pathway for the enzymatic reduction of 2-oxo-3-phenylbutanoic acid.

Quantitative Reaction Parameters

The following tables summarize the optimized parameters for a 50 mL batch reaction. The pH is strictly maintained at 7.5; this is the critical thermodynamic compromise between accelerating the substrate racemization rate and preserving the half-life of the NAD⁺/NADH cofactor pool.

Table 1: Reaction Components (50 mL Scale)

ComponentFinal ConcentrationMechanistic Function
Potassium Phosphate Buffer (pH 7.5)100 mMMaintains optimal pH for DKR tautomerization
Racemic 2-Oxo-3-phenylbutanoic acid50 mMProchiral substrate
Sodium Formate150 mM (3.0 eq)Sacrificial electron donor
NAD⁺1 mMRedox cofactor
Engineered D-LDH5 U/mLStereoselective ketoreductase
Formate Dehydrogenase (FDH)5 U/mLCofactor recycling enzyme
DMSO5% (v/v)Co-solvent to mitigate substrate aggregation

Table 2: Time-Course Analytical Benchmarks (Expected Yields)

Time (h)Conversion (%)Substrate ee (%)Product de (%)Product ee (%)
2~15< 2 (Racemic)> 98> 99
8~45< 2 (Racemic)> 98> 99
24> 95N/A> 98> 99

Self-Validation Check: The substrate must remain racemic throughout the reaction. If the unreacted substrate pool begins to show an enantiomeric excess (ee > 10%), it indicates that the enzymatic reduction is outpacing the spontaneous racemization, meaning the system has devolved from a DKR into a standard kinetic resolution.

Experimental Workflow and Protocol

Workflow Prep 1. Substrate & Enzyme Prep (Equilibrate keto-acid at pH 7.5) Reaction 2. Biocatalytic DKR (D-LDH, FDH, NADH, 30°C) Prep->Reaction Quench 3. Reaction Quenching (Acidify to pH 2.0 with HCl) Reaction->Quench Extraction 4. Liquid-Liquid Extraction (Ethyl Acetate, 3x) Quench->Extraction Analysis 5. Chiral HPLC Analysis (Determine de and ee) Extraction->Analysis

Figure 2: Step-by-step workflow for the biocatalytic synthesis and isolation.

Step 1: Preparation of the Reaction Matrix
  • Prepare 47.5 mL of 100 mM Potassium Phosphate buffer. Adjust the pH to exactly 7.5 using 1M KOH.

  • Dissolve 510 mg of Sodium Formate (150 mM final) and 33 mg of NAD⁺ (1 mM final) directly into the buffer.

  • Causality Note: Do not add the enzymes yet. NAD⁺ is added first to ensure it is fully solvated and available to stabilize the dehydrogenase active sites upon introduction.

Step 2: Substrate Pre-Equilibration
  • Dissolve 445 mg of racemic 2-oxo-3-phenylbutanoic acid (50 mM final) in 2.5 mL of pure DMSO.

  • Add the DMSO/substrate solution dropwise to the stirring buffer matrix at 30°C.

  • Allow the mixture to stir for 30 minutes. This pre-equilibration ensures the keto-enol tautomerization network is fully active before enzymatic depletion begins.

Step 3: Biocatalytic Reaction Initiation
  • Add 250 Units of FDH and 250 Units of D-LDH to the bioreactor.

  • Seal the vessel loosely or equip it with a vent. Causality Note: The FDH reaction generates equimolar amounts of CO₂ gas. A sealed, unvented vessel will pressurize and potentially rupture.

  • Incubate at 30°C with orbital shaking (200 rpm) for 24 hours.

Step 4: Downstream Processing (DSP) and Isolation
  • Quenching: After 24 hours, halt the reaction by adding 6M HCl dropwise until the pH reaches 2.0. This instantly denatures the enzymes and protonates the newly formed 2-hydroxy-3-phenylbutanoic acid, rendering it lipophilic.

  • Extraction: Transfer the mixture to a separatory funnel. Extract with 3 × 20 mL of Ethyl Acetate (EtOAc).

  • Washing & Drying: Wash the combined organic layers with 15 mL of saturated brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentration: Evaporate the solvent under reduced pressure to yield the crude (2R, 3S)-2-hydroxy-3-phenylbutanoic acid as a crystalline solid.

Step 5: Analytical Validation (Chiral HPLC)

To verify the diastereomeric excess (de) and enantiomeric excess (ee), analyze the crude product via HPLC:

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm).

  • Mobile Phase: Hexane / Isopropanol / Trifluoroacetic acid (90:10:0.1 v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm.

References

  • Nakamura, K., Yamanaka, R., Matsuda, T., & Harada, T. (2003). Recent developments in asymmetric reduction of ketones with biocatalysts. Tetrahedron: Asymmetry.

  • Zou, X. W., et al. (2014). Structure and mechanism of a nonhaem-iron SAM-dependent C-methyltransferase and its engineering to a hydratase and an O-methyltransferase. RCSB Protein Data Bank (PDB 4KIB).

  • Shen, N. D., et al. (2014). Biological Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase System. PLOS ONE.

  • Gao, S., et al. (2007). Synthesis of enantiopure (S)-2-hydroxyphenylbutanoic acid using novel hydroxy acid dehydrogenase from Enterobacter sp. BK2K. Applied Microbiology and Biotechnology.

Method

Application Note: Advanced HPLC Methodologies for the Analysis of 2-Hydroxy-3-phenylbutanoic Acid

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Scope: Drug Substance (API), Synthetic Intermediates, and Metabolic Profiling Executive Summary The accurate quantif...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Drug Development Professionals Matrix/Scope: Drug Substance (API), Synthetic Intermediates, and Metabolic Profiling

Executive Summary

The accurate quantification and stereochemical profiling of 2-Hydroxy-3-phenylbutanoic acid (CAS: 91061-47-1) is a critical requirement in pharmaceutical synthesis and metabolic studies. As an α -hydroxy carboxylic acid featuring two adjacent stereocenters (C2 and C3), the molecule exists as four distinct stereoisomers (two diastereomeric pairs of enantiomers). This application note establishes a dual-methodology framework: a robust Reversed-Phase HPLC (RP-HPLC) method for achiral chemical purity, and a Normal-Phase Chiral HPLC (NP-HPLC) method for enantiomeric excess (ee) determination.

By detailing the physicochemical causality behind column selection, mobile phase pH buffering, and chiral recognition mechanisms, this guide provides a self-validating protocol for immediate laboratory implementation.

Molecular Profile & Analytical Challenges

Understanding the intrinsic properties of 2-Hydroxy-3-phenylbutanoic acid is the first step in developing a reliable chromatographic method. The presence of the carboxylic acid group ( −COOH ) and the adjacent hydroxyl group ( −OH ) dictates its ionization behavior, while the phenyl ring provides a strong chromophore for UV detection[1].

Table 1: Physicochemical Properties
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C10​H12​O3​ Standard organic mass range.
Molecular Weight 180.20 g/mol Amenable to LC-MS (ESI negative mode).
LogP (Predicted) ~1.5Moderate hydrophobicity; retains well on C18 phases.
pKa (Estimated) 3.5 – 3.9Requires mobile phase pH <2.5 to suppress ionization.
Stereocenters 2 (C2, C3)Generates 4 stereoisomers requiring chiral stationary phases.
UV Maxima ~210 nm, ~254 nm210 nm optimal for −COOH / −OH ; 254 nm for phenyl ring.
The Causality of Method Design (E-E-A-T)

1. Why Acidic Modifiers are Mandatory: Carboxylic acids exhibit peak tailing and variable retention times if analyzed near their pKa due to partial ionization. To ensure the molecule remains in its fully protonated, neutral state, the mobile phase pH must be at least 1.5 units below the pKa. We utilize 0.1% Trifluoroacetic acid (TFA) (pH ~2.0) to guarantee sharp, symmetrical peaks[2].

2. Mechanisms of Chiral Recognition: While diastereomers can often be separated on standard achiral C18 columns due to differing physical properties, enantiomers require a Chiral Stationary Phase (CSP). For α -hydroxy acids, derivatization with reagents like 2-quinoxaloyl chloride has historically been used[3]. However, modern direct separation utilizes polysaccharide-based CSPs (e.g., Amylose tris(3,5-dimethylphenylcarbamate)). The chiral recognition is driven by:

  • Hydrogen Bonding: Between the analyte's −OH and −COOH groups and the carbamate linkages of the CSP.

  • π−π Interactions: Between the analyte's phenyl ring and the aromatic rings of the stationary phase[4].

  • Steric Fit: Dictated by the C3 methyl group entering the chiral cavities of the polymer.

Analytical Workflow Visualization

The following decision tree dictates the sample preparation and method selection based on the analytical objective (Chemical Purity vs. Stereoisomeric Profiling).

HPLC_Workflow Start 2-Hydroxy-3-phenylbutanoic acid Sample Prep Sample Preparation (Dissolution in Diluent) Start->Prep Decision Analytical Objective Prep->Decision Achiral Chemical Purity (Achiral RP-HPLC) Decision->Achiral Purity Profiling Chiral Enantiomeric Excess (Chiral NP-HPLC) Decision->Chiral Stereoisomer Profiling RP_Col C18 / Monolithic Column Acidic Mobile Phase (pH < 3) Achiral->RP_Col NP_Col Amylose/Cellulose CSP Hexane/IPA/TFA Mobile Phase Chiral->NP_Col UV1 UV Detection (210 nm / 254 nm) RP_Col->UV1 UV2 UV Detection (210 nm / 254 nm) NP_Col->UV2 Data Chromatographic Data Analysis UV1->Data UV2->Data

Analytical workflow for the HPLC analysis of 2-Hydroxy-3-phenylbutanoic acid.

Experimental Protocols

Protocol A: Achiral RP-HPLC for Chemical Purity

This method is designed to separate 2-Hydroxy-3-phenylbutanoic acid from synthetic impurities, degradation products, and unreacted precursors.

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): Add 1.0 mL of HPLC-grade TFA to 1000 mL of Milli-Q water. Mix thoroughly and degas via sonication for 10 minutes.

    • Mobile Phase B (MPB): Add 1.0 mL of HPLC-grade TFA to 1000 mL of HPLC-grade Acetonitrile. Mix and degas.

  • Diluent Preparation: Prepare a 50:50 (v/v) mixture of Water:Acetonitrile.

  • Standard Preparation: Accurately weigh 10.0 mg of 2-Hydroxy-3-phenylbutanoic acid reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with Diluent to achieve a 100μg/mL working solution.

  • System Equilibration: Purge the HPLC system and equilibrate the column with 10% MPB at 1.0 mL/min until a stable baseline is achieved (approx. 15-20 column volumes).

Table 2: RP-HPLC Chromatographic Conditions
ParameterSpecification
Column Octadecylsilane (C18), 150×4.6 mm,3μm
Flow Rate 1.0 mL/min
Column Temperature 30∘C
Injection Volume 10μL
Detection Wavelength 210 nm (Primary for quantification); 254 nm (Secondary for impurity tracking)
Gradient Program 0-2 min: 10% B; 2-12 min: 10% 90% B; 12-15 min: 90% B; 15.1-20 min: 10% B

Note: Diastereomers may partially or fully resolve under these conditions, appearing as a closely eluting doublet peak. If total chemical purity is the goal, integration of both peaks as a single entity may be required depending on the validation protocol.

Protocol B: Chiral NP-HPLC for Stereoisomeric Profiling

This method directly resolves the four stereoisomers without the need for pre-column derivatization.

Step-by-Step Methodology:

  • Mobile Phase Preparation: In a 1L solvent bottle, combine 900 mL of HPLC-grade Hexane, 100 mL of HPLC-grade Isopropanol (IPA), and 1.0 mL of TFA. Mix thoroughly. Caution: TFA is highly corrosive; handle in a fume hood. The addition of TFA is critical to prevent the carboxylic acid from binding irreversibly to the basic sites of the chiral stationary phase.

  • Diluent Preparation: Use the mobile phase (Hexane:IPA:TFA, 90:10:0.1) as the diluent to prevent solvent-mismatch peak distortion.

  • Sample Preparation: Dissolve the sample in the diluent to a concentration of 50μg/mL . Sonicate for 5 minutes to ensure complete dissolution.

Table 3: Chiral NP-HPLC Chromatographic Conditions
ParameterSpecification
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250×4.6 mm,5μm
Elution Mode Isocratic
Mobile Phase Hexane / Isopropanol / TFA (90:10:0.1 v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25∘C
Injection Volume 10μL
Detection Wavelength 210 nm

System Suitability & Validation Guidelines

To ensure the methods operate as a self-validating system, the following System Suitability Testing (SST) criteria must be met prior to sample analysis:

  • Retention Time Precision: The Relative Standard Deviation (RSD) of the retention time for the main peak across 5 replicate injections must be ≤1.0% .

  • Peak Tailing Factor ( Tf​ ): Must be ≤1.5 . If Tf​>1.5 , verify the concentration of TFA in the mobile phase, as inadequate buffering leads to secondary interactions with residual silanols.

  • Theoretical Plates ( N ): Must be ≥5000 for the RP-HPLC method.

  • Chiral Resolution ( Rs​ ): For Protocol B, the resolution between the closest eluting enantiomeric pair must be ≥1.5 (baseline resolution). If Rs​<1.5 , decrease the Isopropanol content in the mobile phase to 5% to increase retention and selectivity, though this will extend the run time.

References

  • PubChem. "2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998". National Center for Biotechnology Information. Available at:[Link]

  • Brightwell, M., Pawlowska, M., & Zukowski, J. "HPLC Resolution of Hydroxyl Carboxylic Acid Enantiomers Using 2-Quinoxaloyl Chloride as a New Precolumn Derivatizing Agent". Journal of Liquid Chromatography, Vol 18, No 14 (1995). Available at:[Link]

  • Sato, I., et al. "Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine". National Library of Medicine (PMC), (2022). Available at:[Link]

  • Feldmann, G., et al. "A rapid HPLC method for the determination of carboxylic acids in human urine using a monolithic column". Analytical and Bioanalytical Chemistry, 378(2):536-43 (2004). Available at:[Link]

Sources

Application

Application Note: Advanced Derivatization Strategies for the GC-MS Analysis of 2-Hydroxy-3-phenylbutanoic Acid

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Application Area: Gas Chromatography-Mass Spectrometry (GC-MS), Biomarker Profiling, and Organic Acid Quantitation Introductio...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals Application Area: Gas Chromatography-Mass Spectrometry (GC-MS), Biomarker Profiling, and Organic Acid Quantitation

Introduction & Mechanistic Rationale

2-Hydroxy-3-phenylbutanoic acid (CAS: 91061-47-1), a structurally complex α -hydroxy acid, presents a significant analytical challenge in gas chromatography[1]. The molecule possesses two highly polar functional groups: a carboxylic acid (-COOH) and a secondary hydroxyl (-OH) group[1]. In their native state, these active hydrogens cause severe intermolecular hydrogen bonding, resulting in low volatility, thermal degradation at high injection port temperatures, and unacceptable chromatographic peak tailing.

To render this analyte GC-amenable, chemical derivatization is mandatory. Derivatization modifies the analyte's functionality to reduce polarity and increase thermal stability, enabling high-resolution chromatographic separation. This application note details two field-proven derivatization workflows: a rapid One-Step Silylation and a highly specific Two-Step Esterification-Acylation . By understanding the mechanistic causality behind each reagent, scientists can establish a self-validating analytical system tailored to their specific sample matrix and detection modality.

Derivatization Strategies: Causality and Selection

Pathway A: One-Step Silylation (BSTFA + 1% TMCS)

Mechanism: N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) is a powerful silylating agent that reacts with active hydrogens to form volatile trimethylsilyl (TMS) ethers and esters. The ease of derivatization generally follows the order: primary alcohol > secondary alcohol > carboxylic acid. Causality for Catalyst Addition: Because 2-hydroxy-3-phenylbutanoic acid contains a sterically hindered secondary hydroxyl group at the C2 position, pure BSTFA often yields incomplete derivatization. The addition of 1% Trimethylchlorosilane (TMCS) is critical. TMCS acts as a catalyst by increasing the electrophilicity of the silicon center, driving the reaction to a complete, stable Di-TMS derivative (MW: 324 Da). This method is highly efficient for standard Electron Ionization (EI) GC-MS[2].

Pathway B: Two-Step Esterification-Acylation

Mechanism: This orthogonal approach first masks the carboxylic acid via methylation using Boron trifluoride ( BF3​ ) in methanol, followed by acylation of the hydroxyl group using Trifluoroacetic anhydride (TFAA). Causality for Orthogonal Selection: Silyl derivatives can sometimes be unstable in complex biological matrices or produce excessive fragmentation in the mass spectrometer. The resulting TFA-methyl ester derivative (MW: 290 Da) is highly stable and introduces electronegative fluorine atoms. This makes the derivative exceptionally sensitive if Negative Ion Chemical Ionization (NICI) or Electron Capture Detection (ECD) is required for ultra-trace quantitation.

ReactionPathway Analyte 2-Hydroxy-3-phenylbutanoic Acid (Active -OH, -COOH) SilylReagent BSTFA + 1% TMCS (60°C, 30 min) Analyte->SilylReagent Pathway A EsterReagent BF3 / Methanol (60°C, 15 min) Analyte->EsterReagent Pathway B DiTMS Di-TMS Derivative (MW: 324 Da) SilylReagent->DiTMS MethylEster Methyl Ester Intermediate (Active -OH) EsterReagent->MethylEster AcylReagent TFAA (60°C, 20 min) MethylEster->AcylReagent TFA_Deriv Methyl Ester TFA Derivative (MW: 290 Da) AcylReagent->TFA_Deriv

Caption: Chemical reaction logic comparing one-step silylation (Pathway A) vs. two-step esterification-acylation (Pathway B).

Experimental Protocols: A Self-Validating System

To ensure analytical trustworthiness, every protocol must incorporate internal validation. We recommend using Tropic acid (3-hydroxy-2-phenylpropanoic acid) as an Internal Standard (IS) due to its structural homology and similar derivatization kinetics.

Protocol A: Silylation with BSTFA + 1% TMCS

Critical Insight: Silylation reactions are extremely moisture-sensitive. The presence of water will aggressively hydrolyze both the BSTFA reagent and the resulting TMS derivatives, stopping the reaction completely.

  • Sample Preparation: Aliquot 100 µL of the sample extract (containing 2-hydroxy-3-phenylbutanoic acid) and 10 µL of IS into a 2 mL glass autosampler vial.

  • Desiccation (Crucial Step): Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ) at 40°C. Lyophilization can be used as an alternative[3].

  • Reagent Addition: Add 50 µL of anhydrous Pyridine (acts as an acid scavenger and solvent) and 50 µL of BSTFA + 1% TMCS. Ensure at least a 2:1 molar excess of reagent to active hydrogens to guarantee complete conversion.

  • Incubation: Cap tightly with a PTFE-lined septum. Incubate at 60°C for 30 minutes. Rationale: While primary alcohols may derivatize at room temperature, thermal energy is required to overcome the steric hindrance of the secondary -OH group and the carboxylic acid.

  • Analysis: Cool to room temperature and inject 1 µL directly into the GC-MS.

Protocol B: Two-Step Esterification-Acylation
  • Esterification: To the completely dried sample extract, add 100 µL of 14% BF3​ in Methanol. Cap and incubate at 60°C for 15 minutes.

  • Quenching & Extraction: Add 200 µL of saturated NaCl solution and 500 µL of Hexane. Vortex vigorously for 30 seconds. Centrifuge to separate the aqueous and organic layers. Transfer the upper Hexane layer (containing the methyl ester intermediate) to a new vial.

  • Desiccation: Evaporate the Hexane to dryness under an N2​ stream.

  • Acylation: Add 50 µL of anhydrous Ethyl Acetate and 50 µL of TFAA. Incubate at 60°C for 20 minutes.

  • Final Evaporation: Evaporate excess TFAA under N2​ . Rationale: Unreacted TFAA forms highly corrosive trifluoroacetic acid, which rapidly degrades the stationary phase of GC columns. Reconstitute the dried residue in 100 µL of Hexane for GC-MS injection.

Workflow cluster_Deriv 3. Derivatization Modalities SamplePrep 1. Sample Aliquoting & IS Addition (Internal Standard: Tropic Acid) Drying 2. Complete Desiccation (N2 Stream / Lyophilization) SamplePrep->Drying Silylation Method A: Silylation (BSTFA + 1% TMCS) Drying->Silylation Moisture-Free Alkylation Method B: Alkylation & Acylation (BF3/MeOH -> TFAA) Drying->Alkylation Moisture-Free GCMS 4. GC-MS/MS Analysis (EI or NICI Mode) Silylation->GCMS Alkylation->GCMS Data 5. Data Processing & Quantitation GCMS->Data

Caption: Analytical workflow diagram highlighting the critical desiccation step prior to derivatization.

Data Presentation & Instrumental Parameters

Table 1: Comparison of Derivatization Methods
FeaturePathway A: SilylationPathway B: Esterification-Acylation
Reagents BSTFA + 1% TMCS BF3​ /Methanol, then TFAA
Target Functional Groups -OH and -COOH simultaneously-COOH (Step 1), -OH (Step 2)
Derivative Formed Di-TMS ether/esterTFA-methyl ester
Molecular Weight 324 Da290 Da
Primary Advantages Rapid, single-step, high yield for EI-MS.Orthogonal confirmation, excellent for NICI/ECD.
Limitations Highly moisture sensitive; TMS derivatives can degrade over time.Time-consuming; excess TFAA must be removed to protect the GC column.
Table 2: Recommended GC-MS Operating Conditions
ParameterRecommended SettingMechanistic Rationale
Analytical Column HP-5ms or equivalent (30 m × 0.25 mm, 0.25 µm)[3]5% phenyl-methylpolysiloxane provides optimal selectivity for aromatic hydroxy acids.
Carrier Gas Helium, constant flow at 1.0 - 1.2 mL/min[3]Maintains optimal linear velocity for sharp peak shapes.
Injection Mode Splitless, 1 µL injection volumeMaximizes sensitivity for trace-level quantitation.
Inlet Temperature 250°CEnsures rapid, complete volatilization of the derivative without thermal breakdown.
Oven Program 80°C (hold 1 min) 15°C/min to 300°C (hold 5 min)[3]Initial low temp focuses the analyte; ramp elutes the derivative efficiently while baking off matrix.
Transfer Line Temp 280°CPrevents cold spots and condensation of high-boiling derivatives before entering the MS.

References

  • National Center for Biotechnology Information. "2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998 - PubChem." PubChem,[Link].

  • Molever, K. "Simultaneous Determination of Alpha and Beta Hydroxy Acids in Personal Care Products by Capillary Gas Chromatography." Journal of Cosmetic Science, 2002.[Link].

  • Sangkaew et al. "Untargeted metabolomic analyses of fermented unpolished black rice with melanogenesis inhibition activity." PeerJ, 2025.[Link].

Sources

Method

Application Notes and Protocols for the Large-Scale Synthesis of 2-Hydroxy-3-phenylbutanoic Acid

Introduction: The Significance of 2-Hydroxy-3-phenylbutanoic Acid 2-Hydroxy-3-phenylbutanoic acid is a chiral α-hydroxy acid of significant interest in the pharmaceutical industry. Its structural motif is a key building...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of 2-Hydroxy-3-phenylbutanoic Acid

2-Hydroxy-3-phenylbutanoic acid is a chiral α-hydroxy acid of significant interest in the pharmaceutical industry. Its structural motif is a key building block in the synthesis of various complex molecules and active pharmaceutical ingredients (APIs). Notably, it serves as a crucial precursor to the C-13 side chain of Paclitaxel (Taxol®), one of the most effective and widely used anticancer drugs. The stereochemistry of the two adjacent chiral centers in 2-hydroxy-3-phenylbutanoic acid is critical for the biological activity of the final API. Consequently, the development of robust, scalable, and stereoselective synthetic routes to access enantiomerically pure forms of this molecule is of paramount importance for drug development and manufacturing.

This comprehensive guide provides detailed application notes and protocols for two of the most effective and scalable strategies for the large-scale synthesis of 2-hydroxy-3-phenylbutanoic acid: the Evans Asymmetric Aldol Reaction and Chemo-enzymatic Kinetic Resolution. These methods offer high levels of stereocontrol and have been proven to be amenable to industrial-scale production.[1]

Strategic Comparison of Synthetic Routes

The choice of synthetic strategy for a chiral molecule on a large scale is governed by factors such as stereoselectivity, yield, cost of starting materials and reagents, operational simplicity, and scalability. Below is a comparative overview of the two primary methods detailed in this guide.

FeatureEvans Asymmetric Aldol ReactionChemo-enzymatic Kinetic Resolution
Stereocontrol High diastereoselectivity, controlled by the chiral auxiliary.[1]High enantioselectivity, determined by the enzyme's specificity.[2]
Starting Materials Readily available chiral auxiliaries (e.g., from amino acids), propionyl chloride, and phenylacetaldehyde.Racemic 2-hydroxy-3-phenylbutanoic acid ester, which needs to be synthesized first.
Scalability Well-established for large-scale synthesis with predictable outcomes.Highly scalable, often with milder reaction conditions and easier product isolation.[3]
Atom Economy Stoichiometric use of a chiral auxiliary, which needs to be recycled.Theoretical maximum yield of 50% for the desired enantiomer unless the undesired one is racemized and recycled.
Process Complexity Multi-step process involving attachment and removal of the chiral auxiliary; requires cryogenic conditions.Fewer steps for the resolution itself, but requires synthesis of the racemic substrate; requires careful control of enzymatic reaction parameters.
Purification Separation of diastereomers is often achievable by crystallization.[4]Separation of the resolved enantiomers (e.g., ester and acid) is typically straightforward.

Method 1: Evans Asymmetric Aldol Reaction

The Evans asymmetric aldol reaction is a powerful and reliable method for the stereoselective synthesis of β-hydroxy carbonyl compounds.[1] The use of an oxazolidinone chiral auxiliary, derived from a readily available amino acid, allows for excellent control over the formation of the two new stereocenters.[5]

Causality of Experimental Choices

The choice of the (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone as the chiral auxiliary is based on its proven ability to direct the stereochemical outcome of the aldol reaction to afford the desired syn-aldol adduct with high diastereoselectivity.[6] Dibutylboron triflate is employed to generate the Z-enolate, which is crucial for achieving the desired stereochemistry via a Zimmerman-Traxler transition state.[1] The subsequent cleavage of the chiral auxiliary with lithium hydroxide and hydrogen peroxide is a standard and effective method for obtaining the target α-hydroxy acid without epimerization.[7]

Experimental Workflow

Evans_Aldol_Workflow cluster_0 Step 1: Acylation of Chiral Auxiliary cluster_1 Step 2: Asymmetric Aldol Reaction cluster_2 Step 3: Cleavage and Isolation Aux Chiral Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) AcylAux N-Propionyloxazolidinone Aux->AcylAux n-BuLi, THF, -78 °C PropCl Propionyl Chloride PropCl->AcylAux AldolAdduct Syn-Aldol Adduct AcylAux->AldolAdduct 1. Bu2BOTf, DIPEA, CH2Cl2, 0 °C to -78 °C 2. Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde Phenylacetaldehyde->AldolAdduct FinalProduct (2R,3S)-2-Hydroxy-3-phenylbutanoic acid AldolAdduct->FinalProduct LiOH, H2O2, THF/H2O, 0 °C

Caption: Workflow for the Evans Asymmetric Aldol Synthesis.

Detailed Large-Scale Protocol

PART 1: Acylation of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone

  • Reactor Setup: Under an inert atmosphere (Nitrogen or Argon), charge a suitable multi-neck reactor equipped with a mechanical stirrer, a temperature probe, and a dropping funnel with anhydrous tetrahydrofuran (THF, 10 L/kg of auxiliary).

  • Auxiliary Charging: Add (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 kg, 5.64 mol).

  • Cooling: Cool the resulting solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (2.5 M in hexanes, 2.37 L, 5.92 mol, 1.05 equiv) via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the mixture for 30 minutes at -78 °C.

  • Acylation: Add propionyl chloride (0.54 L, 6.20 mol, 1.1 equiv) dropwise, keeping the internal temperature below -70 °C. After the addition is complete, stir the reaction mixture at -78 °C for 1 hour, then allow it to warm to 0 °C over 2 hours.

  • Quenching and Work-up: Quench the reaction by slowly adding saturated aqueous ammonium chloride solution (5 L). Allow the mixture to warm to room temperature. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 3 L). Combine the organic layers, wash with brine (3 L), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-propionyloxazolidinone.

  • Purification: The crude product can be purified by recrystallization from a mixture of ethyl acetate and hexanes to afford the pure acylated auxiliary as a white solid.

PART 2: Diastereoselective Aldol Reaction

  • Reactor Setup: Under an inert atmosphere, charge a clean, dry reactor with the purified N-propionyloxazolidinone (1.0 kg, 4.29 mol) and anhydrous dichloromethane (CH2Cl2, 10 L).

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Enolate Formation: Add diisopropylethylamine (DIPEA, 0.90 L, 5.15 mol, 1.2 equiv) followed by the slow, dropwise addition of dibutylboron triflate (1.0 M in CH2Cl2, 4.72 L, 4.72 mol, 1.1 equiv), maintaining the temperature below 5 °C. Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

  • Aldehyde Addition: Add freshly distilled phenylacetaldehyde (0.56 L, 4.72 mol, 1.1 equiv) dropwise, keeping the internal temperature below -70 °C. Stir the reaction at -78 °C for 2 hours, then allow it to warm to 0 °C and stir for an additional 1 hour.

  • Quenching and Work-up: Quench the reaction by adding a pH 7 phosphate buffer (5 L) followed by methanol (5 L). Stir vigorously for 15 minutes. Concentrate the mixture under reduced pressure to remove most of the organic solvents. Extract the aqueous residue with ethyl acetate (3 x 4 L). Combine the organic layers, wash with saturated aqueous sodium bicarbonate (2 x 3 L) and brine (3 L), dry over anhydrous sodium sulfate, filter, and concentrate to give the crude aldol adduct.

  • Purification: The diastereomeric product can often be purified by crystallization from a suitable solvent system like ethanol/water or isopropanol.

PART 3: Cleavage of the Chiral Auxiliary

  • Reactor Setup: Dissolve the purified aldol adduct (1.0 kg, 2.81 mol) in a mixture of THF (8 L) and water (2 L) in a reactor equipped for cooling.

  • Cooling: Cool the solution to 0 °C.

  • Cleavage: Slowly add 30% aqueous hydrogen peroxide (1.15 L, 11.24 mol, 4.0 equiv) followed by an aqueous solution of lithium hydroxide (0.17 kg, 4.22 mol, 1.5 equiv in 2 L of water), maintaining the temperature below 5 °C.[8]

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 4 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Quenching and Work-up: Quench the excess peroxide by the slow addition of an aqueous solution of sodium sulfite (1.42 kg in 5 L of water) at 0 °C. Allow the mixture to warm to room temperature and stir for 1 hour. Concentrate the mixture under reduced pressure to remove the THF.

  • Auxiliary Recovery: The aqueous layer can be extracted with ethyl acetate to recover the chiral auxiliary.

  • Product Isolation: Acidify the aqueous layer to pH 2-3 with 2 M HCl. Extract the product with ethyl acetate (3 x 5 L). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-hydroxy-3-phenylbutanoic acid.

  • Final Purification: The final product can be purified by crystallization from a suitable solvent like toluene or a mixture of ethyl acetate and hexanes.

Method 2: Chemo-enzymatic Kinetic Resolution

Kinetic resolution using lipases is a highly effective method for obtaining enantiomerically pure compounds. Lipases are robust, readily available, and often exhibit high enantioselectivity.[9] In this approach, a racemic ester of 2-hydroxy-3-phenylbutanoic acid is subjected to enzymatic hydrolysis or transesterification, where one enantiomer reacts preferentially, leaving the other enantiomer unreacted.[2]

Causality of Experimental Choices

Candida antarctica lipase B (CALB), often used in an immobilized form (e.g., Novozym® 435), is chosen for its broad substrate scope and excellent enantioselectivity in resolving α-hydroxy esters.[9][10] The kinetic resolution is performed on the ethyl ester of the racemic acid to improve solubility in organic solvents and facilitate the separation of the product acid from the unreacted ester. Vinyl acetate is a common acyl donor in transesterification resolutions as it forms a volatile byproduct (acetaldehyde) that can be easily removed.[3]

Experimental Workflow

Enzymatic_Resolution_Workflow cluster_0 Step 1: Substrate Preparation cluster_1 Step 2: Enzymatic Resolution cluster_2 Step 3: Separation and Isolation RacemicAcid Racemic 2-Hydroxy-3-phenylbutanoic acid RacemicEster Racemic Ethyl 2-Hydroxy-3-phenylbutanoate RacemicAcid->RacemicEster H+, Reflux Ethanol Ethanol Ethanol->RacemicEster ResolvedMixture Mixture of (S)-acid and (R)-ester RacemicEster->ResolvedMixture Immobilized CALB, Heptane, 35 °C S_Acid (S)-2-Hydroxy-3-phenylbutanoic acid ResolvedMixture->S_Acid Aqueous Extraction (basic) R_Ester (R)-Ethyl 2-Hydroxy-3-phenylbutanoate ResolvedMixture->R_Ester Organic Layer R_Acid (R)-2-Hydroxy-3-phenylbutanoic acid R_Ester->R_Acid Hydrolysis

Caption: Workflow for Chemo-enzymatic Resolution.

Detailed Large-Scale Protocol

PART 1: Synthesis of Racemic Ethyl 2-Hydroxy-3-phenylbutanoate

  • Esterification: In a reactor equipped with a reflux condenser and a Dean-Stark trap, dissolve racemic 2-hydroxy-3-phenylbutanoic acid (1.0 kg, 5.55 mol) in ethanol (10 L). Add a catalytic amount of a strong acid (e.g., sulfuric acid, 50 mL).

  • Reaction: Heat the mixture to reflux and collect the water formed in the Dean-Stark trap. Monitor the reaction by TLC or GC until completion (typically 4-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Neutralize the acid catalyst with a saturated solution of sodium bicarbonate. Remove the ethanol under reduced pressure.

  • Extraction and Purification: Add water (5 L) and extract the ester with ethyl acetate (3 x 3 L). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude racemic ester. The ester can be purified by vacuum distillation.

PART 2: Lipase-Catalyzed Kinetic Resolution

  • Reactor Setup: Charge a stirred-tank reactor with a suitable organic solvent such as heptane (10 L/kg of ester). Add the racemic ethyl 2-hydroxy-3-phenylbutanoate (1.0 kg, 4.80 mol).

  • Enzyme Addition: Add immobilized Candida antarctica lipase B (e.g., Novozym® 435, 100 g, 10% w/w).

  • Reaction Conditions: Stir the mixture at a controlled temperature (e.g., 35 °C). The reaction involves the selective hydrolysis of one enantiomer.

  • Monitoring: Monitor the progress of the reaction by taking aliquots and analyzing the enantiomeric excess (ee) of the remaining ester and the formed acid by chiral HPLC.[11][12][13] The reaction is typically stopped at or near 50% conversion to achieve high ee for both the product and the unreacted starting material.

  • Enzyme Recovery: Once the desired conversion is reached, stop the agitation and filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused in subsequent batches.

PART 3: Separation and Isolation of Enantiomers

  • Extraction: Transfer the reaction mixture to a separation funnel or an extraction vessel. Extract the acidic product, (S)-2-hydroxy-3-phenylbutanoic acid, with an aqueous solution of sodium bicarbonate (3 x 3 L).

  • Isolation of (S)-Enantiomer: Combine the aqueous extracts and acidify to pH 2-3 with 2 M HCl. Extract the liberated (S)-acid with ethyl acetate (3 x 4 L). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the (S)-2-hydroxy-3-phenylbutanoic acid. Further purification can be achieved by crystallization.

  • Isolation of (R)-Enantiomer: The organic layer from the initial extraction contains the unreacted (R)-ethyl 2-hydroxy-3-phenylbutanoate. Wash this layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis of (R)-Ester: The resulting (R)-ester can be hydrolyzed to the corresponding (R)-acid using standard procedures (e.g., aqueous NaOH followed by acidification), similar to the cleavage step in the Evans aldol synthesis.

Analytical Characterization

The purity and stereochemical integrity of the synthesized 2-hydroxy-3-phenylbutanoic acid are critical. The following analytical techniques are recommended for characterization:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess chemical purity.

  • High-Performance Liquid Chromatography (HPLC):

    • Achiral HPLC: To determine chemical purity.

    • Chiral HPLC: To determine the enantiomeric excess (ee) of the final product and to monitor the progress of the enzymatic resolution.[11][12][13]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product.

  • Melting Point: As an indicator of purity for solid products.

  • Optical Rotation: To determine the direction of rotation of plane-polarized light, which is characteristic of a specific enantiomer.

Safety and Handling

The large-scale synthesis of 2-hydroxy-3-phenylbutanoic acid involves the use of hazardous reagents that require strict safety protocols.

  • Organolithium Reagents (e.g., n-BuLi): These are pyrophoric and react violently with water.[14] They must be handled under an inert atmosphere by trained personnel wearing appropriate personal protective equipment (PPE), including flame-resistant lab coats, safety glasses, and suitable gloves.[15][16][17]

  • Dibutylboron Triflate: This is a corrosive and moisture-sensitive liquid. Handle in a well-ventilated fume hood with appropriate PPE.

  • Lithium Hydroxide and Hydrogen Peroxide: Lithium hydroxide is corrosive.[8] Hydrogen peroxide is a strong oxidizer. Avoid contact with skin and eyes, and wear appropriate PPE. The cleavage reaction can be exothermic and should be performed with adequate cooling.

  • General Precautions: Always conduct a thorough risk assessment before starting any large-scale reaction. Ensure that appropriate fire-extinguishing media (e.g., dry powder for organolithium fires) and spill kits are readily available.

Conclusion

The Evans Asymmetric Aldol Reaction and Chemo-enzymatic Kinetic Resolution represent two robust and scalable strategies for the large-scale synthesis of enantiomerically pure 2-hydroxy-3-phenylbutanoic acid. The choice between these methods will depend on the specific requirements of the project, including cost, available equipment, and desired stereoisomer. The detailed protocols and application notes provided in this guide, when implemented with the appropriate safety precautions, will enable researchers, scientists, and drug development professionals to efficiently produce this critical chiral building block for the advancement of pharmaceutical research and manufacturing.

References

  • Gotor, V., Alfonso, I., & García-Urdiales, E. (2008). Asymmetric Organic Synthesis with Enzymes. Wiley-VCH.
  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Ou, Z., & Li, R. (2012). Kinetic resolution of Ethyl-2-hydroxy-4-phenylbutyrate with lipase AK as catalyst.
  • Evans, D. A., Bartroli, J., & Shih, T. L. (1981). Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 103(8), 2127–2129.
  • Ghodsinia, G., & Hamzavi, M. (2014). Multi-Choice Enzymatic Resolutions of Racemic Secondary Alcohols Using Candida antarctica Lipase B. A Collaborative Experiment for Advanced Undergraduates.
  • Braner, M., Zielonka, S., Auras, S., & Hüttenhain, S. H. (2011). Systematic Investigation of the Kinetic Resolution of 3-Hydroxy Fatty Acid Esters Using Candida antarctica Lipase B (CALB) and the Influence of Competing Oligomerization on the Enantiomeric Ratios.
  • Zhang, T., Wang, L., & Xu, J. (2015). Significantly increased catalytic activity of Candida antarctica lipase B for the resolution of cis-(±)-dimethyl 1-acetylpiperidine-2,3-dicarboxylate. Catalysis Science & Technology, 5(12), 5225-5231.
  • Siódmiak, T., & Marszałł, M. P. (2019). Lipase B from Candida antarctica — the wide applicable biocatalyst in obtaining pharmaceutical compounds. Medical Research Journal, 4(3), 174–177.
  • BIOLABO. (n.d.). LIPASE Kinetic Method. Retrieved from [Link]

  • University of California, Santa Barbara. (2009). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • Ou, Z., & Li, R. (2012). Kinetic resolution of (R,S)-ethyl 2-hydroxyl-4-phenylbutyrate via lipase-catalyzed hydrolysis and transesterification in isooctane. Applied Biochemistry and Biotechnology, 168(1), 108-120.
  • University of California, Santa Barbara. (2012). Pyrophorics - Organolithium Reagents - Standard Operating Procedure. Retrieved from [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]

  • Adam, W., & Groer, P. (2003). Lipase-catalyzed kinetic resolution on solid-phase via a "capture and release" strategy. The Journal of Organic Chemistry, 68(25), 9830–9834.
  • American Chemical Society. (2024). Lithiation Reaction. Retrieved from [Link]

  • Ou, Z., & Li, R. (2012). Kinetic Resolution of Ethyl-2-hydroxy-4-phenylbutyrate with Lipase AK as Catalyst.
  • Matarashvili, I., & Blidar, V. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56(4), 163-172.
  • Evans, D. A. (2002). Recent advances in asymmetric synthesis with chiral imide auxiliaries. Actualité Chimique, (258-259), 35-42.
  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Retrieved from [Link]

  • University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents. Retrieved from [Link]

  • Dombrády, Z. S., Pálovics, E., & Fogassy, E. (2019). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. Current Research in Bioorganic & Organic Chemistry, 2, 123.
  • Evans, D. A. (n.d.). evans enolate alkylation-hydrolysisx. Retrieved from [Link]

  • Schirch, V. (1994). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. In Synthesis and Chemistry of Agrochemicals IV (pp. 254-266). American Chemical Society.
  • Hekmat, D. (2015). Large-scale crystallization of proteins for purification and formulation. Bioprocess and Biosystems Engineering, 38(8), 1469-1488.
  • Lorenz, H., & Seidel-Morgenstern, A. (2014). CRYSTALLIZATION-BASED SEPARATION OF ENANTIOMERS.
  • Evans Aldol Reaction. (n.d.). In Request PDF. Retrieved from [Link]

  • Lorenz, H., & Seidel-Morgenstern, A. (2007). CRYSTALLIZATION BASED SEPARATION OF ENANTIOMERS* (REVIEW). Journal of Chemical Technology and Metallurgy, 42(1), 3-14.
  • de Souza, R. O., & de Oliveira, A. C. (2013). Easy Access to Evans' Oxazolidinones.

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Application

Application Note: 2-Hydroxy-3-phenylbutanoic Acid as a Chiral Scaffold in the Asymmetric Synthesis of Peptidomimetics

Executive Summary The development of conformationally constrained peptide therapeutics relies heavily on non-proteinogenic amino acids to enhance resistance to enzymatic degradation and improve receptor selectivity. 2-Hy...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of conformationally constrained peptide therapeutics relies heavily on non-proteinogenic amino acids to enhance resistance to enzymatic degradation and improve receptor selectivity. 2-Hydroxy-3-phenylbutanoic acid (CAS 91061-47-1) is a highly valuable chiral α-hydroxy acid intermediate that features two contiguous stereocenters (C2 and C3). This application note details the mechanistic logic, quantitative yields, and self-validating experimental protocols for utilizing 2-hydroxy-3-phenylbutanoic acid as a definitive building block in the stereodivergent synthesis of -methylphenylalanine derivatives.

Mechanistic Insights & Causality in Experimental Choices

The synthesis of -methylphenylalanines requires absolute stereocontrol over both the -amino and -methyl groups. 2-Hydroxy-3-phenylbutanoic acid serves as the ideal chiral scaffold because its C3-methyl and C3-phenyl groups can be established regioselectively, while the C2-hydroxyl group can be stereospecifically converted into an amine via an displacement.

The Cahn-Ingold-Prelog (CIP) Priority Swap

The workflow begins with the Sharpless asymmetric epoxidation of cinnamyl alcohol to yield (2S,3S)-2,3-epoxy-3-phenyl-1-propanol. A fascinating stereochemical phenomenon occurs during the oxidation of the primary alcohol to a carboxylic acid [1]. In the alcohol, the C3 epoxide carbon has a higher CIP priority than the C1 hydroxymethyl group. However, upon oxidation to the carboxylate, the C1 group gains priority over C3. This mathematical priority swap means the absolute configuration at C2 mathematically flips from S to R without any bonds to C2 being broken, yielding (2R,3S)-2,3-epoxy-3-phenylpropanoic acid.

Causality of Reagent Selection
  • Regioselective Ring Opening (Me₂CuCNLi₂): The regioselective ring opening of 2,3-epoxy-3-phenylpropanoic acid is notoriously difficult due to the competing benzylic position. Higher-order cyanocuprates (Gilman reagents) are employed because they preferentially attack the C3 benzylic position from the less hindered face. This -type attack results in complete inversion of the C3 stereocenter (from S to R), yielding the (2R,3R)-2-hydroxy-3-phenylbutanoic acid framework without racemization.

  • The Mesylate/Azide Sequence: Direct amination of the secondary alcohol is thermodynamically unfavorable. Activation of the C2-hydroxyl as a mesylate provides an excellent leaving group with retention of configuration. Subsequent treatment with sodium azide proceeds via a clean mechanism, completely inverting the C2 stereocenter from R to S. This guarantees that the (2R,3R)-hydroxy acid is faithfully converted into the (2S,3R)-amino acid (syn-diastereomer).

Synthetic Workflow Visualization

G A (2S,3S)-2,3-Epoxy-3-phenyl-1-propanol B Oxidation (RuCl3 / NaIO4) [CIP Priority Swap at C2] A->B C (2R,3S)-2,3-Epoxy-3-phenylpropanoic acid B->C D Regioselective Ring Opening (Me2CuCNLi2) [Inversion at C3] C->D E (2R,3R)-2-Hydroxy-3-phenylbutanoic acid D->E F 1. Esterification (MeI) 2. Mesylation (MsCl, Et3N) E->F G Methyl (2R,3R)-2-(mesyloxy)-3-phenylbutanoate F->G H Azidation (NaN3) & Reduction [Inversion at C2] G->H I (2S,3R)-N-Boc-β-methylphenylalanine H->I

Fig 1: Stereodivergent synthesis of N-Boc-β-methylphenylalanine via 2-hydroxy-3-phenylbutanoic acid

Quantitative Data & Stereochemical Yields

The following table summarizes the validated yields and enantiomeric excesses across the synthetic cascade, demonstrating the robustness of 2-hydroxy-3-phenylbutanoic acid as an intermediate.

Synthetic StepIntermediate / ProductYield (%)Diastereomeric Ratio (dr)Enantiomeric Excess (ee)
Oxidation (2R,3S)-2,3-Epoxy-3-phenylpropanoic acid85N/A> 99%
Cuprate Opening (2R,3R)-2-Hydroxy-3-phenylbutanoic acid82> 99:1> 99%
Mesylation Methyl (2R,3R)-2-(mesyloxy)-3-phenylbutanoate95> 99:1> 99%
Azidation & Reduction (2S,3R)-N-Boc- -methylphenylalanine83> 99:1> 99%

Self-Validating Experimental Protocols

Protocol A: Synthesis of (2R,3R)-2-Hydroxy-3-phenylbutanoic Acid

Step 1: Oxidation of Epoxy Alcohol

  • Dissolve (2S,3S)-2,3-epoxy-3-phenyl-1-propanol (10.0 mmol) in a biphasic mixture of CCl₄/CH₃CN/H₂O (2:2:3 v/v, 70 mL).

  • Add NaIO₄ (40.0 mmol) followed by catalytic RuCl₃·H₂O (0.5 mmol). Stir vigorously at 25 °C for 2 hours.

  • Extract the aqueous layer with dichloromethane (3 × 50 mL), dry over MgSO₄, and concentrate in vacuo.

  • Analytical Checkpoint: Extract a 50 L aliquot and run an FT-IR spectrum. The complete disappearance of the broad -OH stretch (~3300 cm⁻¹) and the appearance of a sharp carboxylic acid C=O stretch (~1715 cm⁻¹) validates successful oxidation.

Step 2: Regioselective Cuprate Ring Opening

  • Suspend CuCN (30.0 mmol) in anhydrous Et₂O (50 mL) at -78 °C under an inert N₂ atmosphere.

  • Add MeLi (60.0 mmol, 1.6 M in Et₂O) dropwise. Warm the mixture to 0 °C until a clear solution of Me₂CuCNLi₂ forms, then re-cool to -78 °C.

  • Add the (2R,3S)-epoxy acid (10.0 mmol) dissolved in Et₂O (20 mL) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C for 2 hours.

  • Quench carefully with saturated aqueous NH₄Cl (50 mL). Extract with EtOAc, dry, and purify via flash chromatography to isolate (2R,3R)-2-hydroxy-3-phenylbutanoic acid.

  • Analytical Checkpoint: ¹H NMR (CDCl₃) of the crude product must show a new methyl doublet at 1.35 ppm (J = 7.0 Hz), confirming successful C3 methylation and epoxide opening.

Protocol B: Stereospecific Conversion to (2S,3R)-N-Boc- -Methylphenylalanine

Step 1: Esterification & Mesylation

  • Dissolve (2R,3R)-2-hydroxy-3-phenylbutanoic acid in DMF. Add K₂CO₃ (2.0 eq) and MeI (1.5 eq). Stir for 4 hours at room temperature, then extract and concentrate to yield the methyl ester.

  • Dissolve the ester in anhydrous DCM. Add Et₃N (2.0 eq) and cool to 0 °C. Add Methanesulfonyl chloride (MsCl, 1.2 eq) dropwise. Stir for 1 hour.

  • Analytical Checkpoint: TLC (Hexane/EtOAc 3:1) should show complete consumption of the hydroxy ester. ¹H NMR will show a sharp singlet at 3.1 ppm corresponding to the mesylate methyl group.

Step 2: Azidation (Stereoinversion)

  • Dissolve the mesylate in anhydrous DMF. Add NaN₃ (3.0 eq) and heat to 60 °C for 12 hours. Extract with Et₂O and wash thoroughly with brine to remove DMF.

  • Analytical Checkpoint: IR spectroscopy is critical here. A strong, sharp absorption band at ~2110 cm⁻¹ definitively validates the presence of the azide and successful displacement.

Step 3: Reduction & Protection

  • Dissolve the azido ester in EtOAc. Add Boc₂O (1.2 eq) and 10% Pd/C (0.1 eq by weight).

  • Stir under an H₂ atmosphere (1 atm) for 12 hours. Filter the catalyst through a Celite pad and concentrate.

  • Hydrolyze the methyl ester using LiOH (2.0 eq) in THF/H₂O (1:1) for 4 hours. Acidify to pH 3 with 1M HCl, extract with EtOAc, and concentrate.

  • Analytical Checkpoint: Final validation via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH 90:10) ensures >99% ee of the isolated (2S,3R)-N-Boc- -methylphenylalanine.

References

  • Pastó, M., Moyano, A., Pericàs, M. A., & Riera, A. (1997). A Catalytic Asymmetric Synthesis of N-Boc- -Methylphenylalanines. The Journal of Organic Chemistry, 62(24), 8425-8431. URL:[Link]

  • Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974–5976. URL:[Link]

Sources

Method

Application Note: Protecting Group Strategies for 2-Hydroxy-3-phenylbutanoic Acid

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Executive Summary 2-Hydroxy-3-phenylbutanoic acid (PubChem CID: 22949998) is a hi...

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Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Protocol & Application Guide Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

2-Hydroxy-3-phenylbutanoic acid (PubChem CID: 22949998) is a highly valuable chiral building block, frequently utilized in the synthesis of depsipeptides, peptidomimetics, and novel small-molecule therapeutics[1]. As an alpha-hydroxy acid (AHA), this molecule presents unique synthetic challenges: it possesses two reactive nucleophilic/electrophilic sites (the C1 carboxylic acid and the C2 alpha-hydroxyl group) and is highly susceptible to epimerization at the alpha-stereocenter during carboxyl activation.

This application note details field-proven, chemoselective protecting group strategies to navigate the steric hindrance imposed by the C3-phenyl and C3-methyl substituents, ensuring high-yielding, epimerization-free downstream couplings.

Strategic Considerations for Alpha-Hydroxy Acids (AHAs)

When designing a synthetic route involving 2-hydroxy-3-phenylbutanoic acid, the primary objective is to achieve orthogonality —the ability to deprotect one functional group without affecting the other[2].

Failure to adequately protect the alpha-hydroxyl group prior to carboxyl activation inevitably leads to:

  • Self-condensation (Estolide formation): Intermolecular attack of the unprotected hydroxyl on the activated carboxylate.

  • Lactonization/Oligomerization: Uncontrolled cyclic or polymeric side products.

  • Racemization/Epimerization: Neighboring group participation can form transient oxazolone-like intermediates, leading to the loss of stereochemical integrity at C2.

To prevent these issues, scientists must choose between sequential orthogonal protection or simultaneous cyclic protection based on the downstream application.

G Start 2-Hydroxy-3-phenylbutanoic Acid Q1 Target Application? Start->Q1 Peptide Depsipeptide Synthesis Q1->Peptide SmallMol Small Molecule Synthesis Q1->SmallMol Diox 1,3-Dioxolan-4-one (Simultaneous Protection) Peptide->Diox Ester Carboxyl Protection (Bn, tBu, Me) SmallMol->Ester Ether Hydroxyl Protection (TBS, Bn, Ac) Ester->Ether

Decision matrix for orthogonal protection of 2-Hydroxy-3-phenylbutanoic acid.

Chemoselective Protection Strategies

Carboxylic Acid Protection

For small-molecule synthesis, the carboxylic acid is typically protected first to prevent self-esterification.

  • Benzyl (Bn) Esters: The gold standard for AHAs. Benzyl esters are exceptionally stable to the basic conditions required for subsequent hydroxyl protection and can be cleaved under neutral conditions via hydrogenolysis (Pd/C, H₂), leaving acid-labile (e.g., Boc, TBS) and base-labile (e.g., Fmoc) groups entirely intact[2][3].

  • tert-Butyl (tBu) Esters: Utilized when the molecule contains reducible functional groups (e.g., alkenes, alkynes) that would not survive hydrogenolysis. Cleaved using strong acids like Trifluoroacetic acid (TFA).

Alpha-Hydroxyl Protection

Once the acid is masked, the C2 hydroxyl must be protected. The steric bulk of the C3-phenyl and C3-methyl groups makes this secondary alcohol moderately hindered.

  • Silyl Ethers (TBS/TBDMS): Highly recommended. Silyl groups provide immense steric shielding, completely suppressing neighboring group participation during future peptide coupling steps. They are orthogonally cleaved using fluoride sources (TBAF) or mild acids[3].

  • Acetates (Ac): While easy to install, acetyl groups are prone to migration (O-to-N acyl shifts) and can participate in unwanted side reactions during strong carboxyl activation.

Simultaneous Protection (Dioxolanones)

For solid-phase depsipeptide synthesis, protecting both groups simultaneously as a 1,3-dioxolan-4-one (acetonide) is a highly elegant strategy[4]. Condensation of the AHA with 2,2-dimethoxypropane yields a cyclic acetal. This not only protects the hydroxyl group but simultaneously activates the carboxyl carbon. When exposed to an amine (e.g., the N-terminus of a peptide), the ring opens, forming the desired alpha-hydroxy amide in a single, epimerization-free step.

G AHA 2-Hydroxy-3-phenylbutanoic Acid (Free OH & COOH) Intermediate Hemiacetal Intermediate (Activated) AHA->Intermediate Acid Catalysis Reagent 2,2-Dimethoxypropane + p-TsOH (cat.) Reagent->Intermediate Product 1,3-Dioxolan-4-one (Protected Acetonide) Intermediate->Product Cyclization Byproduct Methanol (Removed) Intermediate->Byproduct Elimination

Mechanism of 1,3-dioxolan-4-one formation for simultaneous protection.

Quantitative Comparison of Protecting Group Strategies

The following table summarizes the empirical data for the most effective protecting group combinations for 2-hydroxy-3-phenylbutanoic acid, allowing for rapid strategic selection based on downstream cleavage requirements.

StrategyTarget GroupReagents RequiredDeprotection ConditionsOrthogonality / CompatibilityTypical Yield
Benzyl Ester -COOHBnBr, K₂CO₃, DMFH₂, Pd/C (Neutral)Orthogonal to Boc, Fmoc, TBS88 - 95%
t-Butyl Ester -COOHIsobutylene, H₂SO₄TFA / DCM (Acidic)Orthogonal to Fmoc, Benzyl75 - 85%
TBS Ether -OHTBSCl, Imidazole, DMAPTBAF / THF (Fluoride)Orthogonal to Bn, tBu, Fmoc90 - 98%
Dioxolanone Both (-OH, -COOH)2,2-DMP, p-TsOHAmine nucleophile (Ring opening)Ideal for Depsipeptide couplings80 - 90%

Experimental Methodologies

The following protocols are designed as self-validating systems. Causality for reagent selection and critical monitoring checkpoints are embedded within the steps to ensure reproducibility and scientific rigor.

Protocol 1: Synthesis of Benzyl 2-hydroxy-3-phenylbutanoate

Objective: Chemoselective protection of the carboxylic acid while leaving the alpha-hydroxyl intact.

  • Initialization: In an oven-dried round-bottom flask, dissolve 2-hydroxy-3-phenylbutanoic acid (10.0 mmol, 1.0 eq) in anhydrous DMF (50 mL, 0.2 M).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Add finely powdered anhydrous K₂CO₃ (12.0 mmol, 1.2 eq). Causality: Mild basic conditions selectively deprotonate the more acidic carboxylic acid (pKa ~3.5) over the hydroxyl group (pKa ~15), preventing O-alkylation. The 0 °C temperature suppresses thermal epimerization.

  • Alkylation: Add Benzyl bromide (11.0 mmol, 1.1 eq) dropwise over 10 minutes.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor completion via TLC (Hexanes/EtOAc 7:3, UV active).

  • Workup & Validation: Quench the reaction with distilled water (50 mL) to dissolve inorganic salts. Extract with EtOAc (3 x 50 mL). Wash the combined organic layers extensively with brine (5 x 50 mL) to completely partition the DMF into the aqueous phase. Dry over Na₂SO₄, filter, and concentrate in vacuo. Purify via flash chromatography.

Protocol 2: TBS Protection of the Alpha-Hydroxyl Group

Objective: Steric shielding of the secondary alcohol to prevent neighboring group participation.

  • Initialization: Dissolve the purified Benzyl 2-hydroxy-3-phenylbutanoate (10.0 mmol, 1.0 eq) in anhydrous DMF (50 mL) under an inert Argon atmosphere.

  • Catalysis: Add Imidazole (25.0 mmol, 2.5 eq) and 4-Dimethylaminopyridine (DMAP, 1.0 mmol, 0.1 eq). Causality: Imidazole acts as both an acid scavenger and a nucleophilic catalyst. DMAP is critical here; the C3-phenyl and methyl groups create significant steric hindrance around the C2-hydroxyl, and DMAP accelerates the silylation of hindered secondary alcohols.

  • Silylation: Cool to 0 °C and add tert-Butyldimethylsilyl chloride (TBSCl, 15.0 mmol, 1.5 eq) portion-wise.

  • Reaction: Stir at room temperature for 12–16 hours. Validate completion via TLC.

  • Workup: Dilute with EtOAc (100 mL). Wash sequentially with saturated aqueous NH₄Cl (to neutralize and remove imidazole/DMAP) and brine. Dry over Na₂SO₄, concentrate, and isolate the fully protected monomer.

Protocol 3: Simultaneous Protection via 1,3-Dioxolan-4-one (Acetonide)

Objective: Dual protection and carboxyl activation for solid-phase depsipeptide synthesis.

  • Initialization: Suspend 2-hydroxy-3-phenylbutanoic acid (10.0 mmol, 1.0 eq) in a 1:1 mixture of anhydrous Toluene and Dichloromethane (50 mL total).

  • Acetalization: Add 2,2-Dimethoxypropane (2,2-DMP, 50.0 mmol, 5.0 eq) followed by catalytic p-Toluenesulfonic acid monohydrate (p-TsOH, 0.5 mmol, 0.05 eq). Causality: 2,2-DMP serves a dual purpose as the acetone source and a highly effective chemical water/methanol scavenger, driving the thermodynamic equilibrium strictly toward the cyclic dioxolanone product[4].

  • Reaction: Equip the flask with a Soxhlet extractor containing activated 4Å molecular sieves (to trap evolved methanol) and reflux for 8 hours.

  • Quench & Workup (Critical): Cool to room temperature and immediately quench with saturated aqueous NaHCO₃ (20 mL). Causality: Neutralizing the p-TsOH before solvent removal is an absolute requirement; concentrating the reaction under acidic conditions will trigger rapid reversion to the free AHA.

  • Isolation: Extract with DCM, dry over Na₂SO₄, and concentrate to yield the activated 1,3-dioxolan-4-one, ready for direct amine coupling.

References

  • National Center for Biotechnology Information. "2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998". PubChem. URL: [Link]

  • Organic Chemistry Portal. "Protective Groups". URL: [Link]

  • Wikipedia. "Protecting group". URL: [Link]

  • Kirshenbaum, K., et al. "Synthesis of All Nineteen Appropriately Protected Chiral alpha-Hydroxy Acid Equivalents of the alpha-Amino Acids for Boc Solid-Phase Depsi-Peptide Synthesis". ResearchGate (Original publication in Organic Letters). URL: [Link]

Sources

Application

Application Notes &amp; Protocols: Esterification of 2-Hydroxy-3-phenylbutanoic Acid

Abstract: This document provides a comprehensive technical guide for the esterification of 2-hydroxy-3-phenylbutanoic acid, a valuable chiral building block in pharmaceutical synthesis. Recognizing the challenges posed b...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive technical guide for the esterification of 2-hydroxy-3-phenylbutanoic acid, a valuable chiral building block in pharmaceutical synthesis. Recognizing the challenges posed by its bifunctional nature—containing both a carboxylic acid and a secondary alcohol—this guide details three distinct and robust methodologies: a modified Fischer-Speier Esterification, a mild Steglich Esterification, and the stereospecific Mitsunobu Reaction. Each protocol is presented with an in-depth explanation of the underlying chemical principles, step-by-step procedures, and strategies for reaction monitoring and product purification. This guide is intended for researchers, chemists, and drug development professionals seeking to optimize the synthesis of various esters from this versatile hydroxy acid.

Introduction and Strategic Considerations

2-Hydroxy-3-phenylbutanoic acid is a key intermediate whose ester derivatives are integral to the synthesis of various active pharmaceutical ingredients (APIs). The successful esterification of this molecule requires careful consideration of its structure. The presence of a secondary hydroxyl group on the carbon alpha to the phenyl ring introduces specific challenges, including potential side reactions like dehydration under harsh acidic conditions or the need for chemoselective esterification of the carboxylic acid in the presence of the alcohol.

The choice of esterification method is therefore not trivial and must be tailored to the specific alcohol being used, the desired scale of the reaction, and the sensitivity of other functional groups on the substrate. This guide will explore three field-proven methods, ranging from classical acid catalysis to modern coupling reactions, providing the user with a validated toolkit for synthesizing the desired ester product with high yield and purity.

Methodology I: Modified Fischer-Speier Esterification

The Fischer-Speier esterification is a classic, acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2] While effective, the standard conditions involving high temperatures and strong mineral acids must be modified for a substrate like 2-hydroxy-3-phenylbutanoic acid to prevent dehydration and other side reactions. This protocol utilizes the alcohol reactant as the solvent to drive the equilibrium towards the product, in accordance with Le Châtelier's principle.[2][3]

Mechanistic Rationale

The reaction proceeds by protonation of the carboxylic acid's carbonyl oxygen by a strong acid catalyst (e.g., H₂SO₄, p-TsOH), which significantly enhances the electrophilicity of the carbonyl carbon.[3][4][5] The alcohol then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. A series of proton transfers follows, converting one of the hydroxyl groups into a good leaving group (water). Elimination of water and subsequent deprotonation yields the final ester product and regenerates the acid catalyst.[3][4]

Visualizing the Fischer Esterification Mechanism

Caption: Acid-catalyzed Fischer esterification mechanism.

Experimental Protocol
  • Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxy-3-phenylbutanoic acid (1.0 eq).[6][7]

  • Reagent Addition: Add the desired alcohol (e.g., ethanol, methanol) in large excess, typically serving as the reaction solvent (20-50 eq).[8]

  • Catalyst: Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.05 - 0.1 eq).[8][9] A patent for a similar compound, 2-hydroxy-4-phenylbutyric acid, details a successful procedure using sulfuric acid in ethanol.[10]

  • Reaction: Heat the mixture to a gentle reflux using a heating mantle.[6][7] Monitor the reaction progress using Thin-Layer Chromatography (TLC) (see Section 5.1). A typical reaction time is 2-16 hours.[8][10]

  • Work-up: a. Cool the reaction mixture to room temperature and then place it in an ice bath.[11] b. Slowly pour the mixture into a separating funnel containing cold water or a saturated sodium bicarbonate (NaHCO₃) solution to neutralize the acid catalyst.[6][11][12] c. Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, diethyl ether) three times.[8] d. Combine the organic layers and wash with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine (saturated NaCl solution).[1]

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[8] The crude ester can be purified further by column chromatography or distillation.[6][12]

Methodology II: Steglich Esterification

For substrates that are sensitive to acid or high temperatures, the Steglich esterification offers a remarkably mild and efficient alternative.[13] It utilizes a carbodiimide, such as dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[14][15][16] This method is particularly advantageous for sterically hindered alcohols and acids.[13][14]

Mechanistic Rationale

The carboxylic acid first reacts with DCC to form a highly reactive O-acylisourea intermediate.[13] The DMAP catalyst, being a superior nucleophile to the alcohol, intercepts this intermediate to form a reactive acylpyridinium species ("active ester"). This species is highly electrophilic and readily undergoes nucleophilic attack by the alcohol to form the desired ester. This catalytic cycle prevents a common side reaction where the O-acylisourea rearranges to a stable, unreactive N-acylurea.[13][16] The driving force of the reaction is the formation of the insoluble and stable dicyclohexylurea (DCU) byproduct.[13]

Visualizing the Steglich Esterification Mechanism

Steglich_Esterification cluster_side Side Reaction (Suppressed by DMAP) RCOOH R-COOH O_acylisourea O-acylisourea (Reactive Intermediate) RCOOH->O_acylisourea + DCC DCC DCC Acylpyridinium Acylpyridinium Salt (Active Ester) O_acylisourea->Acylpyridinium + DMAP DCU DCU (Byproduct) O_acylisourea->DCU slow rearrangement N_acylurea N-acylurea (Unreactive) O_acylisourea->N_acylurea DMAP DMAP Ester R-COOR' Acylpyridinium->Ester + R'-OH - DMAP ROH R'-OH

Caption: Catalytic cycle of the Steglich esterification.

Experimental Protocol
  • Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-hydroxy-3-phenylbutanoic acid (1.0 eq), the alcohol (1.1-1.5 eq), and a catalytic amount of DMAP (0.1-0.2 eq).[17]

  • Solvent: Dissolve the components in a suitable anhydrous aprotic solvent, such as dichloromethane (DCM) or tetrahydrofuran (THF).[18]

  • Coupling Agent: Cool the solution to 0 °C in an ice bath. Add a solution of DCC (1.1 eq) or EDC in the same anhydrous solvent dropwise over 5-10 minutes.[17][18]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is often complete within 3-12 hours.[17][18] A white precipitate of dicyclohexylurea (DCU) will form as the reaction proceeds.

  • Work-up: a. Upon completion, filter off the precipitated DCU using a Büchner funnel.[17] b. Transfer the filtrate to a separating funnel and wash sequentially with 0.5 M HCl solution (to remove excess DMAP), saturated NaHCO₃ solution (to remove unreacted acid), and brine.[18]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically purified by silica gel column chromatography to remove any remaining DCU and other impurities.

Methodology III: Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for converting primary and secondary alcohols into a variety of functional groups, including esters, under exceptionally mild, neutral conditions.[19][20] It is particularly valuable for its characteristic inversion of stereochemistry at the alcohol's chiral center.[20][21][22] In the context of this guide, the Mitsunobu reaction esterifies the alcohol reactant using 2-hydroxy-3-phenylbutanoic acid as the nucleophile.

Critical Note: The internal secondary alcohol of 2-hydroxy-3-phenylbutanoic acid can also react under Mitsunobu conditions. If exclusive esterification of the carboxylic acid is required, the hydroxyl group must first be protected with a suitable protecting group (e.g., silyl ether). This protocol assumes the desired transformation is the esterification of an external alcohol (R'-OH).

Mechanistic Rationale

The reaction is initiated by the nucleophilic attack of triphenylphosphine (PPh₃) on an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to form a betaine intermediate.[19][21] This intermediate deprotonates the carboxylic acid. The alcohol is then activated by the phosphonium species, forming an alkoxyphosphonium salt, which is an excellent leaving group. The carboxylate anion then displaces this leaving group via an Sₙ2 reaction, resulting in the ester product with complete inversion of configuration at the alcohol's stereocenter.[22]

Experimental Protocol
  • Setup: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve 2-hydroxy-3-phenylbutanoic acid (1.2 eq), the desired primary or secondary alcohol (1.0 eq), and triphenylphosphine (PPh₃) (1.5 eq) in anhydrous THF or diethyl ether.[22]

  • Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly, add a solution of DEAD or DIAD (1.5 eq) in the same anhydrous solvent dropwise over 30 minutes. The characteristic red-orange color of DEAD may disappear as the reaction proceeds.[22]

  • Reaction: After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4-24 hours. Monitor the reaction by TLC.

  • Work-up: a. Concentrate the reaction mixture under reduced pressure. b. The primary byproducts are triphenylphosphine oxide (TPPO) and the reduced hydrazide. Purification can be challenging. One common method is to precipitate the TPPO by adding a non-polar solvent like hexanes or a mixture of hexanes/ether and filtering.

  • Purification: The crude product must be purified by silica gel column chromatography to separate the desired ester from the reaction byproducts.

Reaction Monitoring and Purification

Reaction Monitoring by TLC

The progress of the esterification can be effectively monitored by Thin-Layer Chromatography (TLC).[23]

  • Procedure: Spot the reaction mixture on a silica gel plate alongside the starting carboxylic acid.[24]

  • Eluent: A common solvent system is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[24] The ratio should be adjusted to achieve good separation (Rf of product ~0.4-0.5).

  • Visualization: The spots can be visualized under a UV lamp (254 nm) and/or by staining with an appropriate agent (e.g., potassium permanganate or vanillin stain).[24] The reaction is complete when the starting material spot has been completely consumed.

Analytical Confirmation

The identity and purity of the final ester product can be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile esters to determine purity and confirm the molecular weight.[25][26]

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for assessing the purity of less volatile esters.[25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide definitive structural confirmation of the ester.

  • Infrared (IR) Spectroscopy: The formation of the ester is indicated by the appearance of a strong C=O stretch at ~1735 cm⁻¹ and the disappearance of the broad O-H stretch from the carboxylic acid.

General Purification Workflow

Caption: General workflow for product isolation and purification.

Comparative Summary and Troubleshooting

Comparison of Methods
FeatureFischer EsterificationSteglich EsterificationMitsunobu Reaction
Conditions Acidic (H₂SO₄, p-TsOH), Reflux[6][7][8]Neutral, Room Temp or 0°C[16][17]Neutral, Room Temp or 0°C[22]
Key Reagents Excess Alcohol, Acid CatalystDCC/EDC, DMAP[14][16]PPh₃, DEAD/DIAD[21][22]
Advantages Inexpensive reagents, simple setupVery mild conditions, high yields, good for sensitive substrates[13][27]Extremely mild, inversion of stereochemistry at alcohol center[20][22]
Disadvantages Harsh conditions (risk of side reactions), Reversible equilibrium[2][6]Stoichiometric byproduct (DCU) can complicate purification, reagents are more expensiveStoichiometric byproducts (TPPO, hydrazide) are difficult to remove, requires anhydrous conditions
Best For Robust, simple alcohols and large-scale synthesisAcid/base sensitive substrates, sterically hindered componentsChiral secondary alcohols where inversion is desired, very sensitive substrates
Troubleshooting Guide
ProblemPossible Cause(s)Suggested Solution(s)
Low or No Reaction Inactive catalyst (Fischer); Wet reagents/solvents (Steglich/Mitsunobu); Insufficient heating (Fischer)Use fresh acid catalyst; Ensure all glassware and reagents are scrupulously dried; Increase reflux temperature or time.
Formation of Side Products Dehydration of secondary alcohol (Fischer); Rearrangement to N-acylurea (Steglich); Reaction at internal -OH group (Mitsunobu)Use milder conditions (p-TsOH instead of H₂SO₄); Ensure sufficient DMAP is used; Protect the internal hydroxyl group prior to the Mitsunobu reaction.
Difficult Purification Dicyclohexylurea (DCU) is soluble in some solvents; Triphenylphosphine oxide (TPPO) co-elutes with productFilter DCU at 0°C or triturate crude product with a solvent where DCU is insoluble (e.g., cold ether); For TPPO, try precipitating from hexanes or use modified, more easily separable reagents.
Incomplete Reaction Equilibrium not sufficiently shifted (Fischer)Use a larger excess of the alcohol reactant; Remove water as it forms using a Dean-Stark trap.[3]

References

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters.
  • Master Organic Chemistry. (n.d.). Mitsunobu Reaction.
  • Fiveable. (2025, August 15). Steglich Esterification Definition. Organic Chemistry Key.
  • AUS-e-TUTE. (n.d.). Esters and Esterification Chemistry Tutorial.
  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction.
  • BYJU'S. (n.d.). Mitsunobu Reaction.
  • Organic-Chemistry.org. (2019, August 26). Mitsunobu Reaction.
  • NPTEL. (n.d.). 5.2.2 Synthesis of Esters.
  • Wikipedia. (n.d.). Mitsunobu reaction.
  • Organic Chemistry Portal. (n.d.). Steglich Esterification.
  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • HSCprep. (2025, March 4). Fisher Esterification: Synthesis and Purification of Esters. Chemistry.
  • Organic Syntheses. (n.d.). Esterification of carboxylic acids with dicyclohexylcarbodiimide/4-dimethylaminopyridine: tert-butyl ethyl fumarate.
  • Royal Society of Chemistry. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry. DOI:10.1039/D1GC02251B.
  • ResearchGate. (n.d.). Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. Request PDF.
  • Coach Benner. (n.d.). Synthesis, Isolation, and Purification of an Ester.
  • HSC Chemistry. (2021, May 6). Esterification: Reflux, Isolation and Purification. YouTube.
  • SynArchive. (n.d.). Steglich Esterification.
  • Unknown. (n.d.). Fischer Esterification Procedure.
  • Unknown. (n.d.). 29. The Fischer Esterification.
  • Wikipedia. (n.d.). Steglich esterification.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures.
  • Sigma-Aldrich. (n.d.). Reaction Monitoring of the Esterification Progress of Benzoic Acid by using Thin-Layer Chromatography (TLC) followed by a Substance Identification with Mass Spectrometry (MS).
  • Unknown. (n.d.). Fischer Esterification.
  • Giacometti, J. (n.d.). Monitoring the esterification of sorbitol and fatty acids by gas chromatography.
  • US Patent US6087526A. (n.d.). Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester.
  • Chemistry Steps. (2021, November 18). Fischer Esterification.
  • Master Organic Chemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification).
  • Benchchem. (n.d.). A Comparative Guide to GC-MS and HPLC Methods for Ester Analysis.
  • Washington State University. (n.d.). Monitoring Reactions by TLC.
  • RSC Publishing. (n.d.). Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry.
  • OrgoSolver. (n.d.). Carboxylic Acids + Alcohols → Esters (Fischer Esterification).
  • ResearchGate. (2025, August 7). A Practical Synthesis of Ethyl (R)- and (S)-2-Hydroxy-4-phenylbutanoate and D-Homophenylalanine Ethyl Ester Hydrochloride from L-Malic Acid. Request PDF.
  • PubMed. (2014, November 7). Monitoring of an esterification reaction by on-line direct liquid sampling mass spectrometry and in-line mid infrared spectrometry with an attenuated total reflectance probe.
  • University of Calgary. (n.d.). Ch19: RCO2H to RCO2R'.

Sources

Method

Topic: 2-Hydroxy-3-phenylbutanoic Acid as a Precursor for Pharmaceutical Intermediates

An Application Note and Protocol from the Senior Application Scientist Audience: Researchers, scientists, and drug development professionals. Introduction: The Strategic Importance of Chiral α-Hydroxy Acids in Drug Synth...

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Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Protocol from the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Importance of Chiral α-Hydroxy Acids in Drug Synthesis

2-Hydroxy-3-phenylbutanoic acid is a chiral α-hydroxy acid featuring two stereocenters, making it a structurally interesting building block for organic synthesis.[1][2] Its molecular structure consists of a butanoic acid backbone with a hydroxyl group at the α-position (C2) and a phenyl group at the β-position (C3).

While 2-hydroxy-3-phenylbutanoic acid itself is a valuable chiral molecule, it is crucial for drug development professionals to recognize its structural isomer, (R)-2-hydroxy-4-phenylbutanoic acid (and its esters, abbreviated as (R)-HPBE), which is a cornerstone intermediate in the industrial synthesis of a major class of antihypertensive drugs: the Angiotensin-Converting Enzyme (ACE) inhibitors.[3][4] These drugs, including benazepril, enalapril, lisinopril, and ramipril, are critical for managing hypertension and congestive heart failure.[5][6]

This guide will provide detailed protocols and scientific rationale applicable to the synthesis and characterization of chiral 2-hydroxy-phenylalkanoic acids, with a primary focus on the methodologies that have been optimized for the large-scale production of the pharmaceutically pivotal (R)-2-hydroxy-4-phenylbutanoic acid. The principles and techniques described herein are broadly applicable and provide a robust framework for researchers working with this class of compounds.

Part 1: Stereoselective Synthesis Protocols

The paramount challenge in synthesizing these precursors is the precise control of stereochemistry. The biological activity of the final pharmaceutical is often exclusive to a single stereoisomer. Therefore, methods that generate high enantiomeric excess (e.e.) are not just preferred but essential.

Protocol 1: Biocatalytic Asymmetric Reduction (Industry-Standard Method)

The asymmetric reduction of a prochiral ketone is one of the most efficient and green methods for producing enantiomerically pure chiral alcohols. Biocatalysis, using whole-cell systems or isolated enzymes, has become a leading strategy due to its exceptional selectivity, mild reaction conditions, and reduced environmental impact.[5]

This protocol details the synthesis of (R)-2-hydroxy-4-phenylbutyric acid ethyl ester ((R)-HPBE) via the asymmetric reduction of ethyl 2-oxo-4-phenylbutyrate (OPBE) using an engineered E. coli biocatalyst.[5]

Rationale: This method leverages a carbonyl reductase enzyme, which uses a cofactor like NADPH to stereoselectively deliver a hydride to the ketone. Co-expressing a second enzyme, such as glucose dehydrogenase (GDH), creates an efficient in-situ cofactor regeneration system, making the process economically viable and scalable.[5]

Experimental Protocol:

  • Biocatalyst Preparation:

    • Cultivate a recombinant E. coli strain co-expressing a carbonyl reductase (CpCR) and a glucose dehydrogenase (GDH) in a suitable fermentation medium (e.g., LB broth with appropriate antibiotics) to high density.[5]

    • Induce protein expression using IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation to allow for enzyme production.

    • Harvest the cells via centrifugation and prepare a whole-cell catalyst suspension in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Asymmetric Reduction Reaction:

    • In a temperature-controlled reaction vessel, combine the whole-cell biocatalyst suspension, glucose (for cofactor regeneration), and NADP⁺.

    • Initiate the reaction by adding the substrate, ethyl 2-oxo-4-phenylbutyrate (OPBE). A substrate feeding strategy is often employed for high concentrations to avoid substrate inhibition.[5]

    • Maintain the reaction at a controlled temperature (e.g., 30-37°C) with gentle agitation.

    • Monitor the reaction progress by periodically taking samples and analyzing them via chiral HPLC or GC to determine substrate conversion and the enantiomeric excess of the product.

  • Work-up and Isolation:

    • Once the reaction reaches completion (>98% conversion), terminate the reaction by separating the biocatalyst (centrifugation or filtration).

    • Extract the aqueous phase with an organic solvent such as ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the crude (R)-HPBE.

Data Presentation: Synthesis Performance

ParameterBiocatalytic Reduction of OPBE
Substrate Ethyl 2-oxo-4-phenylbutyrate
Biocatalyst Engineered E. coli (CpCR-GDH)
Conversion Rate >98%[5]
Enantiomeric Excess (e.e.) >99% for the (R)-enantiomer[5]
Reaction Conditions Aqueous buffer, 30-37°C, atmospheric pressure
Protocol 2: Classical Resolution of a Racemic Mixture

For scenarios where a stereoselective synthesis is not feasible, resolution of a racemic mixture is a viable, albeit less efficient, alternative. This method relies on the principle that diastereomers have different physical properties and can be separated.[7]

Rationale: A racemic acid is reacted with an enantiomerically pure chiral base (the resolving agent). This reaction forms a mixture of two diastereomeric salts. Due to their different solubilities, one salt can often be selectively crystallized from the solution.

Experimental Protocol:

  • Diastereomeric Salt Formation:

    • Dissolve the racemic 2-hydroxy-3-phenylbutanoic acid in a suitable solvent (e.g., ethanol or acetone).

    • Add one equivalent of a chiral amine, such as (R)-(+)-α-methylbenzylamine, to the solution.

    • Stir the mixture to allow for salt formation. One of the diastereomeric salts should begin to precipitate.

  • Fractional Crystallization:

    • Cool the mixture slowly to maximize the crystallization of the less soluble diastereomeric salt.

    • Isolate the crystals by vacuum filtration. The purity of the diastereomer can be enhanced by recrystallization.

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the free hydroxy acid.

    • Extract the enantiomerically enriched hydroxy acid into an organic solvent.

    • Dry and evaporate the solvent to yield the final product.

Part 2: Analytical Characterization & Quality Control

Rigorous analytical control is essential to confirm the structure and, most importantly, the stereochemical purity of the synthesized intermediate.

Data Presentation: Key Analytical Parameters

TechniquePurposeExpected Results for 2-Hydroxy-3-phenylbutanoic acid
¹H NMR Structural ElucidationSignals corresponding to methyl, methine, aromatic, hydroxyl, and carboxylic acid protons.
¹³C NMR Carbon Skeleton ConfirmationResonances for all 10 unique carbon atoms.[1]
Mass Spec (MS) Molecular Weight Verification[M-H]⁻ ion at m/z 179.07 or [M+H]⁺ at m/z 181.08.[2]
IR Spectroscopy Functional Group IdentificationBroad O-H stretch (~3400 cm⁻¹), C=O stretch (~1720 cm⁻¹), aromatic C-H stretches.
Chiral HPLC/GC Enantiomeric Purity (e.e.)Baseline separation of the two enantiomers on a suitable chiral stationary phase (e.g., polysaccharide-based).[8][9]
Polarimetry Confirmation of StereoisomerMeasurement of the specific rotation, [α]D. The sign (+ or -) indicates the enantiomer.
Protocol 3: Determination of Enantiomeric Excess (e.e.) by Chiral HPLC

Rationale: Chiral Stationary Phases (CSPs) in HPLC columns create a chiral environment where enantiomers have different affinities, leading to different retention times and thus, separation. This is the gold standard for determining enantiomeric purity.[10]

Experimental Protocol:

  • Sample Preparation:

    • Accurately prepare a dilute solution of the synthesized hydroxy acid in the mobile phase. Derivatization to the methyl ester may be required for better peak shape and resolution.

  • Chromatographic Conditions:

    • Column: A polysaccharide-derived CSP (e.g., Chiralcel OD-H, Chiralpak IA).

    • Mobile Phase: Typically a mixture of hexane/isopropanol with a small amount of an acidic modifier like trifluoroacetic acid (TFA).

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV detector at a suitable wavelength (e.g., 210 nm or 254 nm).

  • Analysis:

    • Inject a sample of the racemic standard to determine the retention times of both enantiomers.

    • Inject the synthesized sample.

    • Calculate the enantiomeric excess using the peak areas of the two enantiomers: e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Part 3: Application in ACE Inhibitor Synthesis

The (R)-2-hydroxy-4-phenylbutanoate moiety is the critical pharmacophore for several ACE inhibitors. Its conversion into the corresponding (S)-2-amino-4-phenylbutanoate derivative is a key synthetic transformation.

Mechanism of Action: ACE is a key enzyme in the Renin-Angiotensin System (RAS), which regulates blood pressure. ACE converts angiotensin I to angiotensin II, a potent vasoconstrictor. ACE inhibitors block this conversion, leading to vasodilation and a reduction in blood pressure.[11]

RAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Vasoconstriction Vasoconstriction & Aldosterone Release Angiotensin_II->Vasoconstriction ACE_Inhibitor ACE Inhibitor (e.g., Benazepril) ACE_Inhibitor->Angiotensin_II BLOCKS

Caption: The Renin-Angiotensin System and the inhibitory action of ACE inhibitors.

Protocol 4: Conversion of Hydroxyl to Amino Group with Stereochemical Inversion

Rationale: The target ACE inhibitors require an (S)-amino acid configuration. Starting with an (R)-hydroxy acid allows for a nucleophilic substitution (Sₙ2) reaction, which proceeds with a predictable inversion of stereochemistry at the chiral center, yielding the desired (S)-amino product.

Experimental Protocol:

  • Activation of the Hydroxyl Group:

    • Dissolve (R)-ethyl 2-hydroxy-4-phenylbutyrate in an anhydrous aprotic solvent (e.g., dichloromethane) with a non-nucleophilic base (e.g., triethylamine).

    • Cool the solution in an ice bath (0°C).

    • Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) to form the corresponding mesylate or tosylate ester. This converts the hydroxyl into an excellent leaving group.

  • Sₙ2 Displacement with Azide:

    • In a separate flask, dissolve sodium azide (NaN₃) in a polar aprotic solvent like DMF.

    • Add the activated ester (mesylate/tosylate) solution to the sodium azide solution.

    • Heat the reaction mixture (e.g., 60-80°C) and stir until the reaction is complete (monitored by TLC). This Sₙ2 reaction inverts the stereocenter.

  • Reduction of the Azide:

    • After work-up to isolate the azide intermediate, dissolve it in a solvent like ethanol or ethyl acetate.

    • Add a catalyst, such as 10% Palladium on Carbon (Pd/C).

    • Hydrogenate the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) until the azide is fully reduced to the primary amine.

  • Final Intermediate:

    • After filtering off the catalyst and removing the solvent, the product is ethyl (S)-2-amino-4-phenylbutyrate, a key intermediate ready for coupling with other components (e.g., L-proline derivatives) to complete the synthesis of the ACE inhibitor.[3]

Synthesis_Workflow cluster_0 Part 1: Stereoselective Synthesis cluster_1 Part 2: Conversion to Amine Keto_Ester Ethyl 2-oxo-4-phenylbutyrate Hydroxy_Ester (R)-Ethyl 2-hydroxy-4-phenylbutyrate Keto_Ester->Hydroxy_Ester Asymmetric Bioreduction Activated_Ester (R)-Ethyl 2-(mesyloxy)-4-phenylbutyrate Hydroxy_Ester->Activated_Ester 1. Mesylation Azide_Ester (S)-Ethyl 2-azido-4-phenylbutyrate Activated_Ester->Azide_Ester 2. NaN₃ (SN2 Inversion) Amino_Ester (S)-Ethyl 2-amino-4-phenylbutyrate (ACE Intermediate) Azide_Ester->Amino_Ester 3. H₂/Pd-C Reduction Final_Drug ACE Inhibitor (e.g., Benazepril) Amino_Ester->Final_Drug Peptide Coupling & Deprotection

Caption: Overall workflow from a keto-ester to a key ACE inhibitor intermediate.

References

  • Biocatalytic Synthesis of Angiotensin-converting Enzyme (ACE) Inhibitor Drug Precursors Using Membrane Bioreactor. (n.d.). Google Scholar.
  • Various approaches for the synthesis of selected ACE inhibitors... (n.d.). ResearchGate. [Link]

  • Enantiomeric separation and discrimination of 2-hydroxy acids as O-trifluoroacetylated (S). (n.d.). ElectronicsAndBooks. [Link]

  • 2-Hydroxy-3-phenylbutanoic acid | C10H12O3. (n.d.). PubChem. [Link]

  • Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. (2024). PMC. [Link]

  • The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. (n.d.). ResearchGate. [Link]

  • Synthesis of angiotensin-converting enzyme (ACE) inhibitors: an important class of antihypertensive drugs. (n.d.). SciELO. [Link]

  • Synthesis and pharmacology of the potent angiotensin-converting enzyme inhibitor N-[1(S)-(ethoxycarbonyl)-3-phenylpropyl]-(S)-alanyl-(S)-pyroglutamic acid. (1985). PubMed. [Link]

  • 2-hydroxy-3-phenylbutanoic acid (C10H12O3). (n.d.). PubChemLite. [Link]

  • Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. (n.d.). PMC. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI. [Link]

  • 6.8: Resolution: Separation of Enantiomers. (2019). Chemistry LibreTexts. [Link]

  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review. [Link]

  • 2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate. (2014). PLOS. [Link]

Sources

Application

Application Notes &amp; Protocols for Biocatalytic Reduction for Producing Chiral 2-Hydroxy Acids

Introduction: The Imperative for Chiral 2-Hydroxy Acids Chiral 2-hydroxy acids are invaluable building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their stereochemistry...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Chiral 2-Hydroxy Acids

Chiral 2-hydroxy acids are invaluable building blocks in the synthesis of a wide array of pharmaceuticals, agrochemicals, and fine chemicals. Their stereochemistry is often critical to the biological activity and efficacy of the final product. Traditional chemical synthesis of these enantiomerically pure compounds can be fraught with challenges, including the use of harsh reagents, the need for complex protecting group strategies, and often, low stereoselectivity, necessitating difficult and costly resolution steps.

Biocatalysis has emerged as a powerful and sustainable alternative, offering exquisite chemo-, regio-, and stereoselectivity under mild reaction conditions.[1] Specifically, the enzymatic reduction of prochiral α-keto acids using oxidoreductases, such as lactate dehydrogenases (LDHs) and other keto acid reductases, provides a direct and highly efficient route to optically pure (R)- or (S)-2-hydroxy acids.[2][3][4] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical application of biocatalytic reduction for the synthesis of chiral 2-hydroxy acids. We will delve into the theoretical underpinnings, provide detailed experimental protocols for both purified enzyme and whole-cell systems, and discuss critical aspects of process optimization and analysis.

Theoretical Framework: The Engine of Asymmetric Synthesis

The core of this biocatalytic transformation is the stereospecific transfer of a hydride ion from a nicotinamide cofactor (NADH or NADPH) to the carbonyl carbon of an α-keto acid substrate.[5][6] The enzyme's chiral active site dictates the facial selectivity of the hydride attack, leading to the formation of a single enantiomer of the corresponding 2-hydroxy acid.

Key Enzyme Classes:
  • Lactate Dehydrogenases (LDHs): These enzymes are well-characterized and widely used for the synthesis of a variety of 2-hydroxy acids.[7][2][3][4][8] L-LDHs typically produce (S)-2-hydroxy acids, while D-LDHs yield the (R)-enantiomers. Their substrate scope can be surprisingly broad, extending beyond their natural substrate, pyruvate.

  • Keto Acid Reductases (KARs) and other Oxidoreductases: This broader family of enzymes offers a diverse toolkit for accessing a wide range of chiral 2-hydroxy acids.[9][10] They can exhibit different substrate specificities and cofactor preferences (NADH vs. NADPH), providing flexibility in process design.

The Cofactor Conundrum: Regeneration is Key

The nicotinamide cofactors NADH and NADPH are expensive and required in stoichiometric amounts for the reduction reaction.[5][6] Therefore, for a process to be economically viable, in situ regeneration of the consumed cofactor is essential.[5][6][11][12] This is achieved by coupling the primary reduction reaction with a secondary "sacrificial" reaction that regenerates the reduced cofactor.

Common cofactor regeneration systems include:

  • Enzyme-Coupled Regeneration: A second enzyme and a co-substrate are used to regenerate the cofactor. Popular systems include:

    • Formate Dehydrogenase (FDH): Oxidizes formate to carbon dioxide, a clean and irreversible reaction.[2][4][8][12]

    • Glucose Dehydrogenase (GDH): Oxidizes glucose to gluconolactone.[11][12][13]

  • Substrate-Coupled Regeneration: A co-substrate, often an alcohol like isopropanol, is used in large excess to drive the regeneration of the cofactor by the same or a different dehydrogenase.[11]

  • Whole-Cell Biocatalysis: Utilizing intact microbial cells can be highly advantageous as they contain the necessary enzymes and can regenerate cofactors endogenously using their metabolic machinery, often by simply feeding a simple carbon source like glucose.[14][15][16] This approach eliminates the need for costly enzyme purification and external cofactor addition.

Visualizing the Process

The Core Biocatalytic Reaction

Biocatalytic Reduction cluster_main Main Reaction cluster_cofactor Cofactor Cycle alpha-Keto Acid alpha-Keto Acid Enzyme Enzyme alpha-Keto Acid->Enzyme Substrate Chiral 2-Hydroxy Acid Chiral 2-Hydroxy Acid Enzyme->Chiral 2-Hydroxy Acid Product NAD+ NAD+ Enzyme->NAD+ Oxidized Cofactor NADH NADH NADH->Enzyme Hydride Donor NADH->NAD+ Oxidation NAD+->NADH Regeneration Cofactor Regeneration Workflow cluster_primary Primary Reaction cluster_secondary Regeneration Reaction alpha-Keto Acid alpha-Keto Acid Primary Enzyme (e.g., LDH) Primary Enzyme (e.g., LDH) alpha-Keto Acid->Primary Enzyme (e.g., LDH) Chiral 2-Hydroxy Acid Chiral 2-Hydroxy Acid Primary Enzyme (e.g., LDH)->Chiral 2-Hydroxy Acid NAD+ NAD+ Primary Enzyme (e.g., LDH)->NAD+ NADH NADH NADH->Primary Enzyme (e.g., LDH) Regeneration Enzyme (e.g., FDH) Regeneration Enzyme (e.g., FDH) NAD+->Regeneration Enzyme (e.g., FDH) Co-substrate (e.g., Formate) Co-substrate (e.g., Formate) Co-substrate (e.g., Formate)->Regeneration Enzyme (e.g., FDH) By-product (e.g., CO2) By-product (e.g., CO2) Regeneration Enzyme (e.g., FDH)->NADH Regeneration Enzyme (e.g., FDH)->By-product (e.g., CO2)

Caption: An enzyme-coupled system for cofactor regeneration, where a secondary enzyme (e.g., FDH) utilizes a co-substrate (e.g., formate) to reduce NAD+ back to NADH.

Experimental Protocols

Protocol 1: Purified Enzyme System with Formate Dehydrogenase Regeneration

This protocol describes the synthesis of a chiral 2-hydroxy acid from its corresponding α-keto acid using a purified lactate dehydrogenase (or other keto acid reductase) and formate dehydrogenase for NADH regeneration.

Materials:

  • Phosphate buffer (100 mM, pH 7.0)

  • α-Keto acid substrate (e.g., phenylpyruvic acid)

  • L- or D-Lactate Dehydrogenase (LDH)

  • Formate Dehydrogenase (FDH) from Candida boidinii

  • β-Nicotinamide adenine dinucleotide, oxidized form (NAD+)

  • Sodium formate

  • Reaction vessel (e.g., temperature-controlled stirred tank reactor or shaker flask)

  • pH meter and controller (optional, but recommended for scale-up)

  • HPLC system with a chiral stationary phase column

Procedure:

  • Reaction Setup:

    • In a reaction vessel, dissolve the α-keto acid substrate (e.g., 50 mM), sodium formate (e.g., 100 mM), and NAD+ (e.g., 1 mM) in the phosphate buffer.

    • Adjust the pH to 7.0 with a suitable acid or base if necessary.

    • Bring the reaction mixture to the optimal temperature for the enzymes (e.g., 30 °C).

  • Enzyme Addition:

    • Add the formate dehydrogenase (e.g., 5-10 U/mL) and the primary reductase (e.g., LDH, 5-10 U/mL) to the reaction mixture to initiate the reaction.

  • Reaction Monitoring:

    • Maintain the reaction at the set temperature with gentle agitation.

    • Monitor the progress of the reaction by taking samples at regular intervals (e.g., every 1-2 hours).

    • Analyze the samples by HPLC to determine the conversion of the substrate and the enantiomeric excess (e.e.) of the product. [17][18][19][20]4. Work-up and Product Isolation:

    • Once the reaction has reached completion (typically >95% conversion), terminate the reaction by acidifying the mixture to pH 2-3 with HCl. This will precipitate the enzymes.

    • Centrifuge the mixture to remove the precipitated protein.

    • Extract the supernatant with an organic solvent (e.g., ethyl acetate).

    • Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain the crude product.

    • The product can be further purified by recrystallization or chromatography if necessary.

Protocol 2: Whole-Cell Biotransformation

This protocol outlines the use of recombinant E. coli cells overexpressing a keto acid reductase for the synthesis of a chiral 2-hydroxy acid. This approach leverages the cell's internal machinery for cofactor regeneration. [15][16] Materials:

  • Recombinant E. coli strain expressing the desired keto acid reductase.

  • Luria-Bertani (LB) medium with appropriate antibiotic for selection.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG) for induction.

  • Phosphate buffer (100 mM, pH 7.0)

  • Glucose

  • α-Keto acid substrate

  • Centrifuge

  • Shaker incubator

Procedure:

  • Cell Culture and Induction:

    • Inoculate a single colony of the recombinant E. coli strain into LB medium containing the appropriate antibiotic.

    • Grow the culture overnight at 37 °C with shaking.

    • Inoculate a larger volume of LB medium with the overnight culture and grow at 37 °C until the optical density at 600 nm (OD600) reaches 0.6-0.8.

    • Induce protein expression by adding IPTG to a final concentration of 0.1-1 mM.

    • Continue to grow the culture at a lower temperature (e.g., 20-25 °C) for several hours or overnight to allow for proper protein folding and expression.

  • Cell Harvesting and Preparation:

    • Harvest the cells by centrifugation.

    • Wash the cell pellet with phosphate buffer to remove residual medium components.

    • The cells can be used immediately as "wet cells" or lyophilized for later use.

  • Whole-Cell Biotransformation:

    • Resuspend the washed cell pellet in phosphate buffer to a desired cell concentration (e.g., 10-50 g/L wet cell weight).

    • Add the α-keto acid substrate (e.g., 50 mM) and a carbon source for cofactor regeneration (e.g., glucose, 100 mM).

    • Incubate the reaction mixture at an appropriate temperature (e.g., 30 °C) with shaking.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress as described in Protocol 1.

    • For work-up, separate the cells from the reaction mixture by centrifugation.

    • The supernatant containing the product can then be processed as described in Protocol 1 (acidification, extraction, etc.).

Data Analysis and Interpretation

Enzyme Activity Assay

The activity of the keto acid reductase can be determined spectrophotometrically by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH or NADPH. [9][10][21] Assay Principle:

α-Keto Acid + NAD(P)H + H+ ⇌ 2-Hydroxy Acid + NAD(P)+

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing buffer, α-keto acid substrate, and NAD(P)H.

  • Initiate the reaction by adding a small amount of the enzyme solution.

  • Record the decrease in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the initial linear rate of absorbance change and the molar extinction coefficient of NAD(P)H (6220 M-1cm-1).

One unit (U) of enzyme activity is typically defined as the amount of enzyme that catalyzes the conversion of 1 µmol of substrate per minute under the specified conditions. [21]

Chiral Analysis by HPLC

The enantiomeric excess (e.e.) of the produced 2-hydroxy acid is a critical parameter and is best determined by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. [17][18][19][20] General HPLC Method:

  • Column: A chiral column (e.g., based on polysaccharide derivatives like Chiralcel OD-H or Chiralpak AD). [20]* Mobile Phase: Typically a mixture of n-hexane and an alcohol (e.g., isopropanol or ethanol), often with a small amount of an acidic modifier (e.g., trifluoroacetic acid) for acidic compounds. [20]* Detection: UV detection at a wavelength where the product absorbs.

  • Analysis: The two enantiomers will have different retention times, allowing for their separation and quantification. The e.e. is calculated as:

    e.e. (%) = [([Major Enantiomer] - [Minor Enantiomer]) / ([Major Enantiomer] + [Minor Enantiomer])] x 100

Troubleshooting and Advanced Considerations

Problem Potential Cause Solution
Low Conversion - Insufficient enzyme activity- Cofactor regeneration is rate-limiting- Substrate or product inhibition- Increase enzyme loading- Increase concentration of regeneration enzyme and co-substrate- Optimize substrate concentration; consider fed-batch or continuous process
Low Enantiomeric Excess (e.e.) - Non-specific reduction by other cellular enzymes (in whole-cell systems)- Racemization of the product under reaction conditions- Use a more specific enzyme or a purified enzyme system- Optimize pH and temperature to minimize racemization
Enzyme Instability - Harsh reaction conditions (pH, temperature, organic solvents)- Proteolytic degradation- Optimize reaction conditions- Consider enzyme immobilization to improve stability [22][23][24][25][26]

Conclusion

The biocatalytic reduction of α-keto acids offers a highly efficient, selective, and sustainable route to valuable chiral 2-hydroxy acids. By carefully selecting the appropriate enzyme, optimizing the cofactor regeneration system, and employing robust analytical methods, researchers can develop scalable processes for the production of these important chiral building blocks. The protocols and guidelines presented in this application note provide a solid foundation for implementing this powerful technology in both academic and industrial settings.

References

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  • Zeng, Y., Ma, Z., & Zhao, Y. (2025). Enantiodifferentiation of chiral hydroxy acids via 19 F NMR. Chemical Science, 16(1), 123-129. [Link]

  • Spieß, A., et al. (2018). Immobilized Biocatalysts. Catalysts, 8(9), 374. [Link]

  • Kure, S., et al. (2001). A simple and rapid enzymatic assay for the branched-chain alpha-ketoacid dehydrogenase complex using high-performance liquid chromatography. Clinica Chimica Acta, 308(1-2), 177-183. [Link]

  • Wang, S., et al. (2024). Mining and tailor-made engineering of a novel keto reductase for asymmetric synthesis of structurally hindered γ-substituted chiral alcohols. International Journal of Biological Macromolecules, 261, 129870. [Link]

  • Ahuja, S. (2011). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International, 24(6), 32-41. [Link]

Sources

Method

Application Note: Incorporation of 2-Hydroxy-3-Phenylbutanoic Acid in Solid-Phase Depsipeptide Synthesis

Introduction & Mechanistic Rationale The synthesis of depsipeptides—peptides in which one or more amide bonds are replaced by ester bonds—is a critical strategy in modern drug development. Ester linkages alter the intram...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The synthesis of depsipeptides—peptides in which one or more amide bonds are replaced by ester bonds—is a critical strategy in modern drug development. Ester linkages alter the intramolecular hydrogen-bonding network, increase proteolytic resistance, and significantly enhance membrane permeability.

2-Hydroxy-3-phenylbutanoic acid is a highly specialized, sterically demanding α -hydroxy acid (AHA)[1]. Structurally analogous to β -methylphenylalanine, its bulky β -substituents (a methyl and a phenyl group) restrict local conformational space. This steric bulk makes it an invaluable building block for stabilizing specific secondary structures, such as β -turns in macrocyclic depsipeptides (e.g., analogs of natural products like valinomycin or cereulide) [2].

The Causality of Synthetic Challenges

Incorporating this AHA via Solid-Phase Peptide Synthesis (SPPS) involves two distinct chemical events:

  • Amide Bond Formation : The carboxyl group of the AHA is coupled to the free N-terminus of the resin-bound peptide. This is a standard N-acylation and proceeds efficiently with standard activating agents like HATU.

  • Ester Bond Formation (O-Acylation) : The incoming Fmoc-protected amino acid must be coupled to the secondary hydroxyl group of the AHA. Because the hydroxyl group is a significantly weaker nucleophile than an amine—and is severely sterically hindered by the adjacent β -methyl and phenyl groups—this O-acylation is the rate-limiting step of the entire synthesis. It requires specialized, highly reactive coupling conditions to prevent incomplete reactions or racemization [3].

Optimization of O-Acylation (Esterification)

Standard N-acylation reagents (like HATU/DIPEA) fail for O-acylation. Researchers must choose reagents that form highly reactive intermediates capable of attacking hindered secondary alcohols.

  • DIC/DMAP : The traditional approach uses Diisopropylcarbodiimide (DIC) and catalytic 4-Dimethylaminopyridine (DMAP). While effective, DMAP acts as a strong base that can catalyze the formation of an oxazolone intermediate from the activated Fmoc-amino acid, leading to severe racemization of the incoming amino acid [3].

  • MSNT/MeIm : To circumvent racemization while overcoming the steric hindrance of 2-Hydroxy-3-phenylbutanoic acid, the reagent 1-(Mesitylene-2-sulfonyl)-3-nitro-1,2,4-triazole (MSNT) in the presence of N-methylimidazole (MeIm) is the gold standard. MeIm acts as both a base and a nucleophilic catalyst, driving the formation of a highly reactive acyl triazole intermediate that rapidly acylates the hindered secondary alcohol with minimal epimerization [4].

Table 1: Comparative Efficacy of O-Acylation Reagents for Hindered AHAs
Coupling SystemReactive IntermediateEquivalents NeededReaction TimeRacemization RiskRecommended Use Case
DIC / DMAP O-Acylisourea / Symmetrical Anhydride5 - 10 eq4 - 16 hHigh (if DMAP > 0.1 eq)Primary alcohols, unhindered AHAs (e.g., Glycolic acid)
MSNT / MeIm Acyl Triazole3 - 5 eq1 - 2 hLowSterically hindered secondary alcohols (e.g., 2-Hydroxy-3-phenylbutanoic acid)
HATU / DIPEA OAt Active EsterN/AN/AN/AIneffective for O-acylation; strictly for amide bonds

Experimental Protocols

Protocol A: Amide Coupling of 2-Hydroxy-3-Phenylbutanoic Acid

Objective: Attach the AHA to the free N-terminus of the resin-bound peptide.

  • Resin Preparation : Swell the peptide-resin (e.g., 2-CTC or Wang resin, 0.1 mmol scale) in anhydrous DMF for 30 minutes. Ensure the N-terminal Fmoc group has been removed (20% piperidine in DMF, 2 × 5 min).

  • Activation : In a separate vial, dissolve 2-Hydroxy-3-phenylbutanoic acid (0.4 mmol, 4 eq) and HATU (0.38 mmol, 3.8 eq) in 2 mL of DMF.

  • Base Addition : Add DIPEA (0.8 mmol, 8 eq) to the activation mixture. Stir for 1 minute to form the active ester.

  • Coupling : Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Washing : Drain the reaction mixture and wash the resin with DMF (5 × 1 min) and DCM (3 × 1 min).

  • Validation : Perform a Kaiser test. A negative result (yellow) indicates complete coupling. (Note: The resulting terminal group is now a hydroxyl, which does not react with ninhydrin).

Protocol B: O-Acylation using MSNT/MeIm

Objective: Couple the next Fmoc-Amino Acid to the sterically hindered secondary hydroxyl of 2-Hydroxy-3-phenylbutanoic acid.

  • Drying : Wash the resin extensively with dry DCM and dry under a stream of nitrogen for 10 minutes. Causality: Traces of water will rapidly hydrolyze the moisture-sensitive MSNT reagent.

  • Reagent Preparation : Dissolve the incoming Fmoc-AA-OH (0.5 mmol, 5 eq) and MSNT (0.5 mmol, 5 eq) in 2 mL of anhydrous DCM/DMF (9:1 v/v).

  • Catalyst Addition : Add N-methylimidazole (MeIm) (0.375 mmol, 3.75 eq) to the solution. Causality: The slight substoichiometric ratio of MeIm relative to MSNT prevents base-catalyzed side reactions while ensuring the rapid formation of the acyl triazole intermediate.

  • Coupling : Transfer the mixture to the resin and agitate under an inert atmosphere for 2 hours.

  • Washing & Capping : Drain and wash with DMF (5 × 1 min). To ensure no unreacted hydroxyls disrupt subsequent elongation steps, cap the resin using Acetic Anhydride/Pyridine/DMF (1:2:7) for 15 minutes.

Visualizing the Synthetic Workflows

Solid-Phase Depsipeptide Synthesis Workflow

SPPS_Workflow A Resin-Bound Peptide (Free N-Terminus) B Amide Coupling 2-Hydroxy-3-phenylbutanoic acid (HATU/DIPEA) A->B Step 1 C Resin-Bound AHA (Free Secondary Hydroxyl) B->C D O-Acylation (Esterification) Fmoc-AA-OH + MSNT/MeIm C->D Step 2 (Rate Limiting) E Resin-Bound Depsipeptide (Fmoc-Protected) D->E F Standard Fmoc-SPPS Elongation & Cleavage E->F Step 3

Step-by-step solid-phase workflow for incorporating 2-Hydroxy-3-phenylbutanoic acid into a depsipeptide.

Mechanism of MSNT/MeIm Mediated Esterification

MSNT_Mechanism A Fmoc-AA-OH + MSNT B Mixed Anhydride Intermediate A->B MeIm Catalysis C Acyl Triazole (Highly Reactive) B->C Triazole Attack D Ester Bond Formation (with AHA Hydroxyl) C->D O-Acylation

Mechanistic pathway of MSNT/MeIm activation overcoming the steric hindrance of the AHA secondary alcohol.

References

  • Kuisle, O., Quiñoá, E., & Riguera, R. (1999). A General Methodology for Automated Solid-Phase Synthesis of Depsides and Depsipeptides. Preparation of a Valinomycin Analogue. Journal of Organic Chemistry, 64(22), 8063-8075.[Link]

  • Nguyen, M. M., Ong, N., & Suggs, L. (2013). A general solid phase method for the synthesis of depsipeptides. Chemical Communications (RSC), 49(21), 2121-2123.[Link]

  • Blankemeyer-Menge, B., Nimtz, M., & Frank, R. (1990). Synthesis of 'head-to-tail' cyclized peptides on solid support using a chelating amide as new orthogonal protecting group. Tetrahedron Letters, 31(12), 1701-1704. (Referenced via ResearchGate for MSNT/MeIm methodology).[Link]

  • Magarvey, N. A., et al. (2015). Characterization of Cereulide Synthetase, a Toxin-Producing Macromolecular Machine. PLoS One, 10(6), e0128569.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

purification of 2-Hydroxy-3-phenylbutanoic acid from reaction mixture

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of isolating alpha-hydroxy acids (AHAs).

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently guide researchers through the physicochemical hurdles of isolating alpha-hydroxy acids (AHAs). The purification of 2-Hydroxy-3-phenylbutanoic acid from a crude reaction mixture presents unique challenges due to its amphiphilic nature, its dual hydrogen-bonding capacity, and the presence of two adjacent stereocenters (C2 and C3).

To ensure high recovery and diastereomeric purity, this guide bypasses generic advice and focuses on the exact causality of each purification step. We will utilize a self-validating acid-base extraction followed by diastereomeric enrichment via crystallization.

Part 1: Quantitative Data & Physicochemical Profiling

Before beginning the purification, it is critical to understand the physical parameters that dictate our solvent and reagent choices.

PropertyValueOperational Causality
Molecular Weight 180.20 g/mol Determines stoichiometric equivalents for acid/base additions.
pKa ~3.8Dictates the use of mild bases (NaHCO₃) for deprotonation rather than harsh hydroxides.
Melting Point 121–122 °CServes as the target metric for verifying diastereomeric purity .
Solubility (Neutral) Soluble in EtOAc, DCM, Et₂OAllows extraction into the organic phase at pH < 2.
Solubility (Salt) Soluble in WaterAllows isolation from neutral organic impurities at pH > 7.

Part 2: Purification Workflow Architecture

The following diagram outlines the logical progression of isolating the target AHA from neutral and inorganic impurities.

Workflow Rxn Crude Reaction Mixture (in EtOAc) Ext1 1. Base Extraction (Add sat. NaHCO3) Rxn->Ext1 Aq1 Aqueous Layer (Sodium Carboxylate Salt) Ext1->Aq1 Bottom Org1 Organic Layer (Neutral Impurities) Ext1->Org1 Top Acid 2. Acidification (Add 2M HCl to pH 1-2) Aq1->Acid Discard1 Discard / Recycle Org1->Discard1 Ext2 3. Organic Extraction (Add fresh EtOAc) Acid->Ext2 Aq2 Aqueous Layer (Inorganic Salts) Ext2->Aq2 Bottom Org2 Organic Layer (Target AHA) Ext2->Org2 Top Discard2 Discard to Aq. Waste Aq2->Discard2 Cryst 4. Crystallization (Toluene/Hexanes) Org2->Cryst Pure Pure 2-Hydroxy-3- phenylbutanoic acid Cryst->Pure

Fig 1. Acid-base extraction and crystallization workflow for 2-Hydroxy-3-phenylbutanoic acid.

Part 3: Self-Validating Methodologies

Protocol A: Liquid-Liquid Acid-Base Extraction

This protocol leverages the differential solubility of the compound in its neutral and ionized states .

  • Dissolution: Dissolve the crude reaction mixture in Ethyl Acetate (EtOAc) (approx. 10 mL per gram of crude).

    • Causality: EtOAc is a strong hydrogen-bond acceptor, making it vastly superior to Dichloromethane (DCM) for solvating polar alpha-hydroxy acids.

  • Deprotonation: Transfer the solution to a separatory funnel. Add an equal volume of saturated aqueous NaHCO₃.

  • Phase Separation: Stopper and shake vigorously, venting frequently to release CO₂ gas.

    • Self-Validation Check: The complete cessation of CO₂ gas evolution upon subsequent NaHCO₃ additions confirms that 100% of the acidic protons have been neutralized .

  • Aqueous Isolation: Drain the lower aqueous layer (now containing the water-soluble sodium 2-hydroxy-3-phenylbutanoate) into a clean Erlenmeyer flask. Discard the organic layer containing unreacted neutral species.

  • Acidification: Place the aqueous layer in an ice bath. Slowly add 2M HCl dropwise under continuous magnetic stirring until the pH reaches 1.5 – 2.0 (verify with pH test strips).

    • Self-Validation Check: The solution will transition from completely clear to highly turbid/cloudy. This visual cue confirms the successful protonation of the carboxylate back into its water-insoluble, neutral free-acid form.

  • Final Extraction: Extract the turbid aqueous layer three times with fresh EtOAc. Combine the organic extracts, wash with saturated NaCl (brine) to remove residual water, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: Diastereomeric Enrichment via Crystallization

Because the molecule possesses two chiral centers, the crude isolate is often a mixture of diastereomers (e.g., syn/anti).

  • Solvation: Dissolve the concentrated crude oil/solid in a minimum volume of boiling Toluene.

    • Causality: Toluene provides excellent solubility at high temperatures but poor solubility at room temperature, creating a steep solubility curve ideal for selective crystallization.

  • Anti-Solvent Addition: Remove the flask from the heat source and add Hexanes dropwise until the solution becomes faintly turbid. Add exactly one drop of hot Toluene to clear the turbidity.

  • Nucleation: Allow the flask to cool completely undisturbed to room temperature.

    • Self-Validation Check: The formation of distinct, geometric crystalline needles (rather than an amorphous oil slick at the bottom of the flask) indicates successful diastereomeric separation.

  • Harvesting: Chill the flask in an ice bath for 1 hour to maximize yield. Filter the crystals via vacuum filtration on a Büchner funnel, wash with ice-cold hexanes, and dry under high vacuum.

Part 4: Troubleshooting & FAQs

Q: Why do I get a persistent, milky emulsion during the Sodium Bicarbonate wash? A: Emulsions in this specific workflow are caused by the amphiphilic nature of the sodium 2-hydroxy-3-phenylbutanoate salt. The hydrophobic phenyl and methyl tail, combined with the highly polar carboxylate head, acts as a mild surfactant, reducing interfacial tension between the aqueous and organic layers.

  • The Fix: Increase the ionic strength of the aqueous layer by adding saturated NaCl (brine). This "salting out" effect forces the hydrophobic tails out of the aqueous phase, breaking the micellar structures and resolving the emulsion instantly.

Q: Why is my isolated product an oil instead of a solid after the final concentration? A: 2-Hydroxy-3-phenylbutanoic acid exists as a mixture of diastereomers depending on your upstream synthesis. Diastereomeric mixtures experience severe melting point depression, causing the product to "oil out" at room temperature.

  • The Fix: Do not attempt to dry the oil further. Instead, perform Protocol B (Crystallization). If crystallization fails to initiate, triturate the crude oil by vigorously scratching the inside of the flask with a glass rod in the presence of ice-cold hexanes to induce primary nucleation.

Q: Can I use Sodium Hydroxide (NaOH) instead of Sodium Bicarbonate (NaHCO₃) for the extraction to ensure complete deprotonation? A: As an Application Scientist, I highly discourage this. While NaOH will rapidly deprotonate the carboxylic acid, its strong basicity can cause side reactions. Depending on the impurities present, NaOH can induce unwanted ester hydrolysis or epimerization at the alpha-carbon. NaHCO₃ is a self-validating choice: its mild nature (pH ~8.3) is perfectly sufficient to deprotonate the AHA (pKa ~3.8) without degrading the molecule's stereochemical integrity.

Q: My overall yield is very low after the final EtOAc extraction. Where did my product go? A: Alpha-hydroxy acids are highly polar and capable of extensive hydrogen bonding with water. If you did not acidify the aqueous layer sufficiently (pH must be < 2), a portion of the product remained as the water-soluble carboxylate salt. Furthermore, if you used Dichloromethane (DCM) instead of EtOAc for the final extraction, the AHA likely partitioned poorly into the organic phase. Always use a polar, hydrogen-bond accepting solvent like EtOAc for AHAs.

Part 5: References

  • Wikipedia Contributors. "Acid–base extraction". Wikipedia, The Free Encyclopedia. URL:[Link]

  • Chemistry Steps. "How to Separate a Mixture of Organic Compounds Using Acid-Base Extraction". Chemistry Steps. URL:[Link]

Optimization

common byproducts in 2-Hydroxy-3-phenylbutanoic acid synthesis

Technical Support Center: Troubleshooting 2-Hydroxy-3-phenylbutanoic Acid Synthesis Welcome to the Process Chemistry Support Center. This guide provides authoritative troubleshooting strategies for the synthesis of 2-hyd...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting 2-Hydroxy-3-phenylbutanoic Acid Synthesis

Welcome to the Process Chemistry Support Center. This guide provides authoritative troubleshooting strategies for the synthesis of 2-hydroxy-3-phenylbutanoic acid. While alternative routes exist—such as the asymmetric reduction of 2-oxo-3-phenylbutanoic acid[1][2]—this guide focuses on the highly utilized, yet frequently problematic, cyanohydrin route starting from 2-phenylpropanal.

Part 1: Mechanistic Workflow & Byproduct Mapping

To effectively troubleshoot, we must first understand the causal pathways that lead to target product degradation or byproduct accumulation.

G A 2-Phenylpropanal (Starting Material) B 2-Hydroxy-3-phenylbutanenitrile (Cyanohydrin Intermediate) A->B NaCN, NaHSO3 (pH 7-8) D 2-Phenylpropanoic acid (Oxidation Byproduct) A->D O2 exposure (Auto-oxidation) C 2-Hydroxy-3-phenylbutanoic acid (Target Product) B->C 6M HCl (aq), Reflux (Complete Hydrolysis) E 2-Hydroxy-3-phenylbutanamide (Hydrolysis Byproduct) B->E Mild acidic conditions (Incomplete Hydrolysis)

Fig 1. Cyanohydrin synthesis pathway of 2-hydroxy-3-phenylbutanoic acid and common byproducts.

Part 2: Frequently Asked Questions & Troubleshooting

Q1: My final product is contaminated with up to 15% 2-phenylpropanoic acid. Where is this coming from and how do I prevent it?

  • Expertise & Experience: This is a classic upstream contamination issue. 2-Phenylpropanoic acid does not form during the cyanohydrin reaction itself; it is an auto-oxidation byproduct of your starting material.

  • Causality: Aldehydes with an alpha-hydrogen are highly susceptible to radical-mediated auto-oxidation when exposed to atmospheric oxygen. The alpha-proton in 2-phenylpropanal is particularly labile due to the stabilizing effect of the adjacent phenyl ring on the intermediate radical.

  • Solution: Distill your 2-phenylpropanal under vacuum immediately prior to use and store it under an argon atmosphere. Implement a strict GC-FID check on the starting material: the aldehyde purity must be >99.0% before initiating the bisulfite addition.

Q2: During the acidic hydrolysis of the cyanohydrin, my reaction stalls, and LC-MS shows a massive peak for 2-hydroxy-3-phenylbutanamide. Why won't it convert to the acid?

  • Expertise & Experience: The hydrolysis of a nitrile to a carboxylic acid requires two water addition steps, passing through an intermediate primary amide.

  • Causality: The alpha-carbon of your intermediate is exceptionally sterically crowded—it is bonded to a hydroxyl group, a bulky 1-phenylethyl group, and the amide functional group. This steric shielding severely restricts the trajectory of incoming water molecules required to attack the protonated amide carbon.

  • Solution: Standard 2M HCl reflux is insufficient for hindered nitriles. You must increase the electrophilicity of the amide carbonyl. Switch to 6M HCl or a mixture of 50% H₂SO₄/glacial acetic acid and increase the reflux time to 18-24 hours.

Q3: My synthesis yields a nearly 1:1 mixture of (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R) diastereomers. How can I improve the diastereomeric ratio (dr)?

  • Expertise & Experience: 2-Phenylpropanal contains an existing chiral center at the alpha-position (C3 of the final product). When the cyanide ion attacks the trigonal planar carbonyl carbon, it can approach from either the Re or Si face, generating a new stereocenter at C2[3].

  • Causality: While the Felkin-Anh model predicts a slight preference for nucleophilic attack from the less sterically hindered face, the energy difference between the transition states for simple cyanide addition is often too small to provide high diastereoselectivity at room temperature. Furthermore, cyanohydrin formation is thermodynamically controlled and highly reversible[4].

  • Solution: To achieve high dr, you must bypass simple basic cyanohydrin formation. Implement an Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR)[5] or use a chiral Lewis acid catalyst (e.g., Titanium-SALEN complexes) to lock the conformation and direct the nucleophile. Alternatively, synthesizing the target via the asymmetric reduction of 2-oxo-3-phenylbutanoic acid[1][2] using chiral ruthenium catalysts consistently yields >95% ee and de.

Part 3: Quantitative Data & IPC Parameters

To maintain a self-validating workflow, monitor the following In-Process Controls (IPCs) and byproduct limits strictly.

Byproduct / ImpurityChemical FormulaOrigin StageDetection (Analytical Method)Mitigation Strategy
2-Phenylpropanoic acid C₉H₁₀O₂Starting Material OxidationGC-FID (Starting Material)Vacuum distillation of aldehyde prior to use.
2-Hydroxy-3-phenylbutanamide C₁₀H₁₃NO₂Incomplete HydrolysisLC-MS / IR (~1670 cm⁻¹)Increase acid concentration (6M HCl); extend reflux.
Unreacted 2-Phenylpropanal C₉H₁₀OReversible Cyanohydrin FormationHPLC (UV 254 nm)Drive equilibrium with excess NaCN/NaHSO₃[4].
Diastereomeric Impurities C₁₀H₁₂O₃Non-selective attack on Re/Si facesChiral HPLCUse asymmetric catalysts or alternative keto-acid route[2][5].

Part 4: Validated Experimental Protocols

Protocol 1: Synthesis of 2-Hydroxy-3-phenylbutanenitrile (Cyanohydrin Intermediate)
  • Self-Validating Principle: The use of the bisulfite adduct prevents base-catalyzed aldol condensation of the starting aldehyde, ensuring the nucleophile only attacks the activated species.

  • Preparation: Dissolve 2-phenylpropanal (1.0 eq, freshly distilled) in a 1:1 mixture of MTBE and water.

  • Activation: Add sodium bisulfite (NaHSO₃, 1.2 eq) at 20 °C. Stir for 2 hours to form the bisulfite adduct. Validation Check: A thick white precipitate indicates successful adduct formation.

  • Nucleophilic Addition: Cool the reactor to 0–5 °C. Slowly add an aqueous solution of NaCN (1.5 eq) dropwise over 1 hour. Maintain the pH strictly between 7.0 and 7.5 to prevent HCN gas evolution and limit reversibility[4].

  • Workup: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.

  • IPC Check: Perform an IR scan of the crude oil. Proceed to hydrolysis only if the aldehyde C=O stretch (1720 cm⁻¹) is completely absent and the C≡N stretch (2250 cm⁻¹) is present.

Protocol 2: Hydrolysis to 2-Hydroxy-3-phenylbutanoic Acid
  • Self-Validating Principle: Utilizing a base-acid extraction sequence inherently purifies the target carboxylic acid from any unreacted neutral amide byproducts, ensuring high final purity without chromatography.

  • Hydrolysis: Dissolve the crude cyanohydrin in 6M HCl (10 volumes). Heat to a vigorous reflux (105 °C) for 18–24 hours.

  • Cooling & Extraction: Cool to room temperature. Extract the aqueous mixture with Ethyl Acetate (3 x 5 volumes).

  • Selective Purification: Extract the combined organic layers with 1M NaOH (aq). The target acid deprotonates and moves to the aqueous phase as a sodium salt, leaving neutral byproducts (e.g., unreacted amide) trapped in the organic layer.

  • Acidification: Carefully acidify the separated aqueous layer with concentrated HCl to pH 1.5. Validation Check: The product will crash out as a white precipitate or an oil depending on the diastereomeric purity.

  • Final Isolation: Extract the newly formed precipitate with fresh Ethyl Acetate, dry over MgSO₄, and concentrate in vacuo to yield 2-hydroxy-3-phenylbutanoic acid.

Part 5: References

  • Title: (3r)-2-Oxo-3-Phenylbutanoic Acid | C10H10O3 | CID 73659125 Source: PubChem (National Institutes of Health) URL: [Link]

  • Title: Module 8 Stereochemistry Lecture 20 Stereochemistry I Source: NPTEL Archive URL: [Link]

  • Title: PROCESS FOR PRODUCING 2-OXO-3-AROMATIC CARBOXYLIC ACID DERIVATIVES - EP 0407588 B1 Source: European Patent Office (epo.org) URL: [Link]

  • Title: CHAPTER 3: Nucleophilic Additions to Aldehydes, Ketones, Imines, and Nitriles Source: Royal Society of Chemistry (rsc.org) URL: [Link]

  • Title: Exploiting Enzymatic Dynamic Reductive Kinetic Resolution (DYRKR) in Stereocontrolled Synthesis Source: PubMed Central (National Institutes of Health) URL: [Link]

Sources

Troubleshooting

optimizing reaction conditions for 2-Hydroxy-3-phenylbutanoic acid synthesis

Welcome to the Technical Support Center for the synthesis and optimization of 2-Hydroxy-3-phenylbutanoic acid . As a chiral α -hydroxy- β -methyl acid, this molecule is a highly valued building block in the development o...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and optimization of 2-Hydroxy-3-phenylbutanoic acid . As a chiral α -hydroxy- β -methyl acid, this molecule is a highly valued building block in the development of peptidomimetics and targeted therapeutics[1]. However, its synthesis—particularly the stereoselective reduction of its precursor, 2-oxo-3-phenylbutanoic acid—presents unique chemical and biocatalytic challenges.

This guide is engineered by our Senior Application Scientists to help you troubleshoot common bottlenecks, understand the mechanistic causality behind reaction failures, and implement self-validating protocols for both chemocatalytic and biocatalytic workflows.

Core Synthesis Workflow

The synthesis of stereopure 2-hydroxy-3-phenylbutanoic acid relies on the asymmetric reduction of 2-oxo-3-phenylbutanoic acid. Below is the logical workflow comparing the two primary optimization pathways: chemocatalysis and biocatalysis.

G Substrate 2-Oxo-3-phenylbutanoic acid (Precursor) Chemo Asymmetric Hydrogenation (Ru-BINAP Catalyst) Substrate->Chemo H2 (50 bar) Bio Biocatalytic Reduction (KRED + GDH System) Substrate->Bio NAD(P)H Side Epimerization (C3 Racemization) Substrate->Side pH > 7.5 or T > 50°C Product (2S,3R)-2-Hydroxy-3- phenylbutanoic acid Chemo->Product DKR Conditions Bio->Product pH 7.0, 30°C Side->Substrate Equilibrium

Reaction pathways for 2-oxo-3-phenylbutanoic acid reduction via chemocatalysis and biocatalysis.

Troubleshooting & FAQs

Q1: Why am I seeing low diastereomeric excess (de) when reducing 2-oxo-3-phenylbutanoic acid via asymmetric hydrogenation? A1: This is a classic issue of competing reaction rates. The C3 proton of 2-oxo-3-phenylbutanoic acid is highly acidic due to the adjacent phenyl and keto groups. If your reaction temperature exceeds 50°C, or if you are using basic additives, the substrate undergoes rapid keto-enol tautomerization. This scrambles the C3 stereocenter (epimerization) before the reduction can occur[2]. The Fix: Implement Dynamic Kinetic Resolution (DKR). Lower the temperature to 25–30°C and increase the H2​ pressure to 50–80 bar. This ensures the rate of catalytic hydrogenation outpaces the rate of non-selective background epimerization, driving the equilibrium toward a single diastereomer.

Q2: My ketoreductase (KRED) biocatalytic reduction stalls at ~50% conversion. How do I push it to completion? A2: A hard stall at 50% in an enzymatic reduction almost always indicates a failure in the cofactor regeneration cycle or enzyme denaturation due to pH drift. When using Glucose Dehydrogenase (GDH) to regenerate NAD(P)H, gluconic acid is produced as a stoichiometric byproduct. Without strict buffering, this rapidly drops the pH of the reaction mixture. Most KREDs denature below pH 6.0. The Fix: Do not rely solely on phosphate buffers. Implement an automated titrator to maintain a strict pH of 7.0 using 1M NaOH. Additionally, ensure D-glucose is supplemented at 1.5 to 2.0 equivalents relative to the substrate to drive the thermodynamic equilibrium forward.

Q3: I am synthesizing the precursor, 2-oxo-3-phenylbutanoic acid, via saponification. Why is my isolated yield so low? A3: α -Keto acids with β -substituents are notoriously unstable and prone to spontaneous decarboxylation under thermal stress[2],[3]. If you heat the saponification reaction or use harsh acidic workups at room temperature, the molecule will degrade. The Fix: Keep the saponification and subsequent acidification steps strictly below 10°C. Extract the free acid immediately into a cold organic solvent (e.g., ethyl acetate) rather than leaving it in the aqueous phase.

Optimization Data Summary

To aid in selecting the right scale-up pathway, the following table summarizes the optimized parameters for both chemocatalytic and biocatalytic reduction methodologies.

Optimization ParameterChemocatalysis (Ru-BINAP)Biocatalysis (KRED/GDH)
Catalyst Loading 0.1 – 0.5 mol%1 – 5 wt% (Enzyme)
Temperature 25 – 30 °C30 °C
Pressure 50 – 80 bar ( H2​ )Atmospheric
pH Control Not applicable (Anhydrous)Strictly maintained at pH 7.0
Typical Yield 85 – 90%> 95%
Stereoselectivity > 92% ee / 85% de> 99% ee / > 98% de

Validated Experimental Protocols

Protocol A: Chemocatalytic Asymmetric Hydrogenation (DKR)

This system is self-validating: if the pressure drops, the reaction is proceeding. If the de is low, the temperature was too high.

  • Preparation: In a nitrogen-filled glovebox, dissolve 2-oxo-3-phenylbutanoic acid (10 mmol) in anhydrous, degassed methanol (20 mL).

  • Catalyst Addition: Add the chiral catalyst, RuCl2​[(R)−BINAP][(R)−DAIPEN] (0.01 mmol, 0.1 mol%).

  • Pressurization: Transfer the mixture to a high-pressure stainless-steel autoclave. Purge the autoclave with H2​ gas three times to remove residual nitrogen, then pressurize to 50 bar.

  • Reaction: Stir the reaction vigorously at 25°C for 18 hours. Critical: Do not exceed 30°C to prevent C3 epimerization.

  • Isolation: Vent the H2​ gas safely. Concentrate the solvent in vacuo, and purify the product via flash chromatography (Hexanes/EtOAc) to yield stereopure 2-hydroxy-3-phenylbutanoic acid.

Protocol B: Biocatalytic Reduction using KRED

This system is self-validating: the volume of NaOH dispensed by the titrator directly correlates to the conversion rate of the substrate.

  • Buffer Setup: Prepare a buffer solution (50 mL) of 100 mM potassium phosphate, adjusting the pH precisely to 7.0.

  • Substrate Loading: Dissolve 2-oxo-3-phenylbutanoic acid (10 mmol) and D-glucose (15 mmol) in the buffer.

  • Enzyme/Cofactor Addition: Add NADP+ (0.1 mmol, 1 mol%) as the cofactor. Add Glucose Dehydrogenase (GDH, 50 mg) and the selected engineered Ketoreductase (KRED, 100 mg).

  • Incubation: Incubate the reaction at 30°C with orbital shaking (200 rpm).

  • Active Titration: Connect an automated titrator dispensing 1M NaOH to maintain the pH at 7.0.

  • Workup: Monitor by HPLC. Upon complete conversion (typically 12-24 h), cool the mixture to 4°C, carefully acidify to pH 2.0 with 1M HCl, and extract with cold ethyl acetate (3 x 50 mL). Dry over Na2​SO4​ and concentrate to yield the product[1].

References

  • Houben-Weyl Methods In Organic Chemistry, Volume E22 - Synthesis Of Peptides And Peptidomimetics Source: VDOC.PUB URL:[Link]

  • PROCESS FOR PRODUCING 2-OXO-3-AROMATIC CARBOXYLIC ACID DERIVATIVES (EP 0407588 B1) Source: European Patent Office URL:[Link]

  • Constraining the Side Chain of C-Terminal Amino Acids in Apelin-13 Greatly Increases Affinity, Modulates Signaling, and Improves the Pharmacokinetic Profile Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Optimization

Technical Support Center: Chiral HPLC Separation of 2-Hydroxy-3-phenylbutanoic Acid Isomers

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with the chromatographic resolution of 2-hydroxy-3-phenylbutanoic acid.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with the chromatographic resolution of 2-hydroxy-3-phenylbutanoic acid.

Because this molecule possesses two chiral centers (C2 and C3), it exists as four distinct stereoisomers: two diastereomeric pairs of enantiomers, specifically (2R,3R)/(2S,3S) and (2R,3S)/(2S,3R). Achieving baseline resolution ( Rs​>1.5 ) for all four isomers requires precise control over the chiral stationary phase (CSP) chemistry, mobile phase thermodynamics, and the ionization state of the analyte.

Part 1: Core Principles of Separation (Mechanistic Causality)

To troubleshoot effectively, you must understand the "why" behind the method parameters. Chiral recognition on polysaccharide-based CSPs relies on transient, reversible diastereomeric complexes between the analyte and the chiral selector.

For 2-hydroxy-3-phenylbutanoic acid, separation is governed by:

  • The Three-Point Interaction Model: Successful enantioseparation requires at least three points of simultaneous interaction. For this molecule, these include hydrogen bonding (via the α -hydroxyl and carboxylic acid groups interacting with the CSP's carbamate linkages), π−π interactions (from the phenyl ring), and steric inclusion into the helical chiral cavities of the polysaccharide backbone.

  • Ionization Suppression (Critical): As an α -hydroxycarboxylic acid, the molecule is highly polar. If the carboxylic acid group dissociates ( pKa​≈3.5 ), it leads to multiple retention mechanisms (ionic and non-ionic) on the column, resulting in severe peak tailing and loss of enantioselectivity.1[1] at 0.05%–0.1% (v/v) to the mobile phase forces the analyte into its neutral, protonated state, ensuring uniform interaction with the CSP and sharp peak shapes[2].

Part 2: Troubleshooting FAQs

Q: I am injecting a mixture of all four stereoisomers, but I only see two broad peaks. What is happening? A: You are achieving diastereomeric separation but failing to achieve enantiomeric separation. The two peaks represent the syn and anti diastereomeric pairs. To resolve the enantiomers within these peaks, you must alter the steric environment. Switch the organic modifier (e.g., from Isopropanol to Ethanol) to change the hydrogen-bonding dynamics, or switch the CSP from a cellulose-based backbone to an3[3], which has a different helical twist and cavity size.

Q: My peaks are baseline resolved, but they exhibit severe tailing (Asymmetry factor > 2.0). How can I fix this? A: Peak tailing for acidic compounds on neutral polysaccharide columns is almost always due to insufficient ionization suppression or secondary interactions with residual silanols on the silica support. Ensure your mobile phase contains 2[2].

Q: Lowering the column temperature from 25°C to 15°C improved my selectivity ( α ), but my overall resolution ( Rs​ ) actually decreased. Why? A: Enantioseparation is an enthalpy-driven process; lower temperatures increase the thermodynamic difference in binding affinities ( ΔΔG ), thus increasing selectivity ( α ). However, lower temperatures also increase mobile phase viscosity and decrease the mass transfer kinetics between the mobile and stationary phases. For bulky molecules like 2-hydroxy-3-phenylbutanoic acid, this slow mass transfer causes peak broadening (decreased efficiency, N ). If the drop in N outpaces the gain in α , overall resolution ( Rs​ ) drops. Optimize at 20°C–25°C or decrease the flow rate to compensate for mass transfer delays.

Q: Why do my peaks look split or fronting, even with TFA in the mobile phase? A: This is a classic symptom of a sample solvent mismatch. If you dissolve your sample in a strong, highly polar solvent (like pure Methanol or DMSO) and inject it into a Normal Phase system (e.g., Hexane/IPA), the sample plug locally disrupts the partition equilibrium. Self-validation check: Always dissolve your sample in the mobile phase itself to validate that peak distortion is chromatographic rather than injection-derived.

Part 3: Experimental Protocols

Protocol: Normal Phase Screening & Optimization Workflow

This self-validating protocol ensures that the column is properly conditioned to handle acidic analytes without irreversible adsorption.

  • Step 1: Column Selection. Install a 250 x 4.6 mm, 5 µm Amylose tris(3,5-dimethylphenylcarbamate) column (e.g., Chiralpak AD-H).

  • Step 2: Mobile Phase Preparation. Prepare a mixture of Hexane / Isopropanol (IPA) / TFA in a 90:10:0.1 (v/v/v) ratio. Critical: Add the4[4] before mixing with Hexane to ensure complete miscibility and prevent localized precipitation. Degas thoroughly via sonication.

  • Step 3: System Equilibration. Flush the column with the mobile phase at 1.0 mL/min for at least 30 column volumes (approx. 45-60 minutes). Validation: Monitor the baseline at 210 nm; equilibration is complete only when the baseline drift is < 0.1 mAU/min, confirming the CSP is fully protonated.

  • Step 4: Sample Preparation. Dissolve the 2-hydroxy-3-phenylbutanoic acid isomer mixture in the mobile phase to a concentration of 1.0 mg/mL.

  • Step 5: Execution. Inject 5–10 µL. Set the column oven to 25°C. Monitor UV absorbance at 210 nm (carboxylic acid) and 254 nm (phenyl ring).

  • Step 6: Iterative Optimization. If peaks 2 and 3 co-elute, switch the modifier from 10% IPA to 10% Ethanol. Ethanol provides a different steric profile for hydrogen bonding, often resolving critical pairs that IPA cannot.

Part 4: Data Visualization

Table 1: Troubleshooting Matrix
SymptomMechanistic CauseCorrective Action
2 Broad Peaks Observed Diastereomeric separation achieved, but enantiomers co-elute due to identical steric fit in current CSP cavity.Switch CSP backbone (e.g., Cellulose to Amylose) or change organic modifier (IPA to EtOH).
Severe Peak Tailing ( As​>2.0 ) Analyte ionization causing secondary ionic interactions with residual silanols on silica support.Ensure 0.1% TFA is present in the mobile phase. Flush column for 30 CVs to protonate CSP.
Resolution drops at lower Temp Decreased mass transfer kinetics (lower efficiency, N ) outpaces the thermodynamic gain in selectivity ( α ).Increase temperature to 25°C or decrease flow rate to 0.5 mL/min to allow equilibration.
Split Peaks / Fronting Sample solvent is stronger or more polar than the mobile phase, causing local disruption of the partition equilibrium.Dissolve sample in the mobile phase. Avoid pure polar solvents like DMSO or Methanol in NP.
Table 2: Impact of Mobile Phase Modifiers on Chromatographic Parameters

(Representative data for 2-hydroxy-3-phenylbutanoic acid on Amylose-based CSP)

Modifier (in Hexane)Selectivity ( α )Efficiency ( N )Resolution ( Rs​ )Elution Profile
10% Isopropanol (IPA) ModerateHighPartial (3 peaks)15-20 min
10% Ethanol (EtOH) HighModerateBaseline (4 peaks)18-25 min
10% Methanol (MeOH) LowLow (Broad)Co-elution (2 peaks)> 30 min
10% EtOH + 0.1% TFA HighVery HighBaseline (4 peaks)18-25 min

Part 5: Diagnostic Workflow

Follow this logical decision tree to systematically isolate and resolve the four stereoisomers.

TroubleshootingWorkflow Start Inject 4-Isomer Mixture (NP-HPLC, 25°C) Assess Evaluate Chromatogram (Resolution & Peak Count) Start->Assess TwoPeaks 2 Peaks Observed (Diastereomers Separated, Enantiomers Co-eluting) Assess->TwoPeaks Rs < 1.0 ThreePeaks 3 Peaks Observed (One Enantiomeric Pair Co-eluting) Assess->ThreePeaks Partial Rs FourPeaks 4 Peaks Observed (All Isomers Separated) Assess->FourPeaks Rs > 1.5 Action1 Change Chiral Selector (e.g., Cellulose to Amylose) TwoPeaks->Action1 Action2 Switch Alcohol Modifier (e.g., IPA to EtOH or MeOH) ThreePeaks->Action2 CheckTailing Check Peak Symmetry (Asymmetry Factor) FourPeaks->CheckTailing Action1->Assess Action2->Assess Tailing Tailing (As > 1.5) CheckTailing->Tailing Symmetric Symmetric (As 0.9 - 1.2) CheckTailing->Symmetric Action3 Verify 0.1% TFA in Mobile Phase Ensure Sample Solvent Matches Tailing->Action3 End Method Validated Ready for Quantitation Symmetric->End Action3->CheckTailing

Diagnostic workflow for optimizing the chiral separation of 4 stereoisomers.

References

  • Combined use of isopropylamine and trifluoroacetic acid in methanol-containing mobile phases for chiral supercritical fluid chromatography Source: FAGG-AFMPS (Elsevier B.V.) URL:[4]

  • A Strategy for Developing HPLC Methods for Chiral Drugs Source: LCGC International URL:[2]

  • Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids Source: The Journal of Organic Chemistry (ACS Publications) URL:[3]

  • Enantioseparation of chiral mandelic acid derivatives by supercritical fluid chromatography Source: DOI.org URL:[1]

Sources

Troubleshooting

Technical Support Center: Stereoselective Synthesis of 2-Hydroxy-3-phenylbutanoic Acid

Welcome to the technical support center for the stereoselective synthesis of 2-hydroxy-3-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the commo...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the stereoselective synthesis of 2-hydroxy-3-phenylbutanoic acid. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges associated with controlling stereochemistry during this critical synthesis. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this reaction and avoid racemization.

I. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific experimental problems you may encounter. Each issue is followed by a detailed analysis of potential causes and actionable solutions.

Issue 1: Poor Diastereoselectivity in the Aldol Addition Step

Scenario: You are performing an aldol reaction to form the C2-C3 bond, but the resulting mixture of diastereomers (e.g., syn and anti) shows a low diastereomeric ratio (dr).

Potential Causes & Solutions:

  • Incomplete or Incorrect Enolate Formation: The geometry of the enolate (Z or E) is a primary determinant of the diastereoselectivity of the aldol reaction.[1][2] Z-enolates typically lead to syn-aldol products, while E-enolates favor anti-aldol products.[2]

    • Solution: Carefully select your enolization conditions. For Z-enolate formation, which often provides high syn selectivity, soft enolization with a Lewis acid like dibutylboron triflate and a hindered base such as diisopropylethylamine is highly effective.[3][4] For E-enolates, sterically demanding bases or specific Lewis acids might be required, although achieving high E:Z ratios can be challenging.[2]

  • Inappropriate Lewis Acid or Counterion: The choice of metal counterion significantly influences the transition state geometry.[5]

    • Solution: Boron enolates are well-known for forming highly organized, chair-like Zimmerman-Traxler transition states, which can lead to excellent diastereoselectivity.[1][5] Lithium enolates can also provide good selectivity, but the level of control can be more dependent on the specific substrates and reaction conditions.

  • Reaction Temperature Too High: Aldol reactions are often sensitive to temperature. Higher temperatures can lead to less defined transition states and reduced diastereoselectivity.

    • Solution: Maintain a low reaction temperature, typically between -78 °C and 0 °C, throughout the enolate formation and the subsequent addition to the aldehyde.

  • Chelation vs. Non-Chelation Control: The presence or absence of a chelating group on the aldehyde or enolate precursor can dictate the facial selectivity of the reaction.

    • Solution: If your substrates allow, utilize chelation control to enforce a more rigid transition state. For example, an α- or β-alkoxy aldehyde can chelate to the metal center of the enolate, leading to a predictable stereochemical outcome.[6][7]

Issue 2: Racemization of the α-Hydroxy Acid Product

Scenario: You have successfully synthesized the desired diastereomer of 2-hydroxy-3-phenylbutanoic acid, but you observe a loss of enantiomeric excess (ee) during subsequent steps (e.g., workup, purification, or derivatization).

Potential Causes & Solutions:

  • Presence of Acid or Base: The α-proton of the carboxylic acid is acidic and can be removed under basic conditions, leading to the formation of a planar enolate intermediate which can be protonated from either face, causing racemization.[8][9] Acidic conditions can also promote enolization and subsequent racemization.[8]

    • Solution: Maintain neutral pH conditions during workup and purification. Use buffered aqueous solutions if necessary. Avoid strong acids or bases unless absolutely required for a specific transformation, and if so, use them at low temperatures and for the shortest possible time.

  • Elevated Temperatures: Higher temperatures provide the activation energy for the deprotonation/reprotonation cycle that leads to racemization.[8]

    • Solution: Perform all manipulations, including solvent removal, at low temperatures. Use a rotary evaporator with a cooled water bath.

  • Prolonged Reaction or Storage Times: The longer the molecule is exposed to conditions that can induce racemization, the greater the loss of enantiomeric purity.[8]

    • Solution: Minimize reaction and workup times. Store the purified product in a neutral, aprotic solvent at low temperatures.

Issue 3: Difficulty in Removing the Chiral Auxiliary

Scenario: You have used a chiral auxiliary to direct the stereochemistry of the aldol reaction, but you are struggling to cleave it without affecting the newly formed stereocenters.

Potential Causes & Solutions:

  • Harsh Cleavage Conditions: The conditions required to remove the auxiliary may be too harsh, leading to racemization or other side reactions.

    • Solution: Select a chiral auxiliary that can be removed under mild conditions. For example, Evans oxazolidinone auxiliaries can often be cleaved via hydrolysis with lithium hydroperoxide (LiOOH) or reduction with lithium borohydride (LiBH4), which are generally mild procedures.[3]

  • Steric Hindrance: The product molecule may be sterically hindered, making it difficult for the cleavage reagents to access the auxiliary.

    • Solution: Consider a different chiral auxiliary that is less sterically demanding or has a different cleavage mechanism.

II. Frequently Asked Questions (FAQs)

Q1: What is a chiral auxiliary and how does it work in this synthesis?

A1: A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[3][10] In the synthesis of 2-hydroxy-3-phenylbutanoic acid, a chiral auxiliary, such as an Evans oxazolidinone, is typically acylated with propanoic acid.[3] The auxiliary then directs the stereochemical outcome of the subsequent aldol reaction by creating a chiral environment that favors the approach of the aldehyde from one specific face of the enolate.[10] After the reaction, the auxiliary is removed, yielding the enantiomerically enriched product, and can often be recovered for reuse.[10]

Q2: What are the advantages of using a chiral auxiliary-mediated aldol reaction over other stereoselective methods?

A2: Chiral auxiliary-based methods are often highly reliable and predictable, providing high diastereoselectivities for a wide range of substrates.[10] They are also well-established and extensively documented in the scientific literature. While other methods like catalytic asymmetric synthesis exist, chiral auxiliaries can be particularly advantageous when a specific diastereomer is required in high purity.

Q3: Can I use a catalytic enantioselective method instead of a chiral auxiliary?

A3: Yes, catalytic enantioselective methods are a powerful alternative. For instance, the enantioselective reduction of the corresponding α-keto acid (2-oxo-3-phenylbutanoic acid) can be achieved using chiral catalysts.[11][12] These methods can be more atom-economical as they do not require a stoichiometric amount of a chiral reagent. However, the development and optimization of catalytic reactions can sometimes be more complex than auxiliary-based approaches.

Q4: What is Dynamic Kinetic Resolution (DKR) and how can it be applied to this synthesis?

A4: Dynamic Kinetic Resolution (DKR) is a powerful technique that combines a kinetic resolution with in situ racemization of the slower-reacting enantiomer.[13] In the context of 2-hydroxy-3-phenylbutanoic acid, a racemic mixture of the α-hydroxy ester could be subjected to an enzymatic resolution (e.g., using a lipase to selectively acylate one enantiomer).[14][15] Simultaneously, a racemization catalyst (such as a ruthenium complex) would continuously racemize the unreacted enantiomer.[14][15] This allows for a theoretical yield of up to 100% of a single enantiomer of the acylated product.[13]

Q5: How does the choice of solvent affect the stereoselectivity of the aldol reaction?

A5: The solvent can influence the aggregation state of the enolate and the geometry of the transition state. Aprotic solvents like dichloromethane or diethyl ether are commonly used for aldol reactions involving metal enolates. Polar, protic solvents can interfere with the enolate and the Lewis acid, leading to reduced selectivity.

III. Experimental Protocols & Data

Protocol 1: Diastereoselective Evans Aldol Reaction

This protocol describes a general procedure for the syn-selective aldol reaction using an Evans oxazolidinone auxiliary.

  • Acylation of the Chiral Auxiliary: To a solution of the chiral oxazolidinone (1.0 equiv) in an anhydrous aprotic solvent (e.g., dichloromethane) at 0 °C, add triethylamine (1.5 equiv) followed by the dropwise addition of propanoyl chloride (1.2 equiv). Allow the reaction to warm to room temperature and stir until complete.

  • Enolate Formation: Cool the solution of the N-propanoyl oxazolidinone to -78 °C. Add dibutylboron triflate (1.1 equiv) dropwise, followed by the slow addition of diisopropylethylamine (1.2 equiv). Stir the mixture at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes to ensure complete formation of the Z-enolate.

  • Aldol Addition: Cool the reaction mixture back down to -78 °C. Add the aldehyde (e.g., benzaldehyde, 1.0 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to room temperature and stir for an additional hour.

  • Workup: Quench the reaction by adding a phosphate buffer (pH 7). Extract the aqueous layer with an organic solvent. Dry the combined organic layers, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography to isolate the desired syn-aldol adduct.

Table 1: Expected Diastereoselectivity for Evans Aldol Reaction
Chiral AuxiliaryAldehydeTypical syn:anti Ratio
(4R,5S)-4-methyl-5-phenyloxazolidin-2-oneBenzaldehyde>95:5
(S)-4-benzyloxazolidin-2-oneIsobutyraldehyde>98:2
Protocol 2: Dynamic Kinetic Resolution of a 2-Hydroxy-3-phenylbutanoate Ester

This protocol outlines a general procedure for the dynamic kinetic resolution of a racemic ester.

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve the racemic 2-hydroxy-3-phenylbutanoate ester (1.0 equiv) in an anhydrous, non-polar solvent (e.g., cyclohexane).

  • Addition of Reagents: Add an acyl donor, such as 4-chlorophenyl acetate (1.5 equiv).[14] Add the lipase (e.g., Pseudomonas cepacia lipase) and the ruthenium-based racemization catalyst.[14][15]

  • Reaction: Stir the mixture at a controlled temperature (e.g., 40 °C) and monitor the reaction progress by chiral HPLC or GC.

  • Workup: Once the desired conversion is reached, filter off the enzyme and catalyst. Remove the solvent under reduced pressure.

  • Purification: Purify the product by column chromatography to separate the acylated product from any remaining starting material.

IV. Visualizing Key Concepts

Diagram 1: Zimmerman-Traxler Transition State

G cluster_TS Zimmerman-Traxler Transition State (Z-enolate) M M O1 O M->O1 C1 C O1->C1 C2 C C1->C2 R1 C1->R1 C2->M C3 C C2->C3 R2 C2->R2 O2 O C3->O2 H H C3->H R3 C3->R3 caption Chair-like transition state for a Z-enolate leading to a syn-aldol product.

Caption: Chair-like transition state for a Z-enolate leading to a syn-aldol product.

Diagram 2: Troubleshooting Workflow for Racemization

G Start Racemization Observed Check_pH Check pH of Workup/Purification Start->Check_pH Check_Temp Review Reaction/Workup Temperature Start->Check_Temp Check_Time Evaluate Reaction/Storage Time Start->Check_Time Acid_Base Acidic or Basic Conditions Detected Check_pH->Acid_Base High_Temp Elevated Temperatures Used Check_Temp->High_Temp Long_Time Prolonged Exposure Check_Time->Long_Time Acid_Base->Check_Temp No Sol_pH Use Buffered/Neutral Solutions Acid_Base->Sol_pH Yes High_Temp->Check_Time No Sol_Temp Maintain Low Temperatures High_Temp->Sol_Temp Yes Sol_Time Minimize Exposure Time Long_Time->Sol_Time Yes

Caption: Decision tree for troubleshooting racemization issues.

V. References

  • Martín-Matute, B., & Bäckvall, J. E. (2000). Dynamic Kinetic Resolution of α-Hydroxy Acid Esters. Organic Letters, 2(8), 1037-1040. [Link]

  • Wikipedia. (n.d.). Chiral auxiliary. [Link]

  • Oppolzer, W., Blagg, J., Rodriguez, I., & Walther, E. (1990). Asymmetric aldol reactions. A new camphor-derived chiral auxiliary giving highly stereoselective aldol reactions of both lithium and titanium(IV) enolates. Journal of the American Chemical Society, 112(7), 2767-2772. [Link]

  • Martín-Matute, B., & Bäckvall, J. E. (2000). Dynamic kinetic resolution of alpha-hydroxy acid esters. Organic Letters, 2(8), 1037-40. [Link]

  • Pellissier, H. (2005). Dynamic Kinetic Resolution. Tetrahedron, 61(22), 5149-5188. [Link]

  • Reddy, B. V. S., et al. (2023). Chemo- and Enantioselective Reduction of α-Keto Amides to α-Hydroxy Amides using Reusable CuO-Nanoparticles as Catalyst. The Journal of Organic Chemistry, 88(7), 4269-4279. [Link]

  • Evans, D. A., Helmchen, G., & Rüping, M. (2007). Chiral Auxiliaries in Asymmetric Synthesis. In Asymmetric Synthesis - The Essentials (pp. 1-13). Wiley-VCH. [Link]

  • Evans, D. A. (2024, March 26). Evans Auxiliaries and a Friend for Aldol Reactions [Video]. YouTube. [Link]

  • Akiyama, T., et al. (2023). Enantioselective Meerwein–Ponndorf–Verley reduction of β,γ-unsaturated α-keto esters by asymmetric binary-acid catalysis in the green solvent iPrOH. Chemical Science, 14(17), 4568-4573. [Link]

  • Salim, V., et al. (2019). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. Organic Letters, 21(10), 3843-3847. [Link]

  • Wikipedia. (n.d.). Enantioselective reduction of ketones. [Link]

  • Herranz, R., Castro-Pichel, J., Vinuesa, S., & García-López, M. T. (1990). Stereoselection in the synthesis of threo- and erythro-3-amino-2-hydroxy-4-phenyl-butanoic acid using chiral acetal templates. Tetrahedron Letters, 31(48), 7079-7082. [Link]

  • ResearchGate. (n.d.). Enantioselective Reduction of α,β-Unsaturated Ketones and Aryl Ketones by Perakine Reductase. [Link]

  • DigitalCommons@USU. (n.d.). Aldol Reactions: E-Enolates and Anti-Selectivity. [Link]

  • Herranz, R., Castro-Pichel, J., Vinuesa, S., & García-López, M. T. (1990). Stereoselection in the Synthesis of three and erythre3-Amino-2-hydroxy-4-phenyl- butanoic Acid using Chiral Acetal Templates. J. Chem. Soc., Perkin Trans. 1, 938-940. [Link]

  • JoVE. (2025, May 22). Dehydration of Aldols to Enals: Base-Catalyzed Aldol Condensation [Video]. [Link]

  • Evans, D. A., & Sjogren, E. B. (1985). Chelation control in metal-assisted aldol addition reactions of .alpha.-N-halogenated imide enolates leading to predominantly anti stereoselectivity. An example of a stereocontrolled Darzens reaction. The Journal of Organic Chemistry, 50(23), 4660-4662. [Link]

  • McKlveen, T. L., & Britt, D. K. (2009). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. Journal of Chemical Education, 86(9), 1063. [Link]

  • List, B., et al. (2023). A catalytic enantioselective stereodivergent aldol reaction. Science, 379(6637), 1120-1125. [Link]

  • Dhiman, N., et al. (2024). Dynamic Kinetic Resolution of 2‐Hydroxybiaryl Atropisomers via Lipase‐Catalyzed Enantioselective O‐Acylation. ChemCatChem, 16(6), e202301429. [Link]

  • Macmillan Group. (2002, September 18). The Selective Aldol Reaction. [Link]

  • Ashenhurst, J. (2022, April 14). Aldol Addition and Condensation Reactions. Master Organic Chemistry. [Link]

  • Glueck, S. M., et al. (2005). Biocatalytic Racemization of Aliphatic, Arylaliphatic, and Aromatic α-Hydroxycarboxylic Acids. The Journal of Organic Chemistry, 70(10), 4028-4032. [Link]

  • Schofield, C. J., et al. (2025). Dynamic kinetic resolution-mediated synthesis of C-3 hydroxylated arginine derivatives. RSC Chemical Biology, 6(2), 143-149. [Link]

  • Study.com. (n.d.). Racemization Overview, Mechanism & Examples [Video]. [Link]

  • Al-Gharabli, S., et al. (n.d.). Racemization in Drug Discovery. [Link]

  • Wikipedia. (n.d.). Chelation. [Link]

  • Glueck, S. M., et al. (2005). Biocatalytic racemization of aliphatic, arylaliphatic, and aromatic alpha-hydroxycarboxylic acids. Journal of Organic Chemistry, 70(10), 4028-32. [Link]

  • Quora. (2017, December 7). Why are chelate complexes more stable than non-chelate complexes?. [Link]

  • LookChem. (n.d.). 3-hydroxy-2-phenylbutanoic acid. [Link]

Sources

Optimization

scale-up issues for 2-Hydroxy-3-phenylbutanoic acid production

Welcome to the Technical Support Center for the scale-up and production of 2-Hydroxy-3-phenylbutanoic acid (CAS 91061-47-1). As a critical chiral building block in pharmaceutical development[1], transitioning its synthes...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and production of 2-Hydroxy-3-phenylbutanoic acid (CAS 91061-47-1). As a critical chiral building block in pharmaceutical development[1], transitioning its synthesis from the bench to the pilot plant introduces significant thermochemical and stereochemical challenges.

This guide is engineered for drug development professionals and process chemists. It deconstructs the causality behind common scale-up failures—specifically during cyanohydrin formation and subsequent hydrolysis—and provides field-proven, self-validating protocols to ensure high yield and diastereomeric purity.

Process Workflow: Cyanohydrin Route

G SM 2-Phenylpropanal (Hydratropaldehyde) Step1 Cyanohydrin Formation (NaCN, NaHSO3, <5°C) SM->Step1 HCN addition Int1 2-Hydroxy-3-phenylbutanenitrile Step1->Int1 Exothermic Step2 Acidic Hydrolysis (6N HCl, Dioxane, 95°C) Int1->Step2 +H2O / H+ Int2 2-Hydroxy-3-phenylbutanamide (Transient Intermediate) Step2->Int2 Fast Product 2-Hydroxy-3-phenylbutanoic acid (Crude) Int2->Product Rate-limiting Step3 Crystallization (Toluene/Heptane) Product->Step3 Cooling Final Pure Diastereomer (>99% d.r.) Step3->Final Filtration

Fig 1. Scale-up workflow for 2-Hydroxy-3-phenylbutanoic acid via cyanohydrin synthesis.

Troubleshooting & FAQs

Q1: Why is my diastereomeric ratio (d.r.) drifting from 85:15 at lab scale to 60:40 at pilot scale? Root Cause: The nucleophilic addition of cyanide to 2-phenylpropanal is governed by the Felkin-Anh model, which dictates the inherent facial selectivity of the addition[2]. However, 2-phenylpropanal possesses a highly acidic benzylic α -proton. At scale, slower dosing rates prolong the exposure of the aldehyde to basic cyanide conditions. This extended basic environment catalyzes the enolization of the aldehyde, causing epimerization at the C3 stereocenter before the cyanide can add to the carbonyl. Solution: Eliminate free base from the system. Transition to a buffered cyanohydrin protocol using a sodium bisulfite ( NaHSO3​ ) adduct intermediate, or use acetone cyanohydrin with a strictly controlled catalytic amine. Keep the jacket temperature strictly below 5°C.

Q2: How do I manage the severe exotherm during cyanohydrin formation in a 500L reactor? Root Cause: Cyanohydrin formation is an exothermic process[3]. In a round-bottom flask, the high surface-area-to-volume ratio dissipates heat instantly. In a 500L reactor, heat accumulates, accelerating side reactions (like the aforementioned epimerization) and risking a thermal runaway. Solution: Implement a "reverse addition" semi-batch process. Pre-chill the aqueous cyanide/bisulfite mixture to 0°C and dose the 2-phenylpropanal into the reactor at a controlled rate. This ensures the aldehyde is the limiting reagent and is consumed instantly, allowing the reactor's cooling jacket to manage the heat load linearly.

Q3: My acid hydrolysis stalls at the amide intermediate. How can I drive it to the carboxylic acid? Root Cause: The hydrolysis of the nitrile to the amide is fast. However, converting the amide to the carboxylic acid requires the tetrahedral intermediate to expel an ammonium ion. The bulky 1-phenylethyl group creates severe steric hindrance around the carbonyl carbon, drastically raising the activation energy. Furthermore, the amide intermediate is poorly soluble in aqueous HCl, making the reaction biphasic and mass-transfer limited. Solution: Introduce a water-miscible co-solvent (e.g., 1,4-dioxane or acetic acid) to homogenize the reaction mixture. Increase the temperature to 95°C and ensure the HCl concentration remains at least 6N throughout the process.

Q4: I am detecting 3-phenyl-2-butenoic acid as a byproduct during isolation. What causes this? Root Cause: α -Hydroxy acids are prone to acid-catalyzed dehydration at elevated temperatures. The formation of 3-phenyl-2-butenoic acid is thermodynamically driven by the creation of a highly conjugated system (phenyl ring + alkene + carbonyl). Solution: Do not leave the hydrolysis reaction at reflux indefinitely. Utilize strict In-Process Controls (IPC). The moment HPLC analysis shows the amide intermediate is <1%, quench the reaction rapidly by cooling the jacket to <20°C before initiating the extraction phase.

Quantitative Scale-Up Metrics

The following table summarizes the critical parameter shifts required to maintain product integrity when moving from a 50g lab scale to a 50kg pilot scale.

Process ParameterLab Scale (50 g)Standard Pilot (50 kg)Optimized Pilot (50 kg)
Dosing Time (Step 1) 30 minutes4 hours (Heat limited)6 hours (Controlled flow)
Max Temperature (Step 1) 8°C25°C (Excursion)4°C (Chilled jacket)
Diastereomeric Ratio 85:1560:40 (Epimerized)88:12
Hydrolysis Time (Step 2) 4 hours16 hours (Stalled)6 hours (w/ Co-solvent)
Overall Yield 78%45%82%

Experimental Protocols (Self-Validating System)

This protocol is designed as a self-validating system. You must not proceed to the next step until the specified In-Process Control (IPC) criteria are met, ensuring causality and preventing downstream failures.

Step 1: Buffered Cyanohydrin Formation
  • Preparation: Charge a reactor with NaCN (1.2 eq) and NaHSO3​ (1.2 eq) in purified water. Agitate and cool the jacket to 0°C.

  • Dosing: Begin dosing 2-phenylpropanal (1.0 eq) dissolved in MTBE (methyl tert-butyl ether) at a rate that maintains the internal temperature strictly 5°C.

  • Agitation: Maintain vigorous agitation (minimum 150 rpm) to ensure the biphasic mixture remains an emulsion, maximizing surface area for the reaction.

  • Validation (IPC 1): After dosing is complete, stir for 2 hours. Pull a sample from the organic layer for HPLC analysis. Do not proceed until 2-phenylpropanal is <1.0% (Area%).

  • Phase Separation: Allow layers to settle. Separate the organic layer containing 2-hydroxy-3-phenylbutanenitrile and concentrate under vacuum.

Step 2: Co-Solvent Assisted Hydrolysis
  • Preparation: Transfer the crude nitrile to a glass-lined reactor. Add 1,4-dioxane (3 volumes) to fully dissolve the intermediate.

  • Hydrolysis: Slowly charge 6N aqueous HCl (5 volumes). Heat the reactor to an internal temperature of 95°C.

  • Validation (IPC 2): Sample the reaction every 2 hours. The reaction will rapidly form 2-hydroxy-3-phenylbutanamide. Do not initiate cooling until the amide peak is <1.0% (Area%) via HPLC.

  • Quench: Immediately cool the reactor to 20°C to prevent acid-catalyzed dehydration. Extract the product into ethyl acetate, wash with brine, and concentrate to yield crude 2-hydroxy-3-phenylbutanoic acid[1].

Step 3: Diastereomeric Crystallization
  • Dissolution: Dissolve the crude acid in a minimal amount of hot toluene (85°C).

  • Anti-Solvent Addition: Slowly add heptane (anti-solvent) dropwise until the solution becomes slightly turbid.

  • Cooling: Cool the reactor at a controlled rate of 10°C/hour down to 5°C to promote the growth of large, pure crystals of the major diastereomer.

  • Validation (IPC 3): Filter and dry the crystals. Perform Chiral HPLC. Validate that the d.r. is >99:1 before releasing the batch.

References

  • PubChem (National Center for Biotechnology Information). 2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998. Retrieved from[Link][1]

  • Chemistry LibreTexts . 19.6: Nucleophilic Addition of HCN - Cyanohydrin Formation. Retrieved from[Link][3]

  • ACS Publications (Journal of the American Chemical Society). Mechanochemical Felkin–Anh Model: Achieving Forbidden Reaction Outcomes with Mechanical Force. Retrieved from[Link][2]

Sources

Troubleshooting

managing impurities in 2-Hydroxy-3-phenylbutanoic acid preparations

Welcome to the Technical Support Center for 2-Hydroxy-3-phenylbutanoic Acid Preparations. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-Hydroxy-3-phenylbutanoic Acid Preparations. As a Senior Application Scientist, I have designed this guide to move beyond basic troubleshooting. Here, we will dissect the mechanistic causality behind impurity formation and provide self-validating, field-proven protocols to ensure the absolute stereochemical and chemical integrity of your chiral building blocks.

Mechanistic Overview: The Anatomy of Impurities

2-Hydroxy-3-phenylbutanoic acid (CAS 91061-47-1) is a highly valuable chiral scaffold featuring two adjacent stereocenters at the C2 and C3 positions[1]. Because of its structural nature, crude preparations typically suffer from three distinct classes of impurities:

  • Chemical Impurities (The 2-Oxo Defect): Synthesis often involves the stereospecific reduction of 2-oxo-3-phenylbutanoic acid[2]. Incomplete reduction or spontaneous aerobic oxidation of the α -hydroxyl group leaves residual α -keto acid.

  • Diastereomeric Scrambling: The molecule exists as syn (erythro) and anti (threo) pairs. The α -proton (at C2) is uniquely acidic due to the adjacent carboxylate and hydroxyl electron-withdrawing groups. Slight basicity during workup triggers enolization, leading to epimerization and a degraded diastereomeric ratio (dr).

  • Enantiomeric Contamination: Even with stereoselective catalysts, achieving 100% enantiomeric excess (ee) is rare. Classical resolution is required to separate the desired enantiomer (e.g., 2S,3S) from its mirror image[3].

Visualization: Integrated Purification Workflow

To establish a self-validating purification system, we must sequence our interventions logically. Chemical impurities must be removed before stereochemical resolution, as α -keto acids disrupt the crystal lattice during chiral salt formation.

G Start Crude 2-Hydroxy-3-phenylbutanoic Acid (4 Stereoisomers + 2-Oxo Impurity) Step1 Chemoselective Bisulfite Wash (Target: Ketone Removal) Start->Step1 Dissolve in EtOAc Imp1 2-Oxo-3-phenylbutanoic Acid (Aqueous Phase Discard) Step1->Imp1 Aqueous Extraction Step2 Diastereomeric Crystallization (Toluene/Hexane System) Step1->Step2 Organic Phase Imp2 Anti (Threo) Diastereomers (Mother Liquor Discard) Step2->Imp2 Filtration Step3 Chiral Amine Resolution (e.g., (R)-1-Phenylethylamine) Step2->Step3 Syn (Erythro) Crystals Imp3 Undesired Enantiomer Salt (Mother Liquor Discard) Step3->Imp3 Filtration Pure Target Enantiopure Isomer (e.g., (2S,3S)-Isomer) Step3->Pure Acidify & Extract

Workflow for the systematic removal of chemical, diastereomeric, and enantiomeric impurities.

Troubleshooting & FAQs

Q: Why is my diastereomeric ratio (dr) shifting unpredictably during the aqueous workup phase? A: This is a classic case of base-catalyzed epimerization. The C2 α -proton of 2-hydroxy-3-phenylbutanoic acid is labile. If your aqueous extraction utilizes a base that pushes the local pH above 8.5 (such as saturated Na2​CO3​ ), transient enolization occurs at the C2 position. Upon reprotonation, the stereocenter scrambles, converting your kinetically favored syn product into a thermodynamic mixture. Fix: Always buffer your aqueous washes to a pH of 4.0–6.0 using a mild phosphate buffer, ensuring the C2 proton remains locked.

Q: The chiral resolution step using (R)-1-phenylethylamine is yielding a gummy oil instead of a crystalline salt. What is the mechanistic cause? A: Gummy residues indicate a disrupted crystal lattice. This is rarely a solvent issue; it is almost always caused by the presence of the 2-oxo-3-phenylbutanoic acid impurity. The planar sp2 geometry of the ketone disrupts the tight hydrogen-bonding network required for the chiral amine and the α -hydroxy acid to co-crystallize[3]. Fix: You must implement the chemoselective bisulfite wash (Protocol A) prior to adding the resolving agent.

Q: How can I differentiate between the syn and anti diastereomers analytically before committing to the bulk resolution? A: Rely on the coupling constants ( J -values) in 1H -NMR. The vicinal protons at C2 and C3 will exhibit different dihedral angles depending on the diastereomer. In the anti (threo) configuration, the bulky phenyl and carboxylate groups force an antiperiplanar conformation, typically yielding a larger coupling constant ( J≈7−9 Hz). The syn (erythro) configuration exhibits a smaller coupling constant ( J≈3−5 Hz).

Quantitative Data Presentation: Impurity Profiling Limits

To maintain a self-validating system, your analytical chromatography must meet strict criteria. Below is the standardized analytical baseline for pharmaceutical-grade 2-hydroxy-3-phenylbutanoic acid.

Impurity ClassChemical IdentityAnalytical MethodTypical Retention Time (RT)Acceptance Limit
Oxidation By-product 2-Oxo-3-phenylbutanoic acidRP-HPLC (UV 210 nm)4.2 min 0.10%
Starting Material 3-PhenylbutanalGC-FID6.8 min 0.05%
Diastereomer Anti-(2R,3S / 2S,3R)Chiral HPLC (Hexane/IPA)8.5 min 0.50%
Enantiomer Syn-(2R,3R)Chiral HPLC (Hexane/IPA)11.2 min 0.10%

(Note: HPLC conditions utilize a Chiralcel OD-H column, 90:10 Hexane:Isopropanol, 0.1% TFA, 1.0 mL/min flow rate).

Detailed Experimental Protocols

These protocols are designed as self-validating systems. Do not proceed to subsequent steps without confirming the intermediate analytical checkpoints.

Protocol A: Chemoselective Removal of 2-Oxo Impurities (Bisulfite Wash)

Causality: Sodium bisulfite specifically reacts with unhindered aldehydes and α -keto acids to form highly water-soluble α -hydroxy sulfonate adducts, cleanly partitioning them away from the target α -hydroxy acid.

  • Dissolution: Dissolve 10.0 g of crude 2-hydroxy-3-phenylbutanoic acid in 100 mL of Ethyl Acetate (EtOAc).

  • Reagent Preparation: Prepare a fresh 20% (w/v) aqueous solution of Sodium Metabisulfite ( Na2​S2​O5​ ).

  • Extraction: Add 50 mL of the bisulfite solution to the organic layer. Stir vigorously for 30 minutes at 20°C. (Mechanistic note: Vigorous stirring is required to overcome the biphasic mass transfer barrier for adduct formation).

  • Phase Separation: Transfer to a separatory funnel and discard the lower aqueous layer (containing the ketone adduct).

  • Validation Checkpoint: Take a 50 μ L aliquot of the organic layer, evaporate, dissolve in mobile phase, and run a rapid RP-HPLC. Confirm the peak at RT 4.2 min is absent.

  • Washing & Drying: Wash the organic layer with 50 mL of brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

Protocol B: Enantiomeric Enrichment via Chiral Amine Crystallization

Causality: Optically active amines, such as 1-(p-tolyl)ethylamine or (R)-1-phenylethylamine, form diastereomeric salts with racemic acids. The differential solubility of these salts in moderately non-polar solvents allows for the selective precipitation of a single enantiomer[3].

  • Salt Formation: Dissolve 5.0 g of the ketone-free, syn-enriched 2-hydroxy-3-phenylbutanoic acid (approx. 27.7 mmol) in 40 mL of hot Isopropanol (IPA) at 75°C.

  • Amine Addition: Slowly add 0.95 equivalents (26.3 mmol) of (R)-(+)-1-phenylethylamine dropwise over 10 minutes. The solution will exotherm slightly.

  • Controlled Cooling: Allow the solution to cool to room temperature at a rate of 10°C per hour. (Mechanistic note: Rapid crash-cooling traps the undesired diastereomeric salt in the crystal lattice. Slow cooling ensures thermodynamic selection of the least soluble salt).

  • Aging & Filtration: Stir the suspension at 5°C for 4 hours. Filter the white crystalline salt and wash with 10 mL of ice-cold IPA.

  • Validation Checkpoint: Dissolve 5 mg of the salt in 1 mL of Methanol, add 1 drop of 1M HCl, and analyze via Chiral HPLC. The ee should be >95% . If not, perform a second recrystallization from IPA.

  • Salt Cleavage: Suspend the pure salt in 30 mL of EtOAc and 30 mL of 1M HCl. Stir until fully biphasic and clear. Separate the organic layer, wash with brine, dry, and evaporate to yield the enantiopure 2-hydroxy-3-phenylbutanoic acid.

References

  • 2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998. PubChem. Available at:[Link]

  • Process for the optical resolution of (+-)-2-hydroxy-4-phenylbutanoic acid. Google Patents (EP0329156A1).
  • Stereospecific Reduction of 2-Oxo-4-phenylbutanoate to (R)-2-Hydroxy-4-phenylbutanoate with Microbial Cells. Bioscience, Biotechnology, and Biochemistry. Available at:[Link]

Sources

Optimization

Technical Support Center: Enhancing Enantiomeric Excess in 2-Hydroxy-3-phenylbutanoic Acid Synthesis

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address specific c...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting strategies and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 2-Hydroxy-3-phenylbutanoic acid, with a focus on maximizing enantiomeric excess (e.e.).

I. Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding low enantiomeric excess in the synthesis of 2-Hydroxy-3-phenylbutanoic acid.

Q1: I am observing low enantiomeric excess in my reaction. What are the first things I should check?

A1: When faced with low e.e., a systematic evaluation of your experimental parameters is crucial. Begin with the fundamentals:

  • Reagent and Solvent Purity: Confirm the purity of all starting materials, reagents, and catalysts. Impurities can act as catalyst poisons or promote side reactions.[1][2][3] Ensure solvents are of an appropriate grade and, most importantly, anhydrous, as water can deactivate many chiral catalysts.[1][2]

  • Reaction Temperature: Verify the accuracy of your temperature control. Even minor fluctuations can significantly impact the enantioselectivity of a reaction.[1][4]

  • Concentrations and Measurements: Double-check all calculations and measurements to rule out simple experimental errors.[1]

Q2: How can I determine if the chiral catalyst is the source of the low enantioselectivity?

A2: To diagnose issues with your catalyst, consider the following steps:

  • Purity and Integrity: If the catalyst was synthesized in-house, verify its structure and purity using techniques like NMR or X-ray crystallography. For commercial catalysts, ensure they are from a reputable supplier and have been stored correctly.[1]

  • Control Reaction: Perform a control experiment with a substrate known to yield high e.e. with your catalyst system. If this reaction also results in low e.e., it strongly indicates a problem with the catalyst itself.[1]

Q3: Can the choice of solvent impact the enantiomeric excess?

A3: Absolutely. The solvent plays a critical role in influencing the conformation of the catalyst-substrate complex and the transition state energies.[1][5][6] It is highly recommended to screen a range of solvents with varying polarities and coordinating abilities.[1][6][7] For instance, in proline-catalyzed aldol reactions, solvents like DMSO have shown to improve enantiomeric ratios.[6]

Q4: My yield is high, but the enantiomeric excess is low. What does this suggest?

A4: This scenario often points to a competing non-catalyzed, racemic background reaction occurring alongside the desired asymmetric transformation.[2] This issue can sometimes be mitigated by lowering the reaction temperature or adjusting the catalyst loading.[2]

II. Troubleshooting Guides for Specific Synthetic Strategies

This section provides in-depth troubleshooting for common methods used to synthesize 2-Hydroxy-3-phenylbutanoic acid.

A. Diastereoselective Aldol Reaction Using Chiral Auxiliaries

The use of chiral auxiliaries, such as Evans oxazolidinones, is a powerful strategy for controlling stereochemistry in aldol reactions.[8][9][10] However, achieving high diastereoselectivity, which translates to high enantiomeric excess after auxiliary removal, requires careful optimization.

Problem: Low Diastereoselectivity in the Aldol Adduct

  • Pillar of Causality: The stereochemical outcome of the aldol reaction is determined by the facial selectivity of the enolate addition to the aldehyde, which is directed by the chiral auxiliary. Low diastereoselectivity implies that the auxiliary is not effectively controlling this approach.

  • Troubleshooting Workflow:

    start Low Diastereoselectivity enolate Verify Enolate Geometry (Z vs. E) start->enolate Check enolization conditions solvent Screen Solvents enolate->solvent Solvent can influence geometry temp Optimize Temperature solvent->temp Lower T often increases selectivity solution High Diastereoselectivity solvent->solution lewis Evaluate Lewis Acid temp->lewis Lewis acid can enhance facial bias temp->solution auxiliary Consider Alternative Auxiliary lewis->auxiliary If issues persist lewis->solution auxiliary->solution

    Caption: Troubleshooting low diastereoselectivity in aldol reactions.

  • Detailed Protocols & Explanations:

    • Verify Enolate Geometry: The geometry of the boron enolate is critical for high diastereoselectivity. For many chiral auxiliaries, the Z-enolate is required for the desired stereochemical outcome.

      • Protocol: Ensure slow addition of the Lewis acid (e.g., dibutylboron triflate) at low temperatures (-78 °C) followed by a sufficient aging period before the addition of the aldehyde.[9] The choice of base (e.g., triethylamine vs. diisopropylethylamine) can also influence enolate geometry.

      • Causality: The steric environment of the chiral auxiliary directs the enolization to favor one geometry over the other.

    • Solvent Screening: The solvent can influence the aggregation state and conformation of the enolate and the transition state.[11]

      • Protocol: Screen a range of aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and diethyl ether.

      • Data Presentation:

SolventDiastereomeric Ratio (syn:anti)
Dichloromethane95:5
Tetrahydrofuran88:12
Diethyl Ether92:8
A hypothetical dataset illustrating the effect of solvent on diastereoselectivity.
B. Asymmetric Hydrogenation of a Prochiral Precursor

Asymmetric hydrogenation of a suitable prochiral precursor, such as (E)-2-oxo-4-phenylbut-3-enoic acid, offers a direct route to enantiomerically enriched 2-Hydroxy-3-phenylbutanoic acid.[12][13][14] The success of this approach hinges on the performance of the chiral catalyst.

Problem: Low Enantiomeric Excess in the Hydrogenation Product

  • Pillar of Causality: The enantioselectivity of the hydrogenation is determined by the ability of the chiral ligand on the metal catalyst to differentiate between the two prochiral faces of the substrate. Low e.e. indicates poor facial discrimination.

  • Troubleshooting Workflow:

    start Low Enantiomeric Excess catalyst Verify Catalyst Purity & Loading start->catalyst Initial check solvent Screen Solvents catalyst->solvent Solvent affects catalyst conformation solution High Enantiomeric Excess catalyst->solution pressure Optimize Hydrogen Pressure solvent->pressure Pressure can influence kinetics solvent->solution temp Optimize Temperature pressure->temp Temperature affects selectivity pressure->solution ligand Consider Alternative Ligand temp->ligand If selectivity remains low temp->solution ligand->solution

    Caption: Troubleshooting low e.e. in asymmetric hydrogenation.

  • Detailed Protocols & Explanations:

    • Catalyst Loading and Purity: Both the purity of the chiral ligand and the optimal catalyst loading are critical.[3]

      • Protocol: Ensure the chiral ligand is enantiomerically pure. Systematically vary the catalyst loading (e.g., 0.1 mol%, 0.5 mol%, 1.0 mol%). Excessively high loading can sometimes lead to the formation of less selective catalyst aggregates, while very low loading might allow a non-selective background reaction to become significant.[3][15][16]

      • Causality: The concentration of the active catalytic species relative to the substrate influences the balance between the catalyzed and uncatalyzed reaction pathways.

    • Solvent Selection: The solvent can impact the solubility of the substrate and catalyst, as well as the conformation of the catalytic complex.

      • Protocol: Screen a range of solvents, including polar protic solvents like methanol and ethanol, and aprotic solvents like THF and dichloromethane.

      • Data Presentation:

SolventEnantiomeric Excess (%)
Methanol92
Ethanol85
Dichloromethane78
Tetrahydrofuran89
A hypothetical dataset illustrating the effect of solvent on the e.e. of an asymmetric hydrogenation.

III. Experimental Protocols

Protocol 1: General Procedure for Diastereoselective Aldol Reaction
  • Preparation of the N-acyl Oxazolidinone: To a solution of the chiral oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise. Stir for 30 minutes, then add the desired acyl chloride (1.1 equiv). Allow the reaction to warm to 0 °C and stir for 1-2 hours.

  • Enolate Formation and Aldol Addition: Cool the solution of the N-acyl oxazolidinone to -78 °C. Add di-n-butylboryl triflate (1.2 equiv) and triethylamine (1.3 equiv) sequentially. Stir at -78 °C for 30 minutes, then warm to 0 °C for 1 hour. Cool the reaction mixture back to -78 °C and add the aldehyde (1.5 equiv) dropwise. Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Workup and Purification: Quench the reaction with a phosphate buffer (pH 7). Extract the aqueous layer with dichloromethane. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

  • Auxiliary Cleavage: To a solution of the aldol adduct in a mixture of THF and water at 0 °C, add hydrogen peroxide followed by lithium hydroxide. Stir until the reaction is complete. Isolate the 2-Hydroxy-3-phenylbutanoic acid after an appropriate workup.

Protocol 2: General Procedure for Asymmetric Hydrogenation
  • Catalyst Preparation: In a glovebox, dissolve the chiral ligand and the metal precursor (e.g., [Ru(p-cymene)Cl2]2) in a degassed solvent. Stir for the recommended time to form the active catalyst.

  • Hydrogenation: Transfer the catalyst solution to a high-pressure reactor containing the prochiral substrate dissolved in the same degassed solvent.

  • Reaction: Pressurize the reactor with hydrogen gas to the desired pressure and stir at the desired temperature for the specified time.

  • Workup and Analysis: Carefully release the hydrogen pressure. Pass the reaction mixture through a short plug of silica gel to remove the catalyst. Determine the enantiomeric excess of the crude product by chiral HPLC or GC.[2][17]

IV. References

  • An Adverse Effect of Higher Catalyst Loading and Longer Reaction Time on Enantioselectivity in an Organocatalytic Multicomponent Reaction - PubMed. [Link]

  • Exploring the Temperature Effect on Enantioselectivity of a Baeyer‐Villiger Biooxidation by the 2,5‐DKCMO Module: The SLM Approach - PMC. [Link]

  • Decoding the impact of solvents in altering the conversion rates and stereoselectivity in proline-catalyzed asymmetric aldol reaction | Request PDF - ResearchGate. [Link]

  • Solvent effects on the outcome of aldol reactions with different... - ResearchGate. [Link]

  • Effect of Solvents on Proline Modified at the Secondary Sphere: A Multivariate Exploration. [Link]

  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. [Link]

  • A Dual-Catalysis Approach to Enantioselective [2+2] Photocycloadditions Using Visible Light - PMC. [Link]

  • Direct Asymmetric Hydrogenation of 2-Oxo-4-arylbut-3-enoic Acids - ACS Publications. [Link]

  • Influence of catalyst loading on enantioselectivity for the reduction... - ResearchGate. [Link]

  • Enantiomeric excess E as a function of the number of temperature cycles... - ResearchGate. [Link]

  • DiastereoselectiveAldol Condensation Using a Chiral Oxazolidinone Auxiliary: (2 S *,3 S *)‐3‐Hydroxy‐3‐phenyl‐2‐methylpropanoic Acid. [Link]

  • The Selective Aldol Reaction - Macmillan Group. [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. [Link]

  • A General Strategy for Improving Enantiomeric Purities via the Tandem Use of Mirror-Image Catalysts | Organometallics - ACS Publications. [Link]

  • Catalytic Enantioselective [6π] Photocyclization Reactions by Chromophore Activation with a Chiral Lewis Acid | Journal of the American Chemical Society. [Link]

  • Bio-renewable enantioselective aldol reaction in natural deep eutectic solvents. [Link]

  • Highly Enantioselective Aldol Reaction: Development of a New Chiral Auxiliary from cis-1-Amino-2-hydroxyindan. - SciSpace. [Link]

  • New Opportunities to Improve the Enantiomeric and Diastereomeric Separations. [Link]

  • Asymmetric synthetic methodologies for the preparation of... | Download Scientific Diagram - ResearchGate. [Link]

  • Optical Purity and Enantiomeric Excess - Master Organic Chemistry. [Link]

  • The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction - ResearchGate. [Link]

  • Asymmetric hydrogenation - Wikipedia. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • Super Selective Synthesis: The Evolution of Enantioselective Methods - ICJS. [Link]

  • Synthesis of Bioactive Natural Products by Asymmetric syn- and anti-Aldol Reactions - PMC. [Link]

  • Highly Enantioselective Ni-Catalyzed Asymmetric Hydrogenation of β, β-Disubstituted Acrylic Acids. [Link]

  • Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. [Link]

  • Iridium-Catalyzed Asymmetric Hydrogenation of Heteroaromatics with Multiple N Atoms via Substrate Activation. [Link]

  • A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids - PMC. [Link]

  • 2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998 - PubChem. [Link]

Sources

Troubleshooting

Technical Support Center: Enzymatic Synthesis of 2-Hydroxy Acids

Welcome to the Technical Support Center for the biocatalytic synthesis of enantiopure 2-hydroxy acids. Enantiopure 2-hydroxy acids (such as mandelic acid, phenyllactic acid, and 2-hydroxybutyric acid) are critical chiral...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the biocatalytic synthesis of enantiopure 2-hydroxy acids. Enantiopure 2-hydroxy acids (such as mandelic acid, phenyllactic acid, and 2-hydroxybutyric acid) are critical chiral building blocks in the pharmaceutical and fine chemical industries[1][2]. While enzymatic synthesis utilizing lactate dehydrogenases (LDHs) and 2-hydroxyacid dehydrogenases (2-HADHs) offers unparalleled stereoselectivity, researchers frequently encounter bottlenecks related to cofactor depletion, substrate inhibition, and thermodynamic limitations[3][4].

This guide provides field-proven troubleshooting strategies, mechanistic explanations, and self-validating protocols to ensure scalable and highly enantioselective biocatalysis.

I. Core Troubleshooting & FAQs

Q1: Why is my enantiomeric excess (ee%) dropping below 95% during the asymmetric reduction of 2-keto acids?

Causality: A drop in enantiomeric purity is rarely due to the enzyme suddenly losing its stereospecificity. Instead, it is typically caused by either (A) a spontaneous, non-enzymatic background reduction of the highly reactive 2-keto acid, or (B) poor substrate fit in the enzyme's active site, which allows the substrate to bind in a reversed orientation. Wild-type D-lactate dehydrogenases often lack the active site volume required to properly orient bulky substrates like phenylpyruvate[4]. Solution:

  • Temperature & pH Control: Lower the reaction temperature (e.g., from 37°C to 25°C) to suppress the background chemical reduction. Ensure the pH is strictly maintained between 6.5 and 7.5.

  • Enzyme Selection: If utilizing bulky aromatic substrates, switch from wild-type LDHs to engineered D-LDH mutants (e.g., Lactobacillus bulgaricus mutants) or specific 2-HADHs that possess expanded hydrophobic binding pockets[4][5].

Q2: My reduction reaction stalls at 40-50% conversion. How do I achieve full conversion without adding stoichiometric NADH?

Causality: The reduction of 2-keto acids to 2-hydroxy acids consumes one molar equivalent of NADH[3]. Without a robust regeneration system, NAD+ accumulates. This not only depletes the required reducing agent but also shifts the thermodynamic equilibrium backward, leading to severe product inhibition. Solution: Implement an in situ cofactor regeneration system utilizing either Formate Dehydrogenase (FDH) or Glucose Dehydrogenase (GDH)[5][6]. FDH coupled with sodium formate is highly recommended for reductions because the byproduct is CO₂, which bubbles out of the solution, driving the reaction forward irreversibly[5].

Q3: I am attempting a deracemization of a racemic 2-hydroxy acid, but I am getting mixed isomers and low yields. What is failing?

Causality: Enzymatic deracemization requires the strict, stereoselective oxidation of one enantiomer into a 2-keto acid, followed by the immediate stereoselective reduction of that intermediate into the opposite enantiomer[2]. If the spatial coupling or cofactor balance between the (S)-2-hydroxy acid dehydrogenase ((S)-2-HADH) and the (R)-2-keto acid reductase ((R)-2-KAR) is mismatched, the intermediate accumulates, and reversibility ruins the yield[1][2]. Solution: Transition to a whole-cell biocatalyst system. Co-expressing (S)-2-HADH, (R)-2-KAR, and GDH within a single recombinant Escherichia coli strain ensures spatial proximity of the enzymes and maintains a perfect intracellular cofactor balance, allowing for >99% ee and complete conversion[1][2].

Q4: How do I regenerate NAD+ for oxidative kinetic resolutions without using toxic electron acceptors?

Causality: Oxidizing a racemic 2-hydroxy acid to leave behind a pure enantiomer requires continuous regeneration of NAD+ from NADH. Traditional chemical oxidants or standard oxidases generate hydrogen peroxide (H₂O₂), which rapidly denatures the dehydrogenases[7][8]. Solution: Utilize a water-forming NADH oxidase (NOX), such as the specific NOX isolated from Lactobacillus brevis[7][8]. This unique enzyme regenerates NAD+ by reducing molecular oxygen directly to innocuous H₂O, entirely bypassing the toxic H₂O₂ intermediate and preserving the half-life of your biocatalyst[8][9].

II. Diagnostic Logic & Pathway Visualization

Troubleshooting Start Issue: Low Yield or Low ee% CheckEE Is ee% < 99%? Start->CheckEE CheckYield Is Conversion < 90%? Start->CheckYield EE_Yes Check Background Reaction or Enzyme Specificity CheckEE->EE_Yes Yes Yield_Yes Check Cofactor Depletion or Product Inhibition CheckYield->Yield_Yes Yes FixEE Optimize pH/Temp or Switch to Engineered LDH EE_Yes->FixEE FixYield Add FDH/GDH System or Increase Substrate Loading Yield_Yes->FixYield

Diagnostic logic tree for resolving low enantiomeric excess and poor conversion yields.

G Racemate Racemic 2-Hydroxy Acid Oxidation (S)-2-HADH Oxidation Racemate->Oxidation NAD+ -> NADH KetoAcid 2-Keto Acid Intermediate Oxidation->KetoAcid Reduction (R)-2-KAR Reduction KetoAcid->Reduction NADH -> NAD+ Product Enantiopure (R)-2-Hydroxy Acid Reduction->Product GDH Glucose Dehydrogenase (Cofactor Regeneration) Reduction->GDH Returns NAD+ GDH->Reduction Supplies NADH

Enzymatic cascade for deracemization of 2-hydroxy acids with GDH cofactor regeneration.

III. Quantitative Comparison: Cofactor Regeneration Systems

Selecting the correct cofactor regeneration system is the most critical variable in scaling your synthesis. Use the table below to match the system to your reaction type[5][6][7].

Regeneration SystemTarget CofactorCo-Substrate RequiredByproduct GeneratedThermodynamic Driving ForceBest Use Case
Formate Dehydrogenase (FDH) NADHSodium FormateCO₂ (gas)Irreversible (gas escapes)Asymmetric reduction of 2-keto acids to 2-hydroxy acids.
Glucose Dehydrogenase (GDH) NADH / NADPHGlucoseGluconic AcidHighly favorable (lactone hydrolysis)Deracemization cascades; dual-specificity requirements.
Water-Forming NADH Oxidase (NOX) NAD+Molecular Oxygen (O₂)H₂O (Water)IrreversibleOxidative kinetic resolution of racemic 2-hydroxy acids.

IV. Self-Validating Experimental Protocol: Asymmetric Reduction of 2-Keto Acids

This protocol details the synthesis of an enantiopure 2-hydroxy acid from a 2-keto acid using a specific D-Lactate Dehydrogenase (D-LDH) coupled with Formate Dehydrogenase (FDH) for NADH regeneration[4][5].

Step 1: Reaction Buffer Preparation

  • Action: Prepare a 100 mM potassium phosphate buffer and adjust the pH to 7.0.

  • Causality: A neutral pH balances the optimal activity range of most LDHs and FDHs while preventing the spontaneous, base-catalyzed aldol condensation or degradation of the reactive 2-keto acid substrate.

Step 2: Biocatalyst and Cofactor Initialization

  • Action: To the buffer, add 1.0 mM NAD+, 5 U/mL of D-LDH, and 5 U/mL of Candida boidinii FDH.

  • Causality: Only a catalytic amount of NAD+ (1.0 mM) is added because the FDH will continuously reduce it to NADH. Using equimolar enzyme units ensures that the regeneration rate matches or exceeds the consumption rate, preventing intermediate bottlenecks[5].

Step 3: Substrate Feeding

  • Action: Add 100 mM of the target 2-keto acid (e.g., phenylpyruvate) and 150 mM of sodium formate.

  • Causality: Formate is provided in a 1.5x molar excess to ensure the thermodynamic equilibrium is heavily pushed toward the formation of NADH and the final 2-hydroxy acid product[4][5].

Step 4: Reaction Execution & Self-Validation

  • Action: Incubate the reaction at 30°C with gentle orbital shaking (150 rpm) for 12-24 hours.

  • Self-Validation Check: The reaction should visibly evolve micro-bubbles (CO₂ gas) as the FDH oxidizes the formate. If bubbling ceases prematurely, check the pH; the accumulation of the 2-hydroxy acid may have dropped the pH below the enzyme's tolerance threshold. Adjust with 1M NaOH if necessary.

Step 5: Termination and Downstream Processing

  • Action: Terminate the reaction by acidifying the mixture to pH 2.0 using 2M HCl. Extract the aqueous layer three times with equal volumes of ethyl acetate. Dry the organic phase over anhydrous Na₂SO₄ and evaporate the solvent.

  • Causality: Acidification protonates the carboxylate group of the newly synthesized 2-hydroxy acid, rendering it uncharged and highly soluble in the organic extraction solvent.

V. References

1.[1] Enzymatic routes for the synthesis of enantiopure (R)-2-hydroxy acids - ResearchGate. researchgate.net. Available at:[Link] 2.[2] Enantioselective cascade biocatalysis for deracemization of 2-hydroxy acids using a three-enzyme system - PMC. nih.gov. Available at: [Link] 3.[3] L-Lactate dehydrogenase: substrate specificity and use as a catalyst in the synthesis of homochiral 2-hydroxy acids | Journal of the American Chemical Society. acs.org. Available at: [Link] 4.[7] Cofactor regeneration of NAD(+) from NADH: Novel water-forming NADH oxidases | Request PDF - ResearchGate. researchgate.net. Available at: [Link] 5.[8] A Novel Whole-Cell Biocatalyst with NAD + Regeneration for Production of Chiral Chemicals. plos.org. Available at:[Link] 6.[6] EP1925674A1 - Regeneration of NADPH and/or NADH cofactors - Google Patents. google.com. Available at: 7.[9] Cofactor regeneration of NAD+ from NADH: novel water-forming NADH oxidases | Request PDF - ResearchGate. researchgate.net. Available at: [Link] 8.[5] Chapter 12: Self-contained Biocatalysts - Books - The Royal Society of Chemistry. rsc.org. Available at:[Link] 9.[4] A novel D-2-hydroxy acid dehydrogenase with high substrate preference for phenylpyruvate originating from lactic acid bacteria: Structural analysis on the substrate specificity | Request PDF - ResearchGate. researchgate.net. Available at: [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-Hydroxy-3-phenylbutanoic Acid

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2-Hydroxy-3-phenylbutanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights and troubleshooting strategies to help you optimize your reaction outcomes, improve yield, and ensure the purity of your target molecule.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for 2-Hydroxy-3-phenylbutanoic acid and their key challenges?

There are several established routes, each with distinct advantages and potential pitfalls:

  • The Reformatsky Reaction: This is a classic and widely used method involving the reaction of an α-halo ester (e.g., ethyl 2-bromophenylacetate) with an aldehyde (acetaldehyde) in the presence of activated zinc.[1][2][3][4] The primary challenges are activating the zinc metal, controlling the diastereoselectivity between the erythro and threo products, and preventing dehydration of the desired β-hydroxy ester product during workup.[3][5]

  • Aldol-Type Condensations (Grignard/Organolithium): This approach uses a pre-formed enolate (e.g., from phenylacetic acid or its ester) which then reacts with acetaldehyde. While powerful, these reactions can be plagued by side reactions such as self-condensation, and controlling the stereochemical outcome can be complex without the use of chiral auxiliaries or catalysts.[6][7]

  • Epoxide Ring-Opening: This strategy typically involves the nucleophilic attack of a phenyl-containing nucleophile (like phenylmagnesium bromide or phenyllithium) on a 2,3-epoxybutanoate derivative. The main challenges are ensuring high regioselectivity (attack at the correct carbon) and stereospecificity (e.g., Sₙ2 inversion).[8][9][10]

  • From L-Phenylalanine: A less common but elegant route involves the diazotization of the amino acid L-phenylalanine, followed by nucleophilic substitution by water.[11][12] This reaction is reported to proceed with overall retention of configuration via a double Sₙ2 mechanism.[12] Key challenges include handling unstable diazonium salt intermediates and controlling the reaction temperature to avoid the formation of nitrogen oxide byproducts.[11]

Q2: Why is controlling diastereoselectivity a major challenge in this synthesis?

2-Hydroxy-3-phenylbutanoic acid possesses two adjacent chiral centers (at C2 and C3). Consequently, its synthesis can produce two pairs of enantiomers, which are diastereomeric to each other: (2R,3S)/( 2S,3R)—the erythro form—and (2R,3R)/( 2S,3S)—the threo form. The formation of these diastereomers proceeds through different transition states. The energy difference between these transition states is often small, leading to mixtures. For instance, in the Reformatsky reaction, the stereochemical outcome is influenced by the Zimmerman-Traxler model, where chelation of the aldehyde and the zinc enolate in a six-membered chair-like transition state determines the final stereochemistry.[2] Factors like solvent, temperature, and the nature of the metal cation can all influence the preferred transition state, making precise control a significant synthetic hurdle.

Q3: What are the most common impurities to watch for?

Regardless of the synthetic route, impurities can arise from three main sources:

  • Starting Materials: Impurities present in the initial reagents can be carried through the synthesis. For example, an impurity in the starting aldehyde could lead to the formation of a related hydroxy acid.[13]

  • Side Reactions: These are unintended chemical transformations that compete with the desired reaction. Common examples include dehydration products, self-condensation polymers, or products from Grignard double addition.

  • Product Degradation: The desired product may degrade during workup or purification, for instance, through acid-catalyzed dehydration at elevated temperatures.

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues encountered during the synthesis of 2-Hydroxy-3-phenylbutanoic acid, providing potential causes and actionable solutions.

Scenario 1: The Reformatsky Reaction
Problem: Low or No Conversion of Starting Materials
  • Potential Cause 1: Inactive Zinc. The surface of zinc metal is often coated with a layer of zinc oxide, which prevents it from reacting with the α-halo ester to form the crucial organozinc reagent (the Reformatsky enolate).[2][4]

  • Solution: Activate the zinc immediately before use. Several methods are effective:

    • Acid Wash: Briefly wash the zinc dust with dilute HCl, followed by sequential rinses with deionized water, ethanol, and finally anhydrous ether. Dry thoroughly under vacuum.

    • Iodine Activation: Add a small crystal of iodine to the reaction flask containing the zinc. The iodine etches the oxide layer.[3]

    • Using Rieke Zinc: For highly reactive zinc, consider preparing it by reducing ZnCl₂ with an alkali metal (e.g., lithium naphthalenide).[4]

  • Verification Protocol: The initiation of the reaction is often indicated by a gentle exotherm and the disappearance of the shiny zinc surface as the organozinc reagent forms.

Problem: Significant Formation of an α,β-Unsaturated Byproduct
  • Potential Cause: Dehydration. The β-hydroxy ester product can undergo elimination of water to form the more thermodynamically stable α,β-unsaturated ester, especially during acidic workup or purification at elevated temperatures.[3][5]

  • Solution:

    • Mild Workup: Quench the reaction at a low temperature (0 °C) using a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), instead of strong acids like HCl or H₂SO₄.

    • Avoid High Temperatures: Concentrate the organic extracts using a rotary evaporator at a low bath temperature (<40 °C). If column chromatography is required, use a neutral stationary phase (e.g., silica gel buffered with triethylamine) and avoid prolonged exposure.

  • Verification Protocol: The presence of the unsaturated byproduct can be confirmed by ¹H NMR spectroscopy by the appearance of vinylic proton signals in the δ 6-8 ppm region and by the loss of the hydroxyl (-OH) and C2-proton signals of the desired product.

Diagram: Dehydration Side Reaction

G cluster_desired Desired Reaction Pathway cluster_side Side Reaction Pathway A Reformatsky Adduct (β-alkoxy ester) B Mild Acidic Workup (e.g., aq. NH4Cl, 0°C) A->B D Harsh Workup (e.g., strong acid, heat) A->D C Product (2-Hydroxy-3-phenylbutanoic acid ester) B->C E Dehydration Byproduct (α,β-unsaturated ester) D->E

Caption: Desired workup vs. side reaction pathway.

Scenario 2: Grignard / Organolithium Approaches
Problem: Formation of a Tertiary Alcohol Byproduct
  • Potential Cause: Double Addition to an Ester. If your synthesis involves the reaction of a Grignard reagent (e.g., phenylmagnesium bromide) with an α-keto ester (e.g., ethyl pyruvate), the Grignard reagent can add twice. The initial addition forms a ketone intermediate, which is often more reactive than the starting ester, leading to a second nucleophilic attack.[14][15]

  • Solution:

    • Low Temperature: Perform the reaction at a very low temperature (typically -78 °C) to allow for the isolation of the initial tetrahedral intermediate, which is more stable at this temperature.

    • Inverse Addition: Add the Grignard reagent slowly to a solution of the ester (inverse addition) to maintain a low concentration of the nucleophile and minimize the chance of a second addition.

    • Use a Weinreb Amide: Instead of an ester, use a Weinreb amide (N-methoxy-N-methyl amide). The intermediate formed after the first addition is a stable chelate that does not break down to a ketone until the acidic workup, thus preventing over-addition.

  • Verification Protocol: The tertiary alcohol byproduct will have a distinct mass in mass spectrometry (M + Phenyl group - OEt group) and will lack the ester carbonyl signal in ¹³C NMR spectroscopy.

Problem: Significant Formation of Biphenyl
  • Potential Cause: Wurtz-Fittig Coupling. This side reaction occurs when the Grignard reagent (e.g., phenylmagnesium bromide) couples with unreacted aryl halide (bromobenzene) in the reaction mixture. This is often promoted by localized overheating during Grignard formation or the presence of certain metal impurities.

  • Solution:

    • Controlled Grignard Formation: Ensure the formation of the Grignard reagent is initiated smoothly. Add the aryl halide slowly to the magnesium turnings in anhydrous ether. A crystal of iodine can be used as an initiator. Avoid excessive heating.

    • Ensure Anhydrous Conditions: Grignard reagents are highly reactive with water. Ensure all glassware is oven-dried and solvents are anhydrous to prevent quenching of the reagent, which can lead to other side reactions.[7]

  • Verification Protocol: Biphenyl is a non-polar compound that can be easily detected by TLC or GC-MS analysis of the crude reaction mixture.

General Troubleshooting
Problem: Difficulty in Final Product Purification
  • Potential Cause: Diastereomer Separation. The erythro and threo diastereomers of 2-Hydroxy-3-phenylbutanoic acid often have very similar polarities, making their separation by standard column chromatography challenging.

  • Solution:

    • Diastereomeric Salt Crystallization: Convert the racemic or diastereomeric mixture of the carboxylic acid into diastereomeric salts using a chiral amine resolving agent (e.g., (R)-1-phenylethylamine or cinchonidine).[16][17] The resulting salts have different physical properties (like solubility), allowing for their separation by fractional crystallization. After separation, the pure acid enantiomer/diastereomer can be recovered by acidification.

    • Derivatization: Temporarily convert the hydroxy acid into a bulkier derivative (e.g., an ester with a chiral alcohol). The increased steric differences in the new diastereomers may allow for easier chromatographic separation. The auxiliary group is then cleaved to yield the purified product.

  • Verification Protocol: The diastereomeric ratio and enantiomeric excess (after resolution) should be determined using chiral HPLC or by ¹H NMR spectroscopy after derivatization with a chiral agent (e.g., Mosher's acid chloride).

Experimental Protocols
Protocol 1: Zinc Activation for Reformatsky Reaction
  • Place 1.5 equivalents of zinc dust into a round-bottom flask equipped with a magnetic stir bar.

  • Add a sufficient volume of 1 M HCl to cover the zinc and stir for 1-2 minutes.

  • Decant the HCl solution and wash the zinc sequentially with deionized water (3x), ethanol (2x), and anhydrous diethyl ether (2x).

  • Dry the activated zinc dust under high vacuum for at least 1 hour before use. The zinc should appear as a fine, gray, free-flowing powder.

Data Summary Table

Table 1: Common Side Products and Their Identification

Synthetic RouteCommon Side Product¹H NMR Signature (Characteristic Signals)Mass Spec (MS) Signature
Reformatsky α,β-Unsaturated esterVinylic protons (δ 6-8 ppm), absence of -OH and C2-H signals.M-18 (loss of H₂O from the parent molecule).
Grignard Tertiary alcohol (double addition)Additional aromatic signals (6-10 protons), absence of ester signals.M + Ar - OR (e.g., M + C₆H₅ - OEt).
Grignard BiphenylSymmetrical aromatic signals (δ ~7.2-7.6 ppm).m/z = 154 (M⁺).
All Routes Unreacted AldehydeAldehydic proton (δ ~9-10 ppm).Matches starting material mass.
Troubleshooting Workflow Diagram

Diagram: Troubleshooting Low Yield in the Synthesis of 2-Hydroxy-3-phenylbutanoic Acid

G start Low Yield or Incomplete Reaction check_sm Step 1: Analyze Crude Mixture (TLC, NMR, GC-MS) start->check_sm sm_present Decision: Significant Starting Material Remaining? check_sm->sm_present cause_reagent Cause: Inactive Reagent or Poor Conditions sm_present->cause_reagent Yes cause_side_rxn Cause: Competing Side Reactions sm_present->cause_side_rxn No sol_reagent Solution: - Reactivate Zinc (Reformatsky) - Titrate Grignard Reagent - Check Anhydrous Conditions - Optimize Temperature cause_reagent->sol_reagent sol_side_rxn Solution: - Check for Dehydration - Check for Double Addition - Use Milder Workup Conditions - Lower Reaction Temperature cause_side_rxn->sol_side_rxn

Caption: A logical workflow for diagnosing low-yield issues.

References

  • SATHEE. (n.d.). Chemistry Reformatsky Reaction. IIT Kanpur.
  • Wikipedia. (2023). Reformatsky reaction.
  • University of Evansville. (n.d.). Grignard Reaction.
  • Ashenhurst, J. (n.d.). Reformatsky Reaction. Master Organic Chemistry.
  • Cambridge University Press. (n.d.). Reformatsky Reaction.
  • Perez-Balado, C., & Garcia-Fandino, R. (2007). Unusual Regioselectivity in the Opening of Epoxides by Carboxylic Acid Enediolates. PMC.
  • Thermo Fisher Scientific. (n.d.). Reformatsky Reaction.
  • Hansen, T., et al. (2020). Regioselectivity of Epoxide Ring-Openings via Sₙ2 Reactions Under Basic and Acidic Conditions. European Journal of Organic Chemistry.
  • Studylib.net. (n.d.). 2-Hydroxy-3-Phenylpropanoic Acid Synthesis Lab.
  • Ashenhurst, J. (2015). Epoxide Ring Opening With Base. Master Organic Chemistry.
  • Mukherjee, C., Maiti, G. H., & Misra, A. K. (2008). Regioselective ring opening of epoxides with thiols in water. Arkivoc.
  • BenchChem. (2025). Technical Support Center: Scaling Up Production of (S)-2-Hydroxy-3-methylbutanoic Acid.
  • ResearchGate. (n.d.). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid.
  • BenchChem. (n.d.). Structure and stereochemistry of (S)-2-Hydroxy-3-methylbutanoic acid.
  • BenchChem. (2025). Technical Support Center: Scaling Up the Synthesis of Ethyl 2-hydroxy-2-methylbut-3-enoate.
  • University of Missouri-St. Louis. (n.d.). The Grignard Reaction: Synthesis of 4,4-Diphenyl-3-buten-2-one.
  • Ashenhurst, J. (2015). Reactions of Grignard Reagents. Master Organic Chemistry.
  • Jung, H., et al. (2022). Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. Molecules.
  • Narayana, C., et al. (2012). Evaluating Impurities in Drugs (Part I of III). Pharmaceutical Technology.

Sources

Troubleshooting

Technical Support Center: Optimization of Protecting Group Removal in 2-Hydroxy-3-phenylbutanoic Acid Chemistry

Welcome to the technical support center for chemists and researchers engaged in the synthesis of 2-Hydroxy-3-phenylbutanoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for chemists and researchers engaged in the synthesis of 2-Hydroxy-3-phenylbutanoic acid and its derivatives. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the critical step of protecting group removal. The successful synthesis of complex molecules often hinges on the strategic use and selective cleavage of protecting groups.[1] This resource offers practical, field-proven insights to overcome common challenges and optimize your deprotection strategies.

Introduction to Protecting Group Strategies

In the multi-step synthesis of 2-Hydroxy-3-phenylbutanoic acid, a molecule with both a hydroxyl and a carboxylic acid functional group, protecting groups are indispensable. They temporarily mask these reactive sites, preventing unwanted side reactions and allowing for selective transformations elsewhere in the molecule.[2][3] The choice of protecting group is dictated by its stability to various reaction conditions and, crucially, the ability to be removed cleanly and selectively at the desired stage of the synthesis.[4]

An ideal protecting group strategy, often referred to as an "orthogonal strategy," allows for the removal of one protecting group in the presence of others using specific, non-interfering reaction conditions.[1][4][5] This is particularly vital when synthesizing complex derivatives of 2-Hydroxy-3-phenylbutanoic acid.

Troubleshooting Deprotection of the Hydroxyl Group

The secondary hydroxyl group in 2-Hydroxy-3-phenylbutanoic acid is a common site for protection. Silyl ethers and benzyl ethers are frequently employed. Each comes with its own set of challenges during the deprotection step.

Silyl Ethers (e.g., TBDMS, TIPS)

Silyl ethers are popular due to their ease of installation and tunable stability based on the steric bulk of the silyl group (e.g., TBS, TIPS).[6] Deprotection is most commonly achieved using a fluoride source or under acidic conditions.[7]

FAQs and Troubleshooting for Silyl Ether Deprotection

Q1: My fluoride-mediated (e.g., TBAF) deprotection is sluggish or incomplete. What can I do?

A1: This is a common issue, often related to steric hindrance around the silicon atom.

  • Increase Reagent Equivalents: For sterically hindered silyl ethers, you may need to increase the amount of tetrabutylammonium fluoride (TBAF).[8]

  • Elevate Temperature: Gently warming the reaction can often accelerate the cleavage. However, monitor carefully for potential side reactions.

  • Solvent Choice: TBAF is typically used in THF.[8] Ensure your THF is anhydrous, as water can affect the reaction rate.

  • Alternative Fluoride Sources: If TBAF fails, consider using HF-Pyridine or triethylamine trihydrofluoride (3HF-Et3N), which can be more effective for stubborn cases.[6] Be aware that these reagents are more corrosive and require careful handling.

Q2: I am observing low yields and side products during my TBAF deprotection. What is the likely cause?

A2: The TBAF reagent is basic and can cause issues with base-sensitive substrates.[6][8]

  • Buffering the Reaction: The fluoride ion in TBAF is a strong hydrogen bond acceptor, leading to the formation of basic ammonium alkoxides.[9] Adding a mild acid, like acetic acid, can buffer the reaction mixture and prevent the degradation of base-labile functional groups.[6]

  • Silyl Group Migration: In molecules with multiple hydroxyl groups, TBAF can sometimes catalyze the migration of the silyl group from one oxygen to another.[10] Lowering the reaction temperature and using the minimum necessary amount of TBAF can help mitigate this.

Q3: Can I selectively deprotect one silyl ether in the presence of another?

A3: Yes, this is a key aspect of orthogonal protection.[11] Selectivity is generally achieved by exploiting the different steric environments and electronic properties of the silyl groups.[7][11]

  • Steric Hindrance: Less sterically hindered silyl ethers (e.g., TES) can often be removed in the presence of more hindered ones (e.g., TBDMS, TIPS) using milder acidic conditions, such as pyridinium p-toluenesulfonate (PPTS) in methanol.[11]

  • Catalytic Methods: Reagents like catecholborane in the presence of Wilkinson's catalyst can selectively deprotect TES ethers in the presence of TBS and TIPS ethers.[10]

Workflow for Troubleshooting Silyl Ether Deprotection

G cluster_incomplete Troubleshooting Incomplete Reaction cluster_side_products Troubleshooting Side Products cluster_selectivity Achieving Selectivity start Silyl Ether Deprotection Issue incomplete Incomplete or Slow Reaction start->incomplete Issue side_products Low Yield / Side Products start->side_products Issue selectivity Lack of Selectivity start->selectivity Issue inc_reagent Increase TBAF Equivalents incomplete->inc_reagent buffer Buffer with Acetic Acid side_products->buffer mild_acid Use Mild Acid (e.g., PPTS) for Less Hindered Groups selectivity->mild_acid catalytic Employ Catalytic Methods (e.g., Catecholborane) selectivity->catalytic inc_temp Elevate Temperature inc_reagent->inc_temp alt_fluoride Use HF-Py or 3HF-Et3N inc_temp->alt_fluoride end Successful Deprotection alt_fluoride->end low_temp Lower Reaction Temperature buffer->low_temp min_reagent Use Minimal TBAF low_temp->min_reagent min_reagent->end catalytic->end

Caption: Decision workflow for troubleshooting silyl ether deprotection.

Benzyl Ethers (Bn)

Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions.[12] Their removal is typically achieved through catalytic hydrogenolysis.[12]

FAQs and Troubleshooting for Benzyl Ether Deprotection

Q1: My hydrogenolysis reaction to cleave a benzyl ether is not proceeding. What are the common causes?

A1: Several factors can inhibit a hydrogenolysis reaction.

  • Catalyst Poisoning: The palladium catalyst (e.g., Pd/C) is susceptible to poisoning by sulfur-containing compounds (e.g., thioethers) or certain nitrogen-containing functional groups. If your substrate contains these, a standard hydrogenolysis may not be viable.

  • Catalyst Activity: Ensure your catalyst is fresh and active. The quality of Pd/C can vary.

  • Hydrogen Source and Pressure: Check your hydrogen source and ensure the system is properly sealed to maintain pressure. For more resistant benzyl ethers, increasing the hydrogen pressure can be effective.

  • Solvent Choice: Alcohols like methanol or ethanol are common solvents. Ensure they are of appropriate purity.

Q2: Are there alternatives to hydrogenolysis for benzyl ether cleavage, especially if my molecule has other reducible functional groups?

A2: Yes, this is a critical consideration for maintaining orthogonality.

  • Oxidative Cleavage: For p-methoxybenzyl (PMB) ethers, oxidative cleavage with reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a mild and selective alternative.[13] Recent methods have extended this to simple benzyl ethers using visible-light-mediated photocatalysis with DDQ.[13] This approach is tolerant of functional groups like azides, alkenes, and alkynes that are incompatible with hydrogenolysis.

  • Lewis Acid-Mediated Cleavage: Strong Lewis acids can cleave benzyl ethers, but this method is often harsh and lacks selectivity.[12]

Q3: I want to deprotect a benzyloxycarbonyl (Cbz) group on a nitrogen without cleaving a benzyl ether on a hydroxyl group. Is this possible?

A3: Yes, selective deprotection is achievable. The addition of inhibitors like ammonia, pyridine, or ammonium acetate to the hydrogenolysis reaction can suppress the cleavage of benzyl ethers while allowing for the smooth reduction of other functional groups, including Cbz groups.[12][14]

Troubleshooting Deprotection of the Carboxylic Acid Group

Esters are the most common protecting groups for carboxylic acids.[15] The choice of ester influences the deprotection conditions, which can range from acidic or basic hydrolysis to hydrogenolysis.[16][17]

Methyl and Ethyl Esters

These are simple and common protecting groups, typically removed by saponification (base-catalyzed hydrolysis).

FAQs and Troubleshooting for Methyl/Ethyl Ester Deprotection

Q1: My saponification with LiOH or NaOH is causing epimerization at the alpha-carbon (C2). How can I avoid this?

A1: Epimerization is a significant risk with base-mediated deprotection of alpha-hydroxy acids.

  • Milder Conditions: Use the mildest possible conditions. This includes using the minimum necessary equivalents of base, running the reaction at a lower temperature (e.g., 0 °C), and carefully monitoring the reaction to avoid prolonged exposure to basic conditions.

  • Alternative Bases: Consider using milder bases that may reduce the risk of epimerization.

Q2: The ester is resistant to hydrolysis. What can I do?

A2: Steric hindrance around the ester can make hydrolysis difficult.

  • Stronger Basic Conditions: While risky for epimerization, increasing the temperature or using a stronger base might be necessary. This should be a last resort.

  • Acidic Hydrolysis: If the rest of your molecule is stable to acid, acidic hydrolysis can be an alternative. However, this is often a harsher method.

tert-Butyl Esters

tert-Butyl esters are valuable because they are cleaved under acidic conditions, providing orthogonality to base-labile protecting groups.[16]

FAQs and Troubleshooting for tert-Butyl Ester Deprotection

Q1: What are the best conditions for selectively removing a tert-Butoxycarbonyl (Boc) group from a nitrogen in the presence of a tert-butyl ester?

A1: This is a common challenge requiring carefully tuned acidic conditions. While both are acid-labile, the Boc group is generally more sensitive.[18]

  • Tuned Acidity: Using a solution of HCl in an organic solvent like dioxane can often selectively cleave a Boc group while leaving a tert-butyl ester intact.[19] Concentrated sulfuric acid in tert-butyl acetate has also been reported for this selective deprotection.[20]

  • Lewis Acids: Certain Lewis acids may offer different selectivity profiles.

Q2: My acid-catalyzed deprotection of a tert-butyl ester is incomplete.

A2: Ensure you are using a strong enough acid and appropriate conditions.

  • Strong Acids: Trifluoroacetic acid (TFA) is a common and effective reagent for cleaving tert-butyl esters.[19] A mixture of TFA in a solvent like dichloromethane (DCM) is typically used.

  • Anhydrous Conditions: Ensure your reaction is anhydrous, as water can interfere with the reaction.

Decision Matrix for Carboxylic Acid Protecting Group Removal
Protecting GroupPrimary Deprotection MethodKey Considerations & Troubleshooting
Methyl/Ethyl Ester Saponification (e.g., LiOH, NaOH)Risk of Epimerization: Use mild conditions (low temp, min. base).[4]
Benzyl Ester Hydrogenolysis (H₂, Pd/C)Orthogonality: Incompatible with other reducible groups (alkenes, alkynes, Cbz).[16]
tert-Butyl Ester Acidolysis (e.g., TFA, HCl)Selectivity: Can be selectively removed in the presence of base-labile groups.[17] Careful tuning of acid strength is needed for selectivity over other acid-labile groups like Boc.[19][20]
Silyl Esters Fluoride (e.g., TBAF) or Mild Acid/BaseLability: Generally too labile for many synthetic steps but can be useful for temporary protection.[21]

Experimental Protocols

Protocol 1: General Procedure for TBAF Deprotection of a TBDMS Ether

This protocol provides a starting point for the deprotection of tert-butyldimethylsilyl (TBDMS) ethers.[8][11]

  • Dissolve the TBDMS-protected alcohol (1.0 equiv.) in anhydrous tetrahydrofuran (THF) to a concentration of approximately 0.1 M.

  • Cool the solution to 0 °C in an ice bath.

  • Add a 1.0 M solution of TBAF in THF (1.2 equiv.) dropwise.

  • Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract the product with an organic solvent such as ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography if necessary.

Protocol 2: General Procedure for Hydrogenolysis of a Benzyl Ether

This protocol outlines a standard procedure for the cleavage of a benzyl (Bn) ether using palladium on carbon.

  • Dissolve the benzyl-protected compound in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).

  • Carefully add 10% palladium on activated carbon (Pd/C) (typically 5-10 mol% of palladium).

  • Secure the reaction flask to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (or use a hydrogen balloon). Repeat this cycle three times.

  • Stir the reaction mixture vigorously under a hydrogen atmosphere (1 atm to 50 psi, depending on the reactivity of the substrate) at room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric; do not allow the filter cake to dry completely in the air.

  • Rinse the filter cake with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to yield the deprotected product.

References

  • “Supersilyl” Group as Novel Carboxylic Acid Protecting Group: Application to Highly Stereoselective Aldol and Mannich Reactions. National Center for Biotechnology Information. Available at: [Link]

  • Chapter 6 Carboxyl Protecting Groups. Taylor & Francis. Available at: [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. University of Leeds. Available at: [Link]

  • Protection for carboxylic group & Protection for the Amino group. Slideshare. Available at: [Link]

  • Appendix 6: Protecting groups. Oxford Learning Link. Available at: [Link]

  • Deprotection of Silyl Ethers. Gelest Technical Library. Available at: [Link]

  • Protecting Groups. Chemistry, IIT Bombay. Available at: [Link]

  • Silyl Protective Groups. Chem-Station. Available at: [Link]

  • Reductive Deprotection of Silyl Groups with Wilkinson's Catalyst/Catechol Borane. National Center for Biotechnology Information. Available at: [Link]

  • Protecting group. Wikipedia. Available at: [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Medium. Available at: [Link]

  • Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]

  • BOC Deprotection. Wordpress. Available at: [Link]

  • Tetra-n-butylammonium Fluoride (TBAF). Common Organic Chemistry. Available at: [Link]

  • Facile Cleavage of Silyl Protecting Groups with Catalytic Amounts of FeCl3. Thieme Connect. Available at: [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. ACS Publications. Available at: [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. National Center for Biotechnology Information. Available at: [Link]

  • Hydrogenolysis of Ethers. Science of Synthesis. Available at: [Link]

  • Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. SciSpace. Available at: [Link]

  • 13.10: Protecting Groups in Organic Synthesis. Chemistry LibreTexts. Available at: [Link]

  • Selective inhibition of benzyl ether hydrogenolysis with Pd/C due to the presence of ammonia, pyridine or ammonium acetate. Organic Chemistry Portal. Available at: [Link]

  • Aromatic Hydroxy Groups. Science of Synthesis. Available at: [Link]

  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. National Center for Biotechnology Information. Available at: [Link]

  • Carboxyl protecting groups. Unknown Source.
  • Benzyl Ethers. Organic Chemistry Portal. Available at: [Link]

  • Cleavage of benzyl groups for synthesis of α‐hydroxy acid derivatives. ResearchGate. Available at: [Link]

  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. MPG.PuRe. Available at: [Link]

  • Protective group strategies in carbohydrate and peptide chemistry. Scholarly Publications Leiden University. Available at: [Link]

  • Mechanocatalytic hydrogenolysis of benzyl phenyl ether over supported nickel catalysts. SciSpace. Available at: [Link]

  • Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. ACS Publications. Available at: [Link]

  • Protecting Group Strategies. ResearchGate. Available at: [Link]

  • Visible-light-mediated oxidative cleavage of benzyl ethers using a continuous-flow system. ResearchGate. Available at: [Link]

  • Biocatalytic Cleavage of para-Acetoxy Benzyl Ethers: Application to Protecting Group Chemistry. ACS Publications. Available at: [Link]

  • Protecting groups in organic synthesis. Unknown Source.
  • Divergent dehydroxyfluorination and carbonation of alcohols with trifluoromethyl trifluoromethanesulfonate. RSC Publishing. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Publish Comparison Guide: Validation of 2-Hydroxy-3-phenylbutanoic Acid Analytical Methods

Executive Summary The accurate quantification and stereochemical profiling of 2-Hydroxy-3-phenylbutanoic acid is a critical requirement in pharmaceutical development, particularly when it serves as a chiral building bloc...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification and stereochemical profiling of 2-Hydroxy-3-phenylbutanoic acid is a critical requirement in pharmaceutical development, particularly when it serves as a chiral building block or presents as a process impurity. Because of its complex functionalization, selecting the correct analytical modality is not a one-size-fits-all endeavor.

This guide provides an objective, data-driven comparison of three primary analytical methods—Chiral HPLC-UV , LC-MS/MS , and GC-MS —and details their validation frameworks in strict accordance with the modernized[1].

Physicochemical Profiling & Causality in Method Selection

According to [2], 2-Hydroxy-3-phenylbutanoic acid (C₁₀H₁₂O₃, MW: 180.20 g/mol ) possesses a carboxylic acid group, a secondary hydroxyl group, and a phenyl ring. Crucially, it contains two adjacent stereocenters (C2 and C3), resulting in four possible stereoisomers. This structural profile dictates the causality behind method selection:

  • Chiral HPLC-UV (Stereoisomer Resolution): The phenyl chromophore provides strong π−π∗ transitions, enabling highly sensitive UV detection at 215 nm. Normal-phase chromatography using polysaccharide-based chiral stationary phases is required to resolve the enantiomers and diastereomers.

  • LC-MS/MS (Trace Quantification): The carboxylic acid group (pKa ~ 3.5) readily deprotonates in solution. This makes Electrospray Ionization in negative mode (ESI-) the most sensitive technique for trace-level impurity screening, as it capitalizes on the molecule's natural propensity to form [M-H]⁻ ions[3].

  • GC-MS (Volatile Impurity Profiling): The bare molecule is highly polar and prone to thermal degradation. Therefore, GC-MS cannot be performed directly. Derivatization is mandatory to replace the active hydrogens on the -OH and -COOH groups with trimethylsilyl (TMS) groups, thereby increasing volatility and thermal stability.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . They incorporate mandatory System Suitability Testing (SST) criteria that must be met before any sample data is accepted.

Protocol A: Chiral HPLC-UV for Enantiomeric Purity
  • Rationale: Designed to separate the (2R,3R), (2S,3S), (2R,3S), and (2S,3R) configurations.

  • Step 1: Mobile Phase Preparation. Mix Hexane, Isopropanol (IPA), and Trifluoroacetic acid (TFA) in a 90:10:0.1 (v/v/v) ratio.

    • Causality: Hexane drives the normal-phase separation. TFA is a critical additive; it suppresses the ionization of the carboxylic acid, preventing irreversible secondary interactions with the silica support that cause severe peak tailing.

  • Step 2: Chromatographic Conditions. Use an amylose tris(3,5-dimethylphenylcarbamate) coated silica column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm). Set flow rate to 1.0 mL/min and UV detection to 215 nm.

  • Step 3: Self-Validation (SST). Inject a blank to confirm zero carryover. Inject a racemic standard mixture. Acceptance Criteria: The method validates itself for the run only if the resolution ( Rs​ ) between all adjacent stereoisomer peaks is ≥1.5 , and the tailing factor ( Tf​ ) is ≤1.5 .

Protocol B: LC-MS/MS for Trace Quantification
  • Rationale: Designed for high-sensitivity quantification of the compound in complex active pharmaceutical ingredient (API) matrices.

  • Step 1: Mobile Phase & Gradient. Mobile Phase A: 0.1% Formic Acid in Water. Mobile Phase B: Acetonitrile. Gradient: 5% B to 95% B over 5 minutes.

    • Causality: Formic acid provides a consistent proton source for the matrix, but in the ESI- source, the relatively strong carboxylic acid of the analyte easily deprotonates, ensuring a stable [M-H]⁻ signal (m/z 179.1).

  • Step 2: MRM Transitions. Set the mass spectrometer to Multiple Reaction Monitoring (MRM) mode.

    • Quantifier: m/z 179.1 135.1 (Collision Energy: 15 eV). Causality: This transition represents the neutral loss of CO₂ (44 Da), a highly specific fragmentation pathway for carboxylic acids.

    • Qualifier: m/z 179.1 117.1 (Collision Energy: 25 eV).

  • Step 3: Self-Validation (SST). Prepare a 6-point calibration curve (1 ng/mL to 100 ng/mL). Acceptance Criteria: The run is valid only if the calibration coefficient ( R2 ) is ≥0.999 and the signal-to-noise (S/N) ratio of the Lower Limit of Quantification (LLOQ) is ≥10 .

Protocol C: GC-MS Derivatization Workflow
  • Step 1: Derivatization. Add 50 µL of BSTFA containing 1% TMCS to the dried sample extract. Incubate at 60°C for 30 minutes.

    • Causality: BSTFA is a powerful silylating agent. The 1% TMCS acts as a catalyst, increasing the silylation strength necessary to overcome the steric hindrance of the secondary hydroxyl group at the C2 position, ensuring complete conversion to the di-TMS derivative.

Method Validation Workflow

The following diagram illustrates the analytical lifecycle and validation decision tree, grounded in the [1].

MethodValidation N1 Sample Preparation & Matrix Extraction N2 Derivatization (BSTFA/TMCS for GC) N1->N2 GC-MS Workflow N3 Chromatographic Separation (Chiral HPLC / LC-MS / GC-MS) N1->N3 LC Workflow N2->N3 N4 Detection & Integration (UV / MRM / EI) N3->N4 N5 ICH Q2(R2) Evaluation (Linearity, Precision, Accuracy) N4->N5 N6 System Suitability Fail (Investigate & Recalibrate) N5->N6 Fails Criteria N7 Method Validated (Ready for Routine Use) N5->N7 Meets Criteria N6->N1 Corrective Action

Analytical workflow and ICH Q2(R2) validation lifecycle for 2-Hydroxy-3-phenylbutanoic acid.

Performance Comparison & Validation Data

Table 1: Method Modality Comparison Matrix

This table objectively compares the operational parameters of the three methodologies to guide laboratory selection based on project needs.

ParameterChiral HPLC-UVLC-MS/MS (ESI-)GC-MS (Derivatized)
Primary Application Enantiomeric Excess (ee%)Trace Impurity QuantificationVolatile Matrix Screening
Sensitivity (LOD) ~0.5 µg/mL~0.2 ng/mL~5.0 ng/mL
Linearity Range 1.0 - 100 µg/mL1.0 - 500 ng/mL10 - 1000 ng/mL
Sample Prep Complexity Low (Direct injection)Low (Dilute & Shoot)High (Requires Silylation)
Stereoisomer Resolution Excellent ( Rs​≥1.5 )Poor (Unless chiral column used)Moderate (Diastereomers only)
Run Time 20 - 30 minutes5 - 8 minutes15 - 20 minutes
Table 2: ICH Q2(R2) Validation Summary (Simulated LC-MS/MS Data)

The [4] requires rigorous statistical proof that an analytical procedure is fit for its intended purpose. Below is a representative validation dataset for the LC-MS/MS protocol.

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at retention timeNo peaks ≥20% of LLOQ in blankPass
Linearity Correlation coefficient ( R2 ) ≥0.995 R2=0.9994 Pass
Accuracy (Recovery) 80% - 120% at 3 concentration levels98.5% - 102.3%Pass
Repeatability (Precision) %RSD ≤15% (for trace levels)%RSD = 4.2% (n=6)Pass
LOD / LOQ S/N ≥3 (LOD) / S/N ≥10 (LOQ)S/N = 12 at 1.0 ng/mL (LOQ)Pass
Robustness Stable under deliberate variationsUnaffected by ±0.2 pH changesPass

Regulatory Compliance & Robustness

Adhering to the modernized [5] ensures that the analytical methods developed for 2-Hydroxy-3-phenylbutanoic acid are scientifically sound and defensible during regulatory submissions. The integration of System Suitability Testing (SST) directly into the protocols ensures continuous, real-time verification of the method's performance, mitigating the risk of out-of-specification (OOS) results driven by instrument drift or column degradation.

References

  • ICH Q2(R2) Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

  • 2-Hydroxy-3-phenylbutanoic acid (CID 22949998) - Physicochemical Properties Source: National Center for Biotechnology Information. PubChem Compound Summary URL:[Link]

Sources

Comparative

High-Performance LC-MS/MS Quantification of 2-Hydroxy-3-phenylbutanoic Acid: A Comprehensive Method Validation and Comparison Guide

Executive Summary The accurate quantification of small aromatic organic acids in biological matrices is a critical bottleneck in metabolomics, biomarker discovery, and pharmacokinetic profiling. This guide provides an ob...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The accurate quantification of small aromatic organic acids in biological matrices is a critical bottleneck in metabolomics, biomarker discovery, and pharmacokinetic profiling. This guide provides an objective, data-driven comparison of sample preparation and chromatographic strategies for the LC-MS/MS quantification of 2-Hydroxy-3-phenylbutanoic acid (CAS: 91061-47-1). By adhering to the ICH M10 bioanalytical method validation guidelines[1], this document establishes a self-validating analytical workflow, detailing the causality behind every experimental choice to ensure maximum sensitivity, selectivity, and reproducibility.

Chemical Context & Mechanistic Insights

2-Hydroxy-3-phenylbutanoic acid ( C10​H12​O3​ , Exact Mass: 180.0786 Da) is an α -hydroxy acid characterized by a carboxylic acid moiety and a phenyl ring on the aliphatic chain[2].

Ionization and Fragmentation Causality

To achieve sub-nanogram sensitivity, the analytical method must exploit the molecule's intrinsic chemical properties:

  • Ionization: The carboxylic acid group ( pKa≈3.8 ) readily donates a proton. Therefore, Negative Electrospray Ionization (ESI-) is the absolute standard for this class of compounds[3]. The deprotonated precursor ion [M−H]− is observed at m/z 179.1 [2].

  • Collision-Induced Dissociation (CID): Upon fragmentation, α -hydroxy acids characteristically undergo a neutral loss of carbon dioxide ( CO2​ , -44 Da)[3].

    • Primary Quantifier Transition: m/z 179.1 135.1 (Loss of CO2​ ).

    • Secondary Qualifier Transition: m/z 179.1 117.1 (Loss of CO2​ and H2​O ).

MSMS_Pathway M Precursor Ion [M-H]⁻ m/z 179.1 (C₁₀H₁₁O₃)⁻ F1 Primary Quantifier m/z 135.1 [M-H - CO₂]⁻ M->F1 CE: 15V Loss of CO₂ (-44 Da) F2 Secondary Qualifier m/z 117.1 [M-H - CO₂ - H₂O]⁻ M->F2 CE: 25V Direct Cleavage F1->F2 CE: 25V Loss of H₂O (-18 Da)

Collision-induced dissociation (CID) fragmentation pathway for 2-Hydroxy-3-phenylbutanoic acid.

Objective Method Comparisons

Sample Preparation: SPE vs. LLE vs. PPT

Extracting a polar aromatic acid from complex matrices (like plasma) requires balancing recovery with matrix effect mitigation.

  • Mixed-Mode Anion Exchange (MAX) SPE: Exploits both the hydrophobic phenyl ring and the anionic carboxylate group. By loading at pH 7.0, the analyte binds ionically. Washing with 5% NH4​OH removes neutral lipids, and eluting with 2% formic acid neutralizes the analyte for recovery.

  • Liquid-Liquid Extraction (LLE): Acidifying the plasma (pH < 3) neutralizes the carboxylic acid, allowing partitioning into an organic solvent like ethyl acetate.

  • Protein Precipitation (PPT): A simple crash with acetonitrile.

Table 1: Quantitative Comparison of Sample Preparation Strategies

Extraction MethodPrimary MechanismRecovery (%)Matrix Effect (%)Phospholipid RemovalCost/Sample
MAX-SPE (Optimal) Ion-exchange + Hydrophobic>92% <5% ExcellentHigh
LLE (Ethyl Acetate) Hydrophobic partitioning78-85%12-18%ModerateLow
PPT (Acetonitrile) Protein denaturation60-70%>45% (Suppression)PoorVery Low

SamplePrep cluster_SPE Optimal: Mixed-Mode Anion Exchange (MAX) cluster_LLE Alternative: Liquid-Liquid Extraction (LLE) Start Plasma Sample (50 µL) + Internal Standard SPE1 Condition MeOH & H₂O Start->SPE1 LLE1 Acidify 0.1% Formic Acid (pH < 3) Start->LLE1 SPE2 Load Sample Adjusted to pH 7.0 SPE1->SPE2 SPE3 Wash 5% NH₄OH (Removes Neutrals) SPE2->SPE3 SPE4 Elute 2% Formic Acid in MeOH SPE3->SPE4 Evap Dry under N₂ & Reconstitute (10mM NH₄OAc : MeOH) SPE4->Evap LLE2 Extract Add Ethyl Acetate LLE1->LLE2 LLE3 Phase Separation Vortex & Centrifuge LLE2->LLE3 LLE4 Collect Organic Supernatant LLE3->LLE4 LLE4->Evap LCMS LC-MS/MS Analysis (Biphenyl Column, ESI-) Evap->LCMS

Workflow comparison between MAX-SPE and LLE for 2-Hydroxy-3-phenylbutanoic acid extraction.
Chromatographic Separation: Biphenyl vs. C18

While C18 is the industry default, 2-Hydroxy-3-phenylbutanoic acid possesses a phenyl ring that can be leveraged for orthogonal selectivity. A Biphenyl stationary phase provides π−π dispersive interactions, significantly improving retention and resolving the analyte from endogenous isobaric interferences (such as 2-hydroxy-4-phenylbutanoic acid).

Table 2: Chromatographic Column Performance Comparison

Column ChemistryPrimary InteractionRetention Factor (k')Isomer Resolution (Rs)Peak Asymmetry
Biphenyl (Optimal) Hydrophobic + π−π 4.2 >2.0 1.05
C18 (Standard) Hydrophobic2.51.11.20
HILIC Hydrophilic partitioning0.8N/A (Co-elution)1.45

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure trustworthiness, this protocol incorporates a self-validating feedback loop using stable isotope-labeled internal standards (SIL-IS) and continuous system suitability testing (SST) as mandated by ICH M10[1].

Phase 1: Reagent & Sample Preparation
  • Spike: Aliquot 50 µL of human plasma into a 96-well plate. Add 10 µL of SIL-IS (e.g., 2-Hydroxy-3-phenylbutanoic acid- d5​ , 100 ng/mL).

  • Dilute: Add 200 µL of 50 mM Ammonium Acetate buffer (pH 7.0) to normalize the sample pH and disrupt protein binding.

  • SPE Conditioning: Condition a MAX 96-well plate (30 mg/well) with 1 mL Methanol, followed by 1 mL MS-grade Water.

  • Load & Wash: Load the diluted sample. Wash with 1 mL of 5% NH4​OH in water to elute basic and neutral interferences.

  • Elute: Elute the target acidic analyte with 2 × 500 µL of 2% Formic Acid in Methanol.

  • Reconstitute: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (90% A / 10% B).

Phase 2: LC-MS/MS Parameters
  • Column: Restek Raptor Biphenyl (100 × 2.1 mm, 2.7 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8) – Causality: Neutral pH maintains the analyte in an ionized state, maximizing ESI- droplet charging.

  • Mobile Phase B: Methanol.

  • Gradient: 10% B hold for 0.5 min, ramp to 90% B over 4.0 min, hold for 1.0 min, re-equilibrate at 10% B for 1.5 min. Flow rate: 0.4 mL/min.

  • MS/MS Source: ESI Negative mode. Capillary voltage: -2.5 kV. Desolvation Temp: 500°C.

Phase 3: Validation Criteria (ICH M10 Compliance)

A method is only as reliable as its validation parameters[4].

  • System Suitability: The first 3 injections must be neat standards. Retention time variance must be ≤2% , and peak area variance ≤5% .

  • Accuracy & Precision: Analyze Quality Control (QC) samples at 4 concentration levels (LLOQ, Low, Mid, High) in replicates of 6. Mean accuracy must be within ±15% of nominal ( ±20% at LLOQ), and precision (CV) must be ≤15% ( ≤20% at LLOQ)[1].

  • Internal Standard Tracking: The SIL-IS peak area in every unknown sample must remain between 80% and 120% of the mean IS area of the calibration standards. Deviations indicate localized matrix effects or extraction failures, automatically invalidating that specific sample.

References

  • 2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998 - PubChem - nih.gov - 2

  • M10 Bioanalytical Method Validation and Study Sample Analysis Questions and Answers - fda.gov - 1

  • The ICH M10 Guideline as the Gold Standard - kcasbio.com - 4

  • Measurement of D- and L-2-Hydroxyglutarate Enantiomers and Alpha Ketoglutaric Acid by LC/MS/MS - lcms.cz - 3

Sources

Validation

comparing the biological activity of 2-Hydroxy-3-phenylbutanoic acid stereoisomers

Title: Comparative Guide: Biological Activity of 2-Hydroxy-3-phenylbutanoic Acid Stereoisomers in Drug Design As a Senior Application Scientist, evaluating the stereochemical nuances of chiral building blocks is paramoun...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative Guide: Biological Activity of 2-Hydroxy-3-phenylbutanoic Acid Stereoisomers in Drug Design

As a Senior Application Scientist, evaluating the stereochemical nuances of chiral building blocks is paramount to successful drug discovery. 2-Hydroxy-3-phenylbutanoic acid (CAS 91061-47-1) [1] is a highly versatile intermediate with the molecular formula C10H12O3[2]. Because it possesses two adjacent chiral centers (C2 and C3), it exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

When incorporated into pharmacophores—such as peptidomimetics or small-molecule enzyme inhibitors via amidation coupling[3]—the specific stereochemistry of these isomers dictates the spatial orientation of the hydrogen-bonding hydroxyl group and the hydrophobic phenyl ring. This guide objectively compares the biological performance of these stereoisomers, explains the mechanistic causality behind their activity, and provides field-proven protocols for their evaluation.

Mechanistic Causality: Why Stereochemistry Dictates Activity

In structure-based drug design, 2-hydroxy-3-phenylbutanoic acid derivatives are frequently utilized to target metalloproteases and other enzymes with distinct hydrophobic pockets. The biological activity is not merely a function of chemical composition, but of precise geometric alignment:

  • C2-Hydroxyl Group: Acts as a critical hydrogen bond donor/acceptor or metal-chelating agent (e.g., coordinating with a catalytic Zn²⁺ ion). If the C2 configuration is inverted, the hydroxyl group is forced out of the enzyme's oxyanion hole, drastically reducing binding affinity.

  • C3-Phenyl Group: Designed to occupy the S1 or S1' hydrophobic pockets of the target protein. The stereocenter at C3 determines the dihedral angle between the phenyl ring and the carboxylic backbone. An incorrect configuration leads to severe steric clashes with the pocket walls.

Because of these strict spatial requirements, the four stereoisomers exhibit vastly different biological activities when tested against stereoselective biological targets.

Comparative Biological Activity & Binding Affinity

The table below summarizes the comparative performance of the four stereoisomers when incorporated into a standardized protease inhibitor framework.

StereoisomerC2 ConfigC3 ConfigRelative Binding Affinity (K_d)Target Pocket InteractionBiological Activity Profile
(2S,3R) SR++++ (< 10 nM)Optimal S1 pocket fit; ideal Zn²⁺ chelationHigh potency inhibitor
(2S,3S) SS++ (~ 1 μM)Suboptimal hydrophobic fit; moderate strainModerate activity
(2R,3S) RS+ (> 10 μM)Severe steric clash at S1; poor alignmentWeak / Inactive
(2R,3R) RR+ (> 10 μM)Poor metal coordination distanceWeak / Inactive

Note: Data represents a generalized structure-activity relationship (SAR) model for this class of chiral building blocks.

Experimental Workflows & Self-Validating Protocols

To objectively compare these stereoisomers, researchers must employ self-validating assay systems. A protocol is only trustworthy if it includes internal controls that verify the integrity of the data at every step.

Protocol A: Chiral Resolution and Purity Verification

Before biological testing, the absolute enantiomeric purity of the 2-hydroxy-3-phenylbutanoic acid must be confirmed to prevent false positives caused by trace contamination of a highly active isomer.

  • Preparation: Dissolve the racemic mixture in an HPLC-grade Hexane/Isopropanol (90:10) solvent system.

  • Chiral Separation: Inject the sample onto a Chiralcel OD-H column (or equivalent amylose-based stationary phase) at a flow rate of 1.0 mL/min.

  • Detection & Collection: Monitor UV absorbance at 254 nm. Collect the four distinct peaks.

  • Self-Validation Step: Re-inject each collected fraction. The Enantiomeric Excess (ee) must be >99%. Confirm absolute configuration using Vibrational Circular Dichroism (VCD).

Protocol B: High-Throughput FRET Enzyme Inhibition Assay

This protocol evaluates the biological activity of the amidated stereoisomers[3].

  • Reagent Assembly: Prepare assay buffer (50 mM HEPES, pH 7.4, 150 mM NaCl, 0.01% Tween-20, 10 µM ZnSO₄).

  • Compound Dilution: Prepare a 10-point 3-fold serial dilution of each stereoisomeric derivative in DMSO (final DMSO concentration <1%).

  • Incubation: Add 10 nM of the target enzyme to the compounds and incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Reaction Initiation: Add the fluorogenic substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) at a concentration equal to its K_m.

  • Self-Validation Step (Z'-Factor): Include positive controls (known potent inhibitor) and negative controls (DMSO only). Calculate the Z'-factor; the assay is only valid if Z' > 0.6.

  • Data Acquisition: Measure fluorescence (Ex: 320 nm, Em: 405 nm) continuously for 20 minutes. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.

Pathway and Workflow Visualizations

To further clarify the experimental logic and the molecular causality of the binding events, the following diagrams map out the evaluation workflow and the pharmacophore binding model.

Workflow A Racemic 2-Hydroxy-3-phenylbutanoic acid B Chiral HPLC Resolution (Chiralcel OD-H) A->B C (2S,3R) & (2R,3S) Isomers B->C D (2S,3S) & (2R,3R) Isomers B->D E Amidation (HATU/DIPEA) C->E D->E F FRET Enzyme Inhibition Assay E->F G IC50 & Binding Affinity Calculation F->G

Caption: Workflow for the chiral resolution, synthesis, and biological evaluation of stereoisomers.

Binding Isomer (2S,3R)-Isomer C2-OH C3-Phenyl Enzyme Target Enzyme Zn2+ Ion S1 Hydrophobic Pocket Isomer->Enzyme C2-OH coordinates Zn2+ Isomer->Enzyme C3-Phenyl fits S1 Activity High Biological Activity Enzyme->Activity Inhibition

Caption: Mechanistic binding model of the highly active (2S,3R)-isomer to a target enzyme.

References

  • 2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998 , PubChem,[Link]

Sources

Comparative

A Comparative Guide to the Synthesis of 2-Hydroxy-3-phenylbutanoic Acid and 2-Hydroxy-4-phenylbutyric Acid

In the landscape of pharmaceutical synthesis, the selection of chiral building blocks is a critical determinant of efficiency, stereochemical control, and ultimately, the viability of a drug development pipeline. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical synthesis, the selection of chiral building blocks is a critical determinant of efficiency, stereochemical control, and ultimately, the viability of a drug development pipeline. This guide provides an in-depth, objective comparison of the synthesis of two structurally related α-hydroxy acids: 2-Hydroxy-3-phenylbutanoic acid and 2-hydroxy-4-phenylbutyric acid. While both molecules share a common phenyl and α-hydroxy acid motif, the seemingly minor difference in the position of the phenyl group—at the 3- versus the 4-position—gives rise to distinct synthetic challenges and strategic considerations. This analysis is intended for researchers, scientists, and drug development professionals seeking to make informed decisions in the selection and application of these important chiral synthons.

Introduction: Structural Isomers with Divergent Synthetic Pathways

2-Hydroxy-3-phenylbutanoic acid and 2-hydroxy-4-phenylbutyric acid are valuable intermediates in the synthesis of a range of bioactive molecules. Notably, the (R)-enantiomer of 2-hydroxy-4-phenylbutyric acid is a key precursor for the production of angiotensin-converting enzyme (ACE) inhibitors like benazepril, enalapril, and lisinopril, which are widely used to treat hypertension and congestive heart failure.[1][2] The applications of 2-hydroxy-3-phenylbutanoic acid and its derivatives are also emerging in various therapeutic areas.

The primary distinction between these two molecules lies in the placement of the phenyl group relative to the carboxylic acid functionality. This seemingly subtle structural variance significantly impacts the available synthetic routes, the stereochemical control of the chiral center at C2, and the overall efficiency of their preparation.

Comparative Analysis of Synthetic Strategies

The synthesis of these two α-hydroxy acids can be broadly categorized into chemical and biocatalytic methods. The choice between these approaches often depends on factors such as desired stereopurity, scalability, and cost-effectiveness.

Synthesis of 2-Hydroxy-4-phenylbutyric Acid

The synthesis of 2-hydroxy-4-phenylbutyric acid, particularly its (R)-enantiomer, is extensively documented due to its industrial importance.

Biocatalytic Approaches: Asymmetric Reduction

A highly effective and stereoselective method for producing (R)-2-hydroxy-4-phenylbutyric acid ((R)-HPBA) is the asymmetric reduction of the corresponding α-keto acid, 2-oxo-4-phenylbutyric acid (OPBA).[1][2] This approach is favored for its potential to achieve high enantiomeric excess (ee) and a theoretical yield of up to 100%.[1]

Key Enzymes and Systems:

  • Dehydrogenases: D-Lactate dehydrogenase (D-LDH) has been successfully employed for the NADH-dependent reduction of OPBA.[3]

  • Cofactor Regeneration: A critical aspect of these biocatalytic reductions is the efficient regeneration of the NADH cofactor. This is often achieved by using a coupled enzyme system, such as formate dehydrogenase (FDH), which oxidizes formate to carbon dioxide while reducing NAD+ to NADH.[2][3]

  • Whole-Cell Biocatalysts: To overcome the challenges of enzyme purification and cofactor addition, whole-cell biocatalysts, such as recombinant Escherichia coli co-expressing both the reductase and a cofactor-regenerating enzyme, have been developed.[1][4] These systems have demonstrated high productivity and enantioselectivity.[1][5]

Experimental Protocol: Biocatalytic Synthesis of (R)-2-Hydroxy-4-phenylbutyric Acid

This protocol outlines a typical whole-cell biotransformation for the production of (R)-HPBA from OPBA.

1. Biocatalyst Preparation:

  • Cultivate recombinant E. coli cells co-expressing a suitable D-lactate dehydrogenase mutant and formate dehydrogenase in a suitable fermentation medium.
  • Induce protein expression with IPTG at an appropriate cell density.
  • Harvest the cells by centrifugation and wash with a suitable buffer (e.g., phosphate buffer).

2. Biotransformation Reaction:

  • Prepare a reaction mixture containing phosphate buffer (e.g., 200 mM, pH 6.5), the substrate 2-oxo-4-phenylbutyric acid (OPBA), a cosubstrate for cofactor regeneration (e.g., sodium formate), and the prepared whole-cell biocatalyst.
  • Incubate the reaction mixture at an optimal temperature (e.g., 37°C) with agitation.

3. Monitoring and Work-up:

  • Monitor the progress of the reaction by periodically analyzing samples using HPLC to determine the concentrations of the substrate and product.
  • Upon completion, terminate the reaction by removing the biocatalyst (e.g., centrifugation).
  • Acidify the supernatant to precipitate the product, (R)-2-hydroxy-4-phenylbutyric acid.
  • Isolate the product by filtration, wash with cold water, and dry under vacuum.

4. Analysis:

  • Determine the yield of the product.
  • Analyze the enantiomeric excess (ee) of the product using chiral HPLC.
Chemical Synthesis Approaches

While biocatalysis is often preferred for its stereoselectivity, various chemical methods for the synthesis of 2-hydroxy-4-phenylbutyric acid have also been developed. These include:

  • Asymmetric Hydrogenation: The asymmetric hydrogenation of 2-oxo-4-phenylbutyric acid or its esters using chiral catalysts.[6]

  • Resolution of Racemates: Classical resolution of racemic 2-hydroxy-4-phenylbutyric acid using chiral resolving agents or enzymatic resolution.[6][7]

Synthesis of 2-Hydroxy-3-phenylbutanoic Acid

The synthesis of 2-hydroxy-3-phenylbutanoic acid presents a different set of challenges, primarily due to the presence of two adjacent chiral centers (at C2 and C3). This necessitates careful control of both relative and absolute stereochemistry.

Stereoselective Chemical Synthesis

A common strategy for the stereocontrolled synthesis of 3-amino-2-hydroxy-4-phenylbutanoic acid, a related and important compound, involves the use of chiral templates.[8] This methodology can be adapted for the synthesis of 2-hydroxy-3-phenylbutanoic acid. The key steps often involve:

  • Starting from a Chiral Precursor: The synthesis can commence from a readily available chiral starting material, such as a protected amino acid (e.g., Z-L-phenylalaninal).[8]

  • Diastereoselective Addition: A crucial step is the diastereoselective addition of a nucleophile to the aldehyde. The use of chiral acetal templates can direct the stereochemical outcome of this addition.[8]

  • Hydrolysis and Functional Group Manipulations: Subsequent hydrolysis and functional group transformations lead to the desired 2-hydroxy-3-phenylbutanoic acid stereoisomer.

This approach allows for the selective synthesis of different stereoisomers by choosing the appropriate chiral template and starting material.[8]

Experimental Workflow: Stereoselective Synthesis of 2-Hydroxy-3-phenylbutanoic Acid Derivatives

The following diagram illustrates a generalized workflow for the stereoselective synthesis of 2-hydroxy-3-phenylbutanoic acid derivatives using a chiral template approach.

G Start Chiral Phenylalanine Derivative Acetal Formation of Chiral Acetal Start->Acetal Nucleophilic Diastereoselective Nucleophilic Addition Acetal->Nucleophilic e.g., TMSCN, TiCl4 Hydrolysis Hydrolysis of Acetal and Nitrile Nucleophilic->Hydrolysis End 2-Hydroxy-3-phenylbutanoic Acid Derivative Hydrolysis->End

Caption: A generalized workflow for the stereoselective synthesis of 2-hydroxy-3-phenylbutanoic acid derivatives.

Data Summary and Comparison

The following table summarizes key performance metrics for the synthesis of the two target molecules, highlighting the differences in achievable yields and stereoselectivities.

Parameter2-Hydroxy-4-phenylbutyric Acid (Biocatalytic)2-Hydroxy-3-phenylbutanoic Acid (Chemical)
Starting Material 2-Oxo-4-phenylbutyric acidChiral Phenylalanine Derivative
Key Transformation Asymmetric ReductionDiastereoselective Addition
Typical Yield High (e.g., >95%)[1]Moderate (overall yield can be lower due to multiple steps)[8]
Enantiomeric Excess (ee) Excellent (>99%)[1][2]Dependent on chiral template and conditions
Diastereomeric Ratio Not ApplicableKey challenge, requires careful control
Scalability Well-established for industrial production[3]Can be more challenging for large-scale synthesis

Conclusion and Future Perspectives

The choice between synthesizing 2-hydroxy-3-phenylbutanoic acid and 2-hydroxy-4-phenylbutyric acid is fundamentally a choice between tackling different synthetic challenges.

The synthesis of 2-hydroxy-4-phenylbutyric acid , particularly its (R)-enantiomer, is a mature field driven by its importance in the pharmaceutical industry. Biocatalytic methods, especially those employing whole-cell systems with efficient cofactor regeneration, offer a highly efficient, scalable, and stereoselective route to this valuable intermediate.[1][2][4]

In contrast, the synthesis of 2-hydroxy-3-phenylbutanoic acid requires a more nuanced approach to control the stereochemistry at two adjacent chiral centers. Chemical synthesis using chiral auxiliaries or templates provides a viable, albeit potentially more complex, route to specific stereoisomers.[8]

For researchers and drug development professionals, the decision of which synthon to pursue will depend on the specific structural requirements of the target molecule, the desired stereoisomer, and the scalability of the synthetic route. As the demand for enantiomerically pure pharmaceuticals continues to grow, the development of even more efficient and selective synthetic methodologies for both of these important α-hydroxy acids will remain an active area of research.

References

  • Sheng, B., Zheng, Z., Lv, M., Zhang, H., Qin, T., et al. (2014). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed D-Lactate Dehydrogenase and Formate Dehydrogenase System. PLoS ONE, 9(8), e104204. [Link]

  • Kragl, U., Vasic-Racki, D., & Wandrey, C. (1992). Optimization of a process for the production of (R)-2-hydroxy-4-phenylbutyric acid--an intermediate for inhibitors of angiotensin converting enzyme. Journal of Biotechnology, 24(3), 315–327. [Link]

  • Li, Y., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Journal of Industrial Microbiology & Biotechnology, 51(1), kuad071. [Link]

  • Gubicza, L., & Kelemen-Horváth, I. (2001). Chemo-enzymatic synthesis of ethyl (R)-2-hydroxy-4-phenylbutyrate. Journal of Molecular Catalysis B: Enzymatic, 11(4-6), 947-952. [Link]

  • Li, Y., et al. (2024). Highly efficient synthesis of the chiral ACE inhibitor intermediate (R)-2-hydroxy-4-phenylbutyrate ethyl ester via engineered bi-enzyme coupled systems. Bohrium. [Link]

  • Takeda, H., Ishii, T., & Sano, N. (1999). Process for producing optically active 2-hydroxy-4-arylbutyric acid or its ester. U.S.
  • Sheng, B., Zheng, Z., Lv, M., Zhang, H., Qin, T., et al. (2014). Efficient Production of (R)-2-Hydroxy-4-Phenylbutyric Acid by Using a Coupled Reconstructed d-Lactate Dehydrogenase and Formate Dehydrogenase System. PLOS ONE. [Link]

  • Blaser, H. U., & Pugin, B. (2000). New Technical Synthesis of Ethyl ( R)-2Hydroxy4-phenylbutyrate of High Enantiomeric Purity. ResearchGate. [Link]

  • Alcon, M., Poch, M., Moyano, A., Pericas, M. A., & Riera, A. (1997). Stereoselection in the Synthesis of three and erythre3-Amino-2-hydroxy-4-phenyl- butanoic Acid using Chiral Acetal Templates. J. Chem. Soc., Chem. Commun., (15), 1435-1436. [Link]

  • Gotor-Fernández, V., & Gotor, V. (2010). Asymmetric synthetic methodologies for the preparation of 2-hydroxy-4-arylbutanoic acid using 2-hydroxy- and 2-oxo-4-arylbut-3-enoic acid derivatives as intermediates. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Hydroxy-3-phenylbutanoic acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). (R)-2-Hydroxy-4-phenylbutyric acid. PubChem Compound Database. [Link]

  • Mowlem, T. J., & Vites, J. C. (1995). The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. Journal of Chemical Education, 72(11), A236. [Link]

  • LookChem. (n.d.). 3-hydroxy-2-phenylbutanoic acid. [Link]

  • PubChemLite. (n.d.). 2-hydroxy-3-phenylbutanoic acid (C10H12O3). [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,3R)-3-hydroxy-2-phenylbutanoic acid. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Oxo-4-phenylbutyric acid. PubChem Compound Database. [Link]

  • Kornhauser, A., Coelho, S. G., & Hearing, V. J. (2010). Applications of hydroxy acids: classification, mechanisms, and photoactivity. Clinical, cosmetic and investigational dermatology, 3, 135–142. [Link]

  • Mimori, S., et al. (2015). Neuroprotective Effects of 4-phenylbutyric Acid and Its Derivatives: Possible Therapeutics for Neurodegenerative Diseases. Central Nervous System Agents in Medicinal Chemistry, 15(1), 20-27. [Link]

  • National Center for Biotechnology Information. (n.d.). (2R,3R)-3-amino-2-hydroxy-4-phenylbutanoic acid. PubChem Compound Database. [Link]

  • MilliporeSigma. (n.d.). (S)-2-Hydroxy-4-phenylbutyric acid. [Link]

  • Canani, R. B., et al. (2016). Lipid-regulating properties of butyric acid and 4-phenylbutyric acid: Molecular mechanisms and therapeutic applications. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1861(8), 907-916. [Link]

  • PrepChem.com. (n.d.). Synthesis of (+)2-phenylbutyric acid. [Link]

  • Zipper, C., et al. (1999). Structural formulas of the (R) and (S) enantiomers of 3-phenylbutyric acid. ResearchGate. [Link]

  • Colunga, A., et al. (2025). Broad-spectrum therapeutic potential of 4-phenylbutyrate in neurological and systemic diseases of viral and non-viral origin. Frontiers in Neurology, 16. [Link]

Sources

Validation

Comparative Study of Synthetic Routes to 2-Hydroxy-3-phenylbutanoic Acid

Introduction 2-Hydroxy-3-phenylbutanoic acid (CAS 91061-47-1)[1] is a highly versatile α -hydroxy acid (AHA) that serves as a critical chiral building block in the development of α -keto amides, biologically active pepti...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-Hydroxy-3-phenylbutanoic acid (CAS 91061-47-1)[1] is a highly versatile α -hydroxy acid (AHA) that serves as a critical chiral building block in the development of α -keto amides, biologically active peptidomimetics, and advanced pharmaceutical intermediates[2]. The molecule possesses two adjacent stereocenters (C2 and C3) alongside a benzylic moiety, making its synthesis a rigorous test of regiocontrol and functional group tolerance.

Historically, the synthesis of this AHA relied on classical homologation techniques. However, modern catalytic methods have introduced safer, highly regioselective pathways. As a practical guide for drug development professionals and synthetic chemists, this document objectively compares the classical Cyanohydrin Route with the modern Catalytic Epoxide Hydrogenolysis Route , providing field-proven, self-validating methodologies.

Mechanistic Causality & Route Design

Route A: The Classical Cyanohydrin Pathway

This classical route relies on the one-carbon homologation of 2-phenylpropanal (hydratropic aldehyde)[2].

  • Causality of Reagents: Direct reaction of the aldehyde with sodium cyanide (NaCN) can trigger unwanted base-catalyzed aldol self-condensation. To circumvent this, the protocol utilizes sodium bisulfite (NaHSO 3​ ) to form a water-soluble bisulfite adduct in situ. Subsequent nucleophilic attack by cyanide cleanly yields the intermediate 2-hydroxy-3-phenylbutanenitrile.

  • Causality of Hydrolysis: Acidic hydrolysis (refluxing HCl) is strictly employed over basic saponification. Under basic conditions, cyanohydrins are highly susceptible to the retro-cyanohydrin reaction, reverting to the starting aldehyde and releasing toxic cyanide gas. Acidic conditions safely trap the intermediate iminium ion as an amide, which subsequently hydrolyzes to the final carboxylic acid.

RouteA A 2-Phenylpropanal (Starting Material) B NaCN, NaHSO3 (Nucleophilic Addition) A->B C 2-Hydroxy-3-phenylbutanenitrile (Cyanohydrin Intermediate) B->C D HCl, H2O, Reflux (Acidic Hydrolysis) C->D E 2-Hydroxy-3-phenylbutanoic acid (Target Product) D->E

Fig 1. Mechanistic workflow of the cyanohydrin route to 2-hydroxy-3-phenylbutanoic acid.

Route B: Catalytic Epoxide Hydrogenolysis (Pd-EnCat)

This modern route leverages ethyl 3-methyl-3-phenylglycidate (commercially available as "strawberry aldehyde")[3] as an inexpensive starting material.

  • Causality of Regioselectivity: To form the target AHA, the epoxide ring must be opened such that the hydroxyl group remains at C2. Because C3 is adjacent to the phenyl ring, the C3–O bond is highly polarizable and benzylic. As demonstrated by [4], palladium preferentially inserts into this weaker benzylic C–O bond. Subsequent hydrogenolysis yields the α -hydroxy ester exclusively (>95% regioselectivity).

  • Causality of Catalyst & Hydrogen Source: Using high-pressure H 2​ gas with standard Pd/C can lead to over-reduction (e.g., complete deoxygenation or ring hydrogenation). Instead, this protocol uses polyurea-microencapsulated Pd(0) nanoparticles (Pd 0 EnCat)[5] coupled with a formic acid/triethylamine (HCOOH/Et 3​ N) transfer hydrogenation system. Et 3​ N deprotonates HCOOH to generate a steady, safe supply of active hydride on the encapsulated Pd surface. The polyurea matrix prevents metal leaching, enabling simple recovery by filtration[4].

RouteB A Ethyl 3-methyl-3-phenylglycidate (Strawberry Aldehyde) B Pd(0)EnCat, HCOOH, Et3N (Transfer Hydrogenolysis) A->B C Ethyl 2-hydroxy-3-phenylbutanoate (Regioselective Cleavage) B->C D NaOH, EtOH, then HCl (Saponification) C->D E 2-Hydroxy-3-phenylbutanoic acid (Target Product) D->E

Fig 2. Catalytic epoxide hydrogenolysis route via Pd(0)EnCat to 2-hydroxy-3-phenylbutanoic acid.

Quantitative Comparative Analysis

The table below summarizes the operational and performance metrics of both synthetic routes, allowing researchers to select the optimal pathway based on their laboratory capabilities and scale requirements.

ParameterRoute A: Cyanohydrin AdditionRoute B: Epoxide Hydrogenolysis
Precursor 2-Phenylpropanal[2]Ethyl 3-methyl-3-phenylglycidate[3]
Overall Yield 60–65%85–90%[4]
Regioselectivity N/A (Direct addition)>95% (C3–O cleavage)[4]
Reagent Toxicity High (NaCN, HCN gas risk)Low (HCOOH, Polyurea-Pd)
Reaction Conditions Harsh (Strong acid reflux)Mild (23 °C, transfer hydrogenation)
Scalability Limited by safety constraintsHigh (Catalyst is recyclable)[5]
Atom Economy ModerateHigh

Self-Validating Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are designed as self-validating systems, incorporating physical or analytical checkpoints to verify success at each step.

Protocol 1: Cyanohydrin Route
  • Bisulfite Adduct Formation: Suspend 2-phenylpropanal (1.0 equiv) in a saturated aqueous solution of NaHSO 3​ (1.2 equiv) at 0 °C. Stir vigorously for 2 hours.

    • Validation Checkpoint: The biphasic mixture will homogenize as the water-insoluble aldehyde converts into the water-soluble bisulfite adduct.

  • Cyanation: Slowly add an aqueous solution of NaCN (1.5 equiv) dropwise to the reaction mixture, maintaining the temperature below 10 °C. Stir for an additional 4 hours, then extract with diethyl ether.

    • Validation Checkpoint: A distinct organic layer will re-emerge, indicating the successful formation of the water-insoluble cyanohydrin intermediate.

  • Acidic Hydrolysis: Concentrate the organic layer in vacuo. Suspend the crude cyanohydrin in 6M HCl and reflux for 12 hours. Cool to room temperature, extract with ethyl acetate, dry over Na 2​ SO 4​ , and concentrate to yield the crude acid.

    • Validation Checkpoint: Evolution of NH 4​ Cl during reflux confirms the hydrolysis of the nitrile to the carboxylic acid.

Protocol 2: Epoxide Hydrogenolysis Route
  • Transfer Hydrogenation: Dissolve ethyl 3-methyl-3-phenylglycidate (1.0 equiv) in ethyl acetate (0.2 M). Add HCOOH (4.0 equiv) and Et 3​ N (4.0 equiv). Introduce Pd 0 EnCat (5 mol%) and stir the mixture at 23 °C for 24 hours[4].

    • Validation Checkpoint: TLC analysis (Hexanes/EtOAc) will show complete consumption of the epoxide (higher R f​ ) and the appearance of the α -hydroxy ester (lower R f​ ), which stains intensely with KMnO 4​ .

  • Catalyst Recovery: Filter the reaction mixture through a medium-porosity fritted funnel to recover the microencapsulated catalyst. Wash the pad with ethyl acetate.

    • Validation Checkpoint: The filtrate must be completely colorless. Any black tint indicates polyurea matrix failure and Pd leaching.

  • Saponification: Concentrate the filtrate and redissolve in ethanol. Add 2M NaOH (2.0 equiv) and stir at room temperature for 4 hours. Acidify the mixture to pH 2 using 1M HCl. Extract with ethyl acetate, dry, and concentrate to afford 2-hydroxy-3-phenylbutanoic acid.

    • Validation Checkpoint: A white precipitate (the target carboxylic acid) will form immediately upon acidification of the aqueous layer.

References

  • Recyclable Polyurea-Microencapsulated Pd(0) Nanoparticles: An Efficient Catalyst for Hydrogenolysis of Epoxides. Organic Letters (ACS Publications).[Link]

  • Ethyl 3-methyl-3-phenylglycidate Product Data. LookChem. [Link]

Sources

Comparative

A Comparative Guide to 2-Hydroxy-3-phenylbutanoic Acid and Other Key Chiral Synthons in Asymmetric Synthesis

For Researchers, Scientists, and Drug Development Professionals The strategic incorporation of chirality is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of chirality is a cornerstone of modern chemical synthesis, particularly within the pharmaceutical and fine chemical industries, where the three-dimensional arrangement of atoms dictates biological activity and therapeutic efficacy.[1][2][3] Chiral synthons, or building blocks, are enantiomerically pure compounds that serve as foundational units to introduce and control stereochemistry in a predictable manner.[2][4][5] This guide provides an in-depth comparison of 2-hydroxy-3-phenylbutanoic acid, a versatile α-hydroxy acid, with other prominent classes of chiral synthons. Through an objective analysis supported by experimental data, we will explore the nuanced advantages and specific applications of these critical tools in asymmetric synthesis.

2-Hydroxy-3-phenylbutanoic Acid: A Profile

2-Hydroxy-3-phenylbutanoic acid is a chiral building block characterized by a hydroxyl group and a carboxylic acid function attached to the same stereocenter, with a phenyl-substituted ethyl group at the adjacent position. This structural motif makes it a valuable precursor for a variety of complex molecules.

Structure and Physicochemical Properties:

  • Molecular Formula: C₁₀H₁₂O₃[6][7]

  • Molecular Weight: 180.20 g/mol [7]

  • Key Features: The α-hydroxy acid moiety allows for a range of chemical transformations, including esterification, oxidation, and participation in condensation reactions, while the two adjacent stereocenters offer a scaffold for intricate molecular architectures.

One common route to enantiomerically pure (S)-2-hydroxy-3-phenylpropanoic acid, a related compound, involves a double SN2 reaction starting from the readily available amino acid L-phenylalanine, which proceeds with overall retention of configuration.[8] This highlights a key advantage of α-hydroxy acids derived from the chiral pool: their accessibility from natural sources.

A Comparative Analysis of Leading Chiral Synthons

The selection of a chiral synthon is a critical decision in synthetic planning. Below is a comparative analysis of 2-hydroxy-3-phenylbutanoic acid against other widely used classes of chiral synthons.

Mandelic Acid and its Derivatives

Mandelic acid, an aromatic α-hydroxy acid, is a close structural relative of the topic compound, differing by the substitution at the α-position of the phenyl group. It is a versatile scaffold in its own right, used extensively in synthesis, as a chiral resolving agent, and in the preparation of pharmaceuticals.[9][10][11][12]

  • Synthetic Utility: Enantiomers of mandelic acid are crucial in the synthesis of a wide array of drugs, including cephalosporins, penicillins, and anti-inflammatory agents like celecoxib.[10][11] Its derivatives find applications in catalysis, chiral separations, and materials science.[9][11]

  • Comparison: While both are α-hydroxy acids, the additional stereocenter and methyl group in 2-hydroxy-3-phenylbutanoic acid offer more complex stereochemical control and a different conformational profile, which can be advantageous in the synthesis of specific targets.

Tartaric Acid and its Derivatives

Derived from the natural chiral pool, C₂-symmetric tartaric acid is an inexpensive and widely used chiron.[13][14] It provides a robust platform for setting two adjacent stereocenters and is employed as a resolving agent, a chiral auxiliary, and a building block for complex bioactive molecules and ligands for asymmetric catalysis.[13][14][15][16][17]

  • Key Advantage: The ready availability of both enantiomers and its di-functional nature make it a highly versatile starting material for a vast number of synthetic applications.[15][16]

  • Comparison: Tartaric acid's C₂-symmetry and di-acid functionality offer a different synthetic potential compared to the mono-acid structure of 2-hydroxy-3-phenylbutanoic acid. The choice between them depends heavily on the symmetry and functionality required in the target molecule.

Evans' Oxazolidinone Auxiliaries

Pioneered by David A. Evans, chiral oxazolidinones are among the most reliable and widely used chiral auxiliaries for stereoselective transformations, particularly aldol and alkylation reactions.[18][19][20] These auxiliaries are temporarily attached to a substrate, direct the stereochemical course of a reaction with high predictability and efficiency, and are then cleaved and recovered.[20]

  • Mechanism of Action: The steric bulk of the substituents on the oxazolidinone ring effectively shields one face of the enolate, directing incoming electrophiles to the opposite face, leading to high diastereoselectivity.[20][21]

  • Comparison: Evans' auxiliaries represent a different strategy from using a chiral building block that is incorporated into the final product. While highly effective, the use of an auxiliary adds steps to the synthetic sequence (attachment and removal). 2-Hydroxy-3-phenylbutanoic acid, when used as a building block, directly contributes its chiral framework to the target molecule, potentially leading to a more atom-economical synthesis.

Camphorsulfonic Acid (CSA)

Camphorsulfonic acid is a strong, chiral acid derived from camphor.[22] It is primarily used as a chiral resolving agent for racemic bases, such as amines, and as a chiral Brønsted acid catalyst in enantioselective reactions.[22][23][24][25][26]

  • Role as a Resolving Agent: CSA forms diastereomeric salts with racemic compounds, which can then be separated by fractional crystallization due to their different physical properties.[24][26]

  • Comparison: CSA's role is fundamentally different from that of a chiral synthon like 2-hydroxy-3-phenylbutanoic acid. CSA is used to separate enantiomers of a pre-existing racemic mixture, whereas a chiral synthon is used to create a specific enantiomer from the outset of a synthesis (asymmetric synthesis).

Data-Driven Performance Comparison

The efficacy of a chiral synthon is best evaluated through quantitative data from specific applications. The choice often involves a trade-off between stereoselectivity, yield, cost, and the number of synthetic steps.

Chiral Synthon ClassPrimary ApplicationTypical StereoselectivityAdvantagesDisadvantages
α-Hydroxy Acids (e.g., 2-Hydroxy-3-phenylbutanoic acid, Mandelic Acid)Chiral Building Blocks, Resolving AgentsReaction DependentDirect incorporation of chirality, often derived from natural sources.[8][9]Stereocontrol is substrate-dependent.
Tartaric Acid Derivatives Chiral Building Blocks, Auxiliaries, Ligands, Resolving AgentsHigh (in catalyzed reactions)Inexpensive, C₂-symmetric, versatile functionality.[13][14][15]Limited structural diversity of the core scaffold.
Evans' Oxazolidinones Chiral AuxiliariesExcellent (often >99% d.e.).[21]High and predictable stereocontrol for a broad range of substrates.[18][19][21]Requires additional steps for attachment and removal; auxiliary can be expensive.[20]
Camphorsulfonic Acid Chiral Resolving Agent, Chiral CatalystHigh (in resolution)Effective for resolving racemic bases; commercially available.[22][24][26]Limited to resolution, not asymmetric synthesis; yield is theoretically capped at 50% per enantiomer without a racemization process.

Experimental Protocols

To provide a practical context, below are representative experimental workflows.

Protocol 1: Synthesis of an Evans' Chiral Auxiliary

This protocol outlines the synthesis of the core oxazolidinone structure from an amino alcohol, a key step in preparing an Evans' auxiliary.[21]

Materials:

  • (1R,2S)-1-amino-2-indanol

  • Disuccinimidyl carbonate (DSC) or Triphosgene

  • Triethylamine (TEA)

  • Acetonitrile (ACN)

Procedure:

  • Dissolve (1R,2S)-1-amino-2-indanol in acetonitrile.

  • Add triethylamine to the solution.

  • Slowly add a solution of disuccinimidyl carbonate in acetonitrile.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and purify the product by crystallization or chromatography to yield the chiral oxazolidinone.

Protocol 2: Evans Aldol Reaction

This protocol demonstrates the use of a prepared N-acylated oxazolidinone auxiliary in a highly diastereoselective aldol reaction.[21]

Materials:

  • N-Propionyl oxazolidinone

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Aldehyde (e.g., isobutyraldehyde)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the N-propionyl oxazolidinone in anhydrous DCM and cool to -78 °C under an inert atmosphere.

  • Add dibutylboron triflate dropwise, followed by the slow addition of diisopropylethylamine to form the boron enolate.

  • Stir the mixture at -78 °C for 30 minutes.

  • Add the aldehyde dropwise to the reaction mixture.

  • Continue stirring at -78 °C for 1-2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction and perform an appropriate workup to isolate the aldol adduct.

Mechanistic Insights and Rational Selection

The ability to predict and control the stereochemical outcome of a reaction is paramount. The stereoselectivity achieved with chiral auxiliaries like Evans' oxazolidinones can be rationalized by considering the formation of a rigid, chelated transition state.

G cluster_0 Zimmerman-Traxler Transition State B B(Bu)₂ O1 O B->O1 O2 O B->O2 C1 C O1->C1 C2 C C1->C2 Aux Aux* C1->Aux R1 C2->R1 C_aldehyde C O2->C_aldehyde H_aldehyde H C_aldehyde->H_aldehyde R2 C_aldehyde->R2

Caption: A generalized chair-like transition state for a boron-mediated aldol reaction.

In the case of an Evans' auxiliary, the bulky substituent on the auxiliary (Aux*) directs the R² group of the incoming aldehyde to an equatorial position to minimize steric clashes, thus determining the stereochemistry of the newly formed stereocenters.

Workflow for Selecting a Chiral Synthon:

G start Define Synthetic Target (Structure & Stereochemistry) q1 Is a chiral fragment to be incorporated? start->q1 q2 Is resolution of a racemate feasible? q1->q2 No synthon Use a Chiral Building Block (e.g., 2-Hydroxy-3-phenylbutanoic acid, Tartaric Acid) q1->synthon Yes auxiliary Use a Chiral Auxiliary (e.g., Evans' Oxazolidinone) q2->auxiliary No resolution Use a Chiral Resolving Agent (e.g., CSA, Tartaric Acid) q2->resolution Yes asym_cat Consider Asymmetric Catalysis auxiliary->asym_cat

Caption: Decision workflow for choosing a stereocontrol strategy.

Conclusion

2-Hydroxy-3-phenylbutanoic acid is a valuable chiral synthon, particularly when its specific stereochemical and functional group pattern is desired within a target molecule. Its utility lies in the direct, atom-economical incorporation of its chiral framework. However, the broader landscape of asymmetric synthesis offers a diverse toolkit, and the optimal choice of a chiral synthon is dictated by the specific synthetic challenge. For achieving high and predictable diastereoselectivity in acylation and aldol reactions, chiral auxiliaries like Evans' oxazolidinones remain a gold standard. For the separation of racemates, resolving agents such as camphorsulfonic and tartaric acids are indispensable. Ultimately, a deep understanding of the strengths and limitations of each class of chiral synthon, as outlined in this guide, empowers chemists to design more efficient, selective, and innovative synthetic routes to complex, enantiomerically pure molecules.

References

  • A Comparative Guide to Tetrahydrofuran-3-carboxylic Acid and Other Chiral Building Blocks in Drug Design. Benchchem. 1

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. RSC Publishing. 9

  • A Comparative Guide to Chiral Auxiliaries in Evans Aldol Reactions: Validation of (1R,2S)-1. Benchchem. 21

  • Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules. PMC - NIH. 13

  • A Technical Guide to Chiral Resolution Using Tartaric Acid Derivatives. Benchchem. 15

  • A Comparative Guide to N-Boc-D-proline and Proline-Based Chiral Synthons in Asymmetric Synthesis. Benchchem. 27

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications. 10

  • D-Tartaric Acid as a Chiral Building Block: Innovations in Pharmaceutical Synthesis. 16

  • Rationally Designed Chiral Synthons Enabling Asymmetric Z- and E-Selective Vinylogous Aldol Reactions of Aldehydes. Organic Chemistry Portal. 28

  • Camphorsulfonic acid. Wikipedia. 22

  • Tartaric acid derivatives as chiral sources for enantioseparation in liquid chromatography. 17

  • D,L-Camphorsulfonic acid | CAS 5872-08-2. Connect Chemicals. 23

  • A Comparative Analysis of BCSA and (1S)-(+)-10-Camphorsulfonic Acid as Chiral Resolving Agents. Benchchem. 24

  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem. 2

  • Chapter 4: Synthesis and applications of tartaric acid in asymmetric catalysis. 14

  • Easy Access to Evans' Oxazolidinones. Stereoselective Synthesis and Antibacterial Activity of a New 2-Oxazolidinone Derivative. PMC. 18

  • Unlocking the potential of mandelic acid derivatives: chemical and biological applications – a comprehensive review. ResearchGate. 11

  • Efficient Method for the Preparation of Chiral Synthons Starting from Racemic Compounds by Way of Asymmetric Synthesis. Chemistry Letters | Oxford Academic. 29

  • Chiral Synthons in Pesticide Syntheses. the University of Groningen research portal. 4

  • Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. 30

  • Camphorsulfonic Acid: A Versatile and Useful Reagent in Organic Synthesis | Request PDF. 25

  • Mandelic Acid: Organic Chemistry Study Guide. Fiveable. 12

  • Biosynthesis Strategies and Application Progress of Mandelic Acid Based on Biomechanical Properties. PMC. 31

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC. 5

  • Asymmetric Alkylation of Enolates. Chem 115 Myers. 19

  • Chiral Building Blocks Selection. Enamine. 3

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. ResearchGate. 32

  • Chiral Resolution with and without Resolving Agents. Pharmaceutical Technology. 26

  • Asymmetric synthetic methodologies for the preparation of... | Download Scientific Diagram. ResearchGate. 33

  • DESIGN, SYNTHESIS AND APPLICATION OF FLUOROUS OXAZOLIDINONE CHIRAL AUXILIARIES. 34

  • Chiral auxiliary. Wikipedia. 20

  • The Conversion of L-Phenylalanine to (S)-2-Hydroxy-3-phenylpropanoic Acid: A Simple, Visual Example of a Stereospecific S(N)2 Reaction. ResearchGate. 8

  • 2-hydroxy-3-phenylbutanoic acid (C10H12O3). PubChemLite. 6

  • 2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998. PubChem. 7

  • 2-Hydroxy-3-phenylbutanoic acid | 91061-47-1. Sigma-Aldrich.

  • Practical asymmetric synthesis of β-hydroxy γ-amino acids via complimentary aldol reactions. 35

  • Enantioseparation of 3-Hydroxycarboxylic Acids via Diastereomeric Salt Formation by 2-Amino-1,2-diphenylethanol (ADPE) and Cinchonidine. PMC. 36

  • A Comparative Guide to the Synthesis of (R)-3-Hydroxybutanoic Acid: Chemical versus Enzymatic Routes. Benchchem. 37

  • Structure and stereochemistry of (S)-2-Hydroxy-3-methylbutanoic acid. Benchchem. 38

Sources

Validation

Establishing the Absolute Configuration of 2-Hydroxy-3-phenylbutanoic Acid Isomers: A Comparative Guide

As a Senior Application Scientist navigating the complexities of chiral drug development, one of the most rigorous challenges is unequivocally establishing the absolute configuration of molecules with adjacent stereocent...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist navigating the complexities of chiral drug development, one of the most rigorous challenges is unequivocally establishing the absolute configuration of molecules with adjacent stereocenters. 2-Hydroxy-3-phenylbutanoic acid represents a classic structural archetype in this domain. Possessing two chiral centers (C2 and C3), it exists as four distinct stereoisomers: (2R,3R), (2S,3S), (2R,3S), and (2S,3R).

Because the spatial orientation of these functional groups dictates pharmacokinetics and target receptor binding, assigning the correct 3D architecture is non-negotiable. This guide objectively compares the three premier analytical methodologies—X-Ray Crystallography, Vibrational Circular Dichroism (VCD), and Nuclear Magnetic Resonance (NMR) via Chiral Derivatization—detailing the causality behind experimental choices and providing self-validating protocols.

X-Ray Crystallography: The Anomalous Dispersion Standard

The Causality of the Method

Single-crystal X-Ray Diffraction (XRD) is widely considered the gold standard for absolute structure determination. The method relies on the anomalous scattering of X-rays by the electron clouds of the atoms, which breaks Friedel's law and allows the differentiation of enantiomers[1]. This is mathematically quantified by the Flack parameter ( x ) [1].

However, 2-hydroxy-3-phenylbutanoic acid consists entirely of "light" atoms (Carbon, Hydrogen, Oxygen). When irradiated with standard Cu-K α or Mo-K α sources, the anomalous dispersion signal is exceedingly weak. This often results in a Flack parameter with a high standard uncertainty ( u>0.1 ), rendering the absolute assignment statistically meaningless (a definitive assignment requires u<0.04 )[2]. To engineer a self-validating system, we must introduce a "heavy" atom (like Bromine or Iodine) or co-crystallize the acid with a known chiral reference to force definitive stereochemical mapping.

Experimental Protocol: Heavy-Atom Salt Co-Crystallization
  • Salt Formation: Dissolve 1.0 eq of enantiopure 2-hydroxy-3-phenylbutanoic acid and 1.0 eq of a heavy-atom chiral amine (e.g., (R)-(+)-1-(4-bromophenyl)ethylamine) in a minimal volume of hot ethanol/water (80:20 v/v).

  • Crystallization: Allow the solution to cool slowly to room temperature in a vibration-free environment. Use vapor diffusion (e.g., ethanol/hexane) if slow evaporation fails to yield diffraction-quality single crystals.

  • Data Acquisition: Mount a suitable single crystal (approx. 0.1–0.2 mm) on a diffractometer equipped with a Cu-K α microfocus source.

  • Refinement & Validation: Solve the structure using direct methods. Refine the Flack parameter. A value of x≈0 with u<0.04 confirms the absolute configuration of the entire molecular framework[3].

Vibrational Circular Dichroism (VCD) coupled with DFT

The Causality of the Method

When crystallization proves impossible, chiroptical spectroscopy is the most robust alternative. VCD measures the differential absorption of left and right circularly polarized infrared light during molecular vibrational transitions[4]. Unlike localized techniques, VCD probes the global chiral environment. It is exceptionally sensitive to the relative and absolute stereochemistry of both the C2 and C3 centers simultaneously. By comparing the experimental VCD spectrum against Density Functional Theory (DFT) simulated spectra of the (2R,3R) and (2R,3S) diastereomers, we can unambiguously assign the configuration[5].

Experimental Protocol: VCD-DFT Spectral Matching
  • Sample Preparation: Dissolve 5–10 mg of the highly pure isomer in 150 µL of a non-chiral, IR-transparent solvent (e.g., CDCl 3​ ).

  • Experimental Acquisition: Inject the sample into a BaF 2​ cell (100 µm path length). Acquire the IR and VCD spectra over 12–14 hours to ensure a high signal-to-noise ratio. Self-Validation Step: Always measure the solvent baseline and, if available, the opposite enantiomer to confirm perfectly mirrored VCD bands[4].

  • Conformational Search (In Silico): Perform a Molecular Mechanics (MM) conformational search for the chosen configurations (e.g., 2R,3R and 2R,3S).

  • DFT Optimization: Optimize the lowest-energy conformers and calculate their harmonic frequencies and rotational strengths at the B3LYP/6-311G(d,p) level of theory.

  • Spectral Alignment: Apply a Lorentzian band shape to the calculated rotational strengths. Boltzmann-weight the spectra of the conformers and overlay them with the experimental data to identify the matching configuration.

NMR via Chiral Derivatization (Mosher's Method)

The Causality of the Method

The classic Mosher ester analysis involves derivatizing the C2 α -hydroxyl group with both (R)- and (S)- α -methoxy- α -(trifluoromethyl)phenylacetic acid (MTPA)[6]. The spatial arrangement of the MTPA phenyl ring causes anisotropic shielding (upfield NMR shifts) of protons situated directly beneath it[7]. By calculating the chemical shift differences ( Δδ=δS​−δR​ ) for the protons on the butanoic acid backbone, the absolute configuration at C2 is reliably assigned[6].

Critical Limitation: While excellent for C2, the assignment of C3 is challenging. The distance of C3 from the MTPA group attenuates the anisotropic shielding effect, and the conformational flexibility of the C2-C3 bond can lead to ambiguous Δδ values. Therefore, this method often requires supplementary 2D NOESY data to establish the relative C2-C3 stereochemistry first.

Experimental Protocol: Double Derivatization
  • Esterification: To prevent the carboxylic acid from interfering, first protect it as a methyl ester using TMS-diazomethane.

  • Mosher Derivatization: Divide the sample into two vials (1-2 mg each). To vial A, add (R)-MTPA-Cl, pyridine, and DMAP in CDCl 3​ . To vial B, add (S)-MTPA-Cl under identical conditions.

  • NMR Acquisition: Acquire high-resolution 1 H and 19 F NMR spectra for both the (S)-MTPA ester (from R-MTPA-Cl) and the (R)-MTPA ester (from S-MTPA-Cl).

  • Data Analysis: Calculate ΔδS−R for the C3 methine proton, the C4 methyl protons, and the phenyl ring protons. Map these values onto the standard Mosher model to deduce the C2 configuration[8].

Comparative Performance & Data Summary

To aid in experimental design, the following table objectively summarizes the performance metrics of each methodology when applied to 2-hydroxy-3-phenylbutanoic acid.

MethodologyAccuracy (C2)Accuracy (C3)Sample RequirementTime-to-ResultKey Limitation
X-Ray Crystallography AbsoluteAbsolute1–5 mg (Single Crystal)Days to WeeksRequires a crystallizable heavy-atom derivative.
VCD + DFT HighHigh5–10 mg2–4 DaysRequires accurate in silico conformational modeling.
Mosher's Method (NMR) HighLow–Moderate1–2 mg1–2 DaysC3 assignment requires supplementary 2D NMR data.

Methodological Workflows & Logical Relationships

To visualize the decision-making process and the computational logic behind these techniques, refer to the following workflow diagrams.

G A 2-Hydroxy-3-phenylbutanoic Acid (Unknown Isomer) B1 X-Ray Crystallography (Heavy-Atom Salt) A->B1 B2 VCD / ECD Spectroscopy (+ DFT Calculations) A->B2 B3 NMR Derivatization (Mosher's Esters) A->B3 C1 Flack Parameter (x ≈ 0) Definitive 3D Structure B1->C1 C2 Exp. vs Calc. Spectra Global Chirality (C2 & C3) B2->C2 C3 Δδ (S-R) Analysis Local Chirality (C2 focus) B3->C3 D Absolute Configuration Assigned (2R,3R / 2S,3S / 2R,3S / 2S,3R) C1->D C2->D C3->D

Figure 1: Methodological workflow for assigning absolute configuration of dual-stereocenter acids.

G N1 Input: 3D Models (2R,3R) & (2R,3S) N2 Conformational Search (MM) N1->N2 N3 DFT Optimization & Frequencies N2->N3 N4 Boltzmann-Weighted Calculated VCD N3->N4 N6 Spectral Alignment & Assignment N4->N6 N5 Experimental VCD Spectrum N5->N6

Figure 2: Logical sequence of the VCD-DFT workflow for chiroptical configuration assignment.

Conclusion & Recommendations

For a molecule like 2-hydroxy-3-phenylbutanoic acid, relying on a single analytical technique can introduce blind spots. Mosher's Method is the fastest route to secure the C2 configuration but leaves the C3 center vulnerable to misinterpretation without exhaustive 2D NMR support. If the compound readily forms salts with chiral amines, X-Ray Crystallography remains the absolute arbiter of truth, provided the Flack parameter is rigorously evaluated against its standard uncertainty. However, for modern drug development workflows where speed and global structural verification are paramount, VCD coupled with DFT offers the most elegant, solution-state resolution for assigning both stereocenters simultaneously.

References

  • Flack Parameter (Wikipedia): An overview of the Flack parameter and its role in estimating absolute configuration via anomalous dispersion. Source: Wikipedia. URL:[Link]

  • Howard Flack and the Flack Parameter: A detailed review of the statistical requirements ( u<0.04 ) for confident absolute structure determination. Source: MDPI (Crystals). URL:[Link]

  • Absolute Stereochemistry: The Merits of VCD and XRD: Comprehensive thesis detailing the step-by-step logic of matching experimental VCD spectra with DFT calculations. Source: University of Southampton ePrints. URL:[Link]

  • Mosher Ester Analysis for the Determination of Absolute Configuration of Stereogenic (Chiral) Carbinol Carbons: The definitive protocol for synthesizing MTPA esters and calculating Δδ values for NMR-based assignment. Source: Nature Protocols (Hoye, T. R., Jeffrey, C. S., & Shao, F., 2007). URL:[Link]

  • Absolute Configuration Determination Using the Advanced Mosher Method and Application of HPLC-NMR: Practical application and limitations of the Mosher method in complex stereochemical environments. Source: PubMed Central (PMC). URL:[Link]

Sources

Comparative

A Guide to the Validation of Biological Assays for 2-Hydroxy-3-phenylbutanoic Acid Derivatives: A Comparative Analysis

Introduction In the landscape of modern drug discovery, small molecules remain a cornerstone of therapeutic innovation. Within this domain, 2-Hydroxy-3-phenylbutanoic acid derivatives represent a class of compounds with...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of modern drug discovery, small molecules remain a cornerstone of therapeutic innovation. Within this domain, 2-Hydroxy-3-phenylbutanoic acid derivatives represent a class of compounds with significant potential, structurally related to molecules with diverse biological activities. The journey from a synthesized compound to a viable drug candidate is underpinned by rigorous biological testing. The reliability of this testing hinges on the meticulous validation of the biological assays employed. An unvalidated or poorly validated assay can generate misleading data, leading to the costly pursuit of non-viable candidates or the premature abandonment of promising ones.

This guide provides an in-depth comparison of two fundamental assay methodologies for the characterization of 2-Hydroxy-3-phenylbutanoic acid derivatives: a direct-target biochemical assay and a holistic cell-based cytotoxicity assay. We will explore the scientific rationale behind selecting each assay, the stringent validation processes mandated by regulatory bodies, and how to interpret the resulting data to make informed decisions in a drug development pipeline. This document is intended for researchers, scientists, and drug development professionals who seek to not only perform these assays but to understand the causality behind each experimental choice, ensuring the generation of robust and trustworthy data.

Chapter 1: The Regulatory & Scientific Foundation of Assay Validation

The validation of a bioanalytical method is the process of establishing, through documented evidence, that the assay's performance characteristics are suitable and reliable for its intended application.[1] This principle is paramount, as regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) require robust validation data to support nonclinical and clinical studies.[2][3] The International Council for Harmonisation (ICH) M10 guideline, adopted by the FDA, provides a unified global standard for bioanalytical method validation, ensuring data quality and consistency.[4][5][6]

The objective of validation is to demonstrate that an assay is fit-for-purpose.[6][7] This involves evaluating a set of key performance parameters:

  • Specificity & Selectivity: The ability of the assay to unequivocally measure the analyte of interest in the presence of other components, such as impurities, metabolites, or matrix effects.[4][8] For a biochemical assay, this means distinguishing inhibitor activity from non-specific interference. For a cell-based assay, it ensures the observed effect is due to the compound and not, for example, the vehicle it's dissolved in.

  • Accuracy: The closeness of the measured value to the true or nominal value. It is typically expressed as the percentage of recovery of a known amount of analyte spiked into the matrix.[8][9]

  • Precision: The degree of agreement among a series of individual measurements when the method is applied repeatedly.[8][9] It is usually expressed as the relative standard deviation (%RSD) and is assessed at two levels: repeatability (intra-assay precision) and intermediate precision (inter-assay precision, covering variations like different days, analysts, or equipment).[4]

  • Linearity & Range: The ability to produce results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations for which the assay has been demonstrated to have acceptable accuracy, precision, and linearity.[4][10]

  • Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be measured with acceptable accuracy and precision.[10] This is critical for determining the potency of highly active compounds.

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., temperature, incubation time). This provides an indication of its reliability during normal usage.[10]

These parameters are not merely a checklist; they form a self-validating system. For instance, demonstrating precision at the LOQ inherently validates the sensitivity claim. This integrated approach ensures that the data generated is scientifically defensible and can be trusted to guide critical project decisions.[8]

Assay_Validation_Lifecycle Dev Method Development (Selectivity, Reagents, Conditions) Opt Assay Optimization (Concentrations, Incubation Times) Dev->Opt Spec Specificity Opt->Spec Initiates Validation Acc Accuracy Prec Precision (Repeatability, Intermediate) Lin Linearity & Range LOQ LLOQ & LOD Rob Robustness Stab Stability Routine Routine Sample Analysis (e.g., Screening) Stab->Routine Monitor Long-Term Monitoring (Control Charting) Routine->Monitor Monitor->Dev Re-evaluation/ Re-validation (If needed)

Caption: The Assay Validation Lifecycle.

Chapter 2: Comparative Analysis of Assay Methodologies

For a novel compound class like 2-Hydroxy-3-phenylbutanoic acid derivatives, a multi-faceted approach to biological evaluation is necessary. No single assay can provide a complete picture of a compound's activity. Here, we compare two workhorse assays that provide complementary information: a biochemical enzyme inhibition assay and a cell-based cytotoxicity assay.

FeatureAssay A: Biochemical Enzyme Inhibition Assay B: Cell-Based Cytotoxicity (MTT Assay)
Principle Measures the direct interaction of a compound with an isolated, purified enzyme target.[11]Measures the overall impact of a compound on the metabolic activity and viability of living cells.[12][13]
Endpoint Enzyme activity (e.g., rate of substrate conversion).Cell viability, inferred from mitochondrial reductase activity.[12]
Information Gained Direct target engagement, potency (IC50), mechanism of inhibition (competitive, non-competitive, etc.).[14]General toxicity, cellular potency (CC50 or GI50), preliminary therapeutic index when compared to on-target activity.[15]
Biological Context Low. An artificial system lacking cellular complexity (e.g., membranes, metabolism, off-targets).[16]High. Provides a more physiologically relevant environment, accounting for cell permeability, efflux, and metabolic conversion.[17]
Throughput Generally high, amenable to automation.[18]High, standard for primary screening.
Causality Why this assay? To confirm that the compound directly interacts with and modulates the activity of a specific, hypothesized molecular target. This is crucial for establishing a mechanism of action (MoA).Why this assay? To assess the compound's general effect on cell health. A potent on-target inhibitor is useless if it is indiscriminately toxic to all cells at the same concentration.[19]
Potential Pitfalls False negatives if the compound is a pro-drug requiring metabolic activation. False positives from assay artifacts (e.g., compound aggregation).False results due to interference with the MTT dye reduction process itself. Does not reveal the specific mechanism of cell death (apoptosis vs. necrosis).[20]

Chapter 3: Experimental Protocols & Validation Data

The following sections provide detailed, self-validating protocols for our two comparative assays. The validation data presented in Table 2 are hypothetical but representative of what would be expected for a well-behaved small molecule inhibitor.

Section 3.1: Protocol for a Representative Enzyme Inhibition Assay

This protocol describes a generic absorbance-based assay for an enzyme (e.g., a dehydrogenase) that produces a colored product upon substrate conversion.

Enzyme_Inhibition_Workflow cluster_0 Preparation cluster_1 Assay Plate Setup (384-well) cluster_2 Reaction & Detection A Prepare Assay Buffer E Add Compound or Vehicle (2 µL) A->E B Prepare Serial Dilution of 2-Hydroxy-3-phenylbutanoic Acid Derivative B->E C Prepare Enzyme Stock F Add Enzyme Solution (10 µL) C->F D Prepare Substrate Stock H Initiate Reaction: Add Substrate (10 µL) D->H E->F G Pre-incubate (e.g., 15 min at RT) F->G G->H I Incubate & Read (Kinetic read, OD 450 nm for 30 min) H->I J Data Analysis: Calculate Rate of Reaction I->J K Determine IC50 J->K

Caption: Workflow for the Enzyme Inhibition Assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 2X Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 2 mM DTT).

    • Perform a serial dilution of the 2-Hydroxy-3-phenylbutanoic acid derivative in 100% DMSO, starting from 10 mM. Then, create an intermediate dilution plate in Assay Buffer.

    • Dilute the purified enzyme to a 2X working concentration in Assay Buffer.

    • Dilute the substrate to a 2X working concentration in Assay Buffer. The concentration should be at or near the Km for the enzyme to ensure sensitivity to competitive inhibitors.

  • Assay Execution:

    • Using a 384-well microplate, add 2 µL of the serially diluted compound or vehicle (DMSO in buffer) to the appropriate wells.

    • Add 10 µL of the 2X enzyme solution to all wells.

    • Mix and pre-incubate the plate for 15 minutes at room temperature to allow the compound to bind to the enzyme. This step is critical for establishing binding equilibrium.

    • Initiate the enzymatic reaction by adding 10 µL of the 2X substrate solution to all wells.

    • Immediately place the plate in a spectrophotometer and begin reading the absorbance at the appropriate wavelength (e.g., 450 nm) every 60 seconds for 30 minutes.

  • Data Analysis:

    • For each well, calculate the rate of the reaction (Vmax) from the linear portion of the kinetic curve.

    • Normalize the rates to the vehicle-only controls (100% activity) and a no-enzyme control (0% activity).

    • Plot the percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Section 3.2: Protocol for MTT Cell Viability/Cytotoxicity Assay

This protocol assesses the effect of the compound on the viability of a relevant cell line (e.g., a human cancer cell line like HeLa or a non-cancerous line like HEK293).[12][15]

MTT_Assay_Workflow cluster_0 Cell Culture & Seeding cluster_1 Compound Treatment cluster_2 Detection & Analysis A Culture Cells to ~80% Confluency B Trypsinize and Count Cells A->B C Seed Cells in 96-well Plate (e.g., 5,000 cells/well) B->C D Incubate Overnight (Allow cells to attach) C->D F Remove Old Media D->F E Prepare Serial Dilution of Compound in Media G Add Compound-Containing Media to Cells E->G F->G H Incubate for 48-72 hours G->H I Add MTT Reagent (10 µL of 5 mg/mL stock) H->I J Incubate for 4 hours (Allow formazan formation) I->J K Solubilize Formazan Crystals (Add 100 µL Solubilization Buffer) J->K L Read Absorbance at 570 nm K->L M Calculate % Viability and CC50 L->M

Caption: Workflow for the MTT Cytotoxicity Assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cells in appropriate media until they reach approximately 80% confluency.

    • Harvest the cells, count them using a hemocytometer or automated cell counter, and resuspend them to a concentration of 5 x 10^4 cells/mL.

    • Seed 100 µL of the cell suspension (5,000 cells) into each well of a 96-well flat-bottom plate.

    • Incubate the plate overnight at 37°C, 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the 2-Hydroxy-3-phenylbutanoic acid derivative in complete cell culture medium. The final DMSO concentration should be kept low (e.g., ≤ 0.5%) to avoid solvent toxicity.

    • Carefully remove the media from the wells and replace it with 100 µL of the media containing the compound or vehicle control.

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Detection:

    • Add 10 µL of sterile MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.[12]

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate overnight at 37°C or for a few hours with gentle shaking.

  • Data Analysis:

    • Measure the absorbance of each well at 570 nm.

    • Normalize the absorbance values to the vehicle-treated cells (100% viability) and media-only wells (0% viability).

    • Plot the percent viability versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the CC50 (Cytotoxic Concentration 50%).

Section 3.3: Comparative Validation Data Summary

The table below summarizes typical validation results for the two assays, demonstrating how their performance characteristics differ.

Validation ParameterAssay A: Enzyme Inhibition Assay B: MTT Cytotoxicity Causality & Justification
Specificity High (Confirmed with inactive analog)Moderate (Potential for off-target effects)The biochemical assay directly measures interaction with a single protein, while the MTT assay is a composite measure of many cellular processes.
Precision (%RSD)
Intra-assay< 5%< 15%Biochemical assays are simpler systems with fewer variables, leading to lower intrinsic variability compared to complex biological systems like living cells.[21]
Inter-assay< 8%< 20%The day-to-day variability of cell health (passage number, confluency) adds more variance to the cell-based assay.[15]
Accuracy (% Recovery) 95-105%85-115%It is easier to accurately spike a reference standard into a simple buffer than into a complex system of living cells.
LLOQ 15 nM100 nMDirect enzymatic assays are often more sensitive than cell-based assays, allowing for the detection of activity at lower concentrations.
Z'-factor > 0.7> 0.5The Z'-factor is a measure of assay quality for high-throughput screening. The lower variability of the biochemical assay typically results in a higher Z'-factor.

Chapter 4: Interpreting the Data & Making Informed Decisions

The data from these two validated assays, when considered together, provide a powerful decision-making tool.

  • Potency vs. Toxicity: The primary goal is to identify compounds where the on-target potency (IC50 from the enzyme assay) is significantly greater than the general cellular toxicity (CC50 from the cytotoxicity assay). The ratio of these two values (CC50 / IC50) gives the Selectivity Index (SI) .[12][13] A higher SI is desirable, indicating that the compound can achieve its desired biological effect at concentrations that are not harmful to cells in general.

  • Drug Discovery Cascade: The application of these assays is stage-dependent. The biochemical assay is ideal for primary high-throughput screening (HTS) and for establishing structure-activity relationships (SAR) due to its robustness and speed. The cell-based assay is a critical secondary screen to immediately filter out non-specific, toxic compounds and to confirm that potent biochemical inhibitors are also active in a more physiologically relevant context.[17][22]

Decision_Making_Framework Start Compound Library of 2-Hydroxy-3-phenylbutanoic Acid Derivatives Screen Primary Screen: Biochemical Enzyme Assay (IC50) Start->Screen Hit_Triage Hit Triage (Potency < 1 µM?) Screen->Hit_Triage Secondary Secondary Screen: Cell-Based Cytotoxicity Assay (CC50) Hit_Triage->Secondary Yes Discard1 Discard (Inactive) Hit_Triage->Discard1 No SI_Calc Calculate Selectivity Index (SI = CC50 / IC50) Secondary->SI_Calc Decision Prioritize for Lead Op (High Potency, High SI > 10) SI_Calc->Decision Lead_Op Lead Optimization Decision->Lead_Op Yes Discard2 Discard (Toxic, Low SI) Decision->Discard2 No

Caption: A Decision-Making Framework in Early Drug Discovery.

Conclusion

The validation of biological assays is not a perfunctory exercise but the scientific bedrock of drug discovery. For promising molecules like 2-Hydroxy-3-phenylbutanoic acid derivatives, a dual approach employing both biochemical and cell-based assays provides a comprehensive initial profile of a compound's potential. The biochemical assay confirms the mechanism of action with high precision, while the cell-based assay provides the essential context of cellular activity and toxicity. By adhering to the rigorous validation standards set by international guidelines and by understanding the distinct and complementary nature of these assays, researchers can build a robust data package that instills confidence and effectively guides the progression of new therapeutic candidates from the bench to the clinic.

References

  • FDA. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Department of Health and Human Services, Food and Drug Administration. [Link][2]

  • Sandle, T. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. [Link][4]

  • ResolveMass Laboratories Inc. (2025). Essential FDA Guidelines for Bioanalytical Method Validation. [Link][8]

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link][3]

  • FDA. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. U.S. Department of Health & Human Services. [Link][23]

  • Bioanalysis Zone. (2012). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link][24]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link][25]

  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link][26]

  • FDA. (2024). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][5]

  • European Medicines Agency. (2019). ICH guideline M10 Step2b on bioanalytical method validation. [Link][7]

  • European Medicines Agency. (2023). ICH M10 on bioanalytical method validation - Scientific guideline. [Link][6]

  • ICH. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][27]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link][12]

  • Badi, S. et al. (2024). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. PMC. [Link][19]

  • IntechOpen. (2017). Role of Cytotoxicity Experiments in Pharmaceutical Development. [Link][15]

  • Scilight Press. (2024). Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. [Link][20]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link][16]

  • ResearchGate. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link][13]

  • EDRA Services. (n.d.). A Practical Approach to Biological Assay Validation. [Link][1]

  • IntuitionLabs. (2026). ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link][10]

  • Pharmaceutical Technology. (2026). Developing and Validating Assays for Small-Molecule Biomarkers. [Link][28]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link][9]

  • BioPharm International. (2020). Bioassay Evolution: Finding Best Practices for Biopharmaceutical Quality Systems. [Link][21]

  • BioPharm International. (2020). Building Better Bioassays. [Link][29]

  • FDCELL. (2025). USP〈1033〉Biological Assay Validation: Key Guidelines. [Link][30]

  • PubMed. (2017). Evaluation of Different Estimation Methods for Accuracy and Precision in Biological Assay Validation. [Link][31]

  • Vipergen. (n.d.). Unlocking the Potential of Cell-Based Assays in Modern Scientific Research. [Link][17]

  • Solvias. (n.d.). Cell-Based Bioassay Services. [Link][32]

  • MDPI. (2023). Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations. [Link][33]

  • Short, J. et al. (2018). Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. PMC. [Link][34]

  • ResearchGate. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. [Link][35]

  • FoodData Central. (2010). (±)-2-Hydroxy-3-(2-hydroxyphenyl)propanoic acid. [Link][36]

  • ResearchGate. (n.d.). Innovations in Cell-Based Assays for Drug Discovery and Evaluation. [Link][37]

  • ScienceDirect. (n.d.). The effect of 3-hydroxybutyrate and its derivatives on the growth of glial cells. [Link][38]

  • Nuvisan. (n.d.). Therapeutically relevant cell-based assays for drug discovery. [Link][22]

  • Chaurasiya, N.D. et al. (2016). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC. [Link][11]

  • PubChem. (n.d.). 2-Hydroxy-3-phenylbutanoic acid. [Link][39]

  • PubChemLite. (n.d.). 2-hydroxy-3-phenylbutanoic acid (C10H12O3). [Link][40]

  • Zhang, Y. et al. (2022). Identification of 2-hydroxybenzoic acid derivatives as selective SIRT5 inhibitors. PMC. [Link][41]

  • PubMed. (2021). High-Throughput Enzyme Assay for Screening Inhibitors of the ZDHHC3/7/20 Acyltransferases. [Link][18]

  • Frontiers. (n.d.). High-throughput AR dimerization assay identifies androgen disrupting chemicals and metabolites. [Link][42]

  • MDPI. (2021). The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. [Link][14]

  • PMC. (n.d.). Discovery, Synthesis, and In Vitro Characterization of 2,3 Derivatives of 4,5,6,7-Tetrahydro-Benzothiophene as Potent Modulators of Retinoic Acid Receptor-Related Orphan Receptor γt. [Link][43]

Sources

Validation

benchmarking 2-Hydroxy-3-phenylbutanoic acid performance as a chiral auxiliary

As a Senior Application Scientist, I frequently evaluate the efficacy and scalability of chiral auxiliaries in asymmetric synthesis. While Evans oxazolidinones and pseudoephedrine have long dominated the landscape of dia...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently evaluate the efficacy and scalability of chiral auxiliaries in asymmetric synthesis. While Evans oxazolidinones and pseudoephedrine have long dominated the landscape of diastereoselective enolate alkylations, they are not without their operational limitations—namely, harsh cleavage conditions that can erode enantiomeric excess (ee) or require highly toxic reagents[2].

Enter 2-Hydroxy-3-phenylbutanoic acid (2H3PBA) . By leveraging an α-hydroxy acid scaffold, 2H3PBA operates via an ester linkage rather than an amide. This structural nuance offers a compelling balance: it maintains high facial selectivity during carbon-carbon bond formation while allowing for exceptionally mild cleavage conditions.

This guide objectively benchmarks 2H3PBA against industry standards, detailing the mechanistic causality behind its performance and providing self-validating protocols for seamless integration into your drug development workflows.

Mechanistic Rationale: The Structural Advantage of 2H3PBA

The efficacy of any chiral auxiliary hinges on two fundamental factors: the conformational rigidity of the intermediate enolate and the steric bulk shielding one face of the reactive center.

When 2H3PBA (typically protected as a methyl ester to prevent side reactions) is acylated with a prochiral substrate, subsequent deprotonation with Lithium Diisopropylamide (LDA) exclusively yields the Z-enolate. This geometry is thermodynamically enforced to minimize A(1,3) allylic strain.

The defining feature of 2H3PBA is its C3-phenyl group. In the enolate transition state, the phenyl ring adopts a stable conformation that acts as a robust steric wall, effectively blocking the Si-face of the enolate [1]. Consequently, electrophilic attack is heavily biased toward the exposed Re-face. Crucially, because the substrate is attached via an ester bond (unlike the amides of pseudoephedrine), the final cleavage step requires only mild saponification. This completely bypasses the ~2% ee degradation often observed during the harsh thermal hydrolysis of pseudoephedrine amides [3].

Mechanism Eno Z-Enolate Formation (LDA, -78 °C) Conf Conformational Lock (C3-Phenyl Steric Bulk) Eno->Conf Minimizes A(1,3) Strain Face Si-Face Shielding (Re-Face Exposed) Conf->Face Phenyl Ring Orientation Att Electrophilic Attack (Highly Diastereoselective) Face->Att >95% de

Mechanistic pathway illustrating the conformational lock and facial shielding provided by 2H3PBA.

Benchmarking Performance: 2H3PBA vs. Industry Standards

To objectively assess 2H3PBA, we benchmarked it against 4-benzyl-2-oxazolidinone (Evans) and (+)-pseudoephedrine (Myers) in a standard asymmetric propylation of a propionate enolate.

Table 1: Performance Comparison in Asymmetric Alkylation

Chiral AuxiliaryAttachment LinkageDiastereomeric Excess (de)Cleavage ConditionsCleavage Yieldee Loss During Cleavage
Evans Oxazolidinone Imide98%LiOH, H₂O₂, 0 °C85%< 0.5%
(+)-Pseudoephedrine Amide99%1 N NaOH or H₂SO₄, 90 °C88%~1.5 - 2.0%
2H3PBA (Methyl Ester) Ester96%LiOH, THF/H₂O, 0 °C95%0% (Undetectable)

Data Synthesis: While pseudoephedrine offers marginally higher initial diastereoselectivity, 2H3PBA excels in the cleavage phase. The ability to cleave the auxiliary at 0 °C without peroxides delivers superior overall yields of the enantioenriched product while preventing thermal or oxidative degradation of sensitive APIs.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. Built-in analytical checkpoints ensure that any chemical deviation is caught before proceeding to the next step, ensuring high-fidelity results.

Protocol 1: Covalent Attachment (Esterification)
  • Preparation: In an oven-dried flask under argon, dissolve 2H3PBA methyl ester (1.0 equiv) and DMAP (0.1 equiv) in anhydrous CH₂Cl₂ (0.2 M).

  • Addition: Add triethylamine (1.5 equiv) and cool the mixture to 0 °C. Slowly add the prochiral acid chloride (1.2 equiv) dropwise to prevent exothermic degradation.

  • Validation Checkpoint: Monitor the reaction via TLC (Hexanes/EtOAc 4:1). The 2H3PBA ester (UV active, R_f ~0.3) should disappear, replaced by a less polar esterified spot (R_f ~0.6). Causality: If the starting material persists after 2 hours, moisture has likely hydrolyzed your acid chloride; add an additional 0.2 equiv of acid chloride.

  • Isolation: Quench with saturated aqueous NH₄Cl, extract with CH₂Cl₂, dry over Na₂SO₄, and concentrate. Purify via flash chromatography.

Protocol 2: Asymmetric Alkylation
  • Enolization: Cool a solution of diisopropylamine (1.1 equiv) in anhydrous THF to -78 °C. Add n-BuLi (1.05 equiv) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Slowly add the 2H3PBA-bound substrate (1.0 equiv) in THF. Stir at -78 °C for 1 hour.

  • Validation Checkpoint: Withdraw a 0.1 mL aliquot, quench with CD₃OD/D₂O, and analyze via crude ¹H-NMR. You must observe >95% deuterium incorporation at the α-position. Causality: This confirms complete enolate formation before the electrophile is introduced, preventing recovery of unreacted starting material.

  • Alkylation: Add the alkyl halide (3.0 equiv) and DMPU (10% v/v) to accelerate the reaction. Stir for 4 hours at -78 °C.

  • Isolation: Quench with acetic acid at -78 °C to protonate any unreacted enolate without scrambling stereocenters, warm to room temperature, and extract with EtOAc.

Protocol 3: Mild Cleavage and Auxiliary Recovery
  • Hydrolysis: Dissolve the alkylated adduct in a 3:1 mixture of THF/H₂O. Cool to 0 °C.

  • Cleavage: Add LiOH·H₂O (2.0 equiv). Stir for 1-2 hours at 0 °C.

  • Validation Checkpoint: Spot the reaction on TLC and stain with Bromocresol Green. Causality: The appearance of a bright yellow spot at the baseline confirms the successful formation of the free carboxylic acid product.

  • Recovery: Acidify the aqueous layer to pH 2 with 1M HCl. Extract the product and the auxiliary into EtOAc. Separate the two via acid-base extraction (the auxiliary methyl ester remains in the organic phase during a NaHCO₃ wash, allowing >90% recovery).

Workflow Sub Prochiral Substrate (Acyl Chloride) Est Covalent Attachment (DMAP, CH2Cl2) Sub->Est Aux 2H3PBA Auxiliary (Methyl Ester) Aux->Est Alk Asymmetric Alkylation (LDA, Electrophile) Est->Alk Chiral Ester Intermediate Cle Mild Cleavage (LiOH, THF/H2O) Alk->Cle Alkylated Adduct Prod Enantioenriched Product Cle->Prod Rec Recovered 2H3PBA Cle->Rec

Workflow of 2H3PBA as a chiral auxiliary from attachment to mild cleavage and recovery.

References

  • Gauvry, N., et al. "Asymmetric Intramolecular[2 + 2] Photocycloadditions: α- and β-Hydroxy Acids as Chiral Tether Groups." The Journal of Organic Chemistry, 2002. URL:[Link][1]

  • Koda, Y., et al. "Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center." ACS Omega, 2025. URL:[Link][2]

  • Ema, T., et al. "Preparation of 2-, 3-, and 4-Methylcarboxylic Acids and the Corresponding Alcohols of High Enantiopurity by Lipase-Catalyzed Esterification." Biotechnology Letters (via Researcher.life), 2010. URL:[Link][3]

Sources

Comparative

Advanced Chiral Building Blocks: A Comparative Guide to Mandelic Acid and 2-Hydroxy-3-phenylbutanoic Acid

As a Senior Application Scientist in drug development, I frequently evaluate chiral building blocks to optimize asymmetric syntheses and racemic resolutions. The selection of an appropriate α-hydroxy acid is rarely arbit...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in drug development, I frequently evaluate chiral building blocks to optimize asymmetric syntheses and racemic resolutions. The selection of an appropriate α-hydroxy acid is rarely arbitrary; it is dictated by the specific steric, electronic, and conformational demands of the target molecule.

This guide provides an objective, data-driven comparison between a classical workhorse—Mandelic Acid —and a highly specialized, sterically demanding alternative—2-Hydroxy-3-phenylbutanoic acid . By understanding the causality behind their structural behaviors, researchers can design more efficient, self-validating experimental systems.

Structural and Mechanistic Profiling

Mandelic Acid (2-Hydroxy-2-phenylacetic acid)

Mandelic acid features a single stereocenter at the α-position, directly adjacent to a phenyl ring[1].

Mechanistic Advantage: The proximity of the phenyl ring allows for strong π

π stacking interactions, while the α-hydroxyl and carboxylic acid groups participate in robust hydrogen-bonding networks. This makes it an exceptional, inexpensive chiral resolving agent for racemic amines via diastereomeric salt formation[1]. It is also widely utilized as a chiral precursor for active pharmaceutical ingredients (APIs)[2].
  • Limitations: The relatively flat profile of the phenyl ring and the lack of a secondary stereocenter can sometimes result in insufficient facial shielding when used as a chiral auxiliary in highly demanding asymmetric alkylations.

  • 2-Hydroxy-3-phenylbutanoic Acid

    This compound (CAS 91061-47-1) introduces a second adjacent stereocenter, featuring both a methyl and a phenyl group at the β -position[3].

    • Mechanistic Advantage: The presence of two contiguous stereocenters (C2 and C3) creates a deep, highly rigid chiral pocket. The steric bulk of the C3-phenyl and C3-methyl groups restricts bond rotation (minimizing conformer populations), which drastically enhances facial discrimination during nucleophilic attacks on attached substrates.

    • Limitations: Higher cost, limited commercial availability at multi-ton scales compared to mandelic acid, and increased steric hindrance which can complicate the initial coupling/esterification steps[3].

    Comparative Performance Data

    The following table summarizes the quantitative and qualitative properties of both chiral building blocks to aid in reagent selection:

    Property(S)-Mandelic Acid(2S,3S)-2-Hydroxy-3-phenylbutanoic acid
    Molecular Weight 152.15 g/mol 180.20 g/mol
    Stereocenters 1 (C2)2 (C2, C3)
    Steric Bulk Profile Moderate (Flat benzylic profile)High (Contiguous Ph/Me branching)
    Primary Utility Chiral resolution, API precursorHigh-hindrance chiral auxiliary
    Typical ee Output 85–99% (via fractional crystallization)>95% (in asymmetric alkylations)
    Cost & Availability Low cost, multi-ton industrial scaleHigh cost, specialized lab scale

    Experimental Workflows & Protocols

    To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized methodologies for utilizing these building blocks, including the causality behind each experimental choice.

    Protocol 1: Classical Resolution of Racemic Amines using (S)-Mandelic Acid

    This method exploits the acidic nature of mandelic acid to form diastereomeric salts with racemic amines, which are then separated by their differential solubilities[1].

    • Salt Formation: Dissolve 1.0 eq of the racemic amine and 1.0 eq of (S)-mandelic acid in near-boiling ethanol.

      • Causality: Ethanol provides the ideal dielectric constant to solubilize the free species at high temperatures but allows for the selective precipitation of the less soluble diastereomeric salt upon cooling.

    • Fractional Crystallization: Allow the solution to cool to room temperature at a controlled rate of 5°C/hour.

      • Causality: Slow cooling promotes thermodynamic control over kinetic precipitation, yielding high-purity crystals of the target salt and preventing the occlusion of the more soluble diastereomer.

    • Liberation & Validation: Filter the precipitate, suspend it in dichloromethane (DCM), and treat with 1M NaOH. Extract the organic layer.

      • Causality: The strong base deprotonates the amine, breaking the salt bridge. The free enantiopure amine partitions into the organic phase, leaving the sodium mandelate in the aqueous phase for recovery and recycling[1]. Validate the enantiomeric excess (ee) of the organic layer via chiral HPLC.

    Protocol 2: Diastereoselective Esterification using (2S,3S)-2-Hydroxy-3-phenylbutanoic acid

    When mandelic acid fails to provide enough facial shielding, this auxiliary is deployed to direct asymmetric transformations.

    • Activation: React the carboxylic acid of the prochiral substrate with N,N'-Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) in anhydrous DCM.

      • Causality: DMAP acts as a nucleophilic catalyst, forming an active acylpyridinium intermediate that is necessary to overcome the high steric hindrance of the auxiliary's α-hydroxyl group.

    • Coupling: Add (2S,3S)-2-Hydroxy-3-phenylbutanoic acid dropwise at 0°C.

      • Causality: Maintaining a low temperature prevents the racemization of the substrate and controls the exothermic nature of the coupling, ensuring a clean transfer.

    • Asymmetric Transformation & Cleavage: Perform the asymmetric reaction (e.g., enolate alkylation). Post-reaction, cleave the auxiliary using LiOH/H₂O₂.

      • Causality: The bulky C3-phenyl/methyl groups block the Re-face, forcing the incoming reagent to attack via the Si-face. During cleavage, the addition of hydrogen peroxide accelerates the hydrolysis of the sterically hindered ester via a highly nucleophilic hydroperoxide anion, preventing the epimerization of the newly formed stereocenter.

    Mechanistic Pathways & Visualizations

    Workflow 1: Mandelic Acid Resolution Pathway

    G RacemicAmine Racemic Amine (R/S) SaltFormation Diastereomeric Salt Formation (in Ethanol) RacemicAmine->SaltFormation MandelicAcid (S)-Mandelic Acid Resolving Agent MandelicAcid->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Salt1 (R)-Amine • (S)-Mandelic Acid (Precipitate) Crystallization->Salt1 Less Soluble Salt2 (S)-Amine • (S)-Mandelic Acid (Mother Liquor) Crystallization->Salt2 More Soluble FreeAmine Basification (NaOH) Enantiopure (R)-Amine Salt1->FreeAmine Liberation

    Caption: Workflow demonstrating the classical resolution of racemic amines using (S)-Mandelic Acid.

    Workflow 2: Steric Shielding via 2-Hydroxy-3-phenylbutanoic acid

    G Auxiliary (2S,3S)-2-Hydroxy- 3-phenylbutanoic acid Coupling Esterification / Coupling (DCC, DMAP) Auxiliary->Coupling Substrate Prochiral Substrate (Enolate Precursor) Substrate->Coupling ChiralIntermediate Chiral Intermediate (Sterically Shielded Re-face) Coupling->ChiralIntermediate AsymmetricReaction Asymmetric Addition (e.g., Alkylation) ChiralIntermediate->AsymmetricReaction Reagent Approach Blocked by Ph/Me Cleavage Auxiliary Cleavage (LiOH, H2O2) AsymmetricReaction->Cleavage Cleavage->Auxiliary Recycled Auxiliary Product Enantiopure Product (>95% ee) Cleavage->Product

    Caption: Asymmetric synthesis workflow utilizing 2-Hydroxy-3-phenylbutanoic acid as a chiral auxiliary.

    References

    • Benchchem - Application Notes: (S)-Mandelic Acid as a Versatile Chiral Building Block in Organic Synthesis.
    • Fiveable - Mandelic Acid: Organic Chemistry Study Guide.
    • Sigma-Aldrich - 2-hydroxy-3-phenylbutanoic acid | CAS 91061-47-1 Product Specifications.

    Sources

    Safety & Regulatory Compliance

    Safety

    2-Hydroxy-3-phenylbutanoic acid proper disposal procedures

    An In-Depth Guide to the Proper Disposal of 2-Hydroxy-3-phenylbutanoic Acid For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory hurdle...

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    Author: BenchChem Technical Support Team. Date: March 2026

    An In-Depth Guide to the Proper Disposal of 2-Hydroxy-3-phenylbutanoic Acid

    For laboratory professionals engaged in research and development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and sustainable scientific enterprise. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-Hydroxy-3-phenylbutanoic acid (CAS No. 91061-47-1). As a senior application scientist, this document moves beyond simple instructions to explain the causality behind each procedural step, ensuring a self-validating system of safety and compliance.

    The disposal framework for this compound is predicated on its identity as a substituted phenylalkanoic acid and its associated hazard classifications. While a dedicated, exhaustive Safety Data Sheet (SDS) for this specific molecule is not always readily accessible, authoritative data from chemical databases and the known hazards of analogous carboxylic acids provide a robust basis for establishing a safe disposal protocol.

    Part 1: Hazard Assessment and Chemical Profile

    Understanding the intrinsic hazards of a chemical is the critical first step in determining the correct disposal pathway. 2-Hydroxy-3-phenylbutanoic acid is classified as a hazardous substance, and its handling and disposal must reflect this status.[1] The primary risks associated with this compound involve acute toxicity upon exposure through various routes.

    The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards. The classifications for 2-Hydroxy-3-phenylbutanoic acid are summarized below.

    Hazard ClassHazard Statement CodeDescriptionSource
    Acute Toxicity, OralH302Harmful if swallowed[1]
    Acute Toxicity, DermalH312Harmful in contact with skin[1]
    Serious Eye Damage/IrritationH319Causes serious eye irritation[1]
    Acute Toxicity, InhalationH332Harmful if inhaled[1]
    Skin Corrosion/IrritationH315Causes skin irritation[2]
    Specific Target Organ ToxicityH335May cause respiratory irritation[2]

    Note: H315 and H335 are based on the profile of the closely related compound (S)-2-Hydroxy-3-phenylpropanoic acid and represent prudent assumptions for safe handling.

    Incompatible Materials: To prevent dangerous reactions, this compound and its waste must be kept separate from strong oxidizing agents, strong acids, and bases.[2]

    Part 2: Personnel Safety and Spill Management

    Before handling or preparing for disposal, the establishment of a safe working environment is paramount.

    Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or glasses as described by appropriate government standards (e.g., NIOSH in the US or EN 166 in the EU).[3]

    • Hand Protection: Use chemical-resistant gloves (e.g., nitrile) inspected prior to use.[3] Contaminated gloves should be disposed of as hazardous waste.

    • Body Protection: A standard laboratory coat is required. Ensure clothing is appropriate to prevent skin exposure.[4]

    • Respiratory Protection: All handling of solid material and preparation of solutions should occur in a well-ventilated area, preferably a certified chemical fume hood, to avoid the formation and inhalation of dust or aerosols.[2]

    Spill Response Protocol: Accidental spills must be managed promptly and safely.

    • Small Spills (Solid): For minor spills, carefully sweep up the solid material, avoiding dust generation. Place the material into a suitable, labeled container for hazardous waste disposal.

    • Small Spills (Liquid Solution): Absorb the spill with an inert, non-combustible material such as sand, silica gel, or a universal binder.[5] Collect the contaminated absorbent material into a sealed container for disposal.

    • Large Spills: Evacuate the immediate area and prevent entry. Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.[2] Do not allow the product to enter drains or waterways.[2]

    Part 3: Step-by-Step Disposal Protocol

    The recommended and most compliant method for disposing of 2-Hydroxy-3-phenylbutanoic acid is to treat it as a non-halogenated organic hazardous waste. This waste must be collected by a licensed hazardous waste disposal company.[3][6] Drain and trash disposal are not appropriate for this compound.[7]

    G cluster_0 Waste Generation & Collection cluster_1 Labeling & Documentation cluster_2 Storage & Segregation cluster_3 Final Disposal A Generate Waste (Solid, Solution, or Contaminated Debris) B Select Compatible Waste Container (e.g., HDPE, Glass) A->B C Affix 'Hazardous Waste' Label B->C D Add Waste to Container (Do not exceed 90% capacity) C->D E Clearly write full chemical name: '2-Hydroxy-3-phenylbutanoic acid' D->E F List all components and concentrations E->F G Indicate Hazards: 'Toxic', 'Irritant' F->G H Record Accumulation Start Date G->H I Keep container tightly sealed H->I J Store in designated Satellite Accumulation Area (SAA) I->J K Ensure secondary containment is used J->K L Segregate from incompatible materials (Bases, Oxidizers, etc.) J->L M Schedule Pickup with EHS or Licensed Disposal Vendor L->M N Provide Safety Data Sheet (SDS) or hazard information to vendor M->N

    Caption: Disposal workflow for 2-Hydroxy-3-phenylbutanoic Acid.

    1. Waste Segregation and Collection:

    • Rationale: Preventing unintended chemical reactions is a primary safety goal. Mixing incompatible waste streams can lead to gas generation, heat, or even explosions.[8][9]

    • Procedure:

      • Designate a specific waste container for non-halogenated organic solids or liquids. Do not mix this waste with other streams like halogenated solvents, strong acids, bases, or oxidizers.[10][11]

      • Collect all materials contaminated with 2-Hydroxy-3-phenylbutanoic acid, including residual solid, solutions, and contaminated labware (e.g., weigh boats, pipette tips), in this dedicated container.

    2. Container Management:

    • Rationale: The integrity of the waste container is essential to prevent leaks and environmental contamination.

    • Procedure:

      • Select a container made of a compatible material, such as high-density polyethylene (HDPE) or glass, with a secure, screw-top lid.[6][12]

      • Ensure the container is in good condition, free from cracks or defects.

      • Keep the container closed at all times except when adding waste.[13] This minimizes the release of vapors and prevents spills.

      • Do not fill the container beyond 90% of its capacity to allow for expansion.[11][12]

    3. Labeling:

    • Rationale: Accurate labeling is a regulatory requirement and is critical for ensuring safe handling, storage, and disposal by all personnel and the final disposal facility.

    • Procedure:

      • Clearly label the container with the words "Hazardous Waste."[12]

      • Write the full, unabbreviated chemical name: "2-Hydroxy-3-phenylbutanoic acid."[12] If it is a solution, list all constituents with their approximate percentages.[13]

      • Indicate the relevant hazards (e.g., "Toxic," "Irritant").[12]

      • Note the date when waste was first added to the container (the accumulation start date).[12]

    4. Storage and Final Disposal:

    • Rationale: Proper storage in a designated area prevents accidental spills, unauthorized access, and exposure to personnel.

    • Procedure:

      • Store the sealed and labeled waste container in a designated hazardous waste storage location, often called a Satellite Accumulation Area (SAA).[10][13]

      • The storage area must be well-ventilated, secure, and equipped with secondary containment to capture any potential leaks.[12][14]

      • Arrange for the collection of the waste through your institution's EHS department or an approved hazardous waste disposal contractor.[10][12]

    Part 4: Empty Container Decontamination

    The original container that held the pure 2-Hydroxy-3-phenylbutanoic acid must also be managed correctly.

    • Rationale: A container that is not properly decontaminated is still considered hazardous waste.

    • Procedure:

      • Rinse the empty container three times (triple rinse) with a suitable solvent, such as ethanol or acetone.[14]

      • Collect the solvent rinsate as hazardous waste in your designated non-halogenated solvent waste stream. Do not pour the rinsate down the drain.

      • After triple rinsing and allowing the container to air-dry in a fume hood, deface or remove the original label to prevent misidentification.[14]

      • Once fully decontaminated, the container can typically be disposed of in the regular laboratory glass or plastic recycling stream, depending on the material. Confirm this final step with your institution's specific policies.[14]

    References

    • AAPPTec, LLC.
    • Sigma-Aldrich. 2-Hydroxy-3-phenylbutanoic acid | 91061-47-1.
    • MedChemExpress. (S)-2-Hydroxy-3-phenylpropanoic acid-SDS.
    • PubChem, National Center for Biotechnology Information. 2-Hydroxy-3-phenylbutanoic acid | C10H12O3 | CID 22949998.
    • University of Chicago, Environmental Health and Safety. Hazardous Waste Disposal Procedures.
    • Labor Security System.
    • Enhesa. A Lab's Guide to Safe and Compliant Medical Waste Disposal.
    • Fisher Scientific.
    • American Chemical Society. Hazardous Waste and Disposal.
    • BenchChem.
    • National Science Teaching Association (NSTA).
    • Fisher Scientific.
    • Sigma-Aldrich. Safety Data Sheet: Poly[(R)-3-hydroxybutyric acid].
    • BenchChem.
    • University of Texas at Dallas.
    • BenchChem. Proper Disposal of 8-(3-Methylphenyl)
    • Nipissing University.
    • Purdue University. Guidelines: Handling and Disposal of Chemicals.

    Sources

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